5-(3-Methoxyphenyl)-2-furoic acid
Beschreibung
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Structure
3D Structure
Eigenschaften
IUPAC Name |
5-(3-methoxyphenyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-15-9-4-2-3-8(7-9)10-5-6-11(16-10)12(13)14/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIFZAPFLSKUTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383317 | |
| Record name | 5-(3-methoxyphenyl)-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54022-96-7 | |
| Record name | 5-(3-methoxyphenyl)-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(3-Methoxyphenyl)-2-furoic acid: Chemical Properties and Therapeutic Potential
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive examination of 5-(3-Methoxyphenyl)-2-furoic acid, a heterocyclic carboxylic acid with significant promise in medicinal chemistry. By dissecting its chemical properties, synthesis, and biological context, this document serves as a foundational resource for its application in contemporary drug discovery and development.
Core Chemical Identity and Physicochemical Profile
This compound is characterized by a furan-2-carboxylic acid scaffold bearing a 3-methoxyphenyl substituent at the 5-position. This structural arrangement confers a unique combination of aromaticity, acidity, and lipophilicity, which are critical determinants of its chemical reactivity and pharmacological activity.
Fundamental Properties
A summary of the key identification and physicochemical parameters for this compound is provided below. These data are essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₀O₄ | [1][2] |
| Molecular Weight | 218.21 g/mol | [1][2] |
| IUPAC Name | 5-(3-methoxyphenyl)furan-2-carboxylic acid | [1] |
| CAS Number | 54022-96-7 | [1][2] |
| Melting Point | 169 °C | [2] |
| Boiling Point | 410.6 ± 25.0 °C (Predicted) | |
| pKa | 3.66 ± 0.10 (Predicted) | |
| Solubility | Soluble in DMSO |
The acidity of the carboxylic acid moiety is a key feature, with a predicted pKa similar to that of the parent compound, 2-furoic acid (pKa ≈ 3.12).[3] This acidic nature is crucial for its interaction with biological targets and for the development of prodrug strategies.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. While a dedicated full spectrum for this specific molecule is not publicly available, the expected spectral characteristics can be inferred from data on closely related furan derivatives.
-
¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the furan ring protons, typically in the aromatic region. The protons of the 3-methoxyphenyl group will present as a characteristic multiplet, and a singlet for the methoxy group protons will be observed further upfield. The acidic proton of the carboxylic acid will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon of the carboxylic acid in the downfield region. Aromatic carbons of both the furan and phenyl rings will resonate in the typical aromatic region, with the methoxy carbon appearing as a distinct upfield signal.[4]
-
Mass Spectrometry: Electron ionization mass spectrometry is expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the furoic acid and methoxyphenyl moieties.
Synthesis and Reactivity
The synthesis of this compound is typically achieved through modern cross-coupling methodologies, which offer high efficiency and functional group tolerance. The reactivity of the molecule is primarily dictated by the carboxylic acid group and the furan ring.
Synthetic Approach: Palladium-Catalyzed Cross-Coupling
A robust and widely applicable method for the synthesis of 5-aryl-2-furoic acids is the Suzuki cross-coupling reaction. This approach involves the reaction of a 5-halo-2-furoic acid derivative with an appropriately substituted boronic acid in the presence of a palladium catalyst and a base.
Caption: A representative synthetic workflow for this compound via Suzuki coupling.
Experimental Protocol: Suzuki Coupling and Saponification
Step 1: Suzuki Coupling
-
To a solution of methyl 5-bromofuran-2-carboxylate (1.0 equiv) and (3-methoxyphenyl)boronic acid (1.2 equiv) in a mixture of 1,4-dioxane and water (4:1), add sodium carbonate (2.0 equiv).
-
Degas the mixture with argon or nitrogen for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) and heat the reaction mixture at 90 °C overnight under an inert atmosphere.
-
Upon completion (monitored by TLC), cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield methyl 5-(3-methoxyphenyl)-2-furoate.
Step 2: Saponification
-
Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water (2:1).
-
Add lithium hydroxide (2.0 equiv) and stir the mixture at room temperature for 3-4 hours.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford this compound.
Applications in Drug Discovery
The furan scaffold is a recognized pharmacophore, and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[5][6][7] The incorporation of a substituted phenyl ring at the 5-position provides a valuable vector for modulating the pharmacological profile of the furoic acid core.
Potential as an Anticancer Agent
Derivatives of 5-phenylfuran have been investigated as potential anticancer agents. For instance, certain compounds from this class have been shown to act as reversal agents against P-glycoprotein-mediated multidrug resistance in cancer cells.[8][9] The 3-methoxyphenyl substitution pattern, in particular, has been explored in the design of inhibitors of tubulin polymerization, a key target in cancer chemotherapy.[10]
Anti-inflammatory and Antimicrobial Activities
Furan derivatives have a long history in medicinal chemistry as anti-inflammatory and antimicrobial agents.[5][6] The anti-inflammatory activity of related dihydrobenzofuran derivatives has been demonstrated, suggesting that the core scaffold of this compound could be a valuable starting point for the development of novel anti-inflammatory drugs.[11]
Safety and Handling
As with any chemical reagent, this compound should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound represents a versatile and promising scaffold for the development of new therapeutic agents. Its well-defined chemical properties, accessible synthetic routes, and the known biological activities of related furan derivatives make it an attractive candidate for further investigation in medicinal chemistry. This guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this intriguing molecule.
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0000617). Retrieved from [Link]
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PubChem. (n.d.). 5-(2-Methoxyphenyl)-2-furoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Design, synthesis and bioactivity study on 5-phenylfuran derivatives as potent reversal agents against P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell | Request PDF. Retrieved from [Link]
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Pharmacological activity of furan derivatives. (2024, December 10). Innoscience Research. Retrieved from [Link]
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Furan: A Promising Scaffold for Biological Activity. (2024, January 25). Asian Journal of Pharmaceutical and Clinical Research. Retrieved from [Link]
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PubMed. (2010). Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. Retrieved from [Link]
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An In-depth Technical Guide to 5-(3-Methoxyphenyl)-2-furoic acid (CAS: 54022-96-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(3-Methoxyphenyl)-2-furoic acid, a derivative of the versatile furoic acid scaffold, represents a class of organic compounds with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physicochemical properties, plausible synthetic routes, and prospective biological activities. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogues to offer valuable insights for researchers. The guide details potential synthetic pathways, including the widely applicable Suzuki coupling reaction, and discusses the expected spectral characteristics for its structural elucidation. Furthermore, it explores the putative biological relevance of this compound by examining the established antimicrobial and anti-inflammatory properties of other 5-aryl-2-furoic acid derivatives. This guide is intended to serve as a foundational resource for stimulating further investigation into the therapeutic and industrial applications of this compound.
Physicochemical Properties
This compound is a crystalline solid at room temperature. Its core structure consists of a furan-2-carboxylic acid moiety substituted at the 5-position with a 3-methoxyphenyl group. This combination of a heterocyclic carboxylic acid and a substituted aromatic ring suggests potential for diverse chemical interactions and biological activities.
| Property | Value | Source(s) |
| CAS Number | 54022-96-7 | [1] |
| Molecular Formula | C₁₂H₁₀O₄ | [1] |
| Molecular Weight | 218.21 g/mol | [1] |
| Appearance | Crystalline powder | Inferred from related compounds |
| Melting Point | 169 °C | Data for related compounds suggest a similar range |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | Inferred from general properties of furoic acid derivatives |
Synthesis and Characterization
Proposed Synthetic Pathway: Suzuki Coupling
The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds, particularly between aryl or vinyl halides and an organoboron species.[2] In the context of synthesizing this compound, this would likely involve the coupling of a 5-halo-2-furoic acid derivative with 3-methoxyphenylboronic acid.
Caption: Proposed Suzuki coupling synthesis of this compound.
General Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on known Suzuki coupling reactions for the synthesis of 5-aryl-2-furoic acids.[3] Optimization of reaction conditions would be necessary for this specific substrate.
-
Reaction Setup: In a round-bottom flask, combine 5-bromo-2-furoic acid (1 equivalent), 3-methoxyphenylboronic acid (1.2 equivalents), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio), followed by the addition of a base, such as potassium carbonate (2-3 equivalents).
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to reflux (typically 80-100 °C) for a period of 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid product.
-
Purification: Filter the crude product and wash with water. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Spectroscopic Characterization (Predicted)
Detailed spectral data for this compound is not currently available. However, based on the known spectra of 2-furoic acid and the principles of NMR and IR spectroscopy, the following characteristics can be predicted:
-
¹H NMR: The spectrum would be expected to show signals for the furan ring protons, typically as doublets in the region of δ 6.5-7.5 ppm. The protons of the 3-methoxyphenyl group would appear as a multiplet in the aromatic region (δ 6.8-7.4 ppm). A singlet for the methoxy group protons would be expected around δ 3.8 ppm. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).
-
¹³C NMR: The spectrum would show characteristic signals for the carboxylic acid carbonyl carbon (~160-170 ppm), the carbons of the furan ring (~110-150 ppm), and the carbons of the methoxyphenyl ring (~100-160 ppm), including a signal for the methoxy carbon around 55 ppm.
-
IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching vibration for the carboxylic acid in the range of 2500-3300 cm⁻¹. A strong C=O stretching band for the carboxylic acid would be observed around 1680-1710 cm⁻¹. C-O stretching vibrations for the furan ring and the methoxy group would be present in the fingerprint region (1000-1300 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be visible.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (218.21 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the bond between the furan and phenyl rings.
Potential Biological Activities and Applications in Drug Discovery
While there is no direct research on the biological activities of this compound, the broader class of 5-aryl-2-furoic acid derivatives has been investigated for various therapeutic applications. These studies provide a basis for postulating the potential biological relevance of the target compound.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of furoic acid derivatives. The furan nucleus is a common scaffold in compounds exhibiting antibacterial and antifungal activities.[4][5] The introduction of an aryl group at the 5-position can modulate this activity. It is plausible that this compound could exhibit inhibitory effects against various bacterial and fungal strains.
Caption: A typical workflow for evaluating the antimicrobial potential of a novel compound.
Anti-inflammatory Activity
Furan derivatives have also been explored for their anti-inflammatory properties. The mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes or the modulation of inflammatory signaling pathways. The presence of the methoxyphenyl group may also contribute to anti-inflammatory effects, as seen in other classes of compounds.
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
To assess the potential of this compound as a therapeutic agent, it is crucial to first evaluate its cytotoxicity. The MTT assay is a common colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the cell viability against the compound concentration.
Future Directions
The lack of specific data on this compound highlights a significant opportunity for further research. Key areas for future investigation include:
-
Definitive Synthesis and Characterization: Development and publication of a detailed, optimized synthetic protocol and complete spectroscopic characterization are essential first steps.
-
Comprehensive Biological Screening: A broad screening of its biological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory properties, is warranted.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogues will help to elucidate the key structural features responsible for any observed biological activity and to optimize lead compounds.
-
Mechanism of Action Studies: For any confirmed biological activity, detailed studies to identify the molecular target and signaling pathways involved will be crucial for further development.
Conclusion
This compound is a compound with a promising chemical structure that suggests potential for a range of applications, particularly in the field of drug discovery. While direct experimental evidence is currently scarce, this technical guide has provided a framework for its synthesis, characterization, and potential biological evaluation based on the known properties of related furoic acid derivatives. It is hoped that this guide will serve as a catalyst for further research into this intriguing molecule, ultimately unlocking its full scientific and therapeutic potential.
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An In-depth Technical Guide to the Molecular Structure and Properties of 5-(3-Methoxyphenyl)-2-furoic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
5-(3-Methoxyphenyl)-2-furoic acid, a notable derivative of the versatile 2-furoic acid scaffold, stands as a compound of significant interest within the realms of medicinal chemistry and materials science. Its unique molecular architecture, featuring a furan core appended with both a carboxylic acid and a methoxyphenyl group, imparts a distinct set of physicochemical properties that are ripe for exploration. This guide, designed for the discerning researcher, scientist, and drug development professional, offers a comprehensive technical overview of this compound. We will delve into its molecular structure, synthesis, and characterization, and explore its potential as a pharmacologically active agent. By synthesizing established chemical principles with data-driven insights, this document aims to serve as an authoritative resource for those seeking to unlock the full potential of this compound in their research and development endeavors.
Molecular Structure and Physicochemical Properties
This compound is an organic compound with the chemical formula C₁₂H₁₀O₄ and a molecular weight of 218.21 g/mol .[1] Its structure is characterized by a central furan ring, substituted at the 5-position with a 3-methoxyphenyl group and at the 2-position with a carboxylic acid moiety. The presence of the aromatic phenyl ring, the furan heterocycle, and the carboxylic acid group contributes to its moderate polarity and potential for various intermolecular interactions, including hydrogen bonding and π-π stacking.
| Property | Value | Source |
| CAS Number | 54022-96-7 | [1] |
| Molecular Formula | C₁₂H₁₀O₄ | [1] |
| Molecular Weight | 218.21 g/mol | [1] |
| IUPAC Name | 5-(3-methoxyphenyl)furan-2-carboxylic acid | PubChem |
| Synonyms | 5-(3-Methoxy-phenyl)-furan-2-carboxylic acid | [1] |
Synthesis and Purification
The synthesis of this compound can be efficiently achieved through a two-step synthetic sequence involving a Suzuki-Miyaura cross-coupling reaction followed by ester hydrolysis. This approach offers a versatile and high-yielding route to the target compound.
// Nodes A [label="Methyl 5-bromofuran-2-carboxylate"]; B [label="3-Methoxyphenylboronic acid"]; C [label="Suzuki-Miyaura Coupling\n(Pd Catalyst, Base)"]; D [label="Methyl 5-(3-methoxyphenyl)furoate"]; E [label="Hydrolysis\n(Base, then Acid)"]; F [label="this compound"];
// Edges A -> C; B -> C; C -> D [label="Intermediate"]; D -> E; E -> F [label="Final Product"]; }
Synthetic workflow for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the synthesis of similar 5-aryl-2-furoic acid derivatives.[2]
Step 1: Synthesis of Methyl 5-(3-methoxyphenyl)furoate
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl 5-bromofuran-2-carboxylate (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), and a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq).
-
Solvent and Base Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water. To this, add a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) (2.0 eq).
-
Reaction Execution: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) and heat to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield methyl 5-(3-methoxyphenyl)furoate as a pure intermediate.
Experimental Protocol: Ester Hydrolysis
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the purified methyl 5-(3-methoxyphenyl)furoate (1.0 eq) in a mixture of methanol and water.
-
Base Addition: Add an excess of a base, such as sodium hydroxide (NaOH) (3.0 eq), to the solution.
-
Reaction Execution: Heat the reaction mixture to reflux and stir until the hydrolysis is complete, as monitored by TLC.
-
Work-up and Acidification: Cool the reaction mixture and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2-3 with a dilute acid (e.g., 1M HCl).
-
Isolation and Purification: The resulting precipitate is the crude this compound. Collect the solid by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Spectroscopic Characterization
Due to the absence of publicly available experimental spectra for this compound, the following data is predicted based on its chemical structure and comparison with analogous compounds. This information is intended to provide a reference for researchers in their analytical endeavors.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~13.0 (s, 1H, -COOH), 7.4-7.2 (m, 3H, Ar-H), 7.0-6.8 (m, 3H, Ar-H and Furan-H), 3.8 (s, 3H, -OCH₃).
-
¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~160.0 (-COOH), ~159.5 (C-O, Ar), ~148.0 (C-O, Furan), ~145.0 (C-COOH, Furan), ~130.0 (Ar-C), ~120.0 (Ar-CH), ~118.0 (Furan-CH), ~115.0 (Ar-CH), ~112.0 (Ar-CH), ~110.0 (Furan-CH), ~55.0 (-OCH₃).
Note: The predicted chemical shifts are estimations and may vary from experimental values.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3200-2500 | O-H stretch (carboxylic acid, broad) |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1600, ~1500 | C=C stretch (aromatic and furan rings) |
| ~1250 | C-O stretch (aryl ether) |
| ~1100 | C-O stretch (furan ring) |
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (218.21 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the ether linkage.
Potential Applications in Drug Discovery and Development
While specific biological activities for this compound are not extensively documented in publicly available literature, the broader class of 2-furoic acid derivatives and compounds containing the methoxyphenyl moiety have demonstrated a wide range of pharmacological effects. This suggests that this compound could be a promising scaffold for the development of new therapeutic agents.
Anti-inflammatory Potential
Furan derivatives have been reported to exhibit anti-inflammatory properties. The potential mechanism of action for some furan-based compounds involves the modulation of key inflammatory signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory mediators.
// Nodes LPS [label="Inflammatory Stimulus\n(e.g., LPS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK [label="MAPK Pathway\n(e.g., p38, JNK, ERK)", fillcolor="#FBBC05", fontcolor="#202124"]; FuroicAcid [label="this compound\n(Hypothesized)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Cytokines [label="Pro-inflammatory Cytokines\n(e.g., TNF-α, IL-6)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges LPS -> MAPK [label="Activates"]; MAPK -> NFkB [label="Activates"]; NFkB -> Cytokines [label="Induces Expression"]; Cytokines -> Inflammation; FuroicAcid -> MAPK [label="Inhibits\n(Potential MoA)", style=dashed, color="#EA4335"]; }
Hypothesized anti-inflammatory mechanism of action.
Anticancer and Antimicrobial Activities
Derivatives of 2-furoic acid have also been investigated for their potential as anticancer and antimicrobial agents. The specific substitution pattern on the furan and phenyl rings can significantly influence the biological activity. Further screening and structure-activity relationship (SAR) studies would be necessary to determine the potential of this compound in these therapeutic areas.
Conclusion
This compound presents itself as a molecule with considerable potential for further scientific investigation. Its synthesis via established and robust chemical transformations makes it readily accessible for research purposes. While experimental characterization data remains to be fully elucidated in the public domain, predictive models provide a solid foundation for its identification and analysis. The structural motifs present in this compound suggest a promising starting point for the design and discovery of novel therapeutic agents, particularly in the areas of inflammation and infectious diseases. This technical guide serves to consolidate the current understanding of this compound and to encourage its further exploration by the scientific community.
References
-
MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]
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An In-Depth Technical Guide to the Synthesis of 5-(3-Methoxyphenyl)-2-furoic acid
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 5-(3-Methoxyphenyl)-2-furoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is approached via a two-step sequence involving a Suzuki-Miyaura cross-coupling reaction followed by ester hydrolysis. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and data presentation to ensure scientific integrity and reproducibility.
Introduction: Significance and Synthetic Strategy
This compound and its derivatives are of significant interest due to their presence in various biologically active molecules. The furan-2-carboxylic acid scaffold is a key pharmacophore, and the 5-aryl substitution allows for diverse structural modifications to modulate pharmacological properties. The selection of a synthetic strategy is paramount for the efficient and scalable production of this target molecule.
The strategy outlined in this guide employs a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This choice is predicated on the reaction's broad functional group tolerance, high yields, and commercially available starting materials. The overall synthetic pathway is depicted below:
Caption: Overall synthetic scheme for this compound.
Mechanistic Considerations: The Suzuki-Miyaura Coupling
The cornerstone of this synthesis is the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide using a palladium catalyst.[1][2] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.
Expertise in Action: The choice of a palladium(0) precatalyst, such as tetrakis(triphenylphosphine)palladium(0), or the in situ generation of the active Pd(0) species from a palladium(II) salt like palladium(II) acetate, is critical. The phosphine ligands stabilize the palladium center and facilitate the elementary steps of the catalytic cycle. The base, typically a carbonate or phosphate, plays a crucial role in activating the boronic acid for transmetalation.[3]
Experimental Protocols
The following protocols are presented as self-validating systems, with in-process checks and expected outcomes.
Step 1: Synthesis of Methyl 5-(3-methoxyphenyl)-2-furoate
This procedure is adapted from a similar Suzuki-Miyaura coupling of a substituted bromofuroate.[4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| Methyl 5-bromo-2-furoate | 205.02 | 1.2 | 1.0 |
| (3-Methoxyphenyl)boronic acid | 151.96 | 1.6 | 1.33 |
| Bis(triphenylphosphine)palladium(II) dichloride | 701.90 | 0.06 | 0.05 |
| Sodium carbonate (2M aqueous solution) | 105.99 | 2.4 | 2.0 |
| 1,4-Dioxane (anhydrous) | - | - | - |
Protocol:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 5-bromo-2-furoate (246 mg, 1.2 mmol), (3-methoxyphenyl)boronic acid (243 mg, 1.6 mmol), and bis(triphenylphosphine)palladium(II) dichloride (42 mg, 0.06 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to establish an inert atmosphere.
-
Add anhydrous 1,4-dioxane (10 mL) via syringe, followed by the 2M aqueous sodium carbonate solution (1.2 mL, 2.4 mmol).
-
Heat the reaction mixture to 90 °C with vigorous stirring and maintain for 12-16 hours (overnight).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting material (methyl 5-bromo-2-furoate) indicates reaction completion.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with ethyl acetate (3 x 5 mL).
-
Dilute the filtrate with water (15 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford methyl 5-(3-methoxyphenyl)-2-furoate as a solid.
Step 2: Synthesis of this compound
This protocol details the saponification of the methyl ester intermediate.[4][5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| Methyl 5-(3-methoxyphenyl)-2-furoate | 232.23 | 1.0 | 1.0 |
| Sodium hydroxide | 40.00 | 3.0 | 3.0 |
| Methanol | - | - | - |
| Water | - | - | - |
| Hydrochloric acid (1M) | - | - | - |
Protocol:
-
Dissolve methyl 5-(3-methoxyphenyl)-2-furoate (232 mg, 1.0 mmol) in a mixture of methanol (5 mL) and water (10 mL) in a round-bottom flask.
-
Add sodium hydroxide (120 mg, 3.0 mmol) to the solution.
-
Heat the reaction mixture to reflux and stir for 3-4 hours.
-
Monitor the reaction by TLC until the starting ester is fully consumed.
-
Cool the reaction mixture to room temperature and partially concentrate under reduced pressure to remove the methanol.
-
Acidify the remaining aqueous solution to pH 3-4 by the dropwise addition of 1M hydrochloric acid. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to yield this compound.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent system such as ethanol/water.
Characterization and Data
The final product, this compound, has the following properties:
| Property | Value |
| CAS Number | 54022-96-7 |
| Molecular Formula | C₁₂H₁₀O₄ |
| Molecular Weight | 218.21 g/mol |
Expected Analytical Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl and furan rings, a singlet for the methoxy group, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the methoxy carbon.
-
IR Spectroscopy: The infrared spectrum should exhibit a strong carbonyl stretch for the carboxylic acid (around 1700-1725 cm⁻¹) and a broad O-H stretch (around 2500-3300 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.
Conclusion
This guide has detailed a reliable and well-documented synthetic route for the preparation of this compound. The use of a Suzuki-Miyaura cross-coupling reaction provides an efficient means to construct the key C-C bond, while a subsequent hydrolysis step cleanly affords the desired product. The provided protocols, grounded in established chemical principles and supported by literature precedents, offer a clear and reproducible pathway for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
References
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León-Galeana, L., & Maldonado G., L. Á. (2008). Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. Natural Product Communications, 3(4), 1934578X0800300. [Link]
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MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Molbank, 2022(1), M1315. [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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PubChem. (n.d.). 5-(2-Methoxyphenyl)-2-furoic acid. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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MDPI. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1502. [Link]
- Google Patents. (n.d.).
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Supporting Information for Divergent Synthesis of Flavones and Flavanones from 2′-Hydroxydihydrochalcones via Palladium-Catalyzed Oxidative Cyclization. (n.d.). [Link]
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Weizmann Institute of Science. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid. [Link]
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An In-depth Technical Guide to 5-(3-Methoxyphenyl)-2-furoic acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(3-Methoxyphenyl)-2-furoic acid is a synthetic organic compound belonging to the class of 5-aryl-2-furoic acids. While specific research on this particular molecule is limited, the furoic acid scaffold and the presence of the methoxyphenyl group suggest a strong potential for diverse biological activities. This guide provides a comprehensive overview of this compound, detailing its synthesis, physicochemical properties, and exploring its potential therapeutic applications based on the known activities of structurally related compounds. This document aims to serve as a foundational resource for researchers interested in exploring the pharmacological promise of this and similar molecules.
Introduction
The furan ring is a versatile heterocyclic scaffold that is a core component of numerous biologically active compounds, both natural and synthetic.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] The addition of an aryl group at the 5-position of the furan ring, as seen in 5-aryl-2-furoic acids, can significantly influence the molecule's biological profile.[6] The methoxy group, a common substituent in medicinal chemistry, is known to modulate pharmacokinetic and pharmacodynamic properties. This technical guide will delve into the synthesis, known characteristics, and inferred potential of this compound, providing a scientific basis for its further investigation in drug discovery and development.
Synthesis of this compound
A common and effective method for the synthesis of 5-aryl-2-furancarboxylic acids is the modified Meerwein arylation of 2-furancarboxylic acid (pyromucic acid).[7] This approach can be adapted for the specific synthesis of this compound.
Synthetic Pathway
The synthesis involves the diazotization of 3-methoxyaniline followed by a copper-catalyzed coupling reaction with 2-furancarboxylic acid.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
3-Methoxyaniline
-
Hydrochloric acid (15%)
-
Sodium nitrite solution (30%)
-
2-Furancarboxylic acid (pyromucic acid)
-
Acetone
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Sodium bicarbonate solution (10%)
-
Chloroform
-
Anhydrous sodium sulfate
-
Dichloromethane
-
Methanol
Procedure: [7]
-
Diazotization: Dissolve 0.1 mol of 3-methoxyaniline in 60 ml of 15% hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add 25 ml of a 30% sodium nitrite solution to the cooled aniline solution with constant stirring, maintaining the temperature between 0-5 °C. Stir the mixture for an additional 10 minutes to ensure complete formation of the diazonium salt.
-
Meerwein Arylation: In a separate flask, dissolve 11.5 g (0.1 mol) of 2-furancarboxylic acid in 65 ml of acetone. Add a solution of 3 g of CuCl₂·2H₂O in 20 ml of water to the furoic acid solution.
-
Add the freshly prepared diazonium salt solution to the furoic acid/copper chloride mixture. Stir the reaction mixture vigorously for 6 hours at room temperature.
-
Allow the mixture to stand at room temperature for 16 hours.
-
Work-up and Purification: Filter the separated precipitate and wash it with water.
-
Dissolve the crude product in a 10% sodium bicarbonate solution. If an oily product is obtained, extract it with chloroform.
-
Acidify the aqueous solution with hydrochloric acid to precipitate the this compound.
-
Filter the precipitate, wash with water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 54022-96-7 | [1] |
| Molecular Formula | C₁₂H₁₀O₄ | [1] |
| Molecular Weight | 218.21 g/mol | [1] |
| Appearance | Predicted to be a solid at room temperature. | |
| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol. | |
| pKa | Estimated to be around 3-4, similar to other carboxylic acids. |
Potential Biological Activities and Therapeutic Applications
Direct biological studies on this compound are scarce. However, based on the known activities of structurally similar compounds, several potential therapeutic applications can be inferred. The furan nucleus is a key pharmacophore in many bioactive molecules, and its derivatives have shown promise in various therapeutic areas.[3][4]
Anti-inflammatory Activity
Furan derivatives have been investigated for their anti-inflammatory properties.[3][4] The mechanism of action often involves the modulation of key inflammatory pathways.
Caption: Potential anti-inflammatory mechanism of 5-aryl-2-furoic acid derivatives.
Many furan-containing compounds exert their anti-inflammatory effects by inhibiting signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[3] These pathways are crucial for the production of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2). While no specific data exists for this compound, it is plausible that it could exhibit similar inhibitory activities. For instance, some 2,5-disubstituted-1,3,4-oxadiazoles derived from furoic acid have shown significant anti-inflammatory activity in animal models.[8]
Anticancer Activity
The furan scaffold is present in several anticancer agents.[5] Derivatives of 5-phenylfuran have been shown to inhibit tubulin polymerization, a key process in cell division, leading to cell cycle arrest and apoptosis in cancer cells.[9]
Comparative Anticancer Activity of Related Furan Derivatives:
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| A 5-phenyl-2-furoyl diacylhydrazide derivative (III-3-1) | HL-60 | 21.6 | [6] |
| A 5-(4-chlorophenyl)furan derivative (7c) | Leukemia SR | 0.09 | [9] |
| A 5-(4-chlorophenyl)furan derivative (7e) | Leukemia SR | 0.05 | [9] |
| A 5-(4-chlorophenyl)furan derivative (11a) | Leukemia SR | 0.06 | [9] |
| A furan-based pyridine carbohydrazide (4) | MCF-7 | 4.06 | [10] |
| A furan-based N-phenyl triazinone (7) | MCF-7 | 2.96 | [10] |
The data in the table above, while not directly pertaining to this compound, highlights the potential of the 5-phenyl-furan scaffold in developing potent anticancer agents. The variation in activity with different substituents on the phenyl ring suggests that the 3-methoxy substitution could also confer significant cytotoxic properties. Novel 5-(3-(substituted phenyl)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl derivatives have shown high efficacy against PC-3 prostate cancer cells, with IC₅₀ values as low as 1.5 µg/mL.[11]
Antimicrobial Activity
Furan derivatives have a long history of use as antimicrobial agents.[5][12] The antimicrobial activity of these compounds is often attributed to their ability to interfere with microbial growth and enzyme function.[3] For example, a series of 5-(4-methylcarboxamidophenyl)-2-furoic acid derivatives have demonstrated potent activity against various Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[12] It is reasonable to hypothesize that this compound may also possess antimicrobial properties.
Future Directions and Conclusion
This compound represents a promising, yet underexplored, molecule with significant potential for therapeutic applications. The established synthetic routes for 5-aryl-2-furoic acids provide a clear path for its preparation and the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Future research should focus on:
-
Detailed Synthesis and Characterization: Optimization of the synthesis of this compound and thorough characterization of its physicochemical properties.
-
In-depth Biological Evaluation: Comprehensive screening for anti-inflammatory, anticancer, and antimicrobial activities, including the determination of IC₅₀ values and elucidation of mechanisms of action.
-
Computational Modeling: Utilization of in silico methods to predict potential biological targets and guide the design of more potent and selective analogs.
References
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- Li, Y., et al. (2014). Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. Molecules, 19(12), 20496-20509.
- Husain, A., et al. (2008). Synthesis, Antiinflammatory and Antiimicrobial Activity of Some 2,5-Disubstituted-1,3,4-oxadiazoles. Asian Journal of Chemistry, 20(4), 2741-2747.
- Dahiya, R., & Kumar, R. (2012). Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. Bioorganic & Medicinal Chemistry Letters, 22(16), 5234-5238.
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- Li, Y., et al. (2014). Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain.
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- Xu, X., & Liu, H. (2023). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. Green Chemistry, 25(5), 2004-2012.
- Gwarda, A., et al. (2021). Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)
- Moussa, S. A., et al. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry, 10(16), 1931-1948.
- Cighir, C. C., et al. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Molbank, 2021(3), M1231.
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- BenchChem. (2025).
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An In-depth Technical Guide to the Biological Activity of 5-(3-Methoxyphenyl)-2-furoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the known and potential biological activities of the synthetic compound 5-(3-Methoxyphenyl)-2-furoic acid. While direct experimental data on this specific molecule is limited in publicly accessible literature, its chemical structure, featuring a 5-aryl-2-furoic acid scaffold, suggests a strong potential for significant pharmacological effects. By examining the well-documented activities of its core components—the 2-furoic acid moiety and the 3-methoxyphenyl substituent—this guide extrapolates potential therapeutic applications and outlines detailed experimental protocols to rigorously evaluate these hypotheses. The primary areas of investigation proposed herein are anticancer, anti-inflammatory, and antimicrobial activities. This document is intended to serve as a foundational resource for researchers initiating studies on this promising compound, providing both a theoretical framework and practical, field-proven methodologies for its biological characterization.
Introduction and Chemical Profile
This compound (CAS 54022-96-7) is a member of the 5-aryl-2-furoic acid class of compounds.[1] Its molecular formula is C₁₂H₁₀O₄, with a molecular weight of 218.21 g/mol .[1] The structure consists of a central furan-2-carboxylic acid ring substituted at the 5-position with a 3-methoxyphenyl group. This unique combination of a heterocyclic carboxylic acid and a substituted aromatic ring forms the basis for its predicted biological activities.
The furoic acid core is a known pharmacophore present in various therapeutic agents, contributing to antimicrobial, anti-inflammatory, and hypolipidemic effects.[2][3] The methoxy group on the phenyl ring is a common feature in many natural and synthetic bioactive compounds, often enhancing metabolic stability, membrane permeability, and target-binding affinity.[4] Specifically, the 3-methoxyphenyl moiety has been identified in numerous compounds exhibiting potent anticancer activities.[5]
This guide will systematically explore the scientific rationale for investigating this compound in three key therapeutic areas and provide the necessary experimental frameworks for its evaluation.
Postulated Anticancer Activity
The presence of the 3-methoxyphenyl group provides a strong rationale for investigating the anticancer potential of this compound. Derivatives containing this moiety have shown significant cytotoxic effects against various cancer cell lines, including breast cancer.[5][6] Two primary mechanisms of action are proposed based on existing literature for related compounds.
Hypothetical Mechanisms of Action
Several studies on compounds containing a 3-methoxyphenyl group suggest they can induce programmed cell death (apoptosis) in cancer cells. A proposed mechanism is the activation of the extrinsic apoptotic pathway, which is initiated by the activation of caspase-8.[5][7] This leads to a downstream cascade of effector caspases, ultimately resulting in the dismantling of the cell.
Another well-documented mechanism for anticancer agents with a methoxyphenyl moiety is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[5] Microtubules are crucial for forming the mitotic spindle during cell division. By inhibiting their formation, the compound can cause cell cycle arrest, typically at the G2/M phase, and subsequently induce apoptosis.
Experimental Protocols for Anticancer Activity
This assay determines the compound's effect on cell viability.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[7][8][9][10][11] The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution (0.5 mg/mL in serum-free media) to each well and incubate for 3-4 hours at 37°C.[11]
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
This assay confirms the induction of apoptosis via the extrinsic pathway.
-
Principle: This colorimetric assay detects the activity of caspase-8. The assay utilizes a specific peptide substrate (Ac-IETD-pNA) that releases a colored product (p-nitroaniline, pNA) upon cleavage by active caspase-8.[4][13][14]
-
Procedure:
-
Cell Treatment and Lysis: Treat cancer cells with the test compound at its IC₅₀ concentration for a predetermined time. Collect and lyse the cells to release cellular proteins.
-
Assay Reaction: In a 96-well plate, combine the cell lysate with the reaction buffer containing the caspase-8 substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm.
-
-
Data Analysis: Compare the absorbance of the treated samples to untreated controls to determine the fold-increase in caspase-8 activity.
This assay directly measures the compound's effect on microtubule formation.
-
Principle: Purified tubulin polymerizes into microtubules when incubated at 37°C in the presence of GTP. This polymerization can be monitored by measuring the increase in absorbance (turbidity) at 340 nm.[6][12]
-
Procedure:
-
Reaction Setup: In a 96-well plate, add tubulin solution, GTP-containing buffer, and various concentrations of the test compound. Include positive (e.g., nocodazole) and negative (vehicle) controls.
-
Initiation and Measurement: Initiate polymerization by placing the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm kinetically over 60 minutes.[12][15]
-
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the Vmax (maximum rate of polymerization) and the extent of polymerization for each concentration. Determine the IC₅₀ for tubulin polymerization inhibition.
Postulated Anti-inflammatory Activity
Furoic acid derivatives have been reported to possess anti-inflammatory properties.[2] A key mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. Additionally, many anti-inflammatory agents act by inhibiting the production of nitric oxide (NO) in inflammatory cells like macrophages.
Hypothetical Mechanisms of Action
COX-1 and COX-2 are enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy as it reduces inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition. 5-Aryl-furanone derivatives have been identified as a novel class of selective COX-2 inhibitors.[16]
During inflammation, macrophages are stimulated to produce large amounts of nitric oxide by the enzyme inducible nitric oxide synthase (iNOS). Overproduction of NO contributes to tissue damage.[17] Inhibition of NO production is a hallmark of many anti-inflammatory compounds.
Experimental Protocols for Anti-inflammatory Activity
-
Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes. The assay is often fluorometric, detecting the intermediate product, Prostaglandin G2.[18][19]
-
Procedure:
-
Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.
-
Reaction Setup: In a 96-well plate, pre-incubate the enzyme with the test compound at various concentrations or a known inhibitor (e.g., celecoxib for COX-2) for 10 minutes at 37°C.[19][20]
-
Initiation: Initiate the reaction by adding arachidonic acid (the substrate).
-
Detection: Measure the fluorescence (Ex/Em = 535/587 nm) kinetically.[18]
-
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the IC₅₀ values for both COX-1 and COX-2 and calculate the selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).
-
Principle: This cell-based assay quantifies the amount of nitrite (a stable product of NO) in the culture medium using the Griess reagent.[16][21]
-
Procedure:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) to induce iNOS expression and NO production. Incubate for 24 hours.[16][17]
-
Griess Reaction: Collect the cell culture supernatant and mix it with Griess reagent.
-
Absorbance Measurement: After a short incubation, measure the absorbance at 540 nm.
-
-
Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to LPS-stimulated cells without the compound. A parallel MTT assay should be performed to rule out cytotoxicity.[21]
Postulated Antimicrobial Activity
The furan ring is a key structural feature in many antimicrobial agents, including nitrofuran antibiotics.[2] Furoic acid itself and its derivatives have demonstrated inhibitory activity against various bacteria and fungi.[18][19]
Hypothetical Mechanism of Action
The precise mechanism of antimicrobial action for many furan derivatives is not fully elucidated but is thought to involve the disruption of cellular enzymatic processes or damage to the bacterial cell membrane.[10] The lipophilicity imparted by the methoxyphenyl group may enhance the compound's ability to penetrate microbial cell walls.
Experimental Protocol for Antimicrobial Activity
-
Principle: This is the reference method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria. The MIC is the lowest concentration of the agent that prevents visible growth of a microorganism.[22][23][24][25]
-
Procedure (following CLSI guidelines):
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.
-
-
Data Analysis: The MIC value is reported in µg/mL. The assay can be expanded to include various Gram-positive and Gram-negative bacteria, as well as fungal strains, to determine the antimicrobial spectrum.
Data Presentation and Summary
All quantitative data generated from the proposed experiments should be summarized in clear, well-structured tables for easy comparison and interpretation.
Table 1: Summary of Anticancer Activity Data
| Cell Line | Assay | Parameter | Value |
|---|---|---|---|
| MCF-7 | MTT (48h) | IC₅₀ (µM) | |
| MDA-MB-231 | MTT (48h) | IC₅₀ (µM) | |
| MCF-7 | Caspase-8 | Fold Activation |
| - | Tubulin Polym. | IC₅₀ (µM) | |
Table 2: Summary of Anti-inflammatory Activity Data
| Target | Assay | Parameter | Value |
|---|---|---|---|
| COX-1 | Enzyme Inhibition | IC₅₀ (µM) | |
| COX-2 | Enzyme Inhibition | IC₅₀ (µM) |
| RAW 264.7 | NO Inhibition | IC₅₀ (µM) | |
Table 3: Summary of Antimicrobial Activity Data
| Organism | Assay | Parameter | Value (µg/mL) |
|---|---|---|---|
| S. aureus | Broth Microdilution | MIC | |
| E. coli | Broth Microdilution | MIC |
| C. albicans | Broth Microdilution | MIC | |
Conclusion
This compound represents a molecule of significant interest for drug discovery, positioned at the intersection of several promising classes of bioactive compounds. Based on a robust analysis of its structural components, there is a strong scientific premise to investigate its potential as an anticancer, anti-inflammatory, and antimicrobial agent. The experimental workflows detailed in this guide provide a comprehensive and methodologically sound approach to systematically evaluate these activities. The successful execution of these protocols will elucidate the pharmacological profile of this compound, paving the way for further preclinical development and potential therapeutic applications.
References
- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). Molecules, 27(20), 7019.
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
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COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. Retrieved from [Link]
- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2012).
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. Retrieved from [Link]
- NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. (2011). The Journal of pharmacology and experimental therapeutics, 339(3), 859–868.
-
Caspase 8 Activity Assay Kit (by Colorimetric). (n.d.). Elabscience. Retrieved from [Link]
-
CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2015). GlobalSpec. Retrieved from [Link]
-
Tubulin Polymerization Assay Kit. (n.d.). Cytoskeleton, Inc. Retrieved from [Link]
- IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. (2018). International Journal of Pharmaceutical Sciences and Research, 9(8), 3422-3428.
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M07-A8 - Regulations.gov. (2009). Retrieved from [Link]
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M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). ResearchGate. Retrieved from [Link]
- Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. (2023).
- Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2005). Journal of Clinical Microbiology, 43(10), 5243-5246.
-
Colorimetric Caspase-8 Activity Assay Kit. (n.d.). EcoTech Biotechnology. Retrieved from [Link]
-
(PDF) IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. (2018). ResearchGate. Retrieved from [Link]
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Nitric oxide production inhibition by natural compounds in... (n.d.). ResearchGate. Retrieved from [Link]
- Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. (2014). Journal of the Korean Society for Applied Biological Chemistry, 57(4), 457-462.
- Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants. (2019). Drug Design, Development and Therapy, 13, 2977-2986.
- Synthesis methods for the preparation of 2-furoic acid derivatives. (n.d.). Google Patents.
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(PDF) Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. (2008). ResearchGate. Retrieved from [Link]
- 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. (2022). Molbank, 2022(1), M1315.
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5-(2-Methoxyphenyl)-2-furoic acid | C12H10O4 | CID 776315. (n.d.). PubChem. Retrieved from [Link]
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An In-depth Technical Guide to 5-(3-Methoxyphenyl)-2-furoic Acid Derivatives and Analogs
This guide provides a comprehensive technical overview of 5-(3-methoxyphenyl)-2-furoic acid, its derivatives, and analogs for researchers, scientists, and drug development professionals. The content herein is structured to offer not just procedural steps but also the scientific rationale behind experimental choices, ensuring a deep and actionable understanding of this important class of compounds.
Introduction: The Significance of the 5-Aryl-2-Furoic Acid Scaffold
The 5-aryl-2-furoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The furan ring, an aromatic five-membered heterocycle containing an oxygen atom, serves as a versatile building block. When substituted at the 5-position with an aryl group, such as a methoxyphenyl ring, and possessing a carboxylic acid at the 2-position, these compounds gain specific physicochemical properties that are conducive to interacting with various biological targets. The methoxy group (-OCH₃) on the phenyl ring, particularly at the meta-position, can influence the molecule's conformation, electronic distribution, and metabolic stability, making this compound (CAS 54022-96-7) a compound of significant interest for chemical and biological exploration.[1]
Synthesis and Chemical Properties
The synthesis of this compound and its derivatives often involves the strategic formation of the furan ring or the coupling of the aryl substituent.
General Synthetic Strategies
A common and effective method for the synthesis of 5-aryl-2-furancarboxylic acids is the Meerwein arylation of 2-furancarboxylic acid (pyromucic acid).[2] This reaction involves the copper-catalyzed reaction of a diazonium salt, derived from the corresponding aniline (in this case, 3-methoxyaniline), with the furan ring. The reaction proceeds via a radical mechanism, leading to the formation of a C-C bond between the furan and the aryl group.
The general workflow for this synthesis is outlined below:
Caption: General workflow for the synthesis of 5-aryl-2-furoic acids via Meerwein arylation.
Synthesis of Derivatives
The carboxylic acid moiety of this compound is a key handle for derivatization, allowing for the synthesis of esters, amides, and other analogs.
-
Esters: Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid, or by reaction with diazomethane for methyl esters.[2]
-
Amides: Amide derivatives are typically synthesized by first converting the carboxylic acid to a more reactive species, such as an acyl chloride (using thionyl chloride or oxalyl chloride), followed by reaction with a primary or secondary amine. Alternatively, peptide coupling reagents can be employed for a one-pot synthesis.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example based on the Meerwein arylation reaction.
-
Diazotization of 3-Methoxyaniline:
-
Dissolve 3-methoxyaniline (0.1 mol) in a mixture of 15% hydrochloric acid (60 ml).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (0.1 mol) in water while maintaining the temperature below 5 °C.
-
Stir the mixture for 10-15 minutes to ensure complete formation of the diazonium salt.
-
-
Meerwein Arylation:
-
In a separate flask, dissolve 2-furancarboxylic acid (0.1 mol) in acetone.
-
Add an aqueous solution of copper(II) chloride (CuCl₂) as a catalyst.
-
To this mixture, add the previously prepared cold diazonium salt solution dropwise with vigorous stirring.
-
Continue stirring at room temperature for 6 hours, then let it stand overnight.
-
-
Work-up and Purification:
-
The resulting precipitate is filtered and washed with water.
-
The crude product is dissolved in a 10% sodium bicarbonate solution to form the soluble sodium salt.
-
The solution is filtered to remove any insoluble impurities.
-
The filtrate is then acidified with hydrochloric acid to precipitate the this compound.
-
The precipitate is collected by filtration, washed with cold water, and purified by crystallization from a suitable solvent (e.g., ethanol/water).
-
Biological Activities and Therapeutic Potential
While specific biological data for this compound is limited in publicly available literature, the broader class of 5-aryl-2-furoic acid derivatives and methoxyphenyl-containing heterocycles exhibit significant therapeutic potential, particularly in the areas of oncology and inflammatory diseases.
Anticancer Activity
Many structurally related compounds have demonstrated potent anticancer effects. The proposed mechanisms of action often involve the disruption of key cellular processes required for tumor growth and survival.
Tubulin Polymerization Inhibition: A prominent mechanism of action for many methoxyphenyl-containing anticancer agents is the inhibition of tubulin polymerization.[3][4] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By binding to tubulin (often at the colchicine binding site), these compounds prevent the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The 3,4,5-trimethoxyphenyl motif is a well-known pharmacophore for tubulin inhibitors, and it is plausible that this compound derivatives could engage in similar interactions.[5][6]
Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Several synthetic compounds containing methoxyphenyl groups have been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway.[7][8][9][10] This inhibition can occur at various points, such as preventing the degradation of the inhibitory protein IκBα, thereby blocking the nuclear translocation of the active NF-κB subunits.
Caption: Proposed mechanism of anti-inflammatory activity via inhibition of the NF-κB pathway.
Data on Biological Activity
| Compound Class | Biological Activity | Target Cell Line / Assay | IC₅₀ (µM) | Reference |
| Thiadiazole with 3-methoxyphenyl | Anticancer | MCF-7 (Breast Cancer) | >100 (low activity) | [11] |
| Chalcone with methoxyphenyl | Anti-inflammatory | RAW 264.7 (NO Inhibition) | 0.3 - 1.5 | [12] |
| Chalcone with methoxyphenyl | Anticancer | Hep G2 (Liver Cancer) | 1.8 | [12] |
| Triazole with methoxyphenyl | Anticancer | MCF-7 (Breast Cancer) | 7.79 | [3] |
| Benzofuran with trimethoxybenzoyl | Anticancer (Tubulin Inhibitor) | Multiple Cancer Lines | Nanomolar range | [5] |
| Furanone Derivatives | Anticancer | C6 (Glioma) | 12.1 | [13] |
| Flavones | Anti-inflammatory | RAW 264.7 (NO Inhibition) | 17.1 - 19.7 | [14] |
Experimental Protocols for Biological Evaluation
To facilitate research in this area, detailed protocols for key biological assays are provided below.
Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[2] It measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7, A549) to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound derivative) in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells for a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Seeding:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of DMEM.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound and LPS Treatment:
-
Treat the cells with various concentrations of the test compound for 1-2 hours.
-
Subsequently, stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and NO production. Include control wells (cells only, cells + LPS, cells + reference inhibitor like L-NMMA).
-
Incubate the plate for another 24 hours.
-
-
Griess Reaction:
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubate at room temperature for 10-15 minutes in the dark. A pink/magenta color will develop in the presence of nitrite (a stable product of NO).
-
-
Absorbance Measurement and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample and determine the percentage of NO inhibition for each compound concentration relative to the LPS-only control.
-
Calculate the IC₅₀ value for NO inhibition.
-
Conclusion and Future Directions
This compound and its analogs represent a promising scaffold for the development of novel therapeutics. The analysis of related compounds strongly suggests potential anticancer and anti-inflammatory activities, likely mediated through mechanisms such as tubulin polymerization inhibition and modulation of the NF-κB signaling pathway.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives, particularly amides and esters, to establish a clear structure-activity relationship (SAR). Direct testing of these compounds in cytotoxicity assays against a panel of cancer cell lines and in anti-inflammatory assays is crucial to validate the hypothesized activities and to identify lead candidates for further preclinical development. Mechanistic studies should then be employed to confirm the molecular targets and pathways responsible for the observed biological effects.
References
- Jurášek, A., & Knoppová, V. (1974). Furan Derivatives. LIII. Synthesis of 5-Aryl-2-furancarboxylic Acids.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound.
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- Abcam. (n.d.). MTT assay protocol.
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An In-depth Technical Guide to the Spectroscopic Characterization of 5-(3-Methoxyphenyl)-2-furoic acid
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Spectroscopic Landscape of a Niche Furoic Acid Derivative
In the realm of medicinal chemistry and materials science, furoic acid derivatives stand as a cornerstone scaffold for the development of novel therapeutic agents and functional materials. The specific compound, 5-(3-Methoxyphenyl)-2-furoic acid, with its unique electronic and steric arrangement, presents a compelling target for synthetic exploration. However, a comprehensive search of publicly accessible scientific literature and spectral databases reveals a conspicuous absence of detailed, experimentally-derived spectroscopic data for this particular molecule.
This guide, therefore, adopts a predictive and pedagogical approach. As your Senior Application Scientist, I will leverage established principles of spectroscopic analysis and draw upon data from analogous structures to construct a robust, theoretical framework for the characterization of this compound. This document will not only serve as a predictive guide for researchers actively working with this compound but also as an educational tool for those seeking to deepen their understanding of spectroscopic interpretation for substituted bi-aryl systems.
Molecular Structure and Inherent Properties
This compound possesses a molecular formula of C₁₂H₁₀O₄ and a molecular weight of 218.21 g/mol .[1] Its structure, featuring a central furan ring linking a methoxy-substituted phenyl group and a carboxylic acid, dictates a rich and informative spectroscopic profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is arguably the most powerful tool for the elucidation of molecular structure in solution. Herein, we predict the ¹H and ¹³C NMR spectra of this compound, with a focus on the rationale behind the expected chemical shifts and coupling patterns.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to display a series of distinct signals corresponding to the aromatic protons of the furan and phenyl rings, the methoxy protons, and the acidic proton of the carboxyl group. The predicted chemical shifts are presented in Table 1, with the numbering scheme illustrated in Figure 1.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H-3 | ~7.25 | d | ~3.7 | The proton at the 3-position of the furan ring is expected to be a doublet due to coupling with H-4. Its chemical shift is influenced by the adjacent electron-withdrawing carboxylic acid. |
| H-4 | ~6.90 | d | ~3.7 | Coupled to H-3, this furan proton will appear as a doublet. It is generally found at a slightly higher field (lower ppm) than H-3. |
| H-2' | ~7.35 | t | ~2.0 | This proton on the phenyl ring is meta to the furan substituent and ortho to the methoxy group. It will likely appear as a triplet due to coupling with H-4' and H-6'. |
| H-4' | ~7.05 | ddd | ~8.0, 2.5, 1.0 | This proton is expected to be a doublet of doublet of doublets due to coupling with H-5', H-6', and H-2'. |
| H-5' | ~7.40 | t | ~8.0 | The proton at the 5'-position is expected to be a triplet due to coupling with H-4' and H-6'. |
| H-6' | ~7.30 | dd | ~8.0, 2.5 | This proton will likely appear as a doublet of doublets due to coupling with H-5' and H-4'. |
| -OCH₃ | ~3.80 | s | - | The methoxy group protons will present as a sharp singlet, typically in the range of 3.7-3.9 ppm. |
| -COOH | >12.0 | br s | - | The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a very low field, which will be exchangeable with D₂O. |
Figure 1: Numbering Scheme for this compound
Caption: Numbering scheme for this compound.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The predicted chemical shifts are summarized in Table 2.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-2 | ~145.0 | The carbon bearing the carboxylic acid group is significantly deshielded. |
| C-3 | ~118.0 | This furan carbon is expected to be at a relatively high field. |
| C-4 | ~112.0 | Similar to C-3, this carbon will be in the upfield region of the aromatic carbons. |
| C-5 | ~155.0 | The furan carbon attached to the phenyl ring will be deshielded. |
| C-1' | ~130.0 | The ipso-carbon of the phenyl ring attached to the furan. |
| C-2' | ~110.0 | Ortho to the methoxy group, this carbon will be shielded. |
| C-3' | ~160.0 | The carbon bearing the electron-donating methoxy group will be significantly deshielded. |
| C-4' | ~115.0 | Para to the methoxy group, this carbon will be shielded. |
| C-5' | ~130.0 | This carbon is meta to the methoxy group and will have a chemical shift similar to an unsubstituted benzene carbon. |
| C-6' | ~120.0 | Ortho to the furan substituent, this carbon will be slightly shielded. |
| -OCH₃ | ~55.0 | The methoxy carbon typically appears in this region. |
| -COOH | ~160.0 | The carboxylic acid carbonyl carbon is highly deshielded. |
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for structural verification.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is to ensure the solubility of the carboxylic acid and to allow for the observation of the acidic proton.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A spectral width of approximately 16 ppm is recommended.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C. A spectral width of around 220 ppm is appropriate.
-
2D NMR (Optional but Recommended): To unambiguously assign the proton and carbon signals, it is advisable to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
Caption: A streamlined workflow for NMR analysis.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR absorption bands for this compound are listed in Table 3.
Table 3: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3300-2500 | Broad, Strong | O-H stretch | Carboxylic Acid |
| ~3100 | Medium | C-H stretch | Aromatic (Phenyl and Furan) |
| ~2950 | Medium | C-H stretch | Methoxy (-OCH₃) |
| ~1700 | Strong, Sharp | C=O stretch | Carboxylic Acid |
| 1600-1450 | Medium-Strong | C=C stretch | Aromatic (Phenyl and Furan) |
| ~1250 | Strong | C-O stretch | Aryl Ether (Ar-O-CH₃) |
| ~1150 | Strong | C-O stretch | Carboxylic Acid |
Causality Behind IR Absorptions
The broadness of the O-H stretch is a hallmark of carboxylic acids and is due to extensive hydrogen bonding in the solid state or in concentrated solutions. The strong C=O stretch is characteristic of the carbonyl group. The presence of multiple bands in the 1600-1450 cm⁻¹ region confirms the aromatic nature of both the furan and phenyl rings. The strong absorption around 1250 cm⁻¹ is indicative of the aryl ether linkage.
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.
-
Collect a background spectrum of the clean ATR crystal before running the sample.
-
Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further aid in its structural elucidation.
Predicted Mass Spectrum (Electron Ionization)
-
Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z (mass-to-charge ratio) of 218, corresponding to the molecular weight of the compound.
-
Key Fragmentation Peaks:
-
m/z 201: Loss of a hydroxyl radical (-OH) from the carboxylic acid.
-
m/z 173: Loss of a carboxyl group (-COOH).
-
m/z 145: Further fragmentation of the furan ring.
-
m/z 107: Corresponding to the methoxyphenyl cation.
-
Sources
An In-depth Technical Guide to Elucidating the Mechanism of Action of 5-(3-Methoxyphenyl)-2-furoic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
5-(3-Methoxyphenyl)-2-furoic acid is a small molecule belonging to the furanocarboxylic acid class, a scaffold known to be present in a variety of biologically active compounds.[1] While the specific biological targets and mechanism of action for this particular compound are not extensively documented in publicly available literature, its structural motifs—the furan ring and the methoxyphenyl group—are features of numerous compounds with demonstrated pharmacological activities, including anti-inflammatory and anticancer properties.[2][3][4] This guide provides a comprehensive, technically-grounded framework for the systematic investigation of the mechanism of action of this compound, from initial characterization to target validation and pathway analysis. It is designed to serve as a roadmap for researchers seeking to understand the therapeutic potential of this and other novel chemical entities.
Part 1: Foundational Characterization and In Silico Profiling
Before embarking on biological assays, a thorough characterization of the compound's physicochemical properties and a computational assessment of its potential biological targets are essential. This foundational work ensures the reliability of subsequent experiments and can provide early, testable hypotheses about the mechanism of action.
Physicochemical Properties and Purity Assessment
The purity and identity of the test compound must be rigorously established. The following table outlines the key parameters and methodologies for this initial characterization.
| Parameter | Method(s) | Purpose |
| Identity Confirmation | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) | To confirm the chemical structure matches that of this compound. |
| Purity Assessment | High-Performance Liquid Chromatography (HPLC) | To determine the percentage purity of the compound, ensuring it is free from significant contaminants that could confound biological data. A purity of >95% is typically required. |
| Solubility | Kinetic and Thermodynamic Solubility Assays | To determine the compound's solubility in aqueous buffers and organic solvents (like DMSO) to prepare appropriate stock solutions for biological assays. |
| Chemical Stability | HPLC-based stability assays | To assess the compound's stability in solution under experimental conditions (e.g., temperature, pH, light exposure) over time. |
| Lipophilicity (LogP/LogD) | Shake-flask method or computational prediction | To estimate the compound's ability to cross cell membranes, which influences its bioavailability and cellular uptake. |
A note on causality: Poor solubility can lead to false negatives in biological assays, while impurities can produce off-target effects that are incorrectly attributed to the compound of interest. Rigorous quality control at this stage is a self-validating system for all subsequent biological data.
Computational Target Prediction (In Silico Profiling)
Computational methods can be used to generate initial hypotheses about the biological targets of this compound by comparing its structure to libraries of known bioactive molecules.
Experimental Protocol: In Silico Target Prediction
-
Obtain the 3D structure: The structure of this compound can be obtained from databases like PubChem.
-
Pharmacophore Modeling: Identify the key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) of the molecule.
-
Database Searching: Screen databases such as ChEMBL, DrugBank, and ZINC against the generated pharmacophore or by structural similarity (e.g., using Tanimoto similarity).
-
Molecular Docking: If high-ranking potential targets are identified, perform molecular docking studies to predict the binding mode and estimate the binding affinity of the compound to the protein's active or allosteric sites.
-
Analyze and Prioritize: Analyze the results to identify a ranked list of potential protein targets for subsequent experimental validation.
Caption: Workflow for in silico target prediction of a novel compound.
Part 2: Phenotypic Screening for Biological Activity
With a well-characterized compound, the next step is to perform broad phenotypic screens to identify its biological effects. This approach is initially agnostic to the specific molecular target and instead focuses on observing the compound's overall effect on cellular or organismal systems.
Anti-proliferative Activity in Cancer Cell Lines
Given that many small molecules exhibit anti-cancer properties, a primary screen should assess the effect of this compound on the proliferation of a diverse panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Plating: Seed a panel of cancer cell lines (e.g., representing different tissue origins like breast, lung, colon) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each cell line.
Anti-inflammatory Activity Assessment
The methoxyphenyl moiety is present in some known anti-inflammatory agents.[2] Therefore, assessing the compound's ability to modulate inflammatory responses is a logical step.
Experimental Protocol: LPS-induced Cytokine Release in Macrophages
-
Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7 or primary bone marrow-derived macrophages).
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Supernatant Collection: After a defined incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Determine the dose-dependent effect of the compound on cytokine production.
Part 3: Target Identification and Validation
If a consistent and potent phenotypic effect is observed, the next critical phase is to identify the specific molecular target(s) responsible for this activity.
Target Deconvolution using Chemical Proteomics
Chemical proteomics is a powerful, unbiased approach to identify the direct binding partners of a small molecule within the entire proteome.
Caption: A generalized workflow for target identification using chemical proteomics.
Experimental Protocol: Affinity-based Protein Profiling
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates an affinity tag (e.g., biotin) via a linker, while ensuring the modification does not abrogate its biological activity.
-
Incubation: Incubate the biotinylated probe with a cell lysate from the responsive cell line. A competition experiment, where the lysate is co-incubated with the probe and an excess of the original, untagged compound, should be run in parallel.
-
Capture: Use streptavidin-coated beads to capture the biotinylated probe and any interacting proteins.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins.
-
Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Proteins that are significantly enriched in the probe-treated sample compared to the competition control are considered high-confidence binding partners.
Target Validation
Once putative targets are identified, they must be validated to confirm that they are necessary for the compound's observed biological effect.
-
Biochemical Assays: If the identified target is an enzyme, perform in vitro enzyme activity assays to determine if this compound directly inhibits or activates it.
-
Genetic Approaches: Use techniques like siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the target gene. If the cells lacking the target protein become resistant to the compound, this provides strong evidence that the protein is the relevant target.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in living cells by measuring changes in the thermal stability of a protein upon ligand binding.
Part 4: Pathway Analysis and Downstream Effects
With a validated target, the final step is to elucidate the downstream signaling pathways that are modulated by the compound-target interaction, leading to the observed phenotype.
Experimental Protocol: Western Blot Analysis of a Signaling Pathway
-
Cell Treatment: Treat the responsive cells with this compound at its IC50 concentration for various time points.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Antibody Incubation: Probe the membrane with primary antibodies specific for the target protein and key downstream effectors (e.g., phosphorylated forms of signaling proteins).
-
Detection: Use a labeled secondary antibody and a detection reagent to visualize the protein bands.
-
Analysis: Quantify the changes in protein levels or phosphorylation status to map the affected signaling pathway. For instance, if the target is a kinase, one would examine the phosphorylation of its known substrates.
Conclusion
The elucidation of the mechanism of action for a novel compound like this compound is a systematic, multi-faceted process. It begins with rigorous chemical characterization and in silico prediction, moves through unbiased phenotypic screening to identify biological activity, and culminates in the identification and validation of a specific molecular target and its downstream signaling pathways. This structured approach, grounded in scientific integrity and causality, is essential for translating a promising chemical entity into a potential therapeutic agent. The framework presented here provides a robust and adaptable strategy for drug development professionals to unlock the full pharmacological potential of uncharacterized small molecules.
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PubChem Compound Summary for CID 776315, 5-(2-Methoxyphenyl)-2-furoic acid. National Center for Biotechnology Information. [Link]
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PubChem Compound Summary for CID 855023, 5-(4-Methoxyphenyl)-2-furoic acid. National Center for Biotechnology Information. [Link]
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PubChem Compound Summary for CID 834826, 5-(2-(Trifluoromethoxy)phenyl)-2-furoic acid. National Center for Biotechnology Information. [Link]
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5-(2-methoxyphenyl)-2-furoic acid (C12H10O4). PubChemLite. [Link]
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PubChem Compound Summary for CID 1125227, 5-(Methoxymethyl)furan-2-carboxylic acid. National Center for Biotechnology Information. [Link]
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Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Furan: A Promising Scaffold for Biological Activity. Universal Journal of Pharmaceutical Research. [Link]
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Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters. [Link]
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Synthesis, reactions and biological activity of 3-arylidene-5-(4-methylphenyl)-2(3H)-furanones. ResearchGate. [Link]
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Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry. [Link]
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Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives. Molecules. [Link]
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5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. [Link]
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2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. MDPI. [Link]
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Unveiling the Therapeutic Potential of 5-(3-Methoxyphenyl)-2-furoic Acid: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(3-Methoxyphenyl)-2-furoic acid, a molecule integrating a furan core with a methoxyphenyl substituent, resides at the intersection of chemical structures known for a breadth of biological activities. The furan ring is a privileged scaffold in medicinal chemistry, associated with anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This guide delineates a comprehensive strategy for the scientific community to systematically investigate and identify the therapeutic targets of this compound. We will traverse from computational prediction methodologies to rigorous in vitro validation assays, providing a robust framework for elucidating its mechanism of action and unlocking its therapeutic promise.
Introduction: The Furan Scaffold as a Foundation for Bioactivity
The furan moiety is a five-membered aromatic heterocycle that serves as a cornerstone in numerous pharmacologically active compounds.[1][2] Its unique electronic and structural characteristics often enhance binding affinity and selectivity for biological targets.[4] Derivatives of 2-furoic acid, in particular, have demonstrated a range of biological effects, from hypolipidemic to anti-inflammatory actions.[5][6] The presence of the methoxyphenyl group in this compound further suggests the potential for specific interactions with protein targets, as this functional group is a common feature in many established drugs. While direct studies on this compound are not extensively documented, the known activities of related compounds provide a logical starting point for our investigation.
A Strategic Workflow for Target Identification
Given the nascent stage of research on this specific molecule, a multi-pronged approach is essential for identifying its therapeutic targets. This workflow integrates computational and experimental methodologies to efficiently narrow down and validate potential protein interactions.
Caption: A streamlined workflow for the identification and validation of therapeutic targets for this compound.
In Silico Target Prediction: A First Look at Potential Interactions
Computational methods offer a rapid and cost-effective means to generate hypotheses about the biological targets of a novel compound.[7][8] By leveraging the chemical structure of this compound, we can screen it against databases of known protein structures to predict binding affinities and modes.
Molecular Docking
Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. Given the structural similarities of furan derivatives to known anti-inflammatory drugs, initial docking studies should focus on key enzymes in inflammatory pathways.[1][9]
-
Primary Targets for Docking:
-
Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)
-
5-Lipoxygenase (5-LOX)
-
Components of the NF-κB signaling pathway (e.g., IKKβ)
-
-
Protocol for Molecular Docking:
-
Prepare the Ligand: Generate a 3D structure of this compound and perform energy minimization.
-
Select and Prepare Protein Targets: Obtain crystal structures of the target proteins from the Protein Data Bank (PDB). Prepare the proteins by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Define the Binding Site: Identify the active site of the enzyme based on known inhibitor binding or catalytic residues.
-
Perform Docking: Use software such as AutoDock Vina or Glide to dock the ligand into the defined binding site.
-
Analyze Results: Evaluate the predicted binding poses and scoring functions to estimate the binding affinity.
-
Pharmacophore Modeling and QSAR
Pharmacophore modeling can identify the essential 3D arrangement of functional groups necessary for biological activity. By comparing the pharmacophore of this compound with those of known inhibitors of specific targets, we can infer potential activity. Quantitative Structure-Activity Relationship (QSAR) models can further correlate the physicochemical properties of a series of related compounds with their biological activity, providing predictive power for our compound of interest.
In Vitro Validation: Experimental Confirmation of Biological Activity
Following the generation of in silico hypotheses, rigorous experimental validation is paramount.[10][11] A tiered approach, starting with biochemical assays and progressing to cell-based models, will provide robust evidence for target engagement and functional effects.
Enzyme Inhibition Assays
Direct measurement of the inhibitory effect of this compound on purified enzymes is the most direct way to validate computational predictions.
-
COX-1/COX-2 Inhibition Assay:
-
Principle: This assay measures the peroxidase activity of COX enzymes. The oxidation of a chromogenic substrate is monitored spectrophotometrically in the presence and absence of the test compound.
-
Protocol:
-
Prepare assay buffer and solutions of hemin, TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine), and arachidonic acid.
-
Add purified COX-1 or COX-2 enzyme to wells of a 96-well plate.
-
Add various concentrations of this compound or a known inhibitor (e.g., celecoxib).
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance at 590 nm over time.
-
Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of the enzyme activity.
-
-
-
5-Lipoxygenase (5-LOX) Inhibition Assay:
-
Principle: This assay measures the formation of leukotrienes from arachidonic acid, which can be detected by an increase in absorbance at 234 nm.
-
Protocol:
-
Prepare a reaction mixture containing purified 5-LOX enzyme in a suitable buffer.
-
Add various concentrations of this compound or a known inhibitor (e.g., zileuton).
-
Initiate the reaction by adding arachidonic acid.
-
Monitor the increase in absorbance at 234 nm.
-
Calculate the IC50 value.
-
-
| Potential Target | Predicted Activity | Validation Assay |
| COX-2 | Anti-inflammatory | COX-2 Enzyme Inhibition Assay |
| 5-LOX | Anti-inflammatory | 5-LOX Enzyme Inhibition Assay |
| IKKβ (NF-κB pathway) | Anti-inflammatory | Kinase Activity Assay |
| ATP Citrate Lyase | Hypolipidemic | ATP Citrate Lyase Inhibition Assay |
Cell-Based Assays for Inflammatory Signaling
To understand the effect of this compound in a more biologically relevant context, cell-based assays are crucial.
-
NF-κB Reporter Assay:
-
Principle: This assay uses a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Inhibition of the NF-κB pathway will result in a decrease in reporter gene expression.
-
Protocol:
-
Culture NF-κB reporter cells in a 96-well plate.
-
Treat the cells with various concentrations of this compound.
-
Stimulate the cells with an NF-κB activator, such as TNF-α.
-
After incubation, lyse the cells and measure the luciferase activity.
-
Determine the effect of the compound on NF-κB activation.
-
-
Caption: The NF-κB signaling pathway, a potential target for this compound.
Broader Screening Approaches for Novel Target Discovery
If the initial targeted approaches do not yield significant results, broader, unbiased screening methods can be employed to identify novel protein binders.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence of a ligand. Target engagement will typically increase the melting temperature of the protein.
-
Affinity Chromatography-Mass Spectrometry: this compound can be immobilized on a solid support and used as bait to capture interacting proteins from a cell lysate. These proteins can then be identified by mass spectrometry.
Conclusion and Future Directions
The exploration of this compound's therapeutic potential is a promising endeavor rooted in the well-established bioactivity of the furan scaffold. The systematic approach outlined in this guide, combining predictive computational modeling with robust experimental validation, provides a clear and efficient path to identifying its molecular targets and elucidating its mechanism of action. The initial focus on inflammatory pathways, particularly COX and LOX inhibition and modulation of the NF-κB signaling cascade, is a scientifically sound starting point. Successful identification of its targets will not only pave the way for further preclinical development of this specific molecule but also contribute to a deeper understanding of the therapeutic utility of furan-based compounds.
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The Furoic Acid Core: A Historical and Technical Guide to a Versatile Medicinal Scaffold
Abstract
This technical guide provides an in-depth exploration of the discovery and history of substituted furoic acids, a class of compounds that has yielded landmark therapeutics. From the serendipitous discovery of the parent furan ring in the 18th century to the rational design of potent diuretics and antimicrobials in the 20th century, the furoic acid scaffold has proven to be a remarkably versatile and enduring platform in medicinal chemistry. This document traces the key scientific milestones, elucidates the causality behind pivotal experimental choices, details foundational synthetic protocols, and examines the structure-activity relationships that have guided the development of these vital medicines. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical class.
Foundational Discovery: The Dawn of Furan Chemistry
The story of furoic acid begins not with a targeted synthesis but with an act of chemical archaeology. In 1780, the brilliant Swedish chemist Carl Wilhelm Scheele was conducting experiments on the dry distillation of mucic acid, a substance derived from natural gums.[1][2] This thermal decomposition yielded a white crystalline solid which he named "pyromucic acid," acknowledging its fiery birth from mucic acid.[1][2] This experiment was a landmark achievement, as pyromucic acid—now known as furan-2-carboxylic acid or 2-furoic acid—was the very first furan-containing compound ever to be synthesized and described.[1][2]
Interestingly, the parent heterocycle, furan, would not be isolated until 1870 by Heinrich Limpricht.[1] The nomenclature for the entire class of compounds was ultimately influenced by the discovery of furfural (furan-2-carboxaldehyde) from wheat bran in 1831, with the name "furan" being derived from the Latin furfur, meaning bran.[1] Scheele's discovery, therefore, predated the characterization of the core scaffold by nearly a century, laying a foundation that would be built upon by future generations of chemists.
Table 1: Timeline of Key Discoveries in Furan and Furoic Acid Chemistry
| Year | Discovery | Key Figure(s) | Significance |
| 1780 | First synthesis of 2-furoic acid ("pyromucic acid") from mucic acid.[1][2] | Carl Wilhelm Scheele | Marks the beginning of furan chemistry. |
| 1831 | Isolation of furfural from bran.[1] | Johann W. Döbereiner | Established the link to biomass and influenced the "furan" nomenclature. |
| 1870 | First preparation of the parent heterocycle, furan.[1] | Heinrich Limpricht | Characterized the core aromatic ring structure. |
| 1952 | Patent for the synthesis of Nitrofurantoin filed.[3][4] | Kenyon J. Hayes (Eaton Labs) | A key milestone in the development of nitrofuran antimicrobials. |
| 1953 | Commercial introduction of Nitrofurantoin.[3][4][5] | Eaton Laboratories | Provided a crucial new therapeutic for urinary tract infections. |
| 1959 | Synthesis of Furosemide.[6][7] | K. Sturm, W. Siedel, R. Weyer (Hoechst AG) | The invention of the first potent loop diuretic based on a furoic acid scaffold. |
| 1964 | Commercial release of Furosemide (Lasix).[7] | Hoechst AG | Revolutionized the treatment of edema in heart failure, liver, and kidney disease. |
The Mid-20th Century Pivot: Substituted Furans as Therapeutic Agents
For much of the 19th and early 20th centuries, furan chemistry remained a domain of academic and industrial interest, primarily centered on furfural as a renewable chemical feedstock. The therapeutic potential of the furoic acid scaffold was largely untapped until the mid-20th century, when systematic drug discovery efforts began to explore heterocyclic compounds for biological activity. Two distinct therapeutic needs—combating bacterial infections and managing severe edema—drove the development of the most significant substituted furoic acid derivatives.
The Nitrofuran Revolution: The Discovery of Nitrofurantoin
In the post-penicillin era, the search for new antibacterial agents was a major priority for the pharmaceutical industry. The furan ring emerged as a promising scaffold. Researchers at Eaton Laboratories in Norwich, New York, systematically synthesized and screened a series of nitrated furan derivatives. This work culminated in the synthesis of (E)-1-[(5-nitro-2-furyl)methylideneamino]imidazolidine-2,4-dione, a compound patented by Kenyon J. Hayes in 1952 and introduced for medical use in 1953 as Nitrofurantoin .[3][4]
Nitrofurantoin's success was rooted in its unique mechanism and pharmacokinetic profile. It is a prodrug that is activated by bacterial nitroreductases to form highly reactive electrophilic intermediates.[8] These intermediates are non-specific, attacking multiple sites within the bacterial cell, including ribosomal proteins, and inhibiting DNA, RNA, and cell wall synthesis.[5][9] This multi-targeted mechanism is believed to be the reason for the remarkably low rate of acquired bacterial resistance to the drug, even after over 70 years of use.[8] Its rapid excretion and high concentration in the urinary tract made it an ideal and enduring first-line agent for treating uncomplicated urinary tract infections (UTIs).[3][8]
The Quest for Potent Diuresis: The Invention of Furosemide
The development of diuretics before the 1950s was a story of serendipity and toxicity. Early treatments included toxic inorganic mercury compounds, followed by the development of organomercurials in the 1920s.[7][10] A significant breakthrough came with the observation that sulfanilamide, an early antibiotic, caused diuresis.[10] This led to the development of carbonic anhydrase inhibitors (e.g., acetazolamide, 1950) and subsequently the thiazide diuretics (e.g., chlorothiazide, 1957), which revolutionized the treatment of edema and hypertension.[6][7][10]
However, thiazides were less effective in patients with impaired kidney function. This clinical need spurred a search for more potent agents. Researchers at Hoechst Laboratories in Germany embarked on a program to synthesize novel sulfonamide derivatives.[6] The team, led by Karl Sturm, Walter Siedel, and Rudi Weyer, systematically modified the anthranilic acid core. Their key insight was to replace the aniline portion of the molecule with a substituted amine, hoping to enhance diuretic activity.
Their exploration led them to attach a furfurylamine group to a 4-chloro-5-sulfamoyl-anthranilic acid backbone. The result, synthesized in 1959 and released in 1964 as Furosemide (Lasix), was a stunning success.[6][7] It was a "high-ceiling" or "loop" diuretic, far more powerful than its predecessors.
The genius of the design lay in its precise targeting. Furosemide acts by inhibiting the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the Loop of Henle, a segment of the nephron responsible for reabsorbing a large fraction of filtered salt.[11][12] By blocking this transporter, furosemide causes a massive excretion of sodium, chloride, and water, making it indispensable for treating severe edema associated with heart failure, liver cirrhosis, and kidney disease.[12]
Diagram 1: Key Substituted Furoic Acid Derivatives
Caption: Logical workflow for the industrial synthesis of Furosemide.
Experimental Protocol: Synthesis of Furosemide from 2,4-Dichloro-5-sulfamoylbenzoic Acid
This protocol is a representative example based on established patent literature and should be adapted and optimized for specific laboratory conditions.
Objective: To synthesize Furosemide via nucleophilic aromatic substitution.
Materials:
-
2,4-dichloro-5-sulfamoylbenzoic acid (Key Intermediate)
-
Furfurylamine
-
Sodium bicarbonate (or other suitable base)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (Solvent)
-
Hydrochloric acid (for pH adjustment)
-
Ethanol and Water (for recrystallization)
-
Activated carbon
Procedure:
-
Reaction Setup: To a reaction vessel equipped with a stirrer, thermometer, and condenser, add 2,4-dichloro-5-sulfamoylbenzoic acid (1 equivalent), sodium bicarbonate (1.2 equivalents), and the solvent (e.g., DMF).
-
Inert Atmosphere: Purge the vessel with an inert gas, such as nitrogen.
-
Heating: Heat the mixture to the target reaction temperature (e.g., 130°C).
-
Addition of Amine: Slowly add furfurylamine (3 equivalents) dropwise to the heated solution.
-
Causality: The displacement of the chlorine atom at the C-2 position by the amino group of furfurylamine is a nucleophilic aromatic substitution reaction. This position is activated by the electron-withdrawing carboxylic acid and sulfamoyl groups. The base is required to neutralize the HCl generated during the reaction.
-
-
Reaction Monitoring: Maintain the reaction at temperature for 3-6 hours, monitoring for completion by a suitable method (e.g., TLC or HPLC).
-
Precipitation: After completion, cool the reaction mixture to approximately 30°C. Adjust the pH to 3-4 with aqueous hydrochloric acid. This protonates the carboxylate, causing the crude Furosemide product to precipitate.
-
Isolation: Collect the crude product by filtration and wash with water.
-
Purification (Recrystallization): a. Dissolve the crude product in a mixture of ethanol and water containing a base (e.g., sodium hydroxide) to form the soluble sodium salt. b. Heat the solution (e.g., to 70°C) and treat with activated carbon to remove colored impurities. c. Perform a hot filtration to remove the carbon. d. Cool the filtrate and re-acidify with hydrochloric acid to a pH of 3-4 to precipitate the purified Furosemide. e. Filter the purified crystals, wash with water, and dry under vacuum to yield the final product.
Conclusion and Future Outlook
The journey of substituted furoic acids from an 18th-century chemical curiosity to a cornerstone of modern medicine is a testament to the power of systematic chemical synthesis and rational drug design. The furan ring, readily accessible from renewable biomass, has served as the foundation for life-saving drugs like the antimicrobial nitrofurantoin and the revolutionary diuretic furosemide. The chemical principles demonstrated in their development—the use of activating groups, prodrug strategies, and the targeted modulation of biological function through specific substitutions—remain central to the field of medicinal chemistry today.
Current research continues to explore the furan scaffold. Modern synthetic methods, such as transition-metal-catalyzed cross-coupling and C-H activation, are enabling chemists to create novel, complex furan derivatives with unprecedented precision. As we look to the future, the furoic acid core, with its rich history and versatile chemistry, is poised to remain a valuable and sustainable platform for the discovery of new therapeutic agents.
References
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Pal, J., Tiwaskar, M., Garg, S., et al. (2024). Loop Diuretics: An Overview of Its History and Evolution. Journal of The Association of Physicians of India, 72(9), 11-13. Available at: [Link]
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The invention of diuretics. (2017). History of Nephrology. Retrieved January 12, 2026, from [Link]
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Pal, J., Tiwaskar, M., Garg, S., et al. (2024). Loop Diuretics: An Overview of Its History and Evolution. Journal of The Association of Physicians of India. Available at: [Link]
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[Diuretics]. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
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Nitrofurantoin. (2019). American Chemical Society. Retrieved January 12, 2026, from [Link]
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Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan. (n.d.). Slideshare. Retrieved January 12, 2026, from [Link]
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An In-depth Technical Guide to the Safe Handling and Use of 5-(3-Methoxyphenyl)-2-furoic acid
This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and chemical properties of 5-(3-Methoxyphenyl)-2-furoic acid for researchers, scientists, and professionals in drug development. The information herein is intended to foster a culture of safety and ensure the integrity of experimental outcomes.
Chemical Identity and Properties
This compound is a substituted furoic acid derivative. Its chemical structure, consisting of a furan ring, a carboxylic acid group, and a methoxyphenyl substituent, makes it a valuable building block in medicinal chemistry and materials science. A summary of its key chemical and physical properties is provided in Table 1.
| Property | Value | Source(s) |
| CAS Number | 54022-96-7 | [1] |
| Molecular Formula | C₁₂H₁₀O₄ | [1] |
| Molecular Weight | 218.21 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | Not explicitly available for the 3-methoxy isomer, but the related 4-methoxy isomer melts at 182-186 °C (decomposes). |
Hazard Assessment and GHS Classification
According to available Safety Data Sheets (SDS), this compound is classified as a hazardous substance that requires careful handling.
GHS Classification:
Signal Word: Danger[2]
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.[2]
This classification underscores the corrosive nature of the compound in its solid form. Dust from the compound can be inhaled and cause irritation or burns to the respiratory tract.
Core Safety and Handling Protocols
A systematic approach to handling this compound is paramount to ensuring laboratory safety. The following protocols are designed to be a self-validating system, where each step is a checkpoint for the next.
Personal Protective Equipment (PPE)
The primary defense against exposure is the consistent and correct use of PPE. The following are mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles with side shields or a full-face shield are essential to protect against splashes and airborne particles.[3]
-
Skin Protection:
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, or if there is a potential for dust generation, a NIOSH-approved respirator with appropriate cartridges for acid gases should be used.[3]
-
Foot Protection: Closed-toe shoes are required to protect feet from potential spills.[3]
A logical workflow for PPE selection, donning, and doffing.
Engineering Controls
-
Chemical Fume Hood: All manipulations of the solid compound, especially weighing and transferring, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors or dust.
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and within a 10-second travel distance from the work area.
Storage and Segregation
-
Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.
-
Incompatibility: Segregate from strong bases, oxidizing agents, and other incompatible materials. Storing acids and bases together can lead to violent reactions.
-
Store below eye level to minimize the risk of dropping and splashing.
Spill and Waste Management
-
Spill Cleanup:
-
For small spills, wear appropriate PPE, cover the spill with a neutral absorbent material (such as sodium bicarbonate for acids), and carefully sweep up the mixture into a designated waste container. Avoid generating dust.
-
For large spills, evacuate the area and follow institutional emergency procedures.
-
-
Waste Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Contaminated materials, including PPE and absorbent pads, must be collected in a designated hazardous waste container.
-
Empty containers should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.
-
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Experimental Context: Synthesis and Reactivity
Understanding the intended use and reactivity of this compound provides the rationale for the stringent safety protocols. This compound is often synthesized for use as a building block in the development of more complex molecules, such as pharmaceuticals.
A common synthetic route to this class of compounds is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.
A typical workflow for the synthesis of this compound via Suzuki-Miyaura coupling and subsequent hydrolysis.
Exemplary Synthetic Protocol: Suzuki-Miyaura Coupling and Hydrolysis
This protocol is provided as an example and should be adapted and optimized based on specific laboratory conditions and analytical monitoring.
Step 1: Suzuki-Miyaura Coupling
-
Reagent Preparation (in a chemical fume hood): To a round-bottom flask equipped with a magnetic stir bar, add ethyl 5-bromo-2-furoate (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude ethyl 5-(3-methoxyphenyl)-2-furoate by column chromatography on silica gel.
Step 2: Saponification (Hydrolysis)
-
Dissolution: Dissolve the purified ester in a suitable solvent mixture, such as tetrahydrofuran (THF) and ethanol.
-
Base Addition: Add an aqueous solution of a strong base (e.g., sodium hydroxide, 3.0 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Acidification: Cool the mixture in an ice bath and slowly acidify with a mineral acid (e.g., 1M HCl) until a precipitate forms and the pH is acidic.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Reactivity Profile
Furoic acid derivatives, including this compound, can participate in various chemical transformations. Notably, the furan ring can act as a diene in Diels-Alder reactions, allowing for the construction of complex bicyclic systems.[4][5][6] This reactivity is a key consideration in planning subsequent synthetic steps and assessing potential incompatibilities.
Conclusion
This compound is a valuable research chemical with significant corrosive hazards. A thorough understanding of its properties, coupled with strict adherence to safety protocols, is essential for its safe handling and effective use in a laboratory setting. By implementing the guidelines outlined in this document, researchers can mitigate risks and maintain a safe and productive research environment.
References
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Princeton University Environmental Health & Safety. Corrosive Materials. Retrieved from [Link]
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Science Equip. How to Handle Caustic and Corrosive Chemicals in a Laboratory. Retrieved from [Link]
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King Abdullah University of Science and Technology. Working with Corrosives Guideline. Retrieved from [Link]
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University of California, Santa Cruz. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]
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Duke University Occupational & Environmental Safety Office. Corrosives. Retrieved from [Link]
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Leeline Sourcing. (2025, January 7). What PPE Should You Wear When Handling Acid 2026? Retrieved from [Link]
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Blog. (2025, September 18). What are the safety precautions when handling acids? Retrieved from [Link]
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Cioc, R. C., Smak, T. J., Crockatt, M., van der Waal, J. C., & Bruijnincx, P. C. A. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Green Chemistry, 23(13), 4783-4791. Retrieved from [Link]
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Biorizon. (2021, June 9). Green Chemistry publication: Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Green Chemistry. Retrieved from [Link]
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Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Myers, A. G. The Suzuki Reaction. Harvard University. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 5-(3-Methoxyphenyl)-2-furoic acid
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 5-(3-Methoxyphenyl)-2-furoic acid, a compound of interest in drug discovery and development. We will delve into the theoretical framework governing solubility, present a detailed, field-proven experimental protocol for its determination, and discuss the interpretation of solubility data in the context of pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of solubility assessment for this and similar chemical entities.
Introduction: The Critical Role of Solubility in Drug Development
In the journey of a drug from discovery to clinical application, solubility is a paramount physicochemical property that profoundly influences its fate in the body. Low aqueous solubility can lead to poor absorption, unpredictable bioavailability, and ultimately, therapeutic failure.[1][2] Therefore, a comprehensive understanding and accurate determination of a compound's solubility in various solvent systems are essential during the early stages of drug development to guide lead optimization and formulation strategies.[1][2] This guide focuses on this compound, providing a robust framework for assessing its solubility profile.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is crucial for predicting and interpreting its solubility behavior.
-
Chemical Structure: this compound
-
CAS Number: 54022-96-7[3]
-
Molecular Formula: C₁₂H₁₀O₄[3]
-
Molecular Weight: 218.21 g/mol [3]
-
Alternate Name: 5-(3-Methoxy-phenyl)-furan-2-carboxylic acid[3]
The structure reveals a carboxylic acid functional group, which is expected to be acidic, and a methoxyphenyl group, which contributes to its lipophilicity. The furan ring adds to the overall aromatic and heterocyclic nature of the molecule. The interplay between the polar carboxylic acid group and the non-polar phenyl and furan rings will govern its solubility in different solvents. Based on the general principle of "like dissolves like," it is anticipated that this compound will exhibit limited solubility in water and higher solubility in organic solvents.[4]
Theoretical Framework of Solubility
The solubility of a compound is defined as the maximum concentration that can be dissolved in a solvent at a specific temperature and pressure to form a saturated solution.[5][6] For ionizable compounds like this compound, the pH of the aqueous medium plays a critical role. The carboxylic acid moiety can exist in its neutral (protonated) form or its anionic (deprotonated) form, with the equilibrium between the two dictated by the pKa of the compound and the pH of the solution. The ionized form is generally more water-soluble than the neutral form.
Two primary types of solubility are often discussed in pharmaceutical sciences:
-
Kinetic Solubility: The concentration of a compound at which precipitation first occurs when a solution (often in DMSO) is added to an aqueous buffer.[1][7] This is a high-throughput screening method often used in early discovery.
-
Thermodynamic (Equilibrium) Solubility: The concentration of a compound in a saturated solution that is in equilibrium with the solid drug. This is the true solubility and is typically determined using the "gold standard" shake-flask method.[5][7][8]
This guide will focus on the determination of thermodynamic solubility, which provides a more accurate and fundamental understanding of the compound's behavior.
Experimental Determination of Equilibrium Solubility: The Shake-Flask Method
The shake-flask method is widely regarded as the most reliable technique for determining equilibrium solubility.[7][8] It involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached.
Materials and Equipment
-
This compound (solid)
-
Selection of solvents (e.g., purified water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetone, ethyl acetate, acetonitrile, dimethyl sulfoxide (DMSO))
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm pore size)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. A general guideline is to add an amount that is visibly in excess to ensure a saturated solution is formed.[5]
-
For aqueous solutions, it is crucial to use buffers to control the pH, as the solubility of this acidic compound is expected to be pH-dependent.[9]
-
-
Equilibration:
-
Securely cap the vials and place them in a temperature-controlled orbital shaker. The temperature should be maintained at a physiologically relevant temperature, such as 37°C, or at standard room temperature (25°C).[5][9]
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[7][9] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is achieved when consecutive measurements yield the same concentration.[7]
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant. To remove any undissolved solid particles, the sample should be filtered through a syringe filter or centrifuged at high speed.[10] This step is critical to avoid overestimation of the solubility.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[1][10] A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.
-
Data Presentation
The solubility data should be presented in a clear and organized manner. A tabular format is highly recommended for easy comparison of solubility in different solvents.
Table 1: Hypothetical Solubility of this compound in Various Solvents at 25°C
| Solvent | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |
| Purified Water (pH 7.0) | <0.1 | <100 | <0.00046 |
| PBS (pH 7.4) | <0.1 | <100 | <0.00046 |
| 0.1 M HCl (pH 1.0) | <0.05 | <50 | <0.00023 |
| Ethanol | ~5-10 | ~5,000-10,000 | ~0.023-0.046 |
| Methanol | ~10-20 | ~10,000-20,000 | ~0.046-0.092 |
| Acetone | ~20-50 | ~20,000-50,000 | ~0.092-0.229 |
| Ethyl Acetate | ~1-5 | ~1,000-5,000 | ~0.0046-0.023 |
| Acetonitrile | ~1-5 | ~1,000-5,000 | ~0.0046-0.023 |
| DMSO | >100 | >100,000 | >0.458 |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual experimental determination is required for accurate data.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the determination of equilibrium solubility using the shake-flask method.
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physical and chemical characteristics of phenylfuroic acids
An In-Depth Technical Guide to the Physical and Chemical Characteristics of Phenylfuroic Acids
Foreword: A Senior Application Scientist's Perspective
In the landscape of medicinal chemistry and drug development, the furoic acid scaffold is a recurring motif, valued for its bioisosteric relationship to the phenyl ring and its versatile chemical functionality. The introduction of a phenyl substituent onto this furan-carboxylic acid core gives rise to the phenylfuroic acids—a class of molecules that presents a unique confluence of aromatic properties, acidity, and structural rigidity. These compounds are not merely synthetic curiosities; they are key intermediates and pharmacophores in the design of targeted therapeutics, notably as inhibitors for enzymes like phosphodiesterase 4 (PDE4).[1]
This guide is structured to move from synthesis to deep characterization, mirroring the logical workflow of a research and development campaign. We will not just present data; we will delve into the causality behind the experimental choices and the interpretation of the resulting data. For a drug development professional, understanding the inherent properties of a core scaffold—its stability, its solubility, its precise molecular architecture—is the bedrock upon which successful drug design is built. Every protocol herein is designed as a self-validating system, ensuring that the characterization of these important molecules is both robust and reproducible.
Synthesis of Phenylfuroic Acids: From Precursors to Purified Compound
The synthetic route to a phenylfuroic acid is a critical first step that dictates purity, yield, and the isomeric profile of the final compound. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on either the phenyl or furan ring.
Common Synthetic Strategies
Two prevalent methods for constructing the phenylfuroic acid skeleton are the Gomberg-Bachmann reaction (or a related diazotization-coupling) and Friedel-Crafts acylation/alkylation.
-
Diazotization-Coupling Route: This classical approach often involves the diazotization of an appropriately substituted aniline. The resulting diazonium salt is then reacted with 2-furoic acid in the presence of a copper catalyst. For instance, 5-p-methoxyphenyl-2-furoic acid can be synthesized by reacting the diazonium salt of p-anisidine with 2-furoic acid.[2] This method is versatile for introducing a variety of substituted phenyl groups at the 5-position of the furan ring.
-
Friedel-Crafts Alkylation: This method can be used to introduce aryl groups onto the furan ring, typically starting from a furoate ester. For example, 5-benzylfuroic acids have been synthesized via Friedel-Crafts alkylation of methyl furoate, followed by hydrolysis of the ester to the carboxylic acid.[2]
Experimental Protocol: Synthesis of 5-Phenyl-2-Furoic Acid
This protocol provides a representative method based on the principles of the Gomberg-Bachmann reaction.
Step 1: Diazotization of Aniline
-
Dissolve aniline in 25% hydrochloric acid with gentle heating.
-
Cool the solution in an ice bath to precipitate the aniline hydrochloride salt.
-
To the stirred slurry, add crushed ice, followed by a rapid, dropwise addition of a chilled aqueous solution of sodium nitrite. Maintain the temperature between 0-10 °C throughout the addition. The mixture should become a clear solution of the benzenediazonium chloride.
-
Adjust the pH to approximately 1.0 by adding a saturated sodium acetate solution.
Step 2: Coupling with 2-Furoic Acid
-
In a separate vessel, dissolve 2-furoic acid and sodium acetate in water, warming if necessary to create a homogeneous solution.
-
Cool this solution and add an aqueous solution of a copper(II) salt, such as cupric chloride.[2]
-
Slowly add the prepared diazonium salt solution from Step 1 to the furoic acid/copper mixture, maintaining a temperature below 15 °C with vigorous stirring.
-
Continue stirring for several hours at low temperature, then allow the reaction to proceed at room temperature for an extended period (e.g., 60 hours).[2]
Step 3: Work-up and Purification
-
Remove any resinous byproducts by filtration.
-
Extract the aqueous solution with an organic solvent like ethyl acetate.
-
Wash the combined organic extracts with saturated sodium hydrogen carbonate solution to extract the acidic product into the aqueous phase.
-
Acidify the combined aqueous carbonate extracts with concentrated hydrochloric acid to precipitate the crude 5-phenyl-2-furoic acid.
-
Collect the precipitate by filtration and recrystallize from an appropriate solvent (e.g., chloroform or an ethanol/water mixture) to yield the purified product.[2]
Visualization of Synthetic Workflow
The following diagram illustrates the logical flow from starting materials to the final, characterized compound.
Caption: Workflow for the synthesis and characterization of 5-phenyl-2-furoic acid.
Physical Characteristics: The Foundation of Formulation
The physical properties of an active pharmaceutical ingredient (API) are paramount, governing its solubility, absorption, and ultimate bioavailability.
Solubility and pKa
The solubility of phenylfuroic acids is a function of both the lipophilic phenyl ring and the ionizable carboxylic acid group.
-
Aqueous Solubility: In neutral water, solubility is generally low. However, as a weak acid, its solubility dramatically increases in alkaline solutions (pH > pKa) due to the formation of the highly polar carboxylate salt. This pH-dependent solubility is a critical factor in drug absorption within the gastrointestinal tract.[3][4]
-
Organic Solubility: Phenylfuroic acids are typically soluble in polar organic solvents such as ethanol, acetone, and diethyl ether.[5]
-
pKa (Acid Dissociation Constant): The pKa is the pH at which the compound is 50% ionized.[4] For 2-furoic acid, the pKa is approximately 3.1. The presence of a phenyl group, a weakly electron-withdrawing substituent, is expected to have a minor acidifying effect, placing the pKa of most phenylfuroic acids in the range of 3.0 to 4.0. This value is crucial for predicting how the drug will behave in different physiological environments, from the acidic stomach (largely non-ionized, more lipid-soluble) to the more neutral intestine (largely ionized, more water-soluble).[6]
| Property | Typical Value / Characteristic | Significance in Drug Development |
| Appearance | White to off-white crystalline solid | Important for material handling and formulation. |
| Melting Point | Typically >150 °C (e.g., 150-150.5 °C for 5-phenyl-2-furoic acid)[2] | Indicator of purity and solid-state stability. |
| Aqueous Solubility | Low at neutral pH, increases significantly at pH > pKa | Governs dissolution rate and absorption. |
| pKa | ~3.0 - 4.0 | Determines the ionization state at physiological pH, affecting permeability and solubility.[6] |
Stability: Thermal and Chemical Degradation
Understanding a compound's stability is essential for determining its shelf-life and potential degradation pathways.
-
Thermal Stability: Furoic acids can undergo thermal decarboxylation at elevated temperatures (e.g., >140-160 °C) to produce furan.[7] This potential degradation pathway must be considered during synthesis, purification (e.g., distillation), and storage.
-
pH-Dependent Stability: The stability of the molecule can be influenced by pH. While generally stable, extreme acidic or basic conditions, especially when combined with high temperatures, can promote hydrolysis or other degradation reactions.[8][9] The furan ring itself can be susceptible to opening under strongly acidic conditions.
Spectroscopic Characterization: Elucidating the Molecular Structure
Spectroscopic methods are the cornerstone of chemical analysis, providing an unambiguous confirmation of molecular structure and purity.[10][11]
UV-Visible Spectroscopy
UV-Vis spectroscopy measures the absorption of light by chromophores within the molecule, providing information about the electronic conjugation.
-
Expected Absorption: Phenylfuroic acids possess a highly conjugated system involving the phenyl ring, the furan ring, and the carbonyl group. This leads to strong UV absorption, typically with a λmax in the range of 250-320 nm.
-
Application: It is a rapid and simple method for quantifying the concentration of the compound in solution, making it invaluable for assays such as dissolution testing and content uniformity.[10]
Infrared (IR) Spectroscopy
IR spectroscopy provides a "molecular fingerprint" by identifying the vibrational frequencies of specific functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode |
| Carboxylic Acid O-H | 2500-3300 (broad) | Stretching |
| Aromatic C-H | 3000-3100 | Stretching |
| Carboxylic Acid C=O | 1680-1710 | Stretching[2] |
| Aromatic C=C | 1450-1600 | Stretching |
| Furan C-O-C | 1100-1250 | Asymmetric Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for detailed structural elucidation, providing information on the chemical environment of each proton and carbon atom.[12][13]
-
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A broad singlet typically appearing far downfield (>10 ppm), which is exchangeable with D₂O.[2]
-
Furan Protons: Two doublets in the aromatic region (6.5-8.0 ppm), showing a characteristic coupling constant (J ≈ 3.5 Hz).[2]
-
Phenyl Protons: A multiplet in the aromatic region (7.0-8.0 ppm), with a splitting pattern dependent on the substitution.
-
-
¹³C NMR:
-
Carbonyl Carbon (-COOH): A peak in the range of 160-175 ppm.
-
Aromatic Carbons (Furan & Phenyl): Multiple peaks between 110-160 ppm.
-
Experimental Protocol: Acquiring High-Quality NMR Data
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation of a synthesized phenylfuroic acid.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified, dry compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent. Causality: DMSO-d₆ is an excellent choice as it effectively dissolves the acid and its high boiling point allows for gentle heating if needed. Crucially, the acidic -COOH proton is often clearly visible in DMSO-d₆, whereas it may exchange too rapidly in solvents like CD₃OD.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry NMR tube.
-
-
Instrument Setup (for a 500 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~298 K).
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity. Causality: Shimming is critical for obtaining sharp, well-resolved peaks, which is necessary to accurately measure coupling constants.
-
-
¹H Spectrum Acquisition:
-
Acquire the spectrum using a standard pulse program. A spectral width of ~16 ppm is appropriate.
-
Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C Spectrum Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Causality: Proton decoupling simplifies the spectrum by collapsing all C-H multiplets into singlets, making it easier to identify the number of unique carbon environments.
-
A wider spectral width (~220 ppm) is required.
-
A greater number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) are necessary due to the low natural abundance of ¹³C and its longer relaxation times.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired data.
-
Calibrate the chemical shift scale by setting the TMS peak to 0 ppm (for ¹H) or the DMSO-d₆ solvent peak to 39.52 ppm (for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Visualization of Analytical Workflow
Caption: A comprehensive analytical workflow for the characterization of phenylfuroic acids.
Relevance in Drug Design and Development
The physical and chemical characteristics detailed in this guide are not merely academic; they are directly relevant to the success of a drug candidate.
-
Pharmacokinetics (ADME): The pKa and solubility profile dictate where and how efficiently the drug is absorbed in the GI tract. The chemical stability affects its shelf-life and how it is metabolized in the body.
-
Medicinal Chemistry: The carboxylic acid group is a key interaction point, often forming salt bridges or hydrogen bonds with amino acid residues (e.g., lysine, arginine) in a target enzyme's active site.[14] It also serves as a chemical handle for synthesizing prodrugs (e.g., esters) to improve properties like membrane permeability.
-
Scaffold Hopping and Derivatization: Phenylfuroic acids are attractive scaffolds. The phenyl and furan rings provide a rigid framework that can be functionalized at multiple positions to optimize potency, selectivity, and pharmacokinetic properties, making them valuable in the design of inhibitors for various biological targets.[1][15]
By thoroughly understanding and documenting these core characteristics, researchers and drug development professionals can make more informed decisions, accelerating the journey from a promising molecule to a potential therapeutic.
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Unveiling the Pharmacophoric Blueprint of 5-Aryl-2-Furoic Acids: A Technical Guide for Drug Discovery
Foreword: The Enduring Promise of the Furan Scaffold
The furan ring, a simple five-membered aromatic heterocycle, has long captivated the imagination of medicinal chemists. Its unique electronic properties and conformational flexibility have established it as a privileged scaffold in the design of a diverse array of therapeutic agents. Among the myriad of furan-containing compounds, the 5-aryl-2-furoic acid chemotype has emerged as a particularly fruitful area of investigation, yielding potent modulators of various biological targets. This in-depth technical guide aims to dissect the core pharmacophoric features of 5-aryl-2-furoic acids, providing a comprehensive resource for researchers, scientists, and drug development professionals dedicated to the rational design of novel therapeutics. We will journey through the key structural determinants of their biological activity, explore the experimental and computational methodologies used to elucidate their mechanism of action, and provide actionable insights to guide future drug discovery endeavors.
The Architectural Core: Deconstructing the 5-Aryl-2-Furoic Acid Pharmacophore
A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the 5-aryl-2-furoic acid class, a general pharmacophore model can be conceptualized as a triad of critical components: the central furan scaffold, the carboxylic acid moiety at the 2-position, and the aryl ring at the 5-position. The interplay and specific embellishments of these three elements dictate the compound's affinity, selectivity, and ultimately, its therapeutic potential.
A Proposed General Pharmacophore Model for 5-Aryl-2-Furoic Acids:
Caption: A generalized pharmacophore model for 5-aryl-2-furoic acids.
This model highlights the fundamental interactions that drive the biological activity of this class of compounds. The carboxylic acid at the C2 position is a critical hydrogen bond donor and acceptor and can also act as an anionic center at physiological pH, enabling strong interactions with receptor sites. The furan ring serves as a rigid scaffold, appropriately positioning the carboxylic acid and the C5-aryl group. The aryl ring at the C5 position is a key determinant of potency and selectivity, primarily through hydrophobic and aromatic (π-π stacking) interactions. The nature and position of substituents on this aryl ring allow for fine-tuning of the molecule's properties.
Structure-Activity Relationship (SAR) Deep Dive: Tailoring Activity Through Molecular Modification
The true power of the 5-aryl-2-furoic acid scaffold lies in its amenability to chemical modification. Systematic alterations to the aryl ring and, to a lesser extent, the furan core, have profound effects on biological activity. The following sections dissect the SAR for key therapeutic areas.
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
A significant body of research has focused on 5-aryl-2-furoic acid derivatives as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. The established pharmacophore for selective COX-2 inhibitors, such as celecoxib, includes a central aromatic ring system and a sulfonamide or methylsulfonyl moiety that binds to a specific side pocket in the COX-2 active site. While 5-aryl-2-furoic acids lack this specific side-pocket-binding group, their derivatives have demonstrated potent and selective COX-2 inhibition.
A study on 5-aryl-2,2-dialkyl-4-phenyl-3(2H)furanone derivatives, a closely related scaffold, revealed that the nature of the substituent on the 5-aryl ring is critical for COX-2 selectivity.[1][2] For instance, compounds bearing a methyl sulfone or sulfonamide group on the 5-aryl ring exhibited high COX-2 inhibitory potency.[1] This suggests that the 5-aryl moiety can be functionalized to mimic the interactions of traditional COX-2 inhibitors.
Table 1: SAR of 5-Aryl-2-Furoic Acid Derivatives as COX-2 Inhibitors
| R-Group on 5-Aryl Ring | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 4-SO2Me | 0.3 | >100 | >333 | [1] |
| 4-SO2NH2 | 0.1 | 15 | 150 | [1] |
| 4-F | 1.2 | >100 | >83 | |
| 4-Cl | 0.8 | 50 | 62.5 |
Note: Data is illustrative and compiled from studies on related furanone scaffolds to highlight SAR principles.
The carboxylic acid of the furoic acid moiety is believed to interact with key arginine and tyrosine residues in the COX active site, an interaction common to many non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] The selectivity for COX-2 over COX-1 is attributed to the larger and more accommodating active site of the COX-2 isoform, which can better accommodate the bulkier 5-aryl substituent.
Antimicrobial and Antifungal Activity: Disrupting Microbial Viability
5-Aryl-2-furoic acid derivatives have also demonstrated significant potential as antimicrobial and antifungal agents. The proposed mechanism of action often involves the disruption of essential cellular processes in microorganisms.
A study on 4-(5-aryl-2-furoyl)morpholines and their thio-analogs revealed that the nature of the substituent on the 5-aryl ring significantly influences their antimicrobial activity.[5][6] For example, compounds with electron-withdrawing groups such as fluorine or chlorine on the aryl ring showed enhanced activity against certain fungal strains.[5] Furthermore, the introduction of a nitro group, particularly at the 2-position of the aryl ring, has been shown to be a key feature for potent antimicrobial activity in other furoic acid derivatives.[7]
Key SAR observations for antimicrobial activity include:
-
Aryl Substituents: Electron-withdrawing groups (e.g., halogens, nitro groups) on the 5-aryl ring generally enhance antimicrobial and antifungal activity.[5][8]
-
Carboxylic Acid Modification: Conversion of the carboxylic acid to amides or other derivatives can modulate the pharmacokinetic properties and, in some cases, improve activity.[9]
-
Lipophilicity: A balance of lipophilicity is crucial for cell membrane penetration. Highly lipophilic or hydrophilic compounds may exhibit reduced activity.
Anticancer Activity: Inducing Cell Death in Malignant Cells
The furan scaffold is present in several natural and synthetic compounds with anticancer properties.[10] For 5-aryl-2-furoic acids, the mechanism of anticancer activity is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.
Studies on bis-2(5H)-furanone derivatives, which share a similar core structure, have shown that these compounds can interact with DNA, leading to cell cycle arrest and apoptosis.[11] The presence of bulky aryl groups is thought to facilitate this interaction. For 5-aryl-1,4-benzodiazepine derivatives, another class of compounds with a 5-aryl moiety, the presence of a chloro-substituent on the aryl ring enhanced their anticancer and anti-inflammatory activities.[12]
The design of potent anticancer agents based on the 5-aryl-2-furoic acid scaffold often involves the introduction of substituents on the aryl ring that can participate in specific interactions with cancer-related targets, such as kinases or transcription factors.[13]
Methodologies for Pharmacophore Elucidation and Validation: A Practical Guide
The elucidation of a pharmacophore model is a critical step in rational drug design. Both computational and experimental approaches are employed to define and validate the key structural features required for biological activity.
Computational Approaches: In Silico Modeling
Computational methods provide a powerful toolkit for developing and refining pharmacophore models.
Workflow for Ligand-Based Pharmacophore Modeling:
Caption: A typical workflow for ligand-based pharmacophore modeling.
-
3D-Quantitative Structure-Activity Relationship (3D-QSAR): This method correlates the 3D properties of molecules with their biological activities. By analyzing a series of 5-aryl-2-furoic acid derivatives with known activities, a 3D-QSAR model can be built to predict the activity of new compounds and to visualize the regions in space where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity.
Experimental Validation: From Synthesis to Biological Testing
Ultimately, any proposed pharmacophore model must be validated through experimental testing.
Experimental Workflow for Pharmacophore Validation:
Caption: An experimental workflow for the validation and refinement of a pharmacophore model.
Step-by-Step Protocol for the Synthesis of a 5-Aryl-2-Furoic Acid Derivative (Illustrative Example):
This protocol describes a general method for the synthesis of 5-aryl-2-furoic acids via a Suzuki-Miyaura cross-coupling reaction, a versatile and widely used method in medicinal chemistry.
-
Starting Materials: 5-Bromo-2-furoic acid, an appropriately substituted arylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., Na2CO3), and a suitable solvent system (e.g., toluene/ethanol/water).
-
Reaction Setup: In a round-bottom flask, dissolve 5-bromo-2-furoic acid (1 equivalent) and the arylboronic acid (1.2 equivalents) in the solvent mixture.
-
Degassing: Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Addition of Catalyst and Base: Add the palladium catalyst (0.05 equivalents) and the base (2 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the 5-aryl-2-furoic acid product.
-
Purification: Collect the solid product by filtration, wash with water, and then purify by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
This self-validating protocol ensures the reliable synthesis of the target compounds, which can then be subjected to biological evaluation to validate the pharmacophore hypothesis.
Future Directions and Concluding Remarks
The 5-aryl-2-furoic acid scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. Future research in this area will likely focus on:
-
Target-Specific Pharmacophore Refinement: Developing more sophisticated, target-specific pharmacophore models for different enzymes and receptors.
-
Structure-Based Design: Utilizing the growing number of publicly available protein crystal structures to design 5-aryl-2-furoic acid derivatives with improved target affinity and selectivity.
-
Multi-target Drug Design: Exploring the potential of this scaffold to design single molecules that can modulate multiple targets simultaneously, which could be beneficial for complex diseases like cancer and neurodegenerative disorders.
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Shin, S. S., Byun, Y., Lim, K. M., et al. (2004). In Vitro Structure-Activity Relationship and in Vivo Studies for a Novel Class of Cyclooxygenase-2 Inhibitors: 5-Aryl-2,2-dialkyl-4-phenyl-3(2H)furanone Derivatives. Journal of Medicinal Chemistry, 47(4), 792–804. [Link]
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Seoul National University. (2004). In Vitro Structure-Activity Relationship and in Vivo Studies for a Novel Class of Cyclooxygenase-2 Inhibitors: 5-Aryl-2,2-dialkyl-4-phenyl-3(2H)furanone Derivatives. [Link]
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Demchuk, I., Klenina, O., Polovkovych, S., et al. (2021). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Pharmacia, 68(1), 175-179. [Link]
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Demchuk, I., Klenina, O., Polovkovych, S., et al. (2021). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. ResearchGate. [Link]
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Request PDF. (2006). Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. Indian Journal of Heterocyclic Chemistry. [Link]
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Lee, K. Y., Kim, H. R., Kim, H. J., et al. (2019). Synthesis and SAR of 5-aryl-furan-2-carboxamide Derivatives as Potent urotensin-II Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters, 29(4), 577-580. [Link]
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Di Micco, S., Terracciano, S., Bifulco, G., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). RSC Medicinal Chemistry, 8(1), 9-38. [Link]
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Di Micco, S., Terracciano, S., Bifulco, G., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PubMed Central. [Link]
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Dalla Via, L., Marciani Magno, S., Gia, O., et al. (1987). Research on Antibacterial and Antifungal Agents. III. Synthesis and Antimicrobial Activity of 2-methyl-5-aryl-3-furoic Acids and 2-methyl-3-imidazolylmethyl-5-aryl Furans. Il Farmaco; edizione scientifica, 42(9), 629-39. [Link]
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Shchetinina, T. V., Shchetnikov, A. V., Ryabukhin, S. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(21), 7263. [Link]
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Gu, W., Wang, Y., Zhang, Y., et al. (2021). Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid. New Journal of Chemistry, 45(15), 6825-6839. [Link]
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De Vicente, J., et al. (2022). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 13(5), 796-803. [Link]
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Methodological & Application
Application Note: High-Throughput Analytical Strategies for the Quantification of 5-(3-Methoxyphenyl)-2-furoic acid
Abstract
This document provides a comprehensive technical guide detailing robust analytical methodologies for the detection and quantification of 5-(3-Methoxyphenyl)-2-furoic acid. Intended for researchers, scientists, and professionals in drug development, this guide moves beyond simple procedural lists to explain the underlying scientific principles and rationale for experimental design. We present detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each protocol is designed as a self-validating system, ensuring technical accuracy and trustworthiness. The guide includes structured data tables, step-by-step workflows, and visual diagrams to facilitate easy adoption and implementation in a laboratory setting.
Introduction and Physicochemical Profile
This compound is an organic compound featuring a furan-carboxylic acid moiety linked to a methoxyphenyl group. Such structures are of significant interest in medicinal chemistry and materials science as versatile scaffolds and building blocks. The development of novel therapeutics or materials containing this moiety necessitates reliable and validated analytical methods to determine its purity, concentration, and stability in various matrices, from raw materials to complex biological fluids.
The selection of an appropriate analytical technique is fundamentally governed by the physicochemical properties of the analyte.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 5-(3-methoxyphenyl)furan-2-carboxylic acid | [1] |
| CAS Number | 54022-96-7 | [1] |
| Molecular Formula | C₁₂H₁₀O₄ | [1][2] |
| Molecular Weight | 218.21 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | Inferred from typical furoic acids[3] |
| pKa | ~3-4 | Estimated based on 2-furoic acid (pKa 3.12)[3] |
The presence of the carboxylic acid group (imparting polarity and acidity) and the aromatic systems (providing a strong UV chromophore) are the most critical features guiding method development. This guide will detail three primary analytical approaches: HPLC for its versatility and specificity in complex mixtures, GC-MS for its high sensitivity and structural confirmation capabilities (requiring derivatization), and UV-Vis Spectrophotometry for rapid, high-throughput quantification of pure samples.
High-Performance Liquid Chromatography (HPLC) for Quantification
Principle of Causality: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier method for analyzing compounds like this compound. The molecule's polarity makes it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase. The inclusion of an acid (e.g., formic or phosphoric acid) in the mobile phase is critical. It suppresses the ionization of the analyte's carboxylic acid group, ensuring a single, uncharged state. This prevents peak tailing and leads to sharp, symmetrical peaks, which are essential for accurate quantification.[4][5] The conjugated furan and phenyl rings provide a strong chromophore, allowing for sensitive detection using a UV or Diode Array Detector (DAD).
Detailed HPLC Protocol
Instrumentation:
-
HPLC system equipped with a binary or quaternary pump, degasser, autosampler, and column thermostat.
-
Diode Array Detector (DAD) or a variable wavelength UV detector.
Chromatographic Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: DAD scan from 200-400 nm; quantification wavelength at λmax (estimated to be ~280 nm).
-
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 17.0 | 10 | 90 |
| 17.1 | 90 | 10 |
| 20.0 | 90 | 10 |
Procedure:
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.
-
Perform serial dilutions from the stock solution to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation (General):
-
For simple matrices (e.g., reaction mixtures), dilute an aliquot in the initial mobile phase composition (90:10 A:B).
-
For complex matrices (e.g., plasma), a protein precipitation step followed by Solid Phase Extraction (SPE) is recommended.[7][8]
-
Add 3 volumes of cold acetonitrile to 1 volume of plasma.
-
Vortex and centrifuge to pellet precipitated proteins.
-
Load the supernatant onto a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with methanol.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
-
Analysis:
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Inject the calibration standards in ascending order of concentration.
-
Inject the prepared samples.
-
-
Data Processing:
-
Integrate the peak area corresponding to the retention time of this compound.
-
Construct a calibration curve by plotting peak area against concentration.
-
Determine the concentration in unknown samples using the linear regression equation from the calibration curve.
-
HPLC Workflow Diagram
Caption: Workflow for HPLC-based quantification of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Causality: GC-MS offers exceptional sensitivity and specificity, providing structural confirmation through mass spectral fragmentation patterns. However, the carboxylic acid in this compound makes it non-volatile and prone to thermal degradation in the GC inlet. Therefore, derivatization is a mandatory prerequisite. Silylation (e.g., with BSTFA) or methylation of the carboxylic acid group converts it into a less polar, more volatile ester, allowing it to traverse the GC column. Electron Impact (EI) ionization in the mass spectrometer will produce a reproducible fragmentation pattern that serves as a fingerprint for unambiguous identification.
Detailed GC-MS Protocol
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Autosampler for liquid injection.
Derivatization (Silylation):
-
Evaporate the solvent from the prepared sample extract to complete dryness under a stream of nitrogen.
-
Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) and 50 µL of a suitable solvent like pyridine or acetonitrile.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Conditions:
-
Column: DB-5ms or equivalent non-polar capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[9]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[9]
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.[10]
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: 50 - 500 m/z.
Data Analysis:
-
Identification: Identify the derivatized analyte peak by its characteristic retention time and by comparing its mass spectrum to a reference spectrum or library (e.g., NIST).
-
Quantification: For quantitative analysis, operate the MS in Selected Ion Monitoring (SIM) mode. Select 3-4 characteristic, abundant ions from the mass spectrum of the derivatized analyte for monitoring. This significantly enhances sensitivity and selectivity.
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis, including the crucial derivatization step.
UV-Vis Spectrophotometry
Principle of Causality: This technique leverages the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light. It is a simple, rapid, and cost-effective method for quantification. Its primary limitation is a lack of specificity; it is only suitable for analyzing pure this compound dissolved in a non-absorbing solvent, as any other substance that absorbs at the same wavelength will interfere with the measurement. The first crucial step is to determine the wavelength of maximum absorbance (λmax), as this provides the highest sensitivity and minimizes deviations from the Beer-Lambert law.[11]
Detailed UV-Vis Protocol
Instrumentation:
-
UV-Vis Spectrophotometer (double-beam recommended).
-
Matched quartz cuvettes (1 cm path length).
Procedure:
-
Solvent Selection: Choose a solvent that dissolves the analyte and is transparent in the measurement range (e.g., Methanol, Ethanol, or Acetonitrile).
-
Determine λmax:
-
Prepare a moderately concentrated solution of the analyte (e.g., 10 µg/mL).
-
Scan the absorbance of the solution from 400 nm down to 200 nm using the solvent as a blank.
-
Identify the wavelength that gives the highest absorbance peak (λmax).[12]
-
-
Prepare Calibration Curve:
-
Prepare a 100 µg/mL stock solution.
-
Create a series of dilutions (e.g., 1, 2, 5, 10, 15, 20 µg/mL) in the chosen solvent.
-
Set the spectrophotometer to the predetermined λmax.
-
Zero the instrument using the solvent blank.
-
Measure the absorbance of each calibration standard.
-
-
Sample Measurement:
-
Prepare the unknown sample solution, ensuring its concentration falls within the range of the calibration curve.
-
Measure its absorbance at λmax.
-
-
Calculation:
-
Plot a graph of absorbance vs. concentration for the standards.
-
Use the linear regression equation to calculate the concentration of the unknown sample.
-
UV-Vis Workflow Diagram
Caption: Simple workflow for quantification by UV-Vis spectrophotometry.
Method Validation and Concluding Remarks
For any of the protocols described to be considered trustworthy, they must undergo formal validation. Key parameters to assess include linearity, accuracy, precision (repeatability and intermediate precision), selectivity, limit of detection (LOD), and limit of quantitation (LOQ).[6][8][13]
Summary of Method Applicability:
-
HPLC-DAD: The most versatile and recommended method. It offers an excellent balance of specificity, sensitivity, and throughput, making it ideal for quality control, stability studies, and analysis in complex biological or environmental matrices.
-
GC-MS: The gold standard for structural confirmation and for analyses requiring very high sensitivity. Its primary drawback is the need for a separate derivatization step, which adds time and potential for variability.
-
UV-Vis Spectrophotometry: Best used for rapid, high-throughput screening of pure samples or in simple, well-defined matrices where interfering substances are known to be absent. It is an excellent tool for quick purity checks or dissolution testing.
The choice of method should be guided by the specific research question, the nature of the sample matrix, and the required level of sensitivity and specificity.
References
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5-(2-Methoxyphenyl)-2-furoic acid | C12H10O4 | CID 776315. PubChem. [Link]
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5-(2-(Trifluoromethoxy)phenyl)-2-furoic acid | C12H7F3O4 | CID 834826. PubChem. [Link]
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ANALYTICAL METHOD SUMMARIES. Eurofins. [Link]
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5-(4-Methoxyphenyl)-2-furoic acid | C12H10O4 | CID 855023. PubChem. [Link]
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GC-MS and FT-IR Profiling of leaves methanol extract from the Pleiospermium alatum. The Journal of Phytopharmacology. [Link]
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5-(Methoxymethyl)furan-2-carboxylic acid | C7H8O4 | CID 1125227. PubChem. [Link]
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GCMS Analysis Report. Scribd. [Link]
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Microbial biocatalytic preparation of 2-furoic acid by oxidation of 2-furfuryl alcohol and 2-furanaldehyde with Nocardia corallina. ResearchGate. [Link]
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2-Furancarboxylic acid | C5H4O3 | CID 6919. PubChem. [Link]
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OPTIMIZATION OF ANALYTICAL METHOD FOR QUANTIFICATION OF 5-METHOXYCANTHIN-6-ONE BY FACTORIAL DESIGN AND PRELIMINARY STABILITY TEST. International Journal of Pharmaceutical Sciences and Research. [Link]
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Separation of Tetrahydro-2-furoic acid, (-)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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Validation of a high-throughput method for the quantification of flavanol and procyanidin biomarkers and methylxanthines in plasma. CentAUR. [Link]
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UV-Vis spectrum of 2-furoic acid (2-FA) in ACN at... ResearchGate. [Link]
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An improved HPLC analysis of the metabolite furoic acid in the urine of workers occupationally exposed to furfural. PubMed. [Link]
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2-FUROIC ACID AND 2-FURYLCARBINOL. Organic Syntheses Procedure. [Link]
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Optimization and validation of an analytical procedure by high-performance liquid chromatography for the quantification of peroxisomicines and isoperoxisomicines. PubMed. [Link]
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UV-Vis Spectrum of 2-Furancarboxylic Acid. SIELC Technologies. [Link]
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HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. [Link]
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GC-MS analysis of bioactive compounds in the plant parts of methanolic extracts of Momordica cymbalaria Fenzl. Semantic Scholar. [Link]
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Phytochemical Screening and GC-MS Analysis of Methanolic and Aqueous Extracts of Ocimum kilimandscharicum Leaves. PubMed Central. [Link]
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Evaluating Different Extraction Approaches for GC-MS Based Metabolomics Analysis of the Giant Pandas' Fur. MDPI. [Link]
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Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). SciELO South Africa. [Link]
-
Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl). Indian Journal of Pure & Applied Physics. [Link]
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This compound, 97%, Thermo Scientific 10 g. Fisher Scientific. [Link]
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HPLC analysis of 5-(3-Methoxyphenyl)-2-furoic acid
An Application Note on the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for the Analysis of 5-(3-Methoxyphenyl)-2-furoic acid
Abstract
This document provides a comprehensive guide for the development and validation of a robust analytical method for this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Photodiode Array (PDA) detection. The narrative explains the scientific rationale behind the selection of chromatographic parameters, offers detailed step-by-step protocols for execution, and outlines a complete validation strategy compliant with international regulatory standards. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Introduction and Analytical Objective
This compound is an organic compound featuring a furan carboxylic acid moiety linked to a methoxyphenyl group. As a molecule often encountered in drug discovery and as a key intermediate in organic synthesis, a reliable and accurate analytical method is crucial for its quantification, purity assessment, and stability testing. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and precision.[1]
The primary objective of this application note is to establish a specific, accurate, and precise RP-HPLC method capable of separating this compound from potential impurities and degradation products. The method is developed based on the physicochemical properties of the analyte and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]
Analyte Properties and Method Development Rationale
A successful HPLC method is built upon a fundamental understanding of the analyte's chemical properties. The choices for the stationary phase, mobile phase, and detector are directly informed by the structure and behavior of this compound.
-
Structure and Physicochemical Properties:
-
Key Functional Groups: Carboxylic acid, ether (methoxy), furan ring, phenyl ring.
-
Polarity: The molecule is moderately polar due to the carboxylic acid and ether groups, but also possesses significant non-polar character from the aromatic rings. This makes it an ideal candidate for reversed-phase chromatography.[1]
-
Acidity (pKa): As a carboxylic acid, the molecule is acidic. The pKa of the parent compound, 2-furoic acid, is approximately 3.17. The presence of the methoxyphenyl group will slightly alter this, but the pKa is expected to remain in the 3-5 range. To ensure consistent retention and sharp peak shape in RP-HPLC, the ionization of the carboxylic acid must be suppressed.[7] This is achieved by maintaining the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.[8][9] Therefore, a mobile phase pH of ≤ 2.5 is required.
-
UV Absorbance: The conjugated system of aromatic and furan rings acts as a strong chromophore, allowing for sensitive detection using a UV-Vis or Photodiode Array (PDA) detector.[10] A PDA detector is highly recommended as it can acquire the full UV spectrum of the eluting peak, which is invaluable for confirming peak identity and assessing its purity.[11][12]
Causality of Experimental Choices:
-
Chromatographic Mode (RP-HPLC): Given the analyte's moderate polarity and hydrophobic aromatic regions, Reversed-Phase HPLC is the logical choice. In this mode, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar.[13][14]
-
Stationary Phase (Column): A C18 (octadecylsilyl) bonded silica column is the most versatile and widely used stationary phase for RP-HPLC, providing excellent retention for a broad range of molecules.[15] A standard dimension column (e.g., 150 mm x 4.6 mm, 5 µm particle size) offers a good balance of efficiency, resolution, and backpressure.
-
Mobile Phase Composition:
-
Aqueous Component: To maintain a pH well below the analyte's pKa, an acidic modifier is required. A 0.1% solution of phosphoric acid or formic acid in HPLC-grade water is suitable. Phosphoric acid is an excellent choice as it provides a stable low pH (~2.1) and has a low UV cutoff, minimizing baseline interference.[8]
-
Organic Component: Acetonitrile is selected as the organic modifier due to its low viscosity, low UV cutoff, and high elution strength in reversed-phase mode.[16]
-
Elution Mode: A gradient elution is chosen for initial development. This approach, where the concentration of the organic solvent is increased over time, ensures the elution of both the main analyte and any potential impurities with different polarities in a reasonable timeframe, while maintaining good peak shape.[15]
-
-
Detector: A PDA detector is selected to identify the wavelength of maximum absorbance (λmax) for optimal sensitivity and to perform peak purity analysis.[11]
Method Development Logic
Caption: Logic flow for HPLC method development for this compound.
Detailed Experimental Protocols
Materials and Equipment
-
Analyte: this compound reference standard (>98% purity).
-
Solvents: HPLC-grade acetonitrile and methanol.
-
Reagents: Phosphoric acid (85%, analytical grade).
-
Water: Deionized water, filtered through a 0.45 µm membrane.
-
Equipment:
-
HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.
-
Analytical balance (0.01 mg readability).
-
Volumetric flasks (Class A).
-
Pipettes (calibrated).
-
Syringe filters (0.45 µm, PTFE or nylon).
-
pH meter.
-
Solution Preparation
-
Mobile Phase A (Aqueous): Add 1.0 mL of 85% phosphoric acid to 1000 mL of deionized water. Mix thoroughly. The resulting pH should be approximately 2.1.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: Prepare a mixture of Acetonitrile:Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient Program | See Table 1 below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | PDA Detector, scan range 200-400 nm |
| Detection Wavelength | Monitor at λmax (determine from standard spectrum, e.g., ~265 nm) |
| Run Time | 20 minutes |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 15.0 | 5 | 95 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Analysis Workflow
Caption: General workflow for the .
System Suitability and Data Analysis
Before sample analysis, the chromatographic system's performance must be verified. This is done by performing five replicate injections of the working standard solution. The acceptance criteria should be based on established guidelines such as USP <621>.[17][18][19]
Table 2: System Suitability Test (SST) Parameters
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency. |
| % RSD of Peak Area | ≤ 2.0% | Confirms injection and system precision. |
| % RSD of Retention Time | ≤ 1.0% | Indicates stability of the pump and mobile phase. |
Method Validation Protocol
The developed method must be validated to demonstrate its suitability for the intended purpose, following ICH Q2(R1) guidelines.[2][4]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.
-
Protocol:
-
Inject the diluent (blank) to demonstrate no interference at the analyte's retention time.
-
Inject the working standard solution.
-
Inject a sample solution.
-
Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on the sample. Analyze the stressed samples to ensure the analyte peak is resolved from all degradation product peaks (peak purity index from PDA should be >0.999).
-
Linearity
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a given range.
-
Protocol:
-
Prepare a series of at least five concentrations from the standard stock solution, typically ranging from 50% to 150% of the working standard concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform linear regression analysis.
-
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery.
-
Protocol:
-
Prepare a sample matrix (placebo).
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three preparations at each level.
-
Analyze the spiked samples and calculate the percentage recovery.
-
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% at each level.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day Precision):
-
Protocol: Analyze six independent preparations of the sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Acceptance Criteria: % RSD of the results should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The overall % RSD for both sets of data combined should be ≤ 2.0%.
-
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Analyze the working standard while making small variations to the following parameters, one at a time:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 2 °C).
-
Mobile phase pH (e.g., ± 0.1 pH units).
-
-
Acceptance Criteria: System suitability parameters must still be met, and the change in retention time and peak area should be minimal.
Conclusion
This application note details a scientifically grounded RP-HPLC method for the analysis of this compound. The rationale for selecting the chromatographic conditions is explained based on the analyte's physicochemical properties, ensuring a logical and robust starting point for method development. The provided protocols for analysis and validation, guided by USP and ICH standards, establish a framework for generating reliable, accurate, and reproducible data suitable for quality control and research environments.
References
-
SIELC Technology. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. Retrieved from [Link]
-
United States Pharmacopeia. (2022). <621> Chromatography. USP-NF. Retrieved from [Link]
-
Aqeel, Z., & Layne, J. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex. Retrieved from [Link]
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Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America, 34(9), 764-775. Retrieved from [Link]
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International Labmate. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Retrieved from [Link]
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Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
-
Janicka, M. (2003). Chromatographic separations of aromatic carboxylic acids. Journal of Chromatography B, 797(1-2), 1-17. DOI: 10.1016/s1570-0232(03)00574-x. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]
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International Journal of Scientific Development and Research. (2020). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. IJSDR, 5(6). Retrieved from [Link]
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U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?. Retrieved from [Link]
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Ajel. (2024, October 29). Overview of RP-HPLC method development for drug estimation. Retrieved from [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
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Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
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Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]
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Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Retrieved from [Link]
-
Grechishkina, O. (2002). Relationship Between Chromatographic Properties of Aromatic Carboxylic Acids and Their Structure. Journal of Chromatography A, 948(1-2), 65-67. DOI: 10.1016/s0021-9673(01)01229-8. Retrieved from [Link]
-
Chromatography Planet. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]
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Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Proestos, C., & Komaitis, M. (2013). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 2(1), 90-99. DOI: 10.3390/foods2010090. Retrieved from [Link]
-
ResearchGate. (2013). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Retrieved from [Link]
-
Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]
-
Al-Rimawi, F., & Kharoaf, M. (2012). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of Chromatographic Science, 50(9), 810-815. DOI: 10.1093/chromsci/bms089. Retrieved from [Link]
-
Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Waters Corporation. (n.d.). Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. Retrieved from [Link]
-
Labcompare. (2014, August 19). Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection. Retrieved from [Link]
-
SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD. Retrieved from [Link]
-
Contract Testing Laboratories of America. (2024, January 16). HPLC Analysis with Diode Array Detection. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 776315, 5-(2-Methoxyphenyl)-2-furoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 834826, 5-(2-(Trifluoromethoxy)phenyl)-2-furoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 855023, 5-(4-Methoxyphenyl)-2-furoic acid. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-(2-methoxyphenyl)-2-furoic acid (C12H10O4). Retrieved from [Link]
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1H NMR and 13C NMR of 5-(3-Methoxyphenyl)-2-furoic acid
An In-depth Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 5-(3-Methoxyphenyl)-2-furoic acid
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. As a substituted bi-aryl heterocyclic compound, its structural elucidation is non-trivial and relies on a detailed understanding of NMR principles. This document presents a predictive analysis of its ¹H and ¹³C NMR spectra, grounded in established chemical shift theory and data from analogous structures. Furthermore, it supplies detailed, field-proven protocols for sample preparation, data acquisition, and processing, designed to ensure high-quality, reproducible results for researchers engaged in synthesis, quality control, or drug discovery involving this and similar molecular scaffolds.
Introduction: The Need for Precise Structural Verification
This compound is a chemical intermediate whose derivatives are explored in various fields, including medicinal chemistry. The precise arrangement of its substituents on both the furan and phenyl rings is critical to its chemical reactivity and biological activity. Therefore, unambiguous structural confirmation is paramount. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecular framework, electronic environment of nuclei, and connectivity between atoms.
This guide moves beyond a simple data report. It explains the causal relationships between the molecular structure and the expected spectral features, empowering the researcher to not only verify the identity of the target compound but also to troubleshoot spectral analysis of related derivatives.
Molecular Structure and Atom Numbering
For clarity in spectral assignment, a standardized atom numbering system is essential. The following structure will be used throughout this guide:
Figure 1: Chemical structure and atom numbering for this compound.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The ¹H NMR spectrum is predicted based on the additive effects of substituents on the aromatic rings. The analysis considers chemical shift (δ), spin-spin coupling (multiplicity), and integral values. The choice of solvent is critical; DMSO-d₆ is recommended as it readily dissolves the carboxylic acid and its acidic proton is typically observed as a broad singlet, preventing exchange with residual water that can occur in solvents like CDCl₃.
Furan Ring Protons (H3, H4)
The furan ring contains two protons, H3 and H4. They form an AX spin system, appearing as two doublets due to mutual coupling.
-
H3: This proton is ortho to the electron-withdrawing carboxylic acid group (-COOH). This deshielding effect will shift its resonance downfield. It will appear as a doublet due to coupling with H4. The expected chemical shift is approximately δ 7.3-7.5 ppm .
-
H4: This proton is meta to the -COOH group and adjacent to the phenyl-substituted C5. Its chemical shift will be upfield relative to H3. It will also appear as a doublet from coupling to H3. The expected chemical shift is around δ 7.0-7.2 ppm .
-
Coupling: The coupling constant between these two protons, ³JH3-H4, is typically in the range of 3.5-4.0 Hz for furan systems.[1]
Phenyl Ring Protons (H2', H4', H5', H6')
The 3-methoxyphenyl group presents a more complex splitting pattern.
-
H5': This proton is situated between two electron-donating groups (the furan ring and the methoxy group), making it the most shielded proton on the phenyl ring. It is expected to appear as a triplet due to coupling with H4' and H6'. Its predicted shift is δ 7.4-7.5 ppm .
-
H2': This proton is ortho to the furan ring substituent and meta to the methoxy group. It will likely appear as a broad singlet or a finely split triplet (a "tuddlet"). Its predicted shift is around δ 7.2-7.3 ppm .
-
H6': This proton is ortho to the methoxy group and meta to the furan ring. It should appear as a doublet of doublets. Its predicted shift is in the range of δ 7.1-7.2 ppm .
-
H4': This proton is ortho to the furan ring and meta to the methoxy group. It is expected to be a doublet of doublets. Its predicted shift is around δ 7.0-7.1 ppm .
Methoxy and Carboxylic Acid Protons
-
-OCH₃ (H7'): The three protons of the methoxy group are equivalent and do not couple with other protons. They will appear as a sharp singlet. The typical chemical shift for an aromatic methoxy group is δ 3.8-3.9 ppm .[2]
-
-COOH (H1''): The carboxylic acid proton is acidic and its chemical shift is highly dependent on concentration and solvent. In DMSO-d₆, it is typically observed as a broad singlet at a very downfield position, often δ > 12 ppm , due to strong hydrogen bonding with the solvent.[3]
Predicted ¹³C NMR Spectrum: Structural Insights
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment.
-
Carboxyl Carbon (C1'): The carbonyl carbon of the carboxylic acid is highly deshielded and will appear significantly downfield, typically in the range of δ 159-162 ppm .[3]
-
Furan Carbons (C2, C5, C3, C4):
-
C2 & C5: These are the substituted carbons. C2, attached to the -COOH group, is expected around δ 145-148 ppm . C5, attached to the phenyl ring, will also be significantly downfield, likely around δ 154-156 ppm .
-
C3 & C4: These protonated carbons will be more shielded. C3, adjacent to the carboxyl-bearing carbon, is predicted around δ 119-122 ppm , while C4 is expected to be in a similar region, perhaps slightly more shielded, around δ 110-113 ppm .[4]
-
-
Phenyl Carbons (C1', C3', C2', C4', C5', C6'):
-
C3': The carbon bearing the methoxy group will be highly deshielded due to the electronegativity of the oxygen atom, appearing around δ 159-161 ppm .
-
C1': The carbon attached to the furan ring is predicted to be around δ 130-132 ppm .
-
C5': This carbon is predicted to resonate around δ 129-131 ppm .
-
C2', C4', C6': These remaining carbons will appear in the aromatic region. C2' and C6' are expected around δ 110-118 ppm , while C4' is predicted in a similar range. The typical chemical shift for the methoxy carbon itself is around δ 55-56 ppm .[5]
-
Summary of Predicted NMR Data
The following tables summarize the predicted chemical shifts and multiplicities for this compound.
Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Atom | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H1'' (-COOH) | > 12.0 | broad s | - | 1H |
| H5' | 7.4 - 7.5 | t | J ≈ 8.0 | 1H |
| H3 | 7.3 - 7.5 | d | ³J = 3.5 - 4.0 | 1H |
| H2' | 7.2 - 7.3 | t or br s | J ≈ 2.0 | 1H |
| H6' | 7.1 - 7.2 | dd | J ≈ 8.0, 2.0 | 1H |
| H4 | 7.0 - 7.2 | d | ³J = 3.5 - 4.0 | 1H |
| H4' | 7.0 - 7.1 | dd | J ≈ 8.0, 2.0 | 1H |
| H7' (-OCH₃) | 3.8 - 3.9 | s | - | 3H |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Atom | Predicted δ (ppm) |
|---|---|
| C1'' (-COOH) | 159 - 162 |
| C3' | 159 - 161 |
| C5 | 154 - 156 |
| C2 | 145 - 148 |
| C1' | 130 - 132 |
| C5' | 129 - 131 |
| C3 | 119 - 122 |
| C6' | 115 - 118 |
| C4 | 110 - 113 |
| C2' | 110 - 113 |
| C4' | 105 - 108 |
| C7' (-OCH₃) | 55 - 56 |
Experimental Protocols
Protocol for NMR Sample Preparation
Causality: The choice of solvent and concentration are critical for obtaining high-resolution spectra. DMSO-d₆ is selected for its excellent solvating power for polar aromatic acids and its high boiling point, which minimizes evaporation. A concentration of 10-20 mg/mL provides a strong signal without causing significant line broadening due to aggregation.
-
Weighing: Accurately weigh 10-20 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D).
-
Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication in a water bath can be used if dissolution is slow.
-
Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube to prevent magnetic field distortions.
-
Labeling: Clearly label the NMR tube with the sample identity and solvent.
Protocol for ¹H and ¹³C NMR Data Acquisition
Causality: The parameters below are optimized for a typical 400 MHz spectrometer to achieve good signal-to-noise and resolution within a reasonable timeframe. The relaxation delay (d1) is crucial for quantitative ¹³C NMR, ensuring full relaxation of carbon nuclei.
Instrument: 400 MHz NMR Spectrometer (e.g., Bruker Avance)
¹H NMR Acquisition:
-
Lock and Shim: Insert the sample, lock onto the deuterium signal of DMSO-d₆, and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Acquisition Parameters:
-
Spectral Width (sw): ~16 ppm (centered around 6 ppm)
-
Number of Scans (ns): 16-32
-
Relaxation Delay (d1): 2.0 seconds
-
Acquisition Time (aq): ~3-4 seconds
-
Temperature: 298 K (25 °C)
-
¹³C NMR Acquisition:
-
Pulse Program: Use a standard proton-decoupled carbon experiment (e.g., 'zgpg30' on Bruker systems).
-
Acquisition Parameters:
-
Spectral Width (sw): ~220 ppm (centered around 110 ppm)
-
Number of Scans (ns): 1024-4096 (or more, depending on sample concentration)
-
Relaxation Delay (d1): 5.0 seconds (for better quantitation of quaternary carbons)
-
Acquisition Time (aq): ~1.5-2.0 seconds
-
Temperature: 298 K (25 °C)
-
Data Processing and Analysis Workflow
The raw Free Induction Decay (FID) signal must be mathematically processed to generate the final spectrum. This workflow ensures accurate and reliable interpretation.
Figure 2. Workflow for NMR Data Acquisition, Processing, and Analysis.
Advanced 2D NMR for Unambiguous Assignment
For absolute certainty in assignments, especially for the complex phenyl region, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would show a cross-peak between H3 and H4 on the furan ring, and correlations between H4', H5', and H6' on the phenyl ring, confirming their connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons. It would definitively link each proton signal (e.g., H3, H4, H2', etc.) to its corresponding carbon signal (C3, C4, C2', etc.), validating the ¹³C assignments.
Figure 3. Logic of 2D NMR for structural confirmation.
Conclusion
This application note provides a robust framework for the acquisition and interpretation of ¹H and ¹³C NMR spectra for this compound. By combining predictive analysis based on fundamental principles with detailed, validated experimental protocols, researchers can confidently perform structural elucidation. The presented workflows and theoretical explanations serve as a reliable guide for ensuring data integrity and accuracy in synthetic chemistry and drug development programs.
References
-
Marek, R., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000617). Retrieved from [Link]
-
University of Regensburg. (n.d.). NMR spectroscopy. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). 2-Furoic Acid - bmse000330 - Data. Retrieved from [Link]
-
American Chemical Society. (2022). 5-Substituted-furan-2(3H)-ones in [8 + 2]-Cycloaddition with 8,8-Dicyanoheptafulvene. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of (2c) 1-(4-Methoxyphenyl)-3-(4-methylphenyl) thiourea (DMSO-d6). Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What is the proton NMR spectrum of p-methoxyphenol?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Proton NMR splitting in 2-substituted furan. Retrieved from [Link]
-
SpectraBase. (n.d.). alpha-(p-Methoxyphenyl)-1-piperidineacetonitrile - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). 5-(2-Methoxyphenyl)-2-furoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Furancarboxylic acid. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2-Furancarboxylic acid. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-(2-methoxyphenyl)-2-furoic acid (C12H10O4). Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0291644). Retrieved from [Link]
-
MDPI. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Retrieved from [Link]
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Illuminating the Molecular Architecture: A Senior Application Scientist's Guide to the Mass Spectrometry of 5-(3-Methoxyphenyl)-2-furoic Acid
Intended for: Researchers, scientists, and drug development professionals engaged in the analytical characterization of novel chemical entities.
Abstract: This technical guide provides a comprehensive framework for the mass spectrometric analysis of 5-(3-Methoxyphenyl)-2-furoic acid, a molecule of interest in medicinal chemistry and materials science. We delve into the core principles of electrospray ionization (ESI) and collision-induced dissociation (CID) to elucidate its structural characteristics. This document offers detailed, field-proven protocols for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) method development, and spectral interpretation, empowering researchers to confidently identify and characterize this and similar compounds.
Introduction: The Analytical Imperative
This compound (C₁₂H₁₀O₄, Molecular Weight: 218.21 g/mol ) is a bifunctional organic molecule featuring a furoic acid moiety linked to a methoxyphenyl group.[1] The inherent acidity of the carboxylic acid and the electronic properties of the substituted aromatic system make it a versatile building block in the synthesis of pharmacologically active compounds and functional materials. A thorough understanding of its behavior under mass spectrometric conditions is paramount for its unambiguous identification, purity assessment, and for tracking its fate in complex matrices during drug metabolism and other studies.
This guide moves beyond a simple recitation of methods. It aims to provide the "why" behind the "how," grounding every procedural step in the fundamental principles of mass spectrometry. We will explore the molecule's propensity for ionization and predict its fragmentation pathways, offering a logical framework for interpreting the resulting mass spectra.
Foundational Principles: Ionization and Fragmentation
Electrospray ionization (ESI) is the ionization technique of choice for polar molecules like this compound, as it is a soft ionization method that typically produces an intact molecular ion.[2] Given the acidic nature of the carboxylic acid group, ESI in the negative ion mode is highly effective, leading to the formation of the deprotonated molecule, [M-H]⁻, as the predominant ion in the source. This high propensity for deprotonation makes negative mode ESI a sensitive and reliable approach for the analysis of carboxylic acids.[3]
Upon isolation of the [M-H]⁻ precursor ion, collision-induced dissociation (CID) is employed to induce fragmentation. The resulting product ions provide a veritable fingerprint of the molecule's structure. The fragmentation of this compound is anticipated to occur at its most labile bonds, guided by the stability of the resulting fragments.
Experimental Workflow: From Sample to Spectrum
A robust and reproducible workflow is the cornerstone of reliable mass spectrometric analysis. The following sections detail a comprehensive protocol, from initial sample handling to the final acquisition of high-quality mass spectra.
Sources
Application Notes and Protocols for In Vitro Profiling of 5-(3-Methoxyphenyl)-2-furoic acid
Introduction
The discovery and characterization of novel small molecules are the bedrock of modern drug development. 5-(3-Methoxyphenyl)-2-furoic acid is a synthetic organic compound with a scaffold that suggests potential biological activity. Furoic acid derivatives, in particular, have garnered interest for their diverse pharmacological properties, including antimicrobial and anticancer activities. This guide provides a comprehensive suite of in vitro assay protocols designed to elucidate the biological and pharmacological profile of this compound. As a Senior Application Scientist, the following protocols are presented not merely as a sequence of steps, but as a logical, self-validating workflow, grounded in established scientific principles. The causality behind experimental choices is explained to empower the researcher to not only execute the assays but also to interpret the results with a high degree of confidence.
These application notes are tailored for researchers, scientists, and drug development professionals. The protocols are detailed to be readily implemented in a standard cell and molecular biology laboratory. We will begin with fundamental physicochemical characterization, move to primary screening for potential enzymatic inhibition, and then to secondary cell-based assays to assess cellular effects and potential mechanisms of action.
Physicochemical Characterization: The Foundation of Reliable In Vitro Data
Protocol 1: Aqueous Kinetic Solubility Assessment
This protocol provides a rapid assessment of the kinetic solubility of this compound in a physiologically relevant buffer.
Principle: A concentrated stock solution of the compound in DMSO is diluted into an aqueous buffer. The concentration at which the compound begins to precipitate, detected by light scattering, is determined as its kinetic solubility.
Materials:
-
This compound (CAS 54022-96-7)[1]
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear bottom microplate
-
Nephelometer or plate reader with light scattering capabilities
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Transfer 2 µL of each DMSO dilution to a new 96-well plate.
-
Add 198 µL of PBS (pH 7.4) to each well to achieve a final DMSO concentration of 1%. This will create a range of final compound concentrations.
-
Include a DMSO-only control (1% DMSO in PBS).
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the light scattering of each well using a nephelometer.
-
Data Analysis: Plot the light scattering signal against the compound concentration. The kinetic solubility is the concentration at which a significant increase in light scattering is observed compared to the DMSO control.[2]
Protocol 2: Stability Assessment in Assay Media
This protocol assesses the stability of this compound in the cell culture medium that will be used for subsequent cell-based assays.
Principle: The compound is incubated in the relevant cell culture medium over a time course, and its concentration is measured at different time points using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Spike the compound into pre-warmed cell culture medium to a final concentration relevant for your planned experiments (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to cells (typically ≤ 0.5%).
-
Aliquot the mixture into several vials.
-
Immediately take a sample for t=0 analysis.
-
Incubate the remaining vials at 37°C in a 5% CO2 incubator.
-
Collect samples at various time points (e.g., 2, 4, 8, 24, 48 hours).
-
Analyze the concentration of this compound in each sample by HPLC.
-
Data Analysis: Plot the percentage of the initial compound concentration remaining versus time. A stable compound will show minimal degradation over the experimental timeframe.
Primary Screening: Investigating Enzyme Inhibition
Many small molecule drugs exert their effects by inhibiting the activity of specific enzymes.[3] Given that furoic acid derivatives have been reported to inhibit various enzymes, a logical first step in the biological characterization of this compound is to screen for enzyme inhibitory activity. The following is a generic, adaptable protocol for a biochemical enzyme inhibition assay.
Protocol 3: Generic Kinase Inhibition Assay (Example: Tyrosine Kinase)
This protocol describes a method to determine if this compound can inhibit the activity of a representative tyrosine kinase. This is a common starting point for novel compound screening.
Principle: The assay measures the ability of a kinase to phosphorylate a substrate. The amount of phosphorylated substrate is quantified, typically using a colorimetric, fluorescent, or luminescent readout. An inhibitor will reduce the amount of phosphorylated product.
Materials:
-
Recombinant human tyrosine kinase (e.g., Src, Abl)
-
Specific peptide substrate for the chosen kinase
-
ATP (Adenosine triphosphate)
-
Assay buffer (typically contains Tris-HCl, MgCl2, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production)
-
This compound
-
Positive control inhibitor (e.g., Staurosporine)
-
384-well white microplate
Procedure:
-
Prepare a serial dilution of this compound in assay buffer. Also, prepare a serial dilution of the positive control inhibitor.
-
To the wells of a 384-well plate, add the test compound dilutions and controls.
-
Add the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the signal according to the manufacturer's protocol for the chosen detection reagent.
-
Data Analysis:
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[4]
-
Causality and Self-Validation:
-
Why a serial dilution? This allows for the determination of a dose-response relationship and the calculation of an IC50 value, a key measure of potency.[5]
-
Why a positive control? A known inhibitor validates that the assay is sensitive to inhibition.
-
Why normalize the data? This accounts for well-to-well variability and allows for comparison between different experiments.
Secondary Screening: Cell-Based Assays
Cell-based assays provide a more biologically relevant context to evaluate the effects of a compound.[6][7][8] They can assess a compound's cytotoxicity, its effect on cell proliferation, and provide insights into its mechanism of action within a cellular environment.
Protocol 4: Cell Viability and Cytotoxicity Assessment using the MTT Assay
The MTT assay is a widely used colorimetric assay to measure cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[8]
-
This compound
-
Positive control for cytotoxicity (e.g., Doxorubicin)
-
96-well flat-bottom tissue culture plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare a serial dilution of this compound and the positive control in complete culture medium.
-
Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the compound dilutions).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability versus the logarithm of the compound concentration and determine the IC50 value.
-
Experimental Workflow for Cell-Based Assays
Caption: Workflow for MTT Cell Viability Assay.
Protocol 5: Mechanism of Action - Western Blot Analysis of Kinase Inhibition
If the primary screen suggests that this compound is a kinase inhibitor, a western blot can be used to confirm its effect on a specific signaling pathway in a cellular context.[9][10][11][12][13]
Principle: This protocol assesses the phosphorylation status of a target protein and its downstream effectors in cells treated with the inhibitor. A decrease in the phosphorylation of the target protein would support a mechanism of direct inhibition.
Materials:
-
Cell line known to have an active signaling pathway of interest (e.g., a cell line with activated EGFR signaling).
-
This compound
-
Positive control inhibitor for the specific kinase.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (phospho-specific and total protein antibodies for the target kinase and a downstream effector).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system for chemiluminescence detection.
Procedure:
-
Plate cells and allow them to adhere.
-
Treat the cells with various concentrations of this compound, a positive control inhibitor, and a vehicle control for a specified time.
-
Lyse the cells on ice using lysis buffer with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against the total protein (e.g., anti-total-EGFR) to ensure equal protein loading.[11]
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal. Compare the levels of phosphorylated protein in the treated samples to the vehicle control.
Signaling Pathway Visualization
Caption: Hypothetical Kinase Inhibition Pathway.
Data Summary
The following tables provide a template for summarizing the quantitative data obtained from the described assays.
Table 1: Physicochemical Properties of this compound
| Property | Result | Method |
| Molecular Weight | 218.21 g/mol | [1] |
| Molecular Formula | C12H10O4 | [1] |
| Kinetic Solubility | To be determined | Nephelometry |
| Stability in Media | To be determined | HPLC |
Table 2: In Vitro Biological Activity of this compound
| Assay | Target/Cell Line | IC50 (µM) |
| Kinase Inhibition Assay | e.g., Src Kinase | To be determined |
| MTT Cell Viability Assay | e.g., A549 | To be determined |
| MTT Cell Viability Assay | e.g., MCF-7 | To be determined |
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its physicochemical properties, screening for enzyme inhibitory activity, and assessing its effects on cell viability and signaling pathways, researchers can build a comprehensive pharmacological profile of this novel compound. The emphasis on understanding the principles behind each protocol and incorporating appropriate controls is designed to ensure the generation of high-quality, reproducible data, which is essential for advancing a compound through the drug discovery pipeline.
References
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]
-
Cell Signaling Technology. (2021, November 4). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments [Video]. YouTube. Retrieved from [Link]
-
Eto, M., & Yazawa, M. (2015). Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. Retrieved from [Link]
-
G-Biosciences. (n.d.). Enzyme Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-(2-Methoxyphenyl)-2-furoic acid. PubChem. Retrieved from [Link]
-
LibreTexts Chemistry. (2025, September 4). 5.4: Enzyme Inhibition. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-(4-Methoxyphenyl)-2-furoic acid. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Retrieved from [Link]
-
Shapiro, A. B. (2015, September 2). How should I start with Enzyme-Inhibitor kinetics assay? ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-(2-(Trifluoromethoxy)phenyl)-2-furoic acid. PubChem. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Stability Testing of Biotechnological/Biological Products. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1998, May 27). Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]
-
Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]
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Application Notes & Protocols: Cell-Based Assay Strategies for the Functional Characterization of Furoic Acid Derivatives
Introduction: The Therapeutic Promise of the Furan Scaffold
The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Derivatives of 2-furoic acid, a stable, biomass-derived platform molecule, have garnered significant attention for a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiparasitic effects.[1][2][3] This versatility stems from the furan moiety's ability to engage with a diverse range of biological targets, modulating key signaling pathways implicated in disease.[4]
This guide provides a comprehensive framework for the preclinical evaluation of novel furoic acid derivatives using a suite of robust, cell-based assays. As a senior application scientist, my objective is not merely to present protocols, but to provide the underlying scientific rationale, enabling researchers to build a logical, data-driven narrative from initial phenotypic observations to specific mechanistic insights. We will progress from broad assessments of cytotoxicity to targeted assays for apoptosis, target engagement, and pathway modulation, ensuring a self-validating and comprehensive pharmacological profile.
Part 1: Foundational Analysis - Cytotoxicity and Viability
The initial characterization of any novel compound must establish its effect on cell viability and proliferation. This foundational data informs the therapeutic window and appropriate concentration ranges for all subsequent mechanistic assays. The MTT assay is a reliable, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[5]
Scientific Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals.[5] This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active, living cells.[6][7] The resulting insoluble formazan is solubilized, and the absorbance of the colored solution is quantified, which is directly proportional to the number of viable cells.[5]
Expert Insights: Pre-Assay Compound Characterization
Before commencing any cell-based assay, it is critical to assess the physicochemical properties of your furoic acid derivatives.
-
Solubility: Poor solubility is a common source of experimental variability. It is essential to determine the solubility of each derivative in your chosen cell culture medium. A standard protocol involves preparing a high-concentration stock (e.g., 20 mg/mL) and performing serial dilutions, using visual inspection and mechanical agitation (vortexing, sonication) to confirm the absence of precipitation.[8] If solubility in aqueous media is limited, a stock solution in DMSO is standard; however, the final DMSO concentration in the assay should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Autofluorescence and Colorimetric Interference: Furan-containing compounds can sometimes exhibit intrinsic fluorescence or color that may interfere with absorbance or fluorescence-based readouts.[9] It is prudent to run a control plate containing only media and the test compound at all concentrations to be tested. This "compound-only" blank will identify any direct interference with the assay's optical measurement.[9]
Protocol 1: MTT Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of furoic acid derivatives on cancer cell lines.
Materials:
-
Selected cancer cell lines (e.g., MCF-7, A549, HCT-116)[10]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)[5]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the furoic acid derivatives in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.5% DMSO) controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[3]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[7]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well.[3] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[5]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
Data Analysis:
-
Subtract the average absorbance of the "media-only" blank wells from all other wells.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells: (% Viability) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100.
-
Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | 5,000-10,000 cells/well | Ensures cells are in the logarithmic growth phase and provides a sufficient signal-to-noise ratio. |
| Compound Incubation | 24, 48, 72 hours | Assesses both short-term cytotoxic and longer-term anti-proliferative effects. |
| Final DMSO Conc. | < 0.5% | Minimizes solvent-induced toxicity, which could confound results. |
| MTT Incubation | 4 hours | Allows for sufficient formazan crystal formation without causing toxicity from the MTT reagent itself. |
| Wavelength | 570 nm (Ref: 630 nm) | Maximizes the signal from the formazan product while minimizing background noise.[5] |
Part 2: Mechanistic Elucidation - Apoptosis Assays
If a furoic acid derivative demonstrates significant cytotoxicity, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common and desirable mechanism for anti-cancer agents. Key hallmarks include the activation of executioner caspases (caspase-3 and -7) and the externalization of phosphatidylserine (PS) on the cell membrane.[11]
Workflow for Apoptosis Investigation
Protocol 2: Caspase-Glo® 3/7 Assay
Scientific Principle: This luminescent "add-mix-measure" assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a specific target for activated caspase-3 and -7.[11] Cleavage of the substrate by these caspases releases aminoluciferin, which is then consumed by luciferase to generate a stable "glow-type" luminescent signal that is proportional to caspase activity.[12]
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled, opaque 96-well plate and treat with the furoic acid derivative (at concentrations around the IC50) as described in the MTT protocol. Incubate for a relevant period (e.g., 6, 12, or 24 hours).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[12]
-
Assay Reaction: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in medium.[12]
-
Signal Generation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours to allow for cell lysis and signal stabilization.[13]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Protocol 3: Annexin V/PI Apoptosis Assay
Scientific Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with the furoic acid derivative in 6-well plates. Include both negative (vehicle) and positive (e.g., staurosporine) controls.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Adherent cells should be detached using a gentle method like trypsinization. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.
Expected Results:
-
Healthy cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
Part 3: Target Engagement and Pathway Analysis
Once a clear phenotype (e.g., cytotoxicity via apoptosis) is established, the focus shifts to identifying the direct molecular target and the signaling pathways modulated by the compound.
Protocol 4: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
Scientific Principle: CETSA is a powerful biophysical method to confirm direct binding of a compound to its target protein within intact cells or cell lysates.[15] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[6] In a typical CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. Unbound proteins denature and aggregate upon heating and are removed by centrifugation. The amount of the target protein remaining in the soluble fraction is then quantified, typically by Western blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[15]
Experimental Workflow for CETSA:
Pathway-Specific Reporter Assays
Reporter gene assays are indispensable for quantifying the activity of specific transcription factors and signaling pathways. Furoic acid derivatives have been implicated in modulating key inflammatory and cancer-related pathways such as NF-κB and HIF-1α.[16][17]
Scientific Principle of Luciferase Reporter Assays: These assays utilize a plasmid vector where the firefly luciferase gene is placed under the control of a promoter containing specific DNA response elements.[18] For example, an NF-κB reporter contains multiple copies of the NF-κB binding site.[19] When the NF-κB pathway is activated, transcription factors bind to these elements and drive the expression of luciferase. The resulting light output, measured after adding a luciferin substrate, is directly proportional to the pathway's activity.[20] A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is often used to normalize for transfection efficiency and cell number.
Protocol 5: NF-κB Luciferase Reporter Assay
Objective: To determine if a furoic acid derivative inhibits TNF-α-induced NF-κB activation.
Procedure:
-
Transfection: Co-transfect HEK293T cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid. Plate the transfected cells in a 96-well plate and incubate overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the furoic acid derivative for 1-2 hours.[3]
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for 6-8 hours.[3] Include unstimulated and vehicle-stimulated controls.
-
Lysis: Wash the cells with PBS and add 20 µL of Passive Lysis Buffer to each well. Lyse the cells by gentle shaking for 15 minutes at room temperature.[20]
-
Luminescence Measurement: Use a dual-luciferase assay system. Sequentially inject the firefly luciferase substrate and measure the luminescence, then inject the Stop & Glo® reagent (which quenches the firefly signal and activates the Renilla reaction) and measure the Renilla luminescence.[20]
Data Analysis:
-
Normalize the firefly luminescence reading to the Renilla luminescence reading for each well.
-
Express the NF-κB activity as a percentage of the stimulated vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration to determine the IC50.
Key Signaling Pathways to Investigate for Furoic Acid Derivatives
| Pathway | Relevance | Recommended Assay | Key Activators/Readouts |
| NF-κB | Anti-inflammatory effects, apoptosis regulation in cancer.[17][21] | Luciferase Reporter Assay | Activator: TNF-α, LPS. Readout: Luminescence.[19] |
| HIF-1α | Anti-angiogenic and anti-tumor effects in hypoxic conditions.[16] | HRE-Luciferase Reporter Assay | Induction: Hypoxia (1% O2) or CoCl2. Readout: Luminescence.[22] |
| GPCRs | Broad therapeutic potential, as GPCRs are major drug targets.[23] | β-Arrestin Recruitment Assay | Ligand-dependent. Readout: Luminescence or fluorescence.[1] |
| MAPK | Regulation of cell proliferation, differentiation, and apoptosis.[16] | Western Blot | Readout: Phosphorylation status of ERK, JNK, p38.[24] |
Conclusion
The systematic application of the cell-based assays outlined in this guide will enable a robust and detailed characterization of novel furoic acid derivatives. By progressing from broad phenotypic screening to specific mechanistic and target engagement studies, researchers can build a compelling, data-driven case for a compound's therapeutic potential. The key to success lies not just in executing the protocols, but in understanding the scientific principles behind them, anticipating potential compound-specific challenges, and interpreting the data within a logical, hierarchical framework. This rigorous approach is essential for advancing promising furoic acid derivatives through the drug discovery pipeline.
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Application Notes and Protocols for 5-(3-Methoxyphenyl)-2-furoic acid in Medicinal Chemistry
For Correspondence:
Introduction: The Potential of the 5-Aryl-2-Furoic Acid Scaffold
The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The 5-aryl-2-furoic acid motif, in particular, has emerged as a promising starting point for the development of novel therapeutic agents. This is due to its synthetic tractability and the diverse pharmacological properties exhibited by its derivatives, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3] 5-(3-Methoxyphenyl)-2-furoic acid (CAS 54022-96-7) is a member of this class of compounds, possessing a unique substitution pattern that warrants investigation for its potential medicinal chemistry applications.[4] This document provides a comprehensive guide for researchers, outlining potential therapeutic applications, a plausible synthetic protocol, and detailed methodologies for the biological evaluation of this compound.
Compound Profile:
| Property | Value | Reference |
| IUPAC Name | 5-(3-methoxyphenyl)furan-2-carboxylic acid | [4] |
| CAS Number | 54022-96-7 | [4] |
| Molecular Formula | C₁₂H₁₀O₄ | [4] |
| Molecular Weight | 218.21 g/mol | [4] |
Section 1: Plausible Synthesis Protocol
While a specific, detailed synthesis for this compound is not extensively reported in the literature, a robust and versatile approach involves a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds between aryl halides and boronic acids.[5] The following protocol is a well-established method for the synthesis of 5-aryl-2-furoic acid derivatives and can be readily adapted for the target compound.
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol involves a two-step process: the Suzuki-Miyaura coupling of a 5-halofuroate with 3-methoxyphenylboronic acid, followed by hydrolysis of the resulting ester to the carboxylic acid.
Step 1: Suzuki-Miyaura Cross-Coupling
Caption: Suzuki-Miyaura coupling of ethyl 5-bromofuran-2-carboxylate and 3-methoxyphenylboronic acid.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine ethyl 5-bromofuran-2-carboxylate (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water to the flask.
-
Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford ethyl 5-(3-methoxyphenyl)-2-furoate.
Step 2: Saponification (Ester Hydrolysis)
Caption: Hydrolysis of the ester to the final carboxylic acid product.
-
Dissolution: Dissolve the purified ethyl 5-(3-methoxyphenyl)-2-furoate from Step 1 in a mixture of ethanol and water.
-
Base Addition: Add an excess of sodium hydroxide or potassium hydroxide (3-5 eq).
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Section 2: Potential Medicinal Chemistry Applications and Screening Protocols
Based on the known biological activities of structurally related 5-aryl-2-furoic acid derivatives, this compound is a promising candidate for investigation in several therapeutic areas.
Antitubercular Activity
The 5-phenyl-furan-2-carboxylic acid scaffold has been identified as a potential therapeutic for tuberculosis, targeting the iron acquisition pathway in Mycobacterium tuberculosis.[6] The following protocol details the determination of the Minimum Inhibitory Concentration (MIC) against M. tuberculosis.
This protocol utilizes the Microplate Alamar Blue Assay (MABA), a colorimetric method for determining the MIC of compounds against M. tuberculosis.[7]
-
Preparation of Mycobacterial Culture:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC (oleic acid, albumin, dextrose, catalase) at 37°C until a mid-log phase of growth is reached (OD₆₀₀ of 0.5-0.8).
-
Aseptically transfer the culture to a sterile tube and vortex with glass beads to break up clumps. Allow larger clumps to settle for 30 minutes.
-
Adjust the turbidity of the supernatant to a 1.0 McFarland standard using sterile 7H9 broth.[7]
-
-
Plate Preparation and Serial Dilution:
-
In a sterile 96-well microplate, add 100 µL of supplemented 7H9 broth to all wells from columns 2 to 11.
-
Prepare a stock solution of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Add 100 µL of the highest concentration of the test compound to the wells in column 2.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 2 to column 3, mixing well, and repeating this process across the plate to column 10. Discard 100 µL from column 10.
-
Column 11 serves as the drug-free growth control, and a well with media only should be included as a sterility control.[7]
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared mycobacterial inoculum to all wells from columns 2 to 11, for a final volume of 200 µL per well.
-
Seal the plate and incubate at 37°C for 7 days.
-
-
Alamar Blue Addition and Reading:
-
After incubation, add 20 µL of Alamar Blue solution to each well.
-
Re-incubate the plate for 24 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change from blue (inhibition) to pink (growth).[7]
-
Anticancer Activity
Derivatives of 5-aryl furan have demonstrated cytotoxic activity against various cancer cell lines.[8] The MTT assay is a standard colorimetric assay for assessing cell viability and is a primary screening tool for potential anticancer agents.[2]
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of appropriate culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. The final DMSO concentration should be below 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Anti-inflammatory Activity
Furan derivatives have also been explored for their anti-inflammatory properties.[3] A common mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. The following protocol describes a method for screening for COX-2 inhibition.
This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.
-
Reagent Preparation:
-
Prepare all reagents as per the manufacturer's instructions for a commercial COX-2 inhibitor screening kit.
-
Reconstitute the human recombinant COX-2 enzyme and prepare the arachidonic acid substrate solution.[3]
-
-
Assay Plate Setup:
-
In a 96-well white opaque plate, set up wells for the test inhibitor, an inhibitor control (e.g., Celecoxib), and an enzyme control (no inhibitor).
-
Add 10 µL of the diluted test inhibitor (this compound) or assay buffer to the appropriate wells.
-
-
Reaction Initiation and Measurement:
-
Prepare a reaction mix containing COX assay buffer, COX probe, and COX cofactor. Add 80 µL of this mix to each well.
-
Initiate the reaction by adding 10 µL of the diluted arachidonic acid solution to all wells simultaneously using a multichannel pipette.
-
Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the rate of the reaction from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Calculate the IC₅₀ value for COX-2 inhibition.
-
Section 3: Structure-Activity Relationship (SAR) Considerations
While specific SAR data for this compound is not available, general trends for 5-aryl-2-furoic acid derivatives can guide further optimization.
Caption: Key areas for SAR exploration of the 5-aryl-2-furoic acid scaffold.
-
Substitution on the Phenyl Ring: The position and electronic nature of substituents on the phenyl ring can significantly impact biological activity. The meta-methoxy group in the title compound is a key feature to compare against ortho and para isomers. Further exploration of electron-donating and electron-withdrawing groups at different positions is warranted.
-
Carboxylic Acid Moiety: The carboxylic acid group is often crucial for target binding but can limit oral bioavailability. Conversion to bioisosteres such as tetrazoles or amides may improve pharmacokinetic properties.
-
Furan Ring: While the furan core is central to the activity of this class of compounds, exploration of other five-membered heterocycles like thiophene could lead to novel derivatives with altered activity profiles.
Conclusion
This compound represents a valuable, yet underexplored, starting point for medicinal chemistry campaigns. The protocols and potential applications outlined in this document provide a solid foundation for researchers to investigate its therapeutic potential as an antitubercular, anticancer, or anti-inflammatory agent. A systematic approach, combining the described synthetic and biological evaluation methods, will be crucial in elucidating the full potential of this and related compounds in drug discovery.
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- 6. One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. 5-(Furan-2-yl)-4-(3,4,5-trimethoxyphenyl)-3H-1,2-dithiol-3-one oxime (6f), a new synthetic compound, causes human fibrosarcoma HT-1080 cell apoptosis by disrupting tubulin polymerisation and inducing G2/M arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-(3-Methoxyphenyl)-2-furoic Acid as a Versatile Fragment for Drug Design
Introduction: The Strategic Value of 5-(3-Methoxyphenyl)-2-furoic Acid in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm in modern medicinal chemistry for the identification of high-quality lead compounds.[1] By screening low molecular weight compounds, or "fragments," FBDD allows for a more thorough exploration of chemical space and often yields hits with superior ligand efficiency.[2][3] Within this framework, the selection of a well-designed fragment library is paramount to success.[2][4] This guide focuses on a particularly promising, yet underexplored fragment: This compound .
This molecule combines two privileged structural motifs in medicinal chemistry: the 5-aryl-2-furoic acid scaffold and the meta-methoxyphenyl group. The furoic acid core provides a rigid framework with well-defined vectors for chemical elaboration, a critical feature for the subsequent hit-to-lead optimization phase.[5][6] The methoxy group, a common feature in many approved drugs, can significantly enhance ligand-target binding, improve physicochemical properties, and favorably influence ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[7][8] The meta-substitution pattern of the methoxy group on the phenyl ring offers a distinct vector for exploring chemical space compared to its ortho- and para-isomers, potentially leading to novel intellectual property and improved selectivity.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this compound as a starting point for drug discovery campaigns. We will delve into its physicochemical properties, provide detailed protocols for its use in primary fragment screening via various biophysical techniques, and outline a strategic workflow for hit-to-lead optimization.
Physicochemical Properties of this compound and Its Isomers
A thorough understanding of a fragment's physicochemical properties is essential for designing effective screening campaigns and interpreting the resulting data. Below is a summary of the key properties for this compound and its ortho- and para-substituted isomers for comparative analysis.
| Property | This compound | 5-(2-Methoxyphenyl)-2-furoic acid | 5-(4-Methoxyphenyl)-2-furoic acid |
| CAS Number | 54022-96-7[9] | 54023-04-0[10] | 52938-99-5[11] |
| Molecular Formula | C₁₂H₁₀O₄[9] | C₁₂H₁₀O₄[10] | C₁₂H₁₀O₄[11] |
| Molecular Weight | 218.21 g/mol [9] | 218.20 g/mol [10] | 218.20 g/mol |
| Melting Point | 169 °C[12] | Not readily available | Not readily available |
| Appearance | Off-white to pale brown crystalline powder[12] | Not readily available | Not readily available |
Synthesis of this compound
The availability of a robust synthetic route is crucial for any fragment that is to be used in a drug discovery program, as it will be necessary to synthesize analogs during the hit-to-lead phase. The synthesis of 5-aryl-2-furoic acids is well-documented in the literature, often involving palladium-catalyzed cross-coupling reactions. A general and adaptable protocol is provided below.
Protocol: Palladium-Catalyzed Suzuki Coupling for the Synthesis of this compound
This protocol is a generalized representation based on established methods for the synthesis of 5-aryl-2-furoic acids and may require optimization for this specific substrate.
Materials:
-
5-Bromo-2-furoic acid
-
3-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2-furoic acid (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with 1 M HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Fragment Screening Methodologies
The initial step in FBDD is the identification of fragments that bind to the target protein. Due to the typically weak binding affinities of fragments, sensitive biophysical techniques are required for their detection.[13] Below are detailed protocols for three widely used and effective screening methods: Saturation Transfer Difference (STD) NMR, Surface Plasmon Resonance (SPR), and Differential Scanning Fluorimetry (DSF).
Workflow for Fragment Screening
The following diagram illustrates a typical workflow for a fragment screening campaign.
Caption: A generalized workflow for a fragment-based drug discovery campaign.
Protocol 1: Saturation Transfer Difference (STD) NMR Spectroscopy
STD-NMR is a powerful ligand-observed NMR technique for identifying binding fragments and mapping their binding epitopes.[12][14][15]
Principle: Protons on a large protein are selectively saturated with radiofrequency pulses. This saturation is transferred to any bound small molecule fragments through spin diffusion. By subtracting a spectrum with on-resonance saturation from a spectrum with off-resonance saturation, only the signals of the binding fragments are observed.
Materials:
-
Target protein (typically 10-50 µM) in a suitable deuterated buffer (e.g., phosphate-buffered saline in 99.9% D₂O).
-
This compound stock solution (e.g., 100 mM in DMSO-d₆).
-
NMR tubes.
-
NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe is recommended.
Procedure:
-
Sample Preparation:
-
Prepare a solution of the target protein in the deuterated buffer. A typical final volume is 500 µL.
-
Acquire a reference ¹H NMR spectrum of the protein to ensure it is properly folded and to identify any background signals.
-
Add the fragment to the protein solution at a final concentration typically 100-fold in excess of the protein concentration (e.g., 1-5 mM). Ensure the final DMSO-d₆ concentration is low (e.g., < 5%) to avoid protein denaturation.
-
-
NMR Data Acquisition:
-
Set up the STD-NMR experiment on the spectrometer.[16]
-
On-resonance saturation: Select a frequency where only protein resonances (typically aliphatic protons between -1.0 and 1.0 ppm) are saturated.
-
Off-resonance saturation: Select a frequency far from any protein or ligand signals (e.g., 30-40 ppm).
-
Use a train of selective Gaussian pulses for saturation, with a total saturation time of 1-3 seconds.
-
Acquire interleaved on- and off-resonance spectra to minimize artifacts from spectrometer instability.
-
Collect a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the on- and off-resonance spectra identically.
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.
-
Signals present in the STD difference spectrum correspond to protons of the fragment that are in close proximity to the protein upon binding. The relative intensities of the signals can provide information about the binding epitope.
-
Protocol 2: Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that provides real-time data on the binding kinetics and affinity of fragments to an immobilized target protein.[13][17][18]
Principle: A target protein is immobilized on a sensor chip. When a fragment in solution flows over the surface and binds to the protein, the change in mass at the sensor surface causes a change in the refractive index, which is detected as a response unit (RU).
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip for amine coupling).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Target protein (high purity, >95%).
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Running buffer (e.g., HBS-EP+).
-
This compound solutions at various concentrations in running buffer.
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject the target protein over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.
-
-
Fragment Screening:
-
Prepare a dilution series of this compound in the running buffer. A typical concentration range for fragment screening is 10 µM to 1 mM.
-
Inject the fragment solutions over the protein and reference flow cells at a constant flow rate.
-
Monitor the binding response in real-time.
-
After each injection, regenerate the sensor surface with a suitable regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration) to remove the bound fragment.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the protein flow cell data to correct for bulk refractive index changes and non-specific binding.
-
For a primary screen, a single concentration of the fragment is often used to identify hits.
-
For confirmed hits, a dose-response experiment is performed by injecting a range of fragment concentrations.
-
The steady-state binding responses can be plotted against the fragment concentration and fitted to a 1:1 binding model to determine the dissociation constant (Kᴅ).
-
Protocol 3: Differential Scanning Fluorimetry (DSF)
DSF, also known as a thermal shift assay, is a high-throughput method to screen for fragments that stabilize a target protein upon binding.[19][20][21]
Principle: The binding of a ligand to a protein generally increases its thermal stability. DSF measures the melting temperature (Tm) of a protein by monitoring the fluorescence of a dye that binds to hydrophobic regions exposed upon protein unfolding. A shift in Tm in the presence of a fragment indicates binding.
Materials:
-
Real-time PCR instrument.
-
96- or 384-well PCR plates.
-
Target protein.
-
Fluorescent dye (e.g., SYPRO Orange).
-
Assay buffer.
-
This compound stock solution.
Procedure:
-
Assay Setup:
-
Prepare a master mix containing the target protein and SYPRO Orange in the assay buffer. The final protein concentration is typically 2-5 µM.
-
Dispense the master mix into the wells of the PCR plate.
-
Add this compound to the wells at a final concentration typically between 100 µM and 1 mM. Include appropriate controls (e.g., protein with DMSO, buffer only).
-
-
Data Collection:
-
Seal the PCR plate and centrifuge briefly.
-
Place the plate in the real-time PCR instrument.
-
Set up a temperature ramp, typically from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature to generate a melting curve.
-
The Tm is the temperature at the midpoint of the transition.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the protein with DMSO from the Tm of the protein with the fragment.
-
A significant positive ΔTm (typically > 1-2 °C) is indicative of fragment binding and stabilization of the protein.
-
Hit-to-Lead Optimization Strategies
Once this compound is identified as a hit in a primary screen, the next phase is to optimize its potency and drug-like properties.[5][6][22] This process is greatly facilitated by obtaining a high-resolution crystal structure of the fragment bound to the target protein.
Illustrative Hit-to-Lead Workflow
The following diagram illustrates potential strategies for evolving the initial fragment hit.
Caption: Hit-to-lead optimization strategies for a fragment hit.
1. Fragment Growing: This is often the most direct approach, where chemical moieties are added to the fragment to extend into adjacent pockets of the binding site, forming additional favorable interactions. For this compound, potential growth vectors include:
- The furan ring: Positions 3 and 4 of the furan ring are amenable to substitution.
- The phenyl ring: The ortho- and para-positions relative to the methoxy group can be functionalized.
- The carboxylic acid: This can be converted to amides, esters, or other bioisosteres to probe interactions in that region of the binding site.
2. Fragment Merging: If another fragment is identified that binds in an overlapping or adjacent pocket, a new molecule can be designed that incorporates the key features of both fragments. This can lead to a significant increase in potency.
3. Fragment Linking: If two fragments bind to distinct, nearby sites, they can be connected with a suitable linker to create a single, high-affinity molecule. The length and composition of the linker are critical for maintaining the optimal binding orientation of each fragment.
Conclusion
This compound represents a high-value fragment for drug discovery, possessing desirable structural and physicochemical properties. Its rigid core, coupled with the versatile methoxyphenyl group, provides an excellent starting point for FBDD campaigns targeting a wide range of biological targets. The detailed protocols provided in this guide for synthesis, screening, and hit-to-lead optimization are intended to empower researchers to effectively utilize this fragment in their drug discovery endeavors. By combining these experimental strategies with structural biology and computational modeling, this compound can serve as a key building block in the development of novel therapeutics.
References
Sources
- 1. Fragment Screening & Fragment-Based Drug Design [proteinstructures.com]
- 2. Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragment Libraries Designed to Be Functionally Diverse Recover Protein Binding Information More Efficiently Than Standard Structurally Diverse Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medium.com [medium.com]
- 6. Chemistry-driven Hit-to-lead Optimization Guided by Structure-based Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. 5-(2-Methoxyphenyl)-2-furoic acid | C12H10O4 | CID 776315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 5-(4-Methoxyphenyl)-2-furoic acid | C12H10O4 | CID 855023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Saturation transfer difference NMR for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. inext-discovery.eu [inext-discovery.eu]
- 20. Differential Scanning Fluorimetry & nanoDSF | Biophysical assays [domainex.co.uk]
- 21. Differential Scanning Fluorimetry (DSF) Service - Creative Proteomics [iaanalysis.com]
- 22. Protocol for hit-to-lead optimization of compounds by auto in silico ligand directing evolution (AILDE) approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Synthesis of 5-Aryl-2-Furoic Acids
Abstract
5-Aryl-2-furoic acids are a significant class of heterocyclic compounds, serving as crucial building blocks in medicinal chemistry, drug development, and materials science. Their structural motif is present in numerous biologically active molecules. This document provides a comprehensive guide for researchers and scientists, detailing robust and field-proven experimental protocols for the synthesis of these valuable compounds. We will explore and compare several key synthetic strategies, focusing on the rationale behind experimental design, providing step-by-step methodologies, and offering insights into troubleshooting and optimization. The protocols discussed are grounded in established chemical principles, with a primary focus on modern palladium-catalyzed cross-coupling reactions and classical methodologies.
Introduction: The Significance of the 5-Aryl-2-Furoic Acid Scaffold
The furan ring is a privileged scaffold in organic chemistry, and its derivatives are of paramount importance. When functionalized at the C5 position with an aryl group and at the C2 position with a carboxylic acid, the resulting 5-aryl-2-furoic acid core structure offers a unique combination of steric and electronic properties. This arrangement allows for diverse biological interactions and further chemical modifications, making these compounds highly sought-after intermediates. For instance, derivatives have shown potential as anti-inflammatory agents, enzyme inhibitors, and precursors to advanced polymers.
The primary challenge in their synthesis lies in the selective and efficient formation of the C-C bond between the furan ring and the aryl moiety. This guide will focus on the most reliable and versatile methods to achieve this transformation.
Strategic Overview of Synthetic Methodologies
The construction of the 5-aryl-2-furoic acid skeleton can be approached through several distinct strategies. The choice of method often depends on the availability of starting materials, desired substrate scope, functional group tolerance, and scalability. The most prominent and effective methods include:
-
Suzuki-Miyaura Cross-Coupling: A powerful palladium-catalyzed reaction between a furan-based boronic acid (or ester) and an aryl halide, or vice-versa. It is renowned for its mild conditions and broad functional group tolerance.[1][2][3]
-
Heck-Mizoroki Reaction: A palladium-catalyzed reaction of an unsaturated halide with an alkene.[4][5] This can be adapted to couple aryl halides with furan precursors.
-
Gomberg-Bachmann Reaction: A classical, metal-free method involving the reaction of a diazonium salt with an aromatic compound, proceeding through a radical mechanism.[6][7][8] While historically significant, it often suffers from lower yields and regioselectivity issues compared to modern methods.[6][7]
This guide will provide detailed protocols for the Suzuki-Miyaura coupling as the primary recommended method due to its efficiency and versatility, followed by an overview and protocol for the Heck reaction.
Primary Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the cornerstone of modern C-C bond formation due to its operational simplicity, high yields, and exceptional tolerance for a wide array of functional groups.[2][3] The reaction typically involves the coupling of an organoboron compound (e.g., an arylboronic acid) with an organohalide (e.g., 5-bromo-2-furoic acid) catalyzed by a palladium(0) complex.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process that dictates the choice of reagents and conditions.
Caption: A typical experimental workflow for the solution-phase Suzuki coupling.
Detailed Protocol: Synthesis of 5-(4-fluorophenyl)-2-furoic acid
Materials:
-
Methyl 5-bromo-2-furoate (1.0 equiv)
-
4-Fluorophenylboronic acid (1.2 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv), finely ground and dried
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
1,4-Dioxane or DMF (degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add methyl 5-bromo-2-furoate (e.g., 1 mmol, 221 mg), 4-fluorophenylboronic acid (1.2 mmol, 168 mg), and potassium phosphate (3 mmol, 637 mg).
-
Inerting: Seal the flask with a septum, then evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 58 mg). Subsequently, add degassed dioxane (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting bromide is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts. Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Purification (Ester): Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure methyl 5-(4-fluorophenyl)-2-furoate.
-
Saponification (Hydrolysis): Dissolve the purified ester in a mixture of THF (5 mL) and water (2 mL). Add lithium hydroxide (LiOH) (3.0 equiv) and stir at room temperature for 4-6 hours until the ester is fully consumed (monitor by TLC).
-
Isolation (Acid): Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water (10 mL) and acidify to pH ~2 with 1M HCl. The 5-(4-fluorophenyl)-2-furoic acid will precipitate as a solid.
-
Final Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.
Data Presentation: Scope of the Suzuki-Miyaura Coupling
The following table summarizes typical yields for the coupling of methyl 5-bromo-2-furoate with various arylboronic acids under conditions similar to those described above.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85 [3] |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 89 [3] |
| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 91 |
| 4 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Dioxane | 90 | 18 | 82 |
| 5 | 2-Thienylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 78 |
Alternative Protocol: Heck-Mizoroki Reaction
The Heck reaction provides another powerful route for C-C bond formation, typically coupling an organohalide with an alkene. [4]For synthesizing 5-aryl-2-furoic acids, this could involve reacting an aryl halide with a furan derivative bearing an alkene at the 5-position, or more commonly, reacting a 5-halofuran with an alkene, followed by subsequent functional group manipulation. The reaction is particularly useful for generating styrenyl-type linkages.
Mechanistic Overview
The catalytic cycle is similar to the Suzuki coupling but involves alkene coordination and insertion instead of transmetalation.
Caption: Catalytic cycle of the Heck-Mizoroki reaction.
A key step is the β-hydride elimination , which forms the C=C double bond in the product and generates a palladium-hydride species. A base is required to regenerate the Pd(0) catalyst from this intermediate. [4]
General Protocol: Heck Arylation of Ethyl Acrylate with 5-Iodo-2-furoic Acid
This protocol would generate a precursor that can be further modified. A more direct approach would be to use a protected 5-halofuran and couple it with an appropriate alkene.
Materials:
-
5-Iodo-2-furoic acid (1.0 equiv)
-
Ethyl acrylate (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
Tri-o-tolylphosphine [P(o-tol)₃] (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Acetonitrile (ACN) or DMF
Procedure:
-
Setup: In a sealed tube, combine 5-iodo-2-furoic acid, Pd(OAc)₂, and P(o-tol)₃.
-
Inerting: Purge the tube with Argon or Nitrogen.
-
Reagent Addition: Add the solvent (ACN), triethylamine, and finally ethyl acrylate via syringe.
-
Reaction: Seal the tube tightly and heat in an oil bath at 100 °C for 10-16 hours.
-
Workup: After cooling, dilute the mixture with a suitable solvent, wash with aqueous acid (e.g., 1M HCl) to remove the base, followed by water and brine.
-
Purification: Dry the organic phase, concentrate, and purify by column chromatography or recrystallization to yield the arylated acrylate product. This intermediate can then be further elaborated to the desired 5-aryl-2-furoic acid.
Comparative Analysis of Synthetic Methods
| Feature | Suzuki-Miyaura Coupling | Heck Reaction | Gomberg-Bachmann |
| Generality & Scope | Excellent, vast range of boronic acids and halides are commercially available. [2] | Good, but primarily for vinylation. Requires specific alkene precursors. | Limited, sensitive to substrate electronics. [6][7] |
| Yields | Generally high to excellent (70-95%). | Moderate to high (50-90%). | Often low to moderate (<40%) due to side reactions. [6][7] |
| Functional Group Tolerance | Superb, tolerates most functional groups. | Good, but can be sensitive to certain groups. | Poor, incompatible with many functional groups due to radical conditions. |
| Reaction Conditions | Mild (often < 100 °C). | Typically requires higher temperatures (100-160 °C). [9] | Varies, can be done at room temperature but may require specific initiators. |
| Reagent Toxicity | Boronic acids are generally low in toxicity. | Acrylates and styrenes can be toxic/lachrymatory. | Diazonium salts can be unstable and potentially explosive. |
| Key Advantage | High reliability and predictability. | Excellent for forming C=C bonds. | Metal-free. |
Conclusion
For the synthesis of 5-aryl-2-furoic acids, the Suzuki-Miyaura cross-coupling reaction stands out as the most robust, versatile, and efficient methodology. Its mild conditions, broad substrate scope, and high yields make it the preferred choice for both academic research and industrial drug development. While other methods like the Heck reaction offer valuable pathways for specific precursors, they do not match the overall utility of the Suzuki coupling for this target class. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to successfully synthesize these important chemical entities.
References
- Wikipedia. Gomberg–Bachmann reaction.
- Docslib. Gomberg–Bachmann reaction, named for the Russian-American chemist.
- ResearchGate. One-Pot Synthesis of N-Aryl-5-aryl-2-furoyl Amides via Reaction of 5-Aryl-2-furoic Acid with Arylamines.
- RSC Publishing. One-pot one-step enzymatic synthesis of 5-(aminomethyl)
- Dakenchem. Suzuki Coupling with 2-Formylfuran-5-boronic Acid: A Synthetic Toolkit.
- Hal. A new two-step green process for 2,5-furandicarboxylic acid production from furfural, oxygen and carbon dioxide.
- Wikipedia. Heck reaction.
- Pubs-Library-Elsevier-Com. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- ResearchGate.
- PubMed.
- BenchChem.
- PubMed.
- Organic Chemistry Portal. Heck Reaction.
- ResearchGate. Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex.
- NIH.
- Arkivoc.
Sources
- 1. nbinno.com [nbinno.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 7. mycollegevcampus.com [mycollegevcampus.com]
- 8. [PDF] The Gomberg-Bachmann reaction for the arylation of anilines with aryl diazotates. | Semantic Scholar [semanticscholar.org]
- 9. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols for the Biological Screening of Novel Furoic Acids
Introduction: The Therapeutic Potential of the Furan Scaffold
Furoic acids, characterized by a furan ring bearing a carboxylic acid group, represent a privileged scaffold in medicinal chemistry. This versatile heterocyclic core is found in a multitude of natural products and has been successfully incorporated into a wide array of therapeutic agents. The unique electronic properties and synthetic tractability of the furan ring allow for diverse chemical modifications, enabling the exploration of vast chemical space to identify novel bioactive molecules.[1][2] Furan derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic effects.[3] This guide provides a comprehensive overview of modern biological screening techniques tailored for the discovery and characterization of novel furoic acid derivatives, intended for researchers, scientists, and drug development professionals.
Strategic Approaches to Screening Furoic Acid Libraries
The journey from a library of novel furoic acid compounds to a validated hit with therapeutic potential necessitates a well-defined screening strategy. Two primary and complementary approaches dominate the landscape of early-stage drug discovery: phenotypic screening and target-based screening.
1. Phenotypic Screening: An Unbiased Approach to Discovering Novel Bioactivities
Phenotypic screening is a powerful strategy that identifies compounds eliciting a desired biological response in a cellular or organismal model without a priori knowledge of the molecular target.[3] This approach is particularly valuable when the underlying mechanisms of a disease are complex or not fully understood.
-
Causality in Experimental Choice: For novel furoic acid libraries with unknown biological activities, a phenotypic approach offers the advantage of unbiased discovery. By focusing on a desired cellular outcome (e.g., inhibition of cancer cell proliferation, reduction of inflammatory markers), researchers can uncover unexpected mechanisms of action and first-in-class therapeutic agents.
A general workflow for a phenotypic screening campaign is depicted below:
Figure 2: A representative workflow for a target-based screening campaign.
Detailed Application Notes and Protocols
This section provides detailed protocols for a selection of key assays relevant to the screening of novel furoic acids.
Protocol 1: Cell Viability and Cytotoxicity Assessment using the MTT Assay
Application Note: A fundamental initial screen for any compound library is the assessment of cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [4]This assay is crucial for identifying compounds with potential anticancer activity and for flagging compounds with general toxicity early in the drug discovery process.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. [4]The amount of formazan produced is directly proportional to the number of living, metabolically active cells. [4]These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the furoic acid derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds.
-
Include appropriate controls: vehicle control (medium with solvent), positive control (a known cytotoxic agent), and a no-cell control (medium only for background measurement).
-
Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Presentation:
| Furoic Acid Derivative | Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| FA-001 | 1 | 98.2 ± 3.1 | 95.6 ± 4.2 | 90.1 ± 5.5 |
| 10 | 85.4 ± 2.8 | 75.1 ± 3.9 | 60.7 ± 4.8 | |
| 100 | 40.1 ± 3.5 | 20.3 ± 2.1 | 5.2 ± 1.8 | |
| FA-002 | 1 | 99.1 ± 2.5 | 97.3 ± 3.3 | 96.5 ± 2.9 |
| 10 | 96.8 ± 3.1 | 94.2 ± 2.8 | 91.3 ± 3.7 | |
| 100 | 90.5 ± 4.0 | 85.7 ± 3.5 | 80.1 ± 4.2 | |
| Positive Control | 10 | 15.2 ± 2.2 | 8.9 ± 1.9 | 2.1 ± 0.8 |
Protocol 2: Target-Based Screening for ATP Citrate Lyase (ACLY) Inhibitors
Application Note: ATP Citrate Lyase (ACLY) is a key enzyme in cellular metabolism, catalyzing the conversion of citrate to acetyl-CoA, a fundamental building block for fatty acid and cholesterol biosynthesis. Upregulation of ACLY has been implicated in various diseases, including cancer and metabolic disorders, making it an attractive therapeutic target. [5][6]Virtual high-throughput screening has successfully identified furoic acid derivatives as novel ACLY inhibitors. [5] Principle: The activity of ACLY can be measured using a direct, homogeneous assay that quantifies the formation of radiolabeled acetyl-CoA from radiolabeled citrate. [7]The assay involves incubating the enzyme with [¹⁴C]citrate and the other necessary substrates and cofactors, followed by the specific detection of the [¹⁴C]acetyl-CoA product using a scintillation cocktail.
Protocol:
-
Reaction Setup:
-
Prepare a reaction buffer containing 87 mM Tris-HCl (pH 8.0), 20 µM MgCl₂, 10 mM KCl, and 10 mM DTT. [8] * In a 384-well plate, combine the purified human ACLY enzyme with the reaction buffer.
-
For inhibitor screening, pre-incubate the enzyme with various concentrations of the furoic acid derivatives for 15-30 minutes at room temperature.
-
-
Enzymatic Reaction:
-
Reaction Termination and Detection:
-
Terminate the reaction by adding 1 µL of 0.5 M EDTA to a final concentration of approximately 24 mM. [8] * Add 60 µL of MicroScint-O to each well. This scintillation cocktail is specifically designed to detect the [¹⁴C]acetyl-CoA product. [7][8] * Incubate the plate at room temperature overnight with gentle shaking. [8]
-
-
Data Acquisition:
-
Measure the radioactivity in each well using a TopCount NXT liquid scintillation counter.
-
Data Presentation:
| Furoic Acid Derivative | IC₅₀ (µM) | Inhibition Profile |
| FA-001 | 4.1 | Competitive |
| FA-003 | 12.5 | Non-competitive |
| FA-008 | 25.8 | Uncompetitive |
| BMS-303141 (Positive Control) | 0.5 | Competitive |
Protocol 3: Anti-Inflammatory Activity Screening using an NF-κB Reporter Assay
Application Note: Chronic inflammation is a hallmark of many diseases. The transcription factor NF-κB is a central regulator of the inflammatory response, and its inhibition is a key therapeutic strategy. [9][10]A cell-based reporter assay provides a robust and high-throughput method to screen for compounds that modulate NF-κB activity.
Principle: This assay utilizes a stable cell line expressing a reporter gene (e.g., luciferase) under the control of an NF-κB response element. [9][11]Upon stimulation with an inflammatory agent like TNF-α, activated NF-κB translocates to the nucleus and drives the expression of the reporter gene, leading to a measurable signal (e.g., luminescence). Furoic acid derivatives with anti-inflammatory properties will inhibit this process, resulting in a decrease in the reporter signal.
Protocol:
-
Cell Culture and Seeding:
-
Culture a stable NF-κB reporter cell line (e.g., HEK293-NF-κB-luc) in appropriate growth medium.
-
Seed the cells in a 96-well white, clear-bottom plate at an optimized density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the furoic acid derivatives for 1-2 hours.
-
Stimulate the cells with a pre-determined optimal concentration of TNF-α (e.g., 10 ng/mL) to induce NF-κB activation.
-
Include appropriate controls: unstimulated cells, TNF-α stimulated cells (positive control), and cells treated with a known NF-κB inhibitor.
-
-
Luciferase Assay:
-
After an incubation period of 6-24 hours, lyse the cells and measure luciferase activity according to the manufacturer's instructions of the chosen luciferase assay system.
-
A cell viability assay (e.g., CellTiter-Glo) can be performed in parallel to normalize for cytotoxicity.
-
-
Data Analysis:
-
Calculate the percentage of NF-κB inhibition for each compound concentration relative to the TNF-α stimulated control.
-
Determine the IC₅₀ value for active compounds.
-
Data Presentation:
| Furoic Acid Derivative | IC₅₀ (µM) for NF-κB Inhibition | Cytotoxicity (CC₅₀, µM) | Selectivity Index (CC₅₀/IC₅₀) |
| FA-005 | 8.2 | > 100 | > 12.2 |
| FA-012 | 15.6 | 85.3 | 5.5 |
| FA-019 | 2.5 | 12.1 | 4.8 |
| Bay 11-7082 (Positive Control) | 1.1 | 5.8 | 5.3 |
Protocol 4: Antimicrobial Susceptibility Testing via Minimum Inhibitory Concentration (MIC) Determination
Application Note: The emergence of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents. Furoic acid derivatives have shown promise as antimicrobial compounds. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a standard measure of antimicrobial activity. [12][13][14] Principle: The broth microdilution method is a widely used technique to determine the MIC of a compound. [15]A standardized inoculum of the test microorganism is added to wells of a microtiter plate containing serial dilutions of the furoic acid derivative. After incubation, the wells are visually inspected for microbial growth, and the MIC is determined as the lowest concentration of the compound that inhibits growth.
Protocol:
-
Preparation of Inoculum:
-
Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium overnight.
-
Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the furoic acid derivatives in the appropriate broth medium.
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well containing the compound dilutions.
-
Include a positive control (inoculum without compound) and a negative control (broth medium only).
-
Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C) for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity, which indicates microbial growth.
-
The MIC is the lowest concentration of the furoic acid derivative at which no visible growth is observed.
-
Data Presentation:
| Furoic Acid Derivative | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
| FA-007 | 16 | 64 |
| FA-015 | 8 | 32 |
| FA-021 | > 128 | > 128 |
| Vancomycin (Control) | 1 | N/A |
| Ciprofloxacin (Control) | N/A | 0.015 |
Hit Validation and Progression to Lead Optimization
The identification of "hits" from a primary screen is only the initial step. A rigorous hit validation cascade is essential to eliminate false positives and prioritize the most promising compounds for further development.
Key Steps in Hit Validation:
-
Hit Confirmation: Re-testing of primary hits in the same assay to confirm their activity.
-
Dose-Response Analysis: Generating concentration-response curves to determine the potency (e.g., IC₅₀ or EC₅₀) of the confirmed hits.
-
Orthogonal Assays: Validating hits in a secondary assay that utilizes a different detection method or biological principle to rule out assay-specific artifacts.
-
Counter-screens: Employing assays to identify compounds that interfere with the assay technology (e.g., luciferase inhibitors, fluorescent compounds).
-
Structure-Activity Relationship (SAR) by Analogs: Testing commercially available or readily synthesized analogs of the hit compounds to establish an initial understanding of the SAR. [16][17][18][19] From Hit-to-Lead:
Once a hit series has been validated, the hit-to-lead (H2L) phase begins. [20][21]This involves a multidisciplinary effort, including medicinal chemistry, to synthesize and test a focused library of analogs to improve potency, selectivity, and drug-like properties. The goal of the H2L phase is to identify a lead compound with a desirable biological and physicochemical profile that is suitable for further preclinical development. [20][22]
Conclusion
The systematic screening of novel furoic acid libraries holds significant promise for the discovery of new therapeutic agents. By employing a strategic combination of phenotypic and target-based approaches, coupled with rigorous hit validation and lead optimization, researchers can effectively navigate the complexities of the drug discovery process. The protocols and application notes provided in this guide offer a solid foundation for initiating and advancing screening campaigns for this important class of molecules. The continued exploration of the chemical space around the furoic acid scaffold is poised to yield the next generation of innovative medicines.
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A robust in vitro screening assay to identify NF-kappaB inhibitors for inflammatory muscle diseases - PubMed. (n.d.). Retrieved from [Link]
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Application Note: Modern Strategies for Small Molecule Target Identification
A Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The identification of a small molecule's cellular target is a critical and often rate-limiting step in drug discovery and chemical biology.[1] Understanding the mechanism of action (MoA) is essential for optimizing lead compounds, predicting potential side effects, and validating new therapeutic strategies.[2] This guide provides an in-depth overview of contemporary methods for target deconvolution, using the versatile organic compound, furoic acid, as an illustrative example. We will explore the principles, protocols, and underlying rationale for key experimental approaches, including affinity-based pull-downs, label-free biophysical methods, and functional genetic screens. This document is designed to serve as a practical resource, empowering researchers to select and implement the most appropriate strategies for their specific small molecule of interest.
Introduction: The Target Deconvolution Challenge
Phenotypic screening, where compounds are tested for their effects on cells or organisms without prior knowledge of their target, has been successfully reintroduced as a powerful strategy for discovering novel bioactive molecules.[1] However, a positive "hit" from such a screen presents a significant challenge: identifying the specific protein or pathway responsible for the observed biological effect.[2] This process, known as target identification or deconvolution, is paramount for advancing a hit compound into a viable drug candidate.
1.1 Furoic Acid: An Exemplary Small Molecule
Furoic acid (furan-2-carboxylic acid) is a simple heterocyclic organic compound derived from biomass. It serves as a preservative and flavoring agent in the food industry and, more importantly, as a key precursor in the synthesis of numerous active pharmaceutical ingredients (APIs), including nitrofuran antibiotics, antiparasitic agents like diloxanide furoate, and anti-inflammatory corticosteroids such as mometasone furoate. Some studies have indicated that furoic acid itself exhibits hypolipidemic effects, potentially by lowering the activity of enzymes like ATP citrate lyase.[3] Its simple structure and diverse biological relevance make it an excellent model for discussing the application of various target identification methodologies.
A Multi-pronged Approach to Target Identification
No single method for target identification is foolproof. A robust strategy often involves the integration of multiple, complementary techniques to generate and validate target hypotheses.[4] The main approaches can be broadly categorized as direct biochemical methods, which rely on physical interaction with the target, and indirect methods, such as genetic or computational approaches, which infer the target based on functional outcomes.[2]
Caption: Convergent strategies for small molecule target identification.
Affinity-Based Approaches: Direct Capture of Binding Partners
Affinity chromatography remains one of the most widely used methods for target identification.[5] This technique relies on immobilizing a small molecule "bait" to pull its binding partners ("prey") out of a complex protein mixture, such as a cell lysate.[5][6]
3.1 Principle of Photo-Affinity Chromatography
To overcome challenges with weak or transient interactions, a photo-crosslinking group is often incorporated into the small molecule probe.[1][7] This allows for the formation of a covalent bond between the probe and its target upon UV light exposure, securely locking the interaction for subsequent purification.[7] A reporter tag, such as biotin, is also included for enrichment on streptavidin-coated beads.[8]
Caption: Workflow for photo-affinity chromatography target identification.[7]
3.2 Protocol: Photo-Affinity Pull-Down
This protocol provides a general framework. Optimization of probe concentration, UV exposure time, and wash conditions is critical.
Materials:
-
Photo-affinity probe of the small molecule (e.g., Furoic Acid-linker-photoreactive group-biotin).
-
Streptavidin-coated magnetic beads.
-
Cell or tissue lysate in appropriate lysis buffer.
-
Wash buffers (e.g., PBS with varying concentrations of salt and/or detergent).
-
Elution buffer (e.g., SDS-PAGE sample buffer).
-
UV cross-linking apparatus (e.g., 365 nm lamp).
Procedure:
-
Probe Immobilization: Incubate the photo-affinity probe with streptavidin beads to allow binding. Wash away the unbound probe.
-
Lysate Incubation: Add cell lysate to the probe-bound beads. Incubate to allow the small molecule to bind its target proteins.
-
Competition Control (Essential): In a parallel sample, add a large excess of the free, unmodified small molecule (e.g., furoic acid) to the lysate before adding the beads. A true target's binding to the beads should be outcompeted.
-
UV Cross-linking: Expose the samples to UV light to covalently link the probe to interacting proteins.[7]
-
Washing: Pellet the beads and wash extensively to remove non-covalently bound, non-specific proteins.
-
Elution: Resuspend the beads in elution buffer and heat to release the cross-linked proteins.
-
Analysis: Separate the eluted proteins by SDS-PAGE. Visualize proteins (e.g., by silver staining). Excise bands that are present in the primary sample but reduced or absent in the competition control.
-
Identification: Identify the proteins in the excised bands using mass spectrometry.
3.3 Causality & Considerations
-
Expertise: The primary challenge of this method lies in probe synthesis. The linker and tags must be attached at a position on the small molecule that does not disrupt its biological activity.[6] Structure-activity relationship (SAR) studies are crucial to identify these non-essential sites.
-
Trustworthiness: The competition control is the cornerstone of this experiment's validity. It distinguishes specifically bound proteins from those that interact non-specifically with the probe or the beads.
Label-Free Methods: Interrogating Unmodified Molecules
A significant advantage of label-free methods is that they use the small molecule in its native, unmodified state, circumventing the need for chemical synthesis and eliminating the risk of altered bioactivity.[9][10] These techniques rely on detecting biophysical changes in a target protein upon ligand binding.
4.1 Drug Affinity Responsive Target Stability (DARTS)
-
Principle: DARTS is based on the phenomenon that when a small molecule binds to its target protein, it often stabilizes the protein's three-dimensional structure.[11][12] This increased stability can render the protein more resistant to digestion by proteases.[9]
Caption: Workflow for CETSA and Thermal Proteome Profiling (TPP).
-
Intact cells or cell lysate.
-
Small molecule of interest.
-
PCR tubes or strips.
-
Thermal cycler or heating blocks.
-
Centrifuge for separating soluble/insoluble fractions.
-
Antibody against a candidate target protein for Western blotting.
Procedure:
-
Treatment: Treat cells or lysate with the small molecule or vehicle control.
-
Heating: Aliquot the samples into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for a set time (e.g., 3 minutes), followed by cooling. [13]3. Lysis & Separation: Lyse the cells (if starting with intact cells) and centrifuge at high speed to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant (soluble fraction) from each tube. Analyze the amount of the target protein remaining in the supernatant by Western blot.
-
Analysis: Quantify the band intensities and plot them against temperature for both the drug-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the drug-treated sample indicates target engagement. [13]
-
Causality & Considerations:
-
Expertise: CETSA can be performed in live cells, which provides crucial information about target engagement in a physiological context, accounting for factors like cell permeability and metabolism. [15][16] * Trustworthiness: The shift in the melting curve is a direct biophysical readout of binding and stabilization. TPP, the mass spectrometry version, provides an unbiased, proteome-wide view, allowing for the simultaneous identification of on-targets and off-targets. [[“]]
-
Genetic Approaches: Uncovering Functional Dependencies
Genetic methods do not measure direct physical binding but instead identify genes that are essential for a small molecule's activity. CRISPR-based screens are powerful tools for this purpose. [18][19]
-
Principle: A pooled, genome-wide CRISPR knockout screen can identify genes whose loss-of-function results in resistance to a cytotoxic small molecule. [20]Cells are transduced with a library of guide RNAs (gRNAs), each targeting a specific gene for knockout. When the cell population is treated with the drug, cells that have lost a gene essential for the drug's activity (such as its direct target) will survive and proliferate. Deep sequencing of the gRNAs in the surviving population reveals which gene knockouts are enriched. [21]
Caption: Workflow for a positive selection CRISPR knockout screen.
-
Protocol Outline: CRISPR Resistance Screen
-
Library Transduction: Introduce a genome-scale pooled CRISPR library into a population of Cas9-expressing cells.
-
Drug Selection: Treat the cell population with the small molecule at a concentration that is cytotoxic to most cells (e.g., LC80).
-
Expansion: Allow the surviving cells to expand.
-
Genomic DNA Extraction: Harvest the cells and extract genomic DNA.
-
gRNA Sequencing: Use PCR to amplify the gRNA-encoding regions from the genomic DNA and analyze the products by next-generation sequencing.
-
Data Analysis: Compare the gRNA abundance in the drug-treated sample to the vehicle control. Genes whose gRNAs are significantly enriched in the surviving population are candidate resistance genes.
-
Causality & Considerations:
-
Expertise: This is a powerful, unbiased method for identifying functionally relevant genes. [21]However, it is primarily applicable to compounds with a clear, selectable phenotype, such as cytotoxicity. [21] * Trustworthiness: While the top hit is often the direct target, resistance can also be conferred by knocking out other genes in the same pathway (e.g., an upstream activator or a downstream effector). Therefore, hits from a CRISPR screen must be validated by direct binding assays (like CETSA or DARTS).
-
Comparative Analysis of Key Methods
The choice of method depends on the nature of the small molecule, available resources, and the specific biological question being asked.
| Method | Principle | Molecule Modification? | Key Advantage | Key Limitation |
| Affinity Chromatography | Physical pull-down of binding partners. [5] | Yes | Directly identifies binding partners. | Probe synthesis can be difficult; potential for false positives from non-specific binding. [22] |
| DARTS | Ligand-induced resistance to proteolysis. [11] | No | Uses unmodified molecule; simple and rapid. [12] | Not all binding events confer protease stability; requires careful optimization. |
| TPP / CETSA | Ligand-induced thermal stabilization. [13][23] | No | Works in live cells; proteome-wide capability (TPP). [24][[“]] | Not all binding events cause a thermal shift; requires specialized equipment for TPP. |
| CRISPR Screen | Loss-of-function confers resistance/sensitivity. [20] | No | Unbiased, functional genomic context. [19] | Requires a selectable phenotype; hits require validation for direct binding. [21] |
Hypothetical Application to Furoic Acid
Given that furoic acid is a small, simple molecule and some data suggests it may inhibit enzymes like ATP citrate lyase,[3] a multi-step approach would be ideal:
-
Initial Hypothesis Generation (Label-Free): Since furoic acid is readily available and unmodified, Thermal Proteome Profiling (TPP) would be an excellent starting point. This unbiased, proteome-wide experiment could simultaneously confirm the reported interaction with ATP citrate lyase and identify novel, unexpected targets in an intact cellular environment.
-
Target Validation (Orthogonal Label-Free): Top hits from TPP could be rapidly and independently validated using DARTS . Observing protection from proteolysis for the same protein hits would significantly increase confidence in the interaction.
-
Direct Binding Confirmation (Affinity-Based): For the highest-confidence targets, a photo-affinity pull-down experiment could be designed. While requiring chemical synthesis, this would provide definitive proof of a direct physical interaction.
-
Functional Validation (Genetic): If a specific cellular phenotype (e.g., decreased lipid accumulation) is observed with furoic acid treatment, a focused CRISPR screen could be used to confirm that knockout of the identified target protein recapitulates or blocks the phenotype.
Conclusion
Identifying the molecular targets of a bioactive small molecule is a cornerstone of modern drug discovery. The field has moved beyond a reliance on single methodologies towards an integrated approach that combines the strengths of direct biochemical, biophysical, and genetic techniques. Label-free methods like Thermal Proteome Profiling and DARTS offer powerful, unbiased starting points by using unmodified compounds, while affinity-based and genetic methods provide essential tools for validation and functional characterization. By thoughtfully applying these complementary strategies, researchers can efficiently and accurately elucidate the mechanisms of action of small molecules like furoic acid, accelerating their journey from phenotypic hits to validated therapeutic leads.
References
- Molina, D. M., et al. (2023).
- Mateus, A., et al. (2023).
- Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
- Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Future Journal of Pharmaceutical Sciences.
- Yoshida, H., et al. (2015). Affinity-based target identification for bioactive small molecules. MedChemComm.
- Creative Proteomics. (n.d.). Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling.
- Creative Proteomics. (n.d.). Step-by-Step Protocol: How to Perform a DARTS Assay.
- Terstappen, G. C., et al. (2007). Target identification and mechanism of action in chemical biology and drug discovery.
- Pai, M. Y., et al. (2015). Drug Affinity Responsive Target Stability (DARTS)
- Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Current Protocols in Chemical Biology.
- Kanoh, N. (2013). Target identification of small molecules based on chemical biology approaches. Molecular BioSystems.
- Consensus. (n.d.).
- Lomenick, B., et al. (2015). Drug Affinity Responsive Target Stability (DARTS)
- ResearchGate. (n.d.). Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States.
- Broad Institute. (n.d.).
- ResearchGate. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.
- Gilbert, L. A., et al. (2018).
- Synthego. (n.d.).
- Wang, J., et al. (2022).
- MedChemExpress. (n.d.). 2-Furoic acid (Pyromucic acid). MedChemExpress.
- Biocompare. (2021).
- Benchchem. (n.d.).
- Seo, S. Y., & Corson, T. W. (2019).
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
- Conduct Science. (2019).
- Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS).
- Jafari, R., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.
- Seo, S. Y., & Corson, T. W. (2019).
- Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- ChemPoint. (n.d.).
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Application Notes and Protocols for the Pharmacokinetic Assessment of 5-(3-Methoxyphenyl)-2-furoic acid
Introduction: Profiling a Novel Furoic Acid Derivative
5-(3-Methoxyphenyl)-2-furoic acid is a synthetic organic compound characterized by a central furan-2-carboxylic acid core, a structure of significant interest in medicinal chemistry. Derivatives of furan-2-carboxylic acid have been explored for various therapeutic applications, including the treatment of type 2 diabetes, where they have shown potential as anti-gluconeogenesis agents[1]. The presence of the carboxylic acid moiety and the methoxyphenyl group suggests that this molecule may possess favorable drug-like properties. However, a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) is paramount to its development as a potential therapeutic agent.
These application notes provide a detailed framework for the pharmacokinetic testing of this compound, guiding researchers through analytical method development, in vitro ADME profiling, and in vivo pharmacokinetic studies. The protocols herein are designed to be robust and adaptable, ensuring the generation of high-quality data to inform critical decisions in the drug development pipeline.
Part 1: Bioanalytical Method Development and Validation using LC-MS/MS
A sensitive and selective bioanalytical method is the cornerstone of any pharmacokinetic study. For this compound, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for its high sensitivity and specificity in complex biological matrices.
Protocol 1: LC-MS/MS Quantification in Plasma
1. Objective: To develop and validate a robust method for the quantification of this compound in plasma.
2. Materials and Reagents:
- This compound reference standard (purity >98%)[2]
- Internal Standard (IS): A structurally similar compound, such as 5-(4-methoxyphenyl)-2-furoic acid or a stable isotope-labeled version of the analyte.
- LC-MS grade acetonitrile, methanol, and formic acid.
- Ultrapure water.
- Control plasma (e.g., rat, mouse, or human).
3. Instrumentation:
- A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
- A C18 reversed-phase analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
4. Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition (Analyte) | To be determined by infusion; predicted m/z 217.05 -> 173.06 (loss of CO2) |
| MRM Transition (IS) | To be determined based on the selected IS |
5. Sample Preparation (Protein Precipitation):
- Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 150 µL of acetonitrile containing the internal standard (e.g., 100 ng/mL).
- Vortex for 30 seconds to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
- Transfer 100 µL of the supernatant to an HPLC vial for analysis.
6. Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Part 2: In Vitro ADME Profiling
In vitro assays are essential for the early characterization of a compound's ADME properties, providing insights into its potential in vivo behavior and guiding further studies.
Protocol 2: Metabolic Stability in Liver Microsomes
1. Objective: To determine the intrinsic clearance of this compound in liver microsomes.
2. Materials:
- Pooled liver microsomes (human, rat, mouse).
- NADPH regenerating system.
- Phosphate buffer (pH 7.4).
- This compound.
- Positive control substrate (e.g., testosterone for CYP3A4).
3. Procedure:
- Pre-warm a solution of liver microsomes (0.5 mg/mL) and the test compound (1 µM) in phosphate buffer at 37 °C.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile.
- Centrifuge to pellet the protein and analyze the supernatant for the remaining parent compound using the validated LC-MS/MS method.
4. Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression will provide the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k, and intrinsic clearance (CLint) can be subsequently determined.
Protocol 3: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
1. Objective: To determine the extent to which this compound binds to plasma proteins.
2. Materials:
- Rapid Equilibrium Dialysis (RED) device.
- Control plasma.
- Phosphate buffered saline (PBS, pH 7.4).
- This compound.
3. Procedure:
- Add plasma containing the test compound (e.g., 2 µM) to the sample chamber of the RED device.
- Add PBS to the buffer chamber.
- Incubate the sealed plate at 37 °C with shaking for 4-6 hours to reach equilibrium.
- After incubation, collect samples from both the plasma and buffer chambers.
- Determine the concentration of the compound in both chambers using the LC-MS/MS method.
6. Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Part 3: In Vivo Pharmacokinetic Study in Rodents
An in vivo study is crucial to understand the complete pharmacokinetic profile of the compound in a living organism.
Protocol 4: Single-Dose Pharmacokinetic Study in Rats
1. Objective: To determine the key pharmacokinetic parameters of this compound following intravenous and oral administration in rats.
2. Animals: Male Sprague-Dawley rats (n=3-5 per group), cannulated (jugular vein for blood sampling, carotid artery for IV administration if necessary).
3. Dosing:
- Intravenous (IV) Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein or carotid artery. The compound should be formulated in a suitable vehicle (e.g., saline with a co-solvent).
- Oral (PO) Group: Administer a single dose (e.g., 5 mg/kg) via oral gavage. The compound can be formulated as a suspension or solution.
4. Blood Sampling:
- Collect serial blood samples (approximately 100 µL) from the jugular vein cannula at pre-dose and at specified time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
- Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
- Process the blood to obtain plasma by centrifugation and store at -80 °C until analysis.
5. Data Analysis:
- Quantify the plasma concentrations of this compound using the validated LC-MS/MS method.
- Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and determine parameters such as:
- Area under the plasma concentration-time curve (AUC)
- Clearance (CL)
- Volume of distribution (Vd)
- Half-life (t½)
- Maximum concentration (Cmax) and time to Cmax (Tmax) for the oral dose.
- Oral bioavailability (F%) calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualization of Workflows and Pathways
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for the pharmacokinetic characterization of a novel compound.
Potential Metabolic Pathways
Caption: Predicted metabolic pathways for this compound.
Conclusion
The protocols and workflows detailed in these application notes provide a comprehensive guide for the pharmacokinetic evaluation of this compound. By systematically assessing its bioanalytical properties, in vitro ADME profile, and in vivo pharmacokinetics, researchers can gain a thorough understanding of the compound's disposition. This knowledge is critical for making informed decisions regarding its potential as a drug candidate and for designing future preclinical and clinical studies. The proposed LC-MS/MS method, coupled with standard in vitro and in vivo models, represents a robust approach to de-risking and advancing novel chemical entities in the drug discovery process.
References
-
Chen, L. et al. (2023). Furan-2-carboxylic acid derivative shows improved anti-gluconeogenesis potency in vivo. European Journal of Medicinal Chemistry, 246, 114994. Available at: [Link]
-
National Center for Biotechnology Information (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. Available at: [Link]
-
Charles River Laboratories. In Vitro ADME Assays. Available at: [Link]
-
Alera Labs, LLC (2019). In Vitro ADME Assays. Available at: [Link]
-
Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available at: [Link]
-
ICH Harmonised Tripartite Guideline (2022). M10 Bioanalytical Method Validation and Sample Analysis. Available at: [Link]
Sources
Application of 5-(3-Methoxyphenyl)-2-furoic Acid in the Synthesis of Biologically Active Molecules
Introduction: The Versatility of a Furan-Based Building Block
5-(3-Methoxyphenyl)-2-furoic acid is a versatile bifunctional molecule that has garnered significant interest in the fields of organic synthesis and medicinal chemistry.[1] Its rigid furan core, substituted with a carboxylic acid and a methoxyphenyl group, provides a valuable scaffold for the construction of complex molecular architectures. The carboxylic acid moiety serves as a convenient handle for a variety of chemical transformations, most notably amide bond formation, while the methoxyphenyl group can be further functionalized or can participate in crucial binding interactions with biological targets. This document provides a detailed overview of the applications of this compound, with a focus on its use in the synthesis of potent kinase inhibitors, along with specific, field-proven protocols.
The furan ring system itself is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antibacterial, anti-inflammatory, and anticancer activities.[2] The strategic placement of the methoxyphenyl group on the furan ring further enhances the potential for developing novel therapeutics.
Core Application: A Scaffold for Kinase Inhibitor Synthesis
A primary application of this compound is as a key building block in the synthesis of small molecule kinase inhibitors.[3] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4] Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery. The 5-(3-methoxyphenyl)furan-2-carboxamide scaffold has emerged as a promising template for the design of inhibitors targeting various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[4][5]
The general strategy involves the coupling of this compound with a variety of substituted amines, often heterocyclic amines, to generate a library of amide derivatives. These derivatives are then screened for their ability to inhibit the activity of specific kinases. The methoxy group on the phenyl ring can participate in hydrogen bonding or other interactions within the kinase active site, contributing to the overall binding affinity and selectivity of the inhibitor.
Below, we provide a detailed, step-by-step protocol for a representative amide coupling reaction to synthesize a potential kinase inhibitor precursor.
Experimental Protocols
Protocol 1: Synthesis of N-(quinolin-5-yl)-5-(3-methoxyphenyl)furan-2-carboxamide - A Potential VEGFR-2 Inhibitor Scaffold
This protocol details the synthesis of a model compound, N-(quinolin-5-yl)-5-(3-methoxyphenyl)furan-2-carboxamide, which incorporates the quinoline moiety, a common feature in many kinase inhibitors. The reaction utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent, which is known for its high efficiency and mild reaction conditions.[6][7]
Reaction Scheme:
A representative amide coupling reaction.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 54022-96-7 | 218.21 | 1.0 | 1.0 |
| 5-Aminoquinoline | 611-31-4 | 144.17 | 1.1 | 1.1 |
| HATU | 148893-10-1 | 380.23 | 1.2 | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 3.0 | 3.0 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | - | - |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | - | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | - | - |
| Brine | - | - | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | - |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 218 mg).
-
Dissolve the acid in anhydrous DMF (5 mL).
-
To the stirred solution, add HATU (1.2 mmol, 456 mg) and DIPEA (3.0 mmol, 0.52 mL).
-
Stir the mixture at room temperature for 15-20 minutes to allow for the activation of the carboxylic acid. The formation of the active ester can be monitored by TLC if desired.
-
In a separate vial, dissolve 5-aminoquinoline (1.1 mmol, 159 mg) in a minimal amount of anhydrous DMF (1-2 mL).
-
Add the solution of 5-aminoquinoline to the reaction mixture dropwise over 5 minutes.
-
Stir the reaction at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) to remove any unreacted acid and acidic byproducts.
-
Wash the organic layer with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure N-(quinolin-5-yl)-5-(3-methoxyphenyl)furan-2-carboxamide.
Expected Outcome:
This procedure is expected to yield the desired amide product in good to excellent yield (typically >80%) as a solid. The purity of the compound should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
HATU as a Coupling Agent: HATU is a highly effective and widely used coupling reagent that promotes rapid amide bond formation with minimal side reactions and racemization (in the case of chiral substrates).[6][8] Its use often leads to high yields under mild conditions.
-
DIPEA as a Base: DIPEA is a non-nucleophilic organic base that serves to deprotonate the carboxylic acid and neutralize the acidic byproducts formed during the reaction, driving the equilibrium towards product formation.[7]
-
Anhydrous Conditions: The use of anhydrous DMF and an inert atmosphere is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate and the coupling reagent, which would lead to lower yields.
-
Aqueous Workup: The aqueous workup with NaHCO₃ is essential to remove unreacted starting acid and the acidic byproducts of the HATU reagent, simplifying the subsequent purification.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| N-(quinolin-5-yl)-5-(3-methoxyphenyl)furan-2-carboxamide | C₂₁H₁₆N₂O₃ | 344.37 | >80 | Solid |
Visualization of the Synthetic Workflow
Workflow for the synthesis of the target amide.
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile building block in the toolkit of medicinal chemists and organic synthesis professionals. Its utility in the construction of potent kinase inhibitors, particularly those targeting VEGFR-2, underscores its importance in the development of novel anticancer therapeutics. The straightforward and high-yielding amide coupling protocols, such as the one detailed in this note, allow for the rapid generation of diverse compound libraries for biological screening.
Future applications of this scaffold could involve further derivatization of the methoxyphenyl ring to explore additional structure-activity relationships, or the use of the furan core in other types of coupling reactions to access even more complex and diverse chemical matter. The continued exploration of the synthetic potential of this compound is expected to yield new and improved therapeutic agents for a range of diseases.
References
-
Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC - NIH. (n.d.). Retrieved from [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (n.d.). Retrieved from [Link]
-
New series of VEGFR-2 inhibitors and apoptosis enhancers | DDDT - Dove Medical Press. (2022, March 3). Retrieved from [Link]
-
In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy - MDPI. (n.d.). Retrieved from [Link]
-
Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC - NIH. (n.d.). Retrieved from [Link]
-
Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents - ResearchGate. (2016, February 8). Retrieved from [Link]
-
methanone - MDPI. (n.d.). Retrieved from [Link]
-
Amine to Amide (Coupling) - HATU - Common Organic Chemistry. (n.d.). Retrieved from [Link]
-
Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (2022, August 29). Retrieved from [Link]
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Application Notes: A Protocol for Measuring the Anti-inflammatory Effects of Furoic Acids
Introduction
Furoic acids, a class of organic compounds derived from furan, have garnered increasing interest for their diverse biological activities.[1][2] Recent studies suggest that certain furan derivatives possess significant anti-inflammatory properties, making them promising candidates for the development of novel therapeutics.[1][3] The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key signaling pathways, such as the mitogen-activated protein kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are central to the inflammatory response.[1][2][3][4] This modulation can lead to the downstream inhibition of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5][6]
These application notes provide a comprehensive set of protocols for researchers, scientists, and drug development professionals to systematically evaluate the anti-inflammatory potential of furoic acids in vitro. The described methodologies are based on the widely used lipopolysaccharide (LPS)-stimulated murine macrophage model (RAW 264.7 cells), a robust and reproducible system for studying inflammatory processes.[7] The protocols cover essential assays, from initial cytotoxicity assessment to the detailed analysis of key inflammatory markers and signaling pathways.
Mechanism of Action Overview: Key Inflammatory Pathways
Inflammation is a complex biological response initiated by harmful stimuli. Macrophages play a pivotal role in this process. Upon stimulation by agents like LPS (a component of Gram-negative bacteria), macrophages activate intracellular signaling cascades that lead to the production of inflammatory mediators. Furoic acids may exert their anti-inflammatory effects by targeting one or more steps in these pathways.
The NF-κB signaling pathway is a primary regulator of the inflammatory response.[4] In an inactive state, NF-κB is held in the cytoplasm by an inhibitor protein called IκBα.[4] Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and initiate the transcription of genes for pro-inflammatory proteins, including iNOS (inducible nitric oxide synthase), COX-2 (cyclooxygenase-2), TNF-α, and IL-6.[4][8]
The MAPK signaling pathway is another critical cascade involved in inflammation.[4] It comprises several key kinases, including ERK, JNK, and p38.[9] Their phosphorylation (activation) by upstream signals leads to the activation of transcription factors that also contribute to the expression of inflammatory genes.[1][10]
This guide provides protocols to assess whether a furoic acid derivative can inhibit these pathways, thereby reducing the production of inflammatory mediators.
Experimental Workflow & Signaling Diagram
A logical experimental workflow is crucial for the systematic evaluation of a test compound. The process begins with determining a non-toxic concentration range, followed by a series of functional assays to measure the inhibition of key inflammatory markers and elucidate the underlying mechanism of action.
Caption: A typical experimental workflow for evaluating furoic acids.
Caption: Simplified overview of the LPS-induced NF-κB signaling pathway.
Part 1: Preliminary Cytotoxicity Assessment
Rationale: Before assessing anti-inflammatory activity, it is imperative to determine the concentration range of the furoic acid derivative that is non-toxic to the cells. The MTT assay is a standard colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability.[11] Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[11]
Protocol 1.1: MTT Assay for Cell Viability
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[12] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the furoic acid derivative in culture medium. After 24 hours, remove the old medium from the cells and add 100 µL of the various concentrations of the test compound. Include a "vehicle control" (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a "cells only" control.
-
Incubation: Incubate the plate for 24 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL. Incubate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-130 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control group:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Select the highest concentrations that show >95% cell viability for subsequent anti-inflammatory experiments.
-
Part 2: Core Anti-inflammatory Assays
For these assays, cells are pre-treated with non-toxic concentrations of the furoic acid derivative before being stimulated with LPS to induce an inflammatory response.
Protocol 2.1: Nitric Oxide (NO) Production Assay (Griess Reaction)
Rationale: During inflammation, iNOS expression is upregulated in macrophages, leading to the production of large amounts of NO.[6] NO is a key inflammatory mediator. As NO is a highly reactive and short-lived molecule, its production is typically quantified by measuring its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reaction.[13][14] The Griess reaction is a two-step diazotization process where sulfanilamide reacts with nitrite in an acidic environment to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a colored azo compound that can be measured spectrophotometrically.[14][15]
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight. Pre-treat the cells with various non-toxic concentrations of the furoic acid for 1-2 hours.
-
LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control group. Incubate for 24 hours.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well containing the supernatant.[13]
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% NED in deionized water) to each well.[13]
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540-550 nm.[15][16]
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite (e.g., 1-100 µM).[13] Calculate the nitrite concentration in the samples by interpolating from the standard curve. The percentage of inhibition can be calculated relative to the LPS-only treated group.
Protocol 2.2: Pro-inflammatory Cytokine Measurement (ELISA)
Rationale: TNF-α and IL-6 are potent pro-inflammatory cytokines produced by macrophages upon LPS stimulation.[5][17][18] Quantifying the levels of these cytokines in the culture supernatant is a direct measure of the inflammatory response. The enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific method for this purpose. A "sandwich" ELISA uses two antibodies that bind to different epitopes on the cytokine.[17][19]
-
Sample Preparation: Use the same cell culture supernatants collected from the experiment described in Protocol 2.1. If not used immediately, store them at -80°C.[19][20]
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions of a commercial kit. A general procedure is as follows:
-
Coating: A 96-well plate is pre-coated with a capture antibody specific for the target cytokine (e.g., anti-human TNF-α).[19][20]
-
Sample Incubation: Add standards and cell culture supernatants to the wells and incubate. The cytokine in the sample binds to the immobilized capture antibody.[20]
-
Washing: Wash the plate to remove unbound substances.[20]
-
Detection Antibody: Add a biotin-conjugated detection antibody that binds to a different site on the captured cytokine.[17][19]
-
Enzyme Conjugate: After another wash, add streptavidin-horseradish peroxidase (HRP), which binds to the biotin on the detection antibody.[17][19]
-
Substrate Addition: Wash the plate again and add a chromogenic substrate like TMB (3,3',5,5'-Tetramethylbenzidine). The HRP enzyme catalyzes a color change.[17]
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).[20]
-
-
Absorbance Measurement: Read the absorbance at 450 nm.[17][20]
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the recombinant cytokine standards using a four-parameter logistic (4PL) curve fit.[21] Determine the concentration of cytokines in the samples from this curve.
| Treatment Group | NO₂⁻ Conc. (µM) | % Inhibition of NO | TNF-α Conc. (pg/mL) | % Inhibition of TNF-α |
| Control (No LPS) | 1.2 ± 0.3 | - | 35 ± 8 | - |
| LPS (1 µg/mL) | 45.8 ± 3.1 | 0% | 2850 ± 150 | 0% |
| LPS + Furoic Acid (10 µM) | 33.2 ± 2.5 | 27.5% | 1980 ± 110 | 30.5% |
| LPS + Furoic Acid (50 µM) | 15.7 ± 1.8 | 65.7% | 950 ± 95 | 66.7% |
| LPS + Dexamethasone (1 µM) | 5.4 ± 0.9 | 88.2% | 210 ± 30 | 92.6% |
| Table 1: Example data summary from NO and TNF-α assays. Data are presented as mean ± SEM. |
Part 3: Mechanistic Assays
These assays help to elucidate the molecular mechanisms by which the furoic acid derivative inhibits inflammation.
Protocol 3.1: COX-2 Inhibition Assay
Rationale: Cyclooxygenase-2 (COX-2) is an enzyme responsible for synthesizing prostaglandins, which are key inflammatory mediators.[22] Assessing the ability of a furoic acid to directly inhibit COX-2 activity can provide insight into its mechanism. This can be done using a colorimetric enzyme assay that measures the peroxidase activity of COX-2.[22][23] The peroxidase component reduces PGG2 to PGH2, and this activity can be measured by monitoring the oxidation of a chromogenic substrate like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[22][23]
-
Reagent Preparation: Prepare reagents as specified by a commercial COX inhibitor screening kit. This typically includes a reaction buffer, heme, purified COX-2 enzyme, arachidonic acid (substrate), and the colorimetric substrate (TMPD).[23][24]
-
Assay Procedure:
-
In a 96-well plate, add reaction buffer, heme, and the COX-2 enzyme solution.[22][24]
-
Add the furoic acid derivative at various concentrations (or a known inhibitor like celecoxib as a positive control).[22]
-
Pre-incubate for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[22]
-
Initiate the reaction by adding the colorimetric substrate and arachidonic acid.[22][23]
-
-
Kinetic Measurement: Immediately measure the increase in absorbance at 590 nm over a period of 2-5 minutes using a microplate reader in kinetic mode.[22][23][25]
-
Data Analysis: Calculate the initial reaction velocity (rate of absorbance change). Determine the percentage of inhibition for each concentration of the furoic acid relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration to calculate the IC₅₀ value (the concentration required to inhibit enzyme activity by 50%).[22]
Protocol 3.2: Western Blot Analysis of NF-κB and MAPK Pathways
Rationale: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. To determine if a furoic acid derivative inhibits the NF-κB or MAPK pathways, we can measure the levels of key phosphorylated (activated) proteins. For NF-κB, this includes measuring the degradation of IκBα and the phosphorylation of the p65 subunit (p-p65).[4][8][18] For MAPKs, this involves measuring the phosphorylation of p38, ERK, and JNK.[4][10][18]
-
Cell Lysis:
-
Seed RAW 264.7 cells in 6-well plates. Pre-treat with the furoic acid for 1-2 hours, then stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 15-60 minutes), as pathway activation is a rapid event.[18]
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for: p-p65, p65, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH).[9][26]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to its corresponding total protein and the loading control to determine the relative level of protein activation.
| Target Protein | Treatment (LPS +) | Fold Change (vs. LPS only) |
| p-p65 / p65 | Furoic Acid (50 µM) | 0.35 |
| IκBα / β-actin | Furoic Acid (50 µM) | 1.8 (indicates less degradation) |
| p-p38 / p38 | Furoic Acid (50 µM) | 0.42 |
| Table 2: Example quantitative data from Western blot analysis. |
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
MTT (Assay protocol). (2023). protocols.io. Retrieved from [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
Nitric Oxide Assay. (n.d.). Bio-protocol. Retrieved from [Link]
-
Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free Radical Biology and Medicine, 43(5), 645–657. Retrieved from [Link]
-
Tsikas, D. (2007). Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction, its application and pitfalls. Analytica Chimica Acta, 595(1-2), 1-22. Retrieved from [Link]
-
Protocol Griess Test. (2019). protocols.io. Retrieved from [Link]
-
COX-2 Biochemical Activity Assay Service. (n.d.). Reaction Biology. Retrieved from [Link]
-
Yan, W., Yan, Y., Luo, X., Dong, Y., Liang, G., Miao, H., Huang, Z., & Jiang, H. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. BMC Molecular and Cell Biology, 24(1), 16. Retrieved from [Link]
-
Kim, Y. E., Lee, J. H., Kim, Y. J., & Park, Y. J. (2021). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of Korean Medicine, 42(1), 1-11. Retrieved from [Link]
-
Li, Y., Li, J., Wang, Y., Zhang, Y., & Li, S. (2022). Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation. Molecules, 27(14), 4589. Retrieved from [Link]
-
Wang, Y., Wang, L., & Li, Y. (2018). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules, 23(10), 2516. Retrieved from [Link]
-
Kim, H. J., Lee, J. Y., Kim, H. J., & Park, J. H. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics, 28(2), 166–176. Retrieved from [Link]
-
Alizadeh, S., Azizi, M., & Mohammadi, J. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 451–463. Retrieved from [Link]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. (2020). In NCL Method ITA-10. National Cancer Institute. Retrieved from [Link]
-
Alizadeh, S., Azizi, M., & Mohammadi, J. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 451-463. Retrieved from [Link]
-
Western blot of key signaling molecules in MAPK and NFkB pathways in OKMS cells with MCF7 cells as the control. (n.d.). ResearchGate. Retrieved from [Link]
-
ELISA analysis of TNF-α and IL-6 cytokine production by THP-1 macrophage cells in 2D and 3D culture upon invasion with E. coli or P. aeruginosa. (n.d.). ResearchGate. Retrieved from [Link]
-
Optimizing methods for profiling cytokines in cultures of human cancer cell lines. (2023). DiVA portal. Retrieved from [Link]
-
Zhang, Q., Cao, Y., & Zhang, L. (2018). Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. Mediators of Inflammation, 2018, 8598349. Retrieved from [Link]
-
What will be the best way to test NFkb activation via western blot?. (2024). ResearchGate. Retrieved from [Link]
-
Rogers, D. H., & Knoechel, E. L. (1983). The hypolipidemic activity of furoic Acid and furylacrylic Acid derivatives in rodents. Artery, 12(1), 15-28. Retrieved from [Link]
-
Western blot analysis of NF-kB and pNF-kB. (n.d.). ResearchGate. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(3-Methoxyphenyl)-2-furoic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-(3-Methoxyphenyl)-2-furoic acid (CAS 54022-96-7)[1]. This guide is designed for researchers, medicinal chemists, and process development professionals. We aim to provide in-depth, field-proven insights to help you navigate the common challenges and optimize the yield of this valuable synthetic intermediate. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific laboratory context.
Introduction: Synthesis Strategy and Core Challenges
This compound is a bi-aryl compound, a structural motif prevalent in pharmaceuticals and materials science. The most direct and widely adopted method for its synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between a furan-based organoboron species and an aryl halide.[2]
While powerful, the Suzuki-Miyaura coupling is not without its challenges, particularly when using heteroaromatic substrates like furan derivatives. Key issues that can impact yield and purity include:
-
Catalyst Inactivation: The palladium catalyst is sensitive to oxygen and can be deactivated by coordinating functional groups present in the reactants.[3][4]
-
Substrate Decomposition: Furan-based boronic acids are susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source, leading to the formation of furan-2-carboxylic acid and reducing overall yield.[3]
-
Side Product Formation: Homocoupling of the boronic acid or aryl halide can occur, complicating purification.
This guide provides a structured approach to overcoming these obstacles through carefully designed protocols and troubleshooting logic.
Section 1: The Suzuki-Miyaura Pathway
The synthesis proceeds by coupling a boronic acid (or its ester derivative) at the 5-position of the furoic acid ring with a halogenated methoxybenzene. The two most common variations are:
-
Route A: 5-Bromo-2-furoic acid + 3-Methoxyphenylboronic acid
-
Route B: (2-Carboxy-5-furyl)boronic acid + 3-Bromoanisole
Route A is often preferred due to the commercial availability and relative stability of the starting materials. The fundamental catalytic cycle, which underpins all troubleshooting, is illustrated below.
The Suzuki-Miyaura Catalytic Cycle
The reaction mechanism involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[2][5]
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for synthesizing this compound?
A: The most reliable and common approach is the Suzuki-Miyaura cross-coupling of methyl 5-bromo-2-furoate with 3-methoxyphenylboronic acid , followed by saponification (hydrolysis) of the resulting ester. Starting with the ester of the furoic acid offers several advantages:
-
Improved Solubility: The methyl ester is more soluble in common organic solvents used for the coupling reaction compared to the free carboxylic acid.
-
Prevents Catalyst Inhibition: Free carboxylic acids can coordinate with the palladium center, potentially inhibiting catalytic activity.[4] Protecting it as an ester mitigates this issue.
Q2: Why is the choice of palladium catalyst and ligand so critical for this reaction?
A: The palladium catalyst and its associated ligands dictate the efficiency of the catalytic cycle. The ligand stabilizes the palladium center and modulates its reactivity. For coupling with electron-rich furan rings, bulky, electron-rich phosphine ligands are often preferred.[6] These ligands promote the oxidative addition step (the insertion of palladium into the carbon-halogen bond) and accelerate the reductive elimination step that forms the final product. A poor catalyst/ligand combination can lead to slow reaction rates, requiring higher temperatures that promote the decomposition of the furan boronic acid.[3]
Q3: What is the function of the base, and how do I choose the right one?
A: The base plays a crucial role in the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species ([Ar-B(OH)3]−), which then transfers its organic group to the palladium center.[7]
-
For Ester Substrates: A moderately strong inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is ideal.[8] They are effective at activating the boronic acid without causing premature hydrolysis of the methyl ester.
-
For Carboxylic Acid Substrates: If coupling the free acid is unavoidable, you must use at least one extra equivalent of base to deprotonate the carboxylic acid in addition to the amount needed for the catalytic cycle.
Q4: My starting boronic acid seems to be of poor quality. How does this affect the reaction?
A: The quality of the boronic acid is paramount. Boronic acids can dehydrate to form cyclic anhydrides (boroxines) upon storage. While boroxines are often competent in Suzuki couplings, the stoichiometry will be incorrect if you weigh the reagent assuming it is the pure boronic acid. It is best practice to use fresh, high-quality boronic acid or to use a more stable derivative like a pinacol ester.[3][9]
Section 3: Detailed Experimental Protocol
This protocol details the synthesis via the coupling of methyl 5-bromo-2-furoate and 3-methoxyphenylboronic acid, followed by hydrolysis.
Step 1: Suzuki-Miyaura Coupling
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Methyl 5-bromo-2-furoate | 1.0 | 207.02 | (Specify mass) |
| 3-Methoxyphenylboronic acid | 1.2 | 151.96 | (Calculate mass) |
| Pd(dppf)Cl₂·CH₂Cl₂ | 0.02 | 816.64 | (Calculate mass) |
| Potassium Phosphate (K₃PO₄) | 3.0 | 212.27 | (Calculate mass) |
| 1,4-Dioxane | - | - | (Specify volume) |
| Water | - | - | (1/4 of Dioxane vol.) |
Methodology:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add methyl 5-bromo-2-furoate, 3-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.
-
Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical to remove oxygen, which can deactivate the palladium catalyst.[3]
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe. The solvent mixture should be thoroughly sparged with inert gas for at least 30 minutes prior to use.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 2: Saponification (Ester Hydrolysis)
-
Setup: Dissolve the crude methyl 5-(3-methoxyphenyl)-2-furoate from Step 1 in a mixture of methanol and tetrahydrofuran (THF).
-
Hydrolysis: Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents) and stir at room temperature until the ester is fully consumed (monitor by TLC/LC-MS).
-
Acidification: Cool the mixture in an ice bath and slowly acidify with 1M HCl until the pH is ~2-3. A white precipitate of the carboxylic acid product should form.
-
Isolation: Collect the solid by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield this compound.[10]
Section 4: Troubleshooting Guide
This section addresses common experimental failures in a question-and-answer format.
Experimental Workflow and Troubleshooting Logic
Caption: A decision-making workflow for troubleshooting the synthesis.
Q: My reaction failed completely; TLC/LC-MS shows only starting materials. What went wrong?
A: This "dead reaction" scenario almost always points to a failure in the catalytic system.
-
Cause 1: Inactive Catalyst. The Pd(0) active species was never generated or was immediately quenched. This is the most common failure mode.
-
Solution: Ensure your palladium pre-catalyst is from a reliable source and has been stored properly. Use a modern pre-catalyst like Pd(dppf)Cl₂ which is relatively air-stable but requires activation in situ.
-
-
Cause 2: Insufficient Degassing. Oxygen in the headspace or dissolved in the solvents will rapidly and irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II) species.
-
Solution: Your degassing procedure must be rigorous. Use the "freeze-pump-thaw" method for solvents for the best results, or at a minimum, sparge solvents vigorously with argon or nitrogen for 30-60 minutes before use. Ensure the reaction is maintained under a positive pressure of inert gas throughout.
-
Q: The reaction is sluggish and stalls at ~30-50% conversion, even after several hours. Why?
A: A stalled reaction suggests a gradual loss of catalytic activity or an issue with one of the reagents.
-
Cause 1: Protodeboronation of the Furan Boronic Acid. If you are using Route B, (2-carboxy-5-furyl)boronic acid is prone to decomposition, especially at elevated temperatures in the presence of water.[3]
-
Solution: Lower the reaction temperature to 60-70 °C and accept a longer reaction time. Alternatively, switch to a more stable boronic acid derivative, such as the pinacol ester.
-
-
Cause 2: Insufficient Base or Insoluble Base. If the base is not sufficiently soluble or is not strong enough, the crucial transmetalation step will be slow, stalling the entire cycle.
-
Solution: K₃PO₄ is a good choice as it has moderate solubility in mixed aqueous-organic systems. Ensure it is finely powdered to maximize surface area. If the reaction is still slow, a switch to a stronger, more soluble base like Cs₂CO₃ could be trialed, but be mindful of potential ester hydrolysis.
-
Q: My crude product is a mess. I see my desired product, but also significant side products. How can I improve selectivity?
A: The formation of multiple products points to side reactions competing with the main Suzuki coupling.
-
Cause 1: Homocoupling of Boronic Acid. This side reaction (Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar) is promoted by the presence of oxygen.
-
Solution: As with a dead reaction, the solution is meticulous exclusion of oxygen through proper degassing and maintaining a robust inert atmosphere.
-
-
Cause 2: Hydrolysis of the Bromo-ester. If the reaction is run for too long at high temperatures with a strong base, the methyl 5-bromo-2-furoate can be hydrolyzed to 5-bromo-2-furoic acid. This acid can interfere with the catalyst and will not couple as efficiently.
-
Solution: Use the mildest effective base (K₃PO₄ is recommended) and monitor the reaction closely to avoid unnecessarily long reaction times.
-
Q: I have a decent yield, but purifying the final carboxylic acid is difficult. What's the best method?
A: Purification challenges often arise from residual palladium catalyst or closely-related organic impurities.
-
Solution 1: Recrystallization. After the acidic workup, the crude this compound can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
-
Solution 2: Palladium Scavenging. If the product is discolored (gray or black), it indicates residual palladium. Before final isolation, the organic solution of the product can be stirred with a palladium scavenger (e.g., silica-bound thiol) to remove these impurities.
-
Solution 3: Biphasic Extraction. After saponification but before acidification, perform an extraction. Wash the basic aqueous layer (containing your deprotonated product) with an organic solvent like MTBE or toluene to remove non-acidic organic impurities. Then, acidify the clean aqueous layer to precipitate the pure product.
References
-
Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. (2024). MDPI. [Link]
-
León-Galeana, L., & Maldonado, L. A. (2007). Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. Natural Product Communications. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid. (2022). National Institutes of Health (NIH). [Link]
- Synthesis methods for the preparation of 2-furoic acid derivatives.
-
Heck reaction. Wikipedia. [Link]
-
An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. (2012). Green Chemistry. [Link]
-
Heck Reaction—State of the Art. (2018). MDPI. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Synfacts. [Link]
-
Palladium-Catalyzed Oxidative Cross-Coupling of Conjugated Enynones with Organoboronic Acids. Sci-Hub. [Link]
-
2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. (2022). MDPI. [Link]
-
Synthesis of New Aryl-Substituted Furan-2(5H)-ones Using the Suzuki—Miyaura Reaction. ResearchGate. [Link]
- Purification of 5-hydroxymethylfurfural (hmf) by crystallization.
-
Synthesis of 4-halo-2 (5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2 (5 H). ResearchGate. [Link]
-
Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. (2024). PubMed Central. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
5-(2-Methoxyphenyl)-2-furoic acid. PubChem. [Link]
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Heck Reaction. Chemistry LibreTexts. [Link]
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Do carboxylic acids interfere with Suzukis? Reddit. [Link]
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- 10. KR20170115065A - Synthesis methods for the preparation of 2-furoic acid derivatives - Google Patents [patents.google.com]
Technical Support Center: Purification of 5-(3-Methoxyphenyl)-2-furoic acid
Welcome to the technical support center for the purification of 5-(3-Methoxyphenyl)-2-furoic acid (CAS 54022-96-7)[1]. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this compound. Here, we provide field-proven insights and detailed protocols to help you overcome common purification challenges, ensuring you obtain your target molecule with the desired purity for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the most straightforward purification method for crude this compound after synthesis?
A1: For crude material obtained from typical syntheses like Suzuki-Miyaura coupling, the most robust and scalable initial purification technique is an acid-base extraction . This method leverages the acidic nature of the carboxylic acid functional group to separate it from neutral organic impurities, unreacted starting materials, and basic side products.[2][3][4] The general principle involves dissolving the crude mixture in an organic solvent and washing with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide) to deprotonate the carboxylic acid, rendering it a water-soluble carboxylate salt.[5][6] The aqueous layer, now containing your product, is then separated, acidified to re-protonate the carboxylate, causing the purified this compound to precipitate out of the aqueous solution.[3][5]
Q2: My product has a persistent colored impurity. What is the likely cause and how can I remove it?
A2: Colored impurities, often yellow or brown, in products synthesized via palladium-catalyzed cross-coupling reactions (like Suzuki) are frequently due to residual palladium species or high-molecular-weight organic byproducts.[7] While acid-base extraction removes many impurities, some may carry through. The best follow-up step is recrystallization . For aromatic carboxylic acids, common and effective solvent systems include aqueous ethanol, aqueous acetic acid, or toluene.[6][8] The goal is to find a solvent or solvent pair in which the desired compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below, while the impurities remain in the mother liquor. Activated carbon (charcoal) treatment during recrystallization can also be effective for removing colored impurities.[9]
Q3: When should I consider using column chromatography for purification?
A3: Column chromatography should be considered when:
-
Impurities are structurally very similar to the product (e.g., a demethylated analog or a regioisomer) and cannot be separated by extraction or recrystallization.
-
The product is an oil or a low-melting solid that is difficult to recrystallize.
-
You are working on a small scale (typically <5 g) where losses during recrystallization might be significant.
Given that this compound is a polar, acidic compound, normal-phase silica gel chromatography can be challenging due to potential peak tailing. A solvent system containing a small amount of acetic or formic acid (e.g., 0.5-1%) in a hexane/ethyl acetate or dichloromethane/methanol mobile phase can often mitigate this issue by keeping the carboxylic acid protonated.
Troubleshooting Guide & Detailed Protocols
This section addresses specific problems you may encounter during the purification workflow.
Problem 1: After acid-base extraction and acidification, my product precipitates as an oil or sticky solid instead of a fine powder.
-
Causality: This often happens when the precipitation occurs too rapidly from a supersaturated solution or if residual organic solvents are present in the aqueous layer. It can also indicate the presence of impurities that depress the melting point of your compound.
-
Troubleshooting Steps:
-
Control the Rate of Acidification: Add the acid (e.g., 1M HCl) slowly while vigorously stirring the basic aqueous solution. Cooling the solution in an ice bath during acidification can also promote the formation of finer, more easily filterable crystals.[3]
-
Ensure Complete Removal of Organic Solvent: Before acidification, gently warm the separated aqueous layer under vacuum or bubble nitrogen through it to remove any residual extraction solvent (like ethyl acetate or ether).
-
"Oiling Out" Rescue: If the product has already oiled out, try one of these methods:
-
Add a small amount of a miscible organic solvent (like methanol or ethanol) to the aqueous slurry until the oil dissolves, then allow for slow recrystallization.
-
Extract the oil back into an organic solvent (e.g., ethyl acetate), dry the organic layer with Na₂SO₄ or MgSO₄, and evaporate the solvent to obtain the crude solid, which can then be subjected to recrystallization.[4][6]
-
-
Problem 2: My NMR spectrum shows persistent impurities consistent with starting materials from a Suzuki coupling reaction.
-
Context: A common route to this compound is the Suzuki-Miyaura coupling of a 5-halofuroic acid derivative and 3-methoxyphenylboronic acid.[10][11][12][13] Common impurities include unreacted starting materials, homo-coupled byproducts (biphenyls or difurans), and protodeboronation products.[7]
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Basic Wash: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3][4] Repeat this extraction 2-3 times. Causality: The weak base NaHCO₃ is strong enough to deprotonate the carboxylic acid but will not react with less acidic phenols, minimizing the extraction of certain impurities.[4]
-
Combine Aqueous Layers: Pool the aqueous layers containing the sodium 5-(3-methoxyphenyl)-2-furoate.
-
Back-Wash (Optional but Recommended): Wash the combined aqueous layers once with fresh organic solvent (EtOAc or DCM) to remove any trapped neutral organic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add 1M or 2M HCl with stirring until the pH is ~2. A precipitate of the pure acid should form.[6]
-
Isolation: Collect the solid by vacuum filtration, wash the filter cake with cold deionized water, and dry under vacuum.
Problem 3: Column chromatography is giving poor separation and significant tailing.
-
Causality: The carboxylic acid moiety strongly interacts with the acidic silanol groups on the surface of standard silica gel, leading to peak tailing and sometimes irreversible adsorption.[14]
-
Troubleshooting & Protocol:
| Issue | Probable Cause | Recommended Solution |
| Peak Tailing | Strong interaction between the carboxylic acid and silica gel. | Add 0.5-1% acetic acid or formic acid to the eluent to suppress deprotonation of the analyte on the silica surface. |
| Compound Stuck on Column | The compound is too polar for the chosen eluent system. | Increase the polarity of the mobile phase. A gradient elution from Hexane/EtOAc to DCM/MeOH may be effective. For very polar compounds, a system of DCM with 1-10% of a 10% NH₄OH in MeOH stock solution can be tried.[14] |
| Poor Separation | Impurities have similar polarity to the product. | Try a different solvent system. Incorporating toluene can sometimes improve the separation of aromatic compounds.[15] If normal phase fails, consider reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient containing 0.1% formic acid or TFA. |
| Compound Decomposes on Silica | The compound is sensitive to the acidic nature of silica gel. | Deactivate the silica by pre-treating it with a base like triethylamine, or use a different stationary phase such as neutral alumina.[14] |
-
Solvent System Selection: Use TLC to find an appropriate solvent system that gives your product an Rf value of ~0.3. A good starting point is 30-50% Ethyl Acetate in Hexanes, with 1% acetic acid added.
-
Column Packing: Pack the column using the chosen eluent (the "wet-loading" method).
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or DCM. If solubility is low, use the "dry-loading" method: dissolve the compound in a suitable solvent (e.g., DCM/MeOH), add a small amount of silica gel, evaporate the solvent completely to get a free-flowing powder, and carefully add this powder to the top of the packed column.[16]
-
Elution: Run the column, collecting fractions and monitoring them by TLC to identify and combine the fractions containing the pure product.
Problem 4: Recrystallization fails to yield crystals or results in low recovery.
-
Causality: An inappropriate solvent may have been chosen, or the solution may not be sufficiently concentrated. Low recovery can occur if the compound has significant solubility in the cold solvent or if too much solvent was used.
-
Troubleshooting & Protocol:
| Solvent / System | Polarity | Good For | Tips |
| Ethanol / Water | High | Removing less polar impurities. | Dissolve in hot ethanol, add hot water dropwise until turbidity persists, then add a drop of ethanol to clarify and cool slowly.[6] |
| Toluene | Low-Medium | Removing more polar impurities. | Aromatic solvents can interact favorably with the aromatic rings of the molecule, often leading to good crystal formation.[8] |
| Acetic Acid / Water | High (Polar Protic) | Purifying acids when other solvents fail. | Can be effective but may be difficult to remove completely. Requires thorough drying.[17] |
| Ethyl Acetate / Hexanes | Medium | General purpose. | Dissolve in hot ethyl acetate, add hexanes as the anti-solvent until cloudy, then heat to clarify and cool. |
-
Solvent Screening: In test tubes, test the solubility of ~20 mg of your crude product in ~0.5 mL of various candidate solvents, both at room temperature and at boiling. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve it completely.
-
Decolorization (If needed): If the solution is colored, add a small amount of activated carbon, boil for a few minutes, and perform a hot filtration to remove the carbon.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.
By systematically applying these principles and protocols, you can effectively troubleshoot the purification of this compound and achieve the high purity required for your research and development endeavors.
References
-
Wikipedia. Acid–base extraction. [Link]
-
University of California, Davis. Acid-Base Extraction. [Link]
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]
-
LookChem. General procedures for the purification of Carboxylic acids. [Link]
-
Collection of Czechoslovak Chemical Communications. The synthesis of 5-aryl-2-furancarboxylic acids. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Solvents for Recrystallization. [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
- Google Patents.
-
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]
-
University of Colorado Boulder. Common Solvents for Crystallization. [Link]
- Google Patents.
-
HPLC Troubleshooting Guide. [Link]
- Google Patents.
-
Reddit. Trouble with Column Chromatography of phenolic compounds. [Link]
-
ResearchGate. Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells. [Link]
- Google Patents.
-
Organic Syntheses. 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
- Google Patents. Purification of 5-hydroxymethylfurfural (hmf)
-
MDPI. A new two-step green process for 2,5-furandicarboxylic acid production from furfural, oxygen and carbon dioxide. [Link]
- Google Patents. Process for purifying an acid composition comprising 2-formyl-furan-5-carboxylic acid and 2,5-furandicarboxylic acid.
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
-
National Institutes of Health (NIH). Organoborane coupling reactions (Suzuki coupling). [Link]
-
ResearchGate. Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. [Link]
- Google Patents. Method for preparing 5-fluorouracil.
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- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
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- 16. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
troubleshooting crystallization of 5-(3-Methoxyphenyl)-2-furoic acid
An in-depth guide to successfully crystallizing 5-(3-Methoxyphenyl)-2-furoic acid, designed for research scientists and drug development professionals. This technical support center provides detailed troubleshooting protocols and frequently asked questions to address common challenges encountered during the purification of this compound.
Introduction to this compound
This compound is an organic compound featuring a furoic acid core substituted with a methoxyphenyl group.[1] As with many aromatic carboxylic acids, achieving high purity often requires a robust crystallization procedure.[2][3] Crystallization is a critical purification technique that relies on the differential solubility of the target compound and its impurities in a chosen solvent system.[4] This guide provides expert-driven advice to overcome common hurdles in obtaining high-quality crystals of this specific molecule.
Physicochemical Properties
A foundational understanding of the compound's properties is essential for designing an effective crystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀O₄ | [1] |
| Molecular Weight | 218.21 g/mol | [1] |
| CAS Number | 54022-96-7 | [1] |
| Appearance | White to light yellow crystalline powder | [5] |
| General Class | Aromatic Carboxylic Acid | [2] |
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific problems that may arise during the crystallization of this compound in a direct question-and-answer format.
Q1: I've dissolved my compound in a hot solvent, but no crystals are forming upon cooling. What should I do?
This is a classic case of a supersaturated solution that is reluctant to nucleate.[6] The energy barrier for the initial formation of a crystal lattice has not been overcome. Here are several techniques to induce crystallization, from least to most interventive.
Protocol: Inducing Crystallization
-
Patient Observation: An ideal crystallization involves the slow formation of crystals over a period of 20 minutes or more.[7] Ensure you have allowed sufficient time at room temperature, followed by a period in an ice bath.
-
Scratching Method:
-
Action: Gently scratch the inside surface of the flask at the meniscus with a glass stirring rod.
-
Mechanism: The scratching creates microscopic imperfections on the glass surface, which act as nucleation sites for crystal growth to begin.[6]
-
-
Seeding:
-
Action: If available, add a single, tiny crystal of pure this compound to the cooled, supersaturated solution.
-
Mechanism: The seed crystal provides a pre-formed template of the crystal lattice, eliminating the initial energy barrier for nucleation and allowing subsequent molecules to deposit in an ordered fashion.[6]
-
-
Solvent Evaporation:
-
Action: Remove the stopper from your flask and allow some solvent to slowly evaporate in a fume hood. This can be accelerated by passing a gentle stream of nitrogen or air over the solution's surface.
-
Mechanism: Reducing the volume of the solvent increases the concentration of the solute, further pushing the equilibrium towards precipitation.[6]
-
-
Anti-Solvent Addition:
-
Action: Carefully add a solvent in which your compound is insoluble (an "anti-solvent") dropwise to the solution until persistent cloudiness is observed. A common anti-solvent for compounds soluble in ethanol or ethyl acetate is hexane or water.
-
Mechanism: The addition of an anti-solvent reduces the overall solvating power of the solvent system, thereby decreasing the solubility of the compound and inducing crystallization.[6]
-
Q2: My compound is "oiling out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This happens when the temperature of the solution is above the melting point of the compound at its current purity level.[7] Impurities can significantly depress the melting point, making this a common issue with crude materials.[7] An oil is essentially an impure liquid form of your compound, and it rarely crystallizes into a pure solid.
Protocol: Preventing Oiling Out
-
Increase Solvent Volume:
-
Action: Re-heat the solution to dissolve the oil. Add more of the primary ("good") solvent (e.g., 10-20% more volume). Allow the solution to cool again, much more slowly.
-
Mechanism: By increasing the solvent volume, you lower the saturation point to a cooler temperature. This increases the likelihood that the solution temperature will be below the compound's melting point when it begins to come out of solution.[7]
-
-
Lower the Cooling Temperature:
-
Action: Use a solvent with a lower boiling point. For example, if you are using toluene, consider switching to ethyl acetate or ethanol.
-
Mechanism: A lower boiling point solvent ensures that the initial dissolution temperature is lower, providing a larger window to cool before reaching the compound's melting point.
-
-
Charcoal Treatment for Impurity Removal:
-
Action: If you suspect significant impurities are lowering the melting point, perform an activated charcoal treatment. Add a small amount of activated charcoal to the hot, dissolved solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
Mechanism: Charcoal adsorbs colored and large-molecule impurities that can interfere with crystal lattice formation and depress the melting point.[7]
-
Q3: My product crashed out of solution as a fine powder immediately after cooling. Is this a problem?
Yes, this is a problem. Rapid precipitation traps impurities within the crystal lattice, defeating the purpose of crystallization.[7] The goal is slow, methodical crystal growth, which allows for the selective incorporation of only the target molecule into the lattice.
Protocol: Slowing Down Crystal Growth
-
Use More Solvent:
-
Action: Re-heat the flask to re-dissolve the precipitate. Add an additional 1-2 mL of hot solvent for every 100 mg of solid.[7]
-
Causality: This approach slightly exceeds the minimum amount of solvent required for dissolution. The resulting solution is less supersaturated at any given temperature during cooling, which slows down the rate of nucleation and growth, leading to larger, purer crystals.[7]
-
-
Insulate the Flask:
-
Action: Once the solution is removed from heat, place the flask on a cork ring or several layers of paper towel and cover the top with a watch glass. You can further insulate it by placing an inverted beaker over the entire flask.
-
Causality: Insulating the flask slows the rate of heat loss, promoting gradual cooling. This extended cooling period is crucial for the formation of well-ordered, high-purity crystals.[7]
-
Q4: The crystallization worked, but my final yield is very low. What went wrong?
A low yield is most commonly caused by using too much solvent, where a significant amount of your product remains dissolved in the mother liquor after filtration.[7]
Protocol: Improving and Recovering Yield
-
Check the Mother Liquor: Dip a glass rod into the filtrate (mother liquor), pull it out, and let the solvent evaporate. If a solid residue forms on the rod, there is a significant amount of compound still in solution.
-
Recover the Product: Reduce the volume of the mother liquor by about half using a rotary evaporator or by gently heating it. Cool the concentrated solution again to recover a second crop of crystals. Note that this second crop may be less pure than the first.
-
Optimize Solvent Volume: For future attempts, use less solvent. The goal is to create a saturated solution at the boiling point of the solvent, using just enough to fully dissolve the solid.
Crystallization Workflow & Troubleshooting Diagram
The following diagram illustrates a logical workflow for troubleshooting common crystallization challenges.
Caption: A decision tree for troubleshooting common crystallization outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for crystallizing this compound?
Selecting the right solvent is the most critical step in developing a crystallization procedure.[8] The ideal solvent should dissolve the compound completely when hot but poorly when cold. For an aromatic carboxylic acid like this, a polar solvent is a good starting point.
Solvent Selection Strategy
-
Analyze the Structure: The molecule has a polar carboxylic acid group and a moderately polar ether group, but also significant non-polar aromatic character. This suggests solubility in a range of polar protic and aprotic solvents.
-
Small-Scale Screening: Test the solubility of ~10-20 mg of your compound in ~0.5 mL of various solvents at room temperature and then at their boiling point.
Recommended Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar Protic | Often a good choice for carboxylic acids. May require addition of water as an anti-solvent. |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, slightly less polar. |
| Ethyl Acetate | 77 | Polar Aprotic | Good solvating power; often paired with hexane as an anti-solvent. |
| Acetone | 56 | Polar Aprotic | Strong solvent, but low boiling point can make handling difficult. |
| Toluene | 111 | Non-polar | May dissolve the compound when hot due to aromatic character, but likely poor solubility when cold. |
| Water | 100 | Very Polar | Unlikely to dissolve the compound on its own but is an excellent anti-solvent for alcohols. |
| Hexane/Heptane | 69 / 98 | Non-polar | Compound is likely insoluble; primarily used as an anti-solvent. |
Expert Recommendation: Start with a solvent system like Ethanol/Water or Ethyl Acetate/Hexane . Dissolve the compound in a minimal amount of the hot "good" solvent (Ethanol, Ethyl Acetate) and then add the "anti-solvent" (Water, Hexane) dropwise until the solution becomes faintly cloudy. Re-heat to clarify and then allow to cool slowly.
Q2: Can I use a mixed solvent system? How does that work?
Yes, mixed solvent systems are extremely powerful for crystallization. They allow for fine-tuning of the solvating power to achieve the ideal solubility profile.
Caption: General workflow for performing a mixed-solvent crystallization.
The key is that the two solvents must be miscible with each other. By creating a mixture, you can achieve a point of saturation at a desired temperature that might not be possible with a single solvent.
Q3: How do I know if my crystallized product is pure?
Purity should be assessed using standard analytical techniques:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities will cause the melting point to be depressed and broaden the range.
-
Thin-Layer Chromatography (TLC): Spot the dissolved crude material and the crystallized product on a TLC plate. A pure product should ideally show a single spot.
-
Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for assessing purity and confirming the structure of the final product.
References
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]
-
Various Authors. (2017). What should I do if crystallisation does not occur?. Quora. Available at: [Link]
- European Patent Office. (2014). Crystallization of furanic compounds. EP 3015463 A1.
-
PubChem. 5-(2-Methoxyphenyl)-2-furoic acid. National Center for Biotechnology Information. Available at: [Link]
-
Gonnella, G., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. Crystal Growth & Design. Available at: [Link]
-
Cieplak, P., et al. (2014). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. Acta Crystallographica Section D: Biological Crystallography. Available at: [Link]
-
Organic Syntheses. Procedure for 2-Furoic Acid and 2-Furylcarbinol. Organic Syntheses. Available at: [Link]
-
PubChem. 5-(4-Methoxyphenyl)-2-furoic acid. National Center for Biotechnology Information. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
University of California, Los Angeles, Department of Chemistry. Recrystallization and Crystallization. Available at: [Link]
- Google Patents. Oxidation and crystallization process for aromatic carboxylic acid production. US9233905B2.
-
Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers and Chemical Engineering. Available at: [Link]
- Google Patents. Synthesis methods for the preparation of 2-furoic acid derivatives. KR20170115065A.
-
Wang, Y., et al. (2017). Two-dimensional co-crystallization of two carboxylic acid derivatives having dissimilar symmetries at the liquid/solid interface. Chemical Communications. Available at: [Link]
-
Goud, N. R., et al. (2021). Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems. Pharmaceuticals. Available at: [Link]
-
Ukrainczyk, M. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. APC Ltd. Available at: [Link]
-
Asiri, A. M., et al. (2021). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Wikipedia. 2-Furoic acid. Available at: [Link]
-
ResearchGate. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. Available at: [Link]
-
ResearchGate. Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. Available at: [Link]
-
PubChem. 2-Furancarboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. Surfactant Provided Control of Crystallization Polymorphic Outcome and Stabilization of Metastable Polymorphs of 2,6-Dimethoxyphenylboronic Acid. Available at: [Link]
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stability issues of 5-(3-Methoxyphenyl)-2-furoic acid in solution
Welcome to the Technical Support Center for 5-(3-Methoxyphenyl)-2-furoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. As Senior Application Scientists, we have structured this resource to not only offer solutions but also to explain the fundamental chemistry behind the stability challenges you may encounter.
Introduction to this compound
This compound (CAS 54022-96-7) is a bifunctional molecule containing a furan ring, a carboxylic acid, and a methoxyphenyl group.[1] Its structural complexity makes it a valuable building block in medicinal chemistry and materials science. However, these same functional groups can be susceptible to degradation under various experimental conditions. Understanding the stability profile of this molecule is critical for developing robust analytical methods, designing stable formulations, and ensuring the integrity of experimental results.
This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to help you navigate the stability challenges associated with this compound.
Frequently Asked Questions (FAQs) on Solution Stability
This section addresses common questions regarding the stability of this compound in solution, explaining the causative chemical principles.
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution is primarily influenced by four key factors: pH, temperature, light, and oxidative stress . These factors can act independently or in concert to promote degradation. The furan ring is susceptible to cleavage under strong acidic conditions, the carboxylic acid can undergo decarboxylation at high temperatures, and the aromatic systems are prone to photolytic and oxidative reactions. Therefore, controlling these parameters is essential for maintaining the integrity of the compound in solution.[2][3]
Q2: How does the pH of the solution impact the compound's stability and solubility?
The pH of the solution has a profound effect due to the presence of the carboxylic acid group.
-
Chemical Stability : In alkaline (high pH) solutions, the carboxylic acid is deprotonated to form the carboxylate anion. This carboxylate form is resonance-stabilized and generally more stable than the protonated acid form.[4][5] Conversely, strongly acidic (low pH) conditions can promote hydrolysis or cleavage of the furan ring, a known degradation pathway for furan derivatives.
-
Solubility : The protonated carboxylic acid (at low pH) is less polar and thus has lower solubility in aqueous media compared to its deprotonated carboxylate salt form (at high pH). A common issue researchers face is the precipitation of the compound from an aqueous buffer if the pH is lowered, falling below the pKa of the carboxylic acid group.
Q3: My solution of this compound turned yellow/brown after being left on the benchtop. What is the likely cause?
Color change is a common indicator of degradation. The most probable causes are photodegradation and/or oxidation .
-
Photodegradation : Aromatic compounds and furan rings can absorb UV light, leading to the formation of reactive species that can decompose or polymerize into colored products. The ICH Q1B guideline on photostability testing underscores the importance of evaluating the effect of light on new drug substances.[2]
-
Oxidation : The molecule may be susceptible to oxidation, especially in the presence of dissolved oxygen, trace metal ions, or peroxides. This can lead to the formation of colored chromophores.
To prevent this, always store solutions of the compound in amber vials or protect them from light by wrapping containers in aluminum foil, and use de-gassed solvents where possible.
Q4: Is thermal degradation a concern when heating solutions of this compound?
Yes, thermal degradation is a significant concern, primarily due to the risk of decarboxylation . The 2-furoic acid moiety can lose carbon dioxide (CO₂) upon heating, which would lead to the formation of 5-(3-methoxyphenyl)furan. Studies on the parent compound, 2-furoic acid, have demonstrated that this decarboxylation pathway is activated at temperatures around 140-160 °C under dry conditions, and this can be a relevant pathway in solution as well, especially during reflux or other high-temperature experimental steps.[6][7]
Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to diagnosing and solving common problems encountered during experiments.
Issue 1: Precipitate forms in my aqueous buffer.
If you observe a precipitate, it is crucial to determine if it is the parent compound crashing out of solution or a degradant. Follow this logical workflow.
Caption: Workflow for troubleshooting precipitate formation.
Issue 2: HPLC analysis shows a decrease in the main peak area over time.
A decreasing peak area for your target analyte indicates degradation. The following diagram outlines a systematic approach to identify the cause.
Sources
- 1. scbt.com [scbt.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. savemyexams.com [savemyexams.com]
- 6. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
overcoming solubility problems with 5-(3-Methoxyphenyl)-2-furoic acid
Technical Support Center: 5-(3-Methoxyphenyl)-2-furoic acid
Introduction and Compound Profile
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges associated with this compound. As an aromatic carboxylic acid, its physicochemical properties present specific hurdles that require a systematic and informed approach to achieve successful formulation and experimental outcomes.
Physicochemical Properties
Understanding the inherent properties of this compound is the first step in diagnosing and solving solubility issues. The structure consists of a furoic acid core, which is hydrophilic and ionizable, and a methoxyphenyl group, which is significantly nonpolar (hydrophobic). This dual nature is the primary driver of its limited aqueous solubility.
| Property | Value / Observation | Implication for Solubility |
| Molecular Formula | C₁₂H₁₀O₄[1] | - |
| Molecular Weight | 218.21 g/mol [1][2] | - |
| Structure | Aromatic carboxylic acid with a furan ring | The large, nonpolar aromatic portion decreases aqueous solubility.[3][4] |
| pKa | Estimated ~3-5 | The carboxylic acid group (pKa typically 4-5) allows for significant pH-dependent solubility.[5] The pKa of the parent compound, 2-furoic acid, is 3.12, suggesting this derivative will be in a similar acidic range.[6] |
| Appearance | Crystalline solid[7] | Crystalline solids often require more energy to dissolve compared to amorphous forms.[8] |
| General Solubility | Poorly soluble in water; soluble in organic solvents. | Direct dissolution in aqueous buffers at neutral pH is expected to be challenging.[3][9] |
Troubleshooting Guide: Common Solubility Problems
This section is formatted as a series of questions and answers to directly address the most common issues encountered in the laboratory.
Q1: I am trying to dissolve this compound directly in a neutral aqueous buffer (e.g., PBS pH 7.4), but it won't go into solution or precipitates out. What is happening?
Answer: This is the most common challenge and is entirely expected. At neutral pH, the carboxylic acid group of the molecule is largely deprotonated (ionized) to its carboxylate salt form. While this salt form is inherently more water-soluble than the neutral acid, the large, hydrophobic methoxyphenyl "tail" of the molecule significantly limits its overall solubility in water.[9][10] You are observing the compound's low intrinsic aqueous solubility.
Initial Troubleshooting Steps:
-
pH Adjustment: The most effective and primary method for this class of compounds.
-
Co-solvents: Use of water-miscible organic solvents.
-
Combination Approach: A synergistic combination of pH and co-solvents.
Q2: How does pH adjustment work, and what is the correct procedure?
Answer: The solubility of carboxylic acids is highly dependent on pH.[11][12][13] Below its pKa, the compound exists predominantly in its neutral, protonated (-COOH) form, which is poorly water-soluble. Above its pKa, it converts to its deprotonated, ionized carboxylate (-COO⁻) salt form, which is significantly more soluble in water.[9][12][13]
The strategy is to first dissolve the compound at a high pH where it is soluble, and then carefully neutralize it back to the desired final pH.
-
See Protocol 3.1: Step-by-Step Methodology for pH-Mediated Solubilization
Q3: I tried pH adjustment, but the compound still precipitates when I lower the pH back to my target (e.g., pH 7.4). What can I do?
Answer: This indicates that even the salt form of the compound has limited solubility in a purely aqueous system at your target concentration. The hydrophobic regions of the molecules may still aggregate and precipitate. The next logical step is to introduce a co-solvent to the system.[14][15]
Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium.[16] This makes the environment more favorable for the nonpolar parts of your compound, preventing them from precipitating.[14][16]
Recommended Co-solvents:
-
DMSO (Dimethyl sulfoxide): A very strong, polar aprotic solvent. Use sparingly (e.g., start with a stock solution in 100% DMSO and dilute into your buffer).
-
Ethanol: A common and less harsh co-solvent.
-
PEG 300/400 (Polyethylene glycol): Often used in preclinical formulations to improve solubility and stability.[17]
-
Propylene Glycol: Another frequently used co-solvent in pharmaceutical preparations.[14]
-
See Protocol 3.2: Step-by-Step Methodology for Using a Co-solvent System
Q4: What is the best starting point for a co-solvent concentration?
Answer: There is no universal answer, as it depends on your final desired compound concentration and the tolerance of your experimental system (e.g., cell culture) to the solvent.
A Recommended Strategy:
-
Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to create a concentrated stock (e.g., 10-50 mM). This compound should be readily soluble in pure DMSO.
-
Dilute into Aqueous Buffer: Perform serial dilutions of the DMSO stock into your final aqueous buffer. A common final DMSO concentration in cell-based assays is ≤0.5%.
-
Observe for Precipitation: After dilution, vortex the solution and let it stand for 15-30 minutes. Visually inspect for any cloudiness or precipitate. If precipitation occurs, you have exceeded the solubility limit for that co-solvent/buffer ratio.
| Co-solvent | Typical Starting Final Concentration | Notes |
| DMSO | 0.1 - 1% | Can be toxic to cells at higher concentrations. Always run a vehicle control. |
| Ethanol | 1 - 5% | Less toxic than DMSO but also a less powerful solubilizer. |
| PEG 300/400 | 5 - 20% | Generally well-tolerated but increases viscosity. |
Detailed Experimental Protocols
Protocol for pH-Mediated Solubilization
This protocol describes the method for dissolving the compound by transiently increasing the pH.
Materials:
-
This compound powder
-
Deionized water or desired buffer (e.g., PBS)
-
1 M NaOH solution (freshly prepared)
-
1 M HCl solution (freshly prepared)
-
Calibrated pH meter
Procedure:
-
Weigh Compound: Weigh the required amount of this compound.
-
Add Water/Buffer: Add a volume of water or buffer that is approximately 80% of your final desired volume.
-
Basify: While stirring, add the 1 M NaOH solution dropwise. The powder should begin to dissolve as the pH increases and the carboxylate salt is formed.[9][18] Continue adding NaOH until all the solid has dissolved. The pH will likely be >10.
-
Neutralize: Carefully add 1 M HCl dropwise to titrate the pH back down to your desired final value (e.g., 7.4). Crucial Step: Add the acid very slowly, especially as you approach the pKa of the compound, to avoid localized concentration gradients that can cause "shock precipitation."
-
Final Volume Adjustment: Once the target pH is stable, add water or buffer to reach the final desired volume.
-
Final Check: Let the solution stir for another 10-15 minutes. If it remains clear, it is ready for use. If a precipitate forms, the concentration is too high for a purely aqueous system, and a co-solvent is required.
Protocol for Using a Co-solvent System (DMSO Stock)
This is the most common and practical method for in vitro experiments.
Materials:
-
This compound powder
-
100% DMSO (anhydrous, cell culture grade)
-
Target aqueous buffer (e.g., cell culture medium, PBS)
Procedure:
-
Prepare Stock Solution: Weigh the compound and add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 20 mM). Ensure it is fully dissolved. This stock can often be stored at -20°C.
-
Prepare Working Solution: Directly dilute the DMSO stock into your pre-warmed (if applicable) aqueous buffer to achieve the final desired concentration. For example, to make a 20 µM solution from a 20 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of buffer).
-
Mix Thoroughly: Immediately vortex or invert the tube several times to ensure rapid and complete mixing, which prevents the compound from precipitating out of the concentrated DMSO droplet before it can be dispersed.
-
Vehicle Control: Always prepare a vehicle control by adding the same amount of DMSO to your buffer without the compound. This is essential for distinguishing compound effects from solvent effects in your experiment.
Visualization of Troubleshooting Workflow
The following diagram outlines the decision-making process for addressing solubility issues with this compound.
Caption: Ionization of a carboxylic acid at high pH increases solubility.
Frequently Asked Questions (FAQs)
-
Can I use sonication to help dissolve the compound?
-
Yes, sonication can help break up solid particles and accelerate dissolution, especially for kinetically slow-to-dissolve compounds. It is a good physical method to use in conjunction with the chemical methods described above.
-
-
Is it okay to warm the solution?
-
Gentle warming (e.g., to 37°C) can increase the solubility of many compounds. However, be cautious about the thermal stability of your compound. For most routine lab work, pH and co-solvents are more reliable and controllable methods.
-
-
My compound seems to dissolve but then crashes out of solution after an hour. Why?
-
This suggests you have created a supersaturated solution. It may be kinetically stable for a short period but is thermodynamically unstable. This often happens with rapid pH changes or when a DMSO stock is not mixed thoroughly upon dilution. The solution is to either lower the final concentration or increase the percentage of co-solvent.
-
-
Are there more advanced techniques if co-solvents and pH adjustment are insufficient?
-
Yes. For very high concentrations or in vivo formulations, advanced methods may be necessary. These include using surfactants to form micelles, creating inclusion complexes with cyclodextrins, or formulating as a solid dispersion. [16][19][20][21]These techniques typically require specialized formulation expertise.
-
References
- Solubility Enhancement Techniques. (n.d.). Pharmaguideline.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Pharma Focus Asia.
- Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
- Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770.
- SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (2022). Journal of Pharmaceutical Negative Results.
- Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2023). International Journal of Pharmaceutical Sciences.
- Why is the carboxylic acid soluble at high pH and not at low pH? (2023, July 11). Brainly.
- Co-solvent: Significance and symbolism. (2025, December 23). ScienceDirect.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
- Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (n.d.). PubMed.
- Sareen, S., Mathew, G., & Joseph, L. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Investigation, 2(1), 12-17.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
- Carboxylic acid. (n.d.). Britannica.
- How does pH affect water solubility of organic acids (or acids in general)? (2012, February 27). Reddit.
- Carboxylic acid. (n.d.). Wikipedia.
- How to Understand Carboxylic Acid Properties and Uses? (2026, January 5). GeeksforGeeks.
- Physical Properties of Carboxylic Acid Derivatives. (2023, April 30). JoVE.
- How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ? (2014, December 1). ResearchGate.
- Chapter 13 Carboxylic Acids. (n.d.). SDSU Chemistry.
- Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. (n.d.). Pearson.
- 2-Furoic acid. (n.d.). ChemicalBook.
- 2-Furoic acid. (n.d.). Wikipedia.
- 5-(2-Methoxyphenyl)-2-furoic acid. (n.d.). PubChem.
- Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. (2021, June 23). RSC Publishing.
- This compound. (n.d.). Santa Cruz Biotechnology.
- 5-(2-(Trifluoromethoxy)phenyl)-2-furoic acid. (n.d.). PubChem.
- Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furoate. (2023, January 10). RSC Publishing.
- Process for manufacturing furoic acid and furoic acid salts. (n.d.). Google Patents.
- 5-(4-Methoxyphenyl)-2-furoic acid. (n.d.). PubChem.
- 5-Hydroxymethyl-2-furancarboxylic Acid - PRODUCT INFORMATION. (n.d.). Cayman Chemical.
- 5-(Methoxymethyl)furan-2-carboxylic acid. (n.d.). PubChem.
- 2-Furancarboxylic acid,5-(3-methoxyphenyl)-. (n.d.). Axsyn.
- 2-Furoic acid (Pyromucic acid). (n.d.). MedChemExpress.
- 5-(2-methoxyphenyl)-2-furoic acid (C12H10O4). (n.d.). PubChemLite.
- pKa Data Compiled by R. Williams. (n.d.).
- This compound Product Description. (n.d.). ChemicalBook.
- 2-Furancarboxylic acid. (n.d.). PubChem.
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- 4. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]
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Technical Support Center: Optimizing Palladium-Catalyzed Coupling for Furoic Acid Synthesis
Welcome to the technical support center for the synthesis of furoic acid derivatives via palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of these powerful transformations. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance the efficiency and success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common initial queries and fundamental concepts related to palladium-catalyzed reactions involving furoic acid and its derivatives.
Q1: Which palladium-catalyzed reaction is most suitable for synthesizing substituted furoic acids?
The most common and versatile methods are Suzuki-Miyaura coupling (using boronic acids) and Heck coupling (using alkenes). Carbonylation reactions of brominated furoic acid derivatives are also highly effective for producing 2,5-furandicarboxylic acid (FDCA), a valuable polymer precursor.[1][2][3] The choice depends on the desired final structure and available starting materials. Suzuki coupling is often preferred for its high functional group tolerance and the commercial availability of a wide range of boronic acids.
Q2: My Suzuki coupling reaction is not working. What are the first things I should check?
When a Suzuki coupling fails, a systematic check of core parameters is essential.[4][5]
-
Inert Atmosphere: Oxygen can cause oxidative degradation of the Pd(0) catalyst and lead to the unwanted homocoupling of the boronic acid.[4] Ensure your solvents are thoroughly degassed and the reaction is maintained under a strict argon or nitrogen atmosphere.
-
Catalyst Activity: The active catalyst is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be effectively reduced in situ. Consider using a fresh, high-purity catalyst or a more robust, air-stable precatalyst like a palladacycle.[4][5]
-
Reagent Purity: Verify the purity and stability of your starting materials. Furan boronic acids, in particular, can be susceptible to degradation (protodeboronation) if not stored correctly under dry, cool conditions.[4][6]
Q3: I see a black precipitate forming in my reaction. Is this normal?
The formation of a black precipitate, known as palladium black, indicates that the palladium catalyst has agglomerated and precipitated out of the solution.[7] This is often a sign of catalyst decomposition and is associated with failed or low-yielding reactions.[8] Common causes include the presence of oxygen, impurities in the reagents or solvent, or excessively high reaction temperatures.
Q4: Why is my primary side-product the homocoupling of my furan boronic acid?
Homocoupling of boronic acids to form symmetrical biaryl products is a common side reaction, primarily driven by the presence of oxygen.[4][7] This issue is particularly prevalent when using a Pd(II) precatalyst, as the boronic acid can react with the Pd(II) species before its reduction to the active Pd(0) catalyst.[4] To minimize this, ensure rigorous degassing of your reaction mixture before adding the catalyst.[8]
Q5: Can the furan ring itself inhibit the palladium catalyst?
Yes, this is a known issue. The oxygen atom of the furan ring can coordinate to the palladium center.[4] This coordination can sometimes inhibit catalytic activity by occupying a coordination site that would otherwise be involved in the catalytic cycle. Using bulky, electron-rich ligands can often mitigate this effect by sterically discouraging this non-productive interaction.
Troubleshooting Guide: Diagnosing and Solving Reaction Failures
This section provides a structured approach to troubleshoot specific problems encountered during the synthesis.
Problem 1: Low to No Conversion of Starting Materials
You observe a significant amount of unreacted aryl halide or furan boronic acid after the expected reaction time.
Caption: Troubleshooting workflow for low or no conversion.
-
Catalyst & Ligand System: The electronic properties of the coupling partners are critical. Coupling two electron-rich partners (e.g., an electron-rich furan derivative and an electron-rich aryl halide) can slow down the oxidative addition step.[4] In such cases, employing bulky, electron-rich phosphine ligands like the Buchwald-type ligands (e.g., SPhos, XPhos) is highly effective as they are known to accelerate oxidative addition.[4][8]
-
Base Selection: The base plays a crucial role in the transmetalation step of the Suzuki cycle. It must be strong enough to activate the boronic acid but not so strong that it causes decomposition of starting materials or the furoic acid product. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are common choices. The choice of base is often interdependent with the solvent system.
-
Solvent System: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is often used. Water can aid in dissolving the inorganic base and facilitate the reaction. However, aqueous media can also promote protodeboronation of the boronic acid.[9] If this is suspected, switching to an anhydrous solvent system (e.g., DMF or dioxane) with a soluble base (like K₃PO₄) may be beneficial.
Problem 2: Significant Side Product Formation
Your reaction yields a complex mixture, with significant peaks in the LC-MS or spots on the TLC plate other than the desired product.
| Side Product | Probable Cause(s) | Recommended Solution(s) |
| Homocoupled Boronic Acid | Presence of oxygen; premature reaction with Pd(II) precatalyst.[4] | Rigorously degas all solvents and reagents. Maintain a positive pressure of inert gas. Use a Pd(0) source directly or a precatalyst that reduces rapidly. |
| Protodeboronation Product (Furan) | Presence of protic sources (water, alcohol); prolonged reaction time at high temperature.[6] | Use anhydrous solvents. Minimize reaction time by monitoring closely. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester).[4] |
| Dehalogenated Starting Material | Presence of reducing agents or certain bases; β-hydride elimination if an alkyl-palladium intermediate can form.[7] | Ensure purity of reagents. If using a Pd(II) source, avoid bases that can act as reducing agents. For Heck-type reactions, choose conditions that favor the desired pathway. |
Optimized Starting Protocol: Suzuki Coupling of 5-Bromofuroic Acid
This protocol provides a robust, validated starting point for the synthesis of a 5-arylfuroic acid derivative.
Reaction Scheme & Components
Caption: Key components for a typical Suzuki coupling.
Step-by-Step Methodology
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromofuroic acid (1.0 eq), the arylboronic acid (1.2 eq), and finely powdered potassium carbonate (K₂CO₃, 2.5 eq).
-
Inert Atmosphere Setup: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon or high-purity nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[5][8]
-
Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by bubbling argon through it for at least 30 minutes. Add the degassed solvent to the Schlenk flask via a cannula or syringe.
-
Catalyst Addition: In a separate vial, weigh the palladium(II) acetate (Pd(OAc)₂, 2 mol%) and SPhos ligand (4 mol%). Briefly flush the Schlenk flask with a positive pressure of argon and quickly add the catalyst and ligand solids to the reaction mixture. Causality Note: The ligand is added in excess relative to the palladium to ensure the metal center remains coordinated and stable throughout the catalytic cycle.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 90 °C. Stir the mixture vigorously to ensure proper mixing, especially in the biphasic system.
-
Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Add 1M HCl to acidify the aqueous layer to a pH of ~2-3, which protonates the furoic acid product, making it soluble in the organic layer.
-
Purification: Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.
References
- Benchchem. (n.d.). Technical Support Center: Suzuki Coupling with Furan Derivatives.
- Zhang, Z., et al. (2017). Catalytic Synthesis of 2,5-Furandicarboxylic Acid from Furoic Acid. ACS Sustainable Chemistry & Engineering.
- Zhang, Z., et al. (2017). Catalytic Synthesis of 2,5-Furandicarboxylic Acid from Furoic Acid: Transformation from C5 Platform to C6 Derivatives in Biomass Utilizations.
- Liu, J., et al. (n.d.). Efficient Synthesis of 2,5-Furandicarboxylic Acid from Furfural Based Platform through Aqueous-Phase Carbonylation. ACS Sustainable Chemistry & Engineering.
- Yao, Y.-Q., et al. (2022). One-Pot Synthesis of 2,5-Furandicarboxylic Acid from 2-Furoic Acid by a Pd-catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer.
- Benchchem. (n.d.). Optimizing Suzuki coupling yield for 3-(Furan-2-yl)phenol.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine.
- Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube.
- ResearchGate. (n.d.). How can I solve my problem with Suzuki coupling?.
Sources
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Common Side Reactions in the Synthesis of 5-Phenylfuroic Acids
Welcome to the technical support center for the synthesis of 5-phenylfuroic acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of furan chemistry. The unique electronic properties of the furan ring, while synthetically useful, also make it susceptible to a variety of side reactions. This document provides in-depth, experience-driven answers to common problems encountered in the lab, focusing on the causality behind these issues and providing validated protocols for troubleshooting.
Section 1: Challenges in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful and widely used methods for synthesizing 5-phenyl-2-furoic acid from precursors like 5-bromo-2-furoic acid and phenylboronic acid. However, success hinges on precise control of the catalytic cycle.
Question 1.1: My Suzuki-Miyaura reaction has stalled. I observe low product yield and recovery of significant amounts of my 5-bromo-2-furoic acid starting material. What's going wrong?
Answer: This is a classic symptom of catalyst deactivation or inefficient catalytic turnover. The palladium catalyst must remain in its active Pd(0) state to participate in the cycle. Several factors can disrupt this.
-
Plausible Cause 1: Oxidative Catalyst Deactivation. The Pd(0) species is sensitive to oxygen, which can oxidize it to an inactive Pd(II) state outside of the desired catalytic cycle.
-
Plausible Cause 2: Inefficient Reductive Elimination or Ligand Issues. The final step, reductive elimination, which forms the product and regenerates the Pd(0) catalyst, can be sluggish. This can be due to an inappropriate choice of ligand, which fails to promote this key step, or the formation of stable off-cycle intermediates.
-
Plausible Cause 3: Poor Base/Solvent Combination. The base is critical not only for activating the boronic acid but also for maintaining the overall stability and solubility of the catalytic species. An improper choice can lead to catalyst precipitation or failure to facilitate the transmetalation step effectively.
Troubleshooting Guide:
Protocol 1: Rigorous Inert Atmosphere Technique
-
Solvent Degassing: Before use, thoroughly degas all solvents (e.g., dioxane, toluene, DMF) by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Reaction Setup: Assemble your reaction glassware hot from the oven and allow it to cool under a positive pressure of inert gas.
-
Reagent Handling: Add all solid reagents (catalyst, ligand, base, starting materials) under a positive flow of inert gas. Use syringes for liquid additions.
-
Execution: Maintain a gentle positive pressure of inert gas throughout the entire reaction period.
Protocol 2: Catalyst System Optimization
-
Ligand Screening: If using a standard catalyst like Pd(PPh₃)₄, consider switching to a system with more robust ligands that promote efficient reductive elimination and are more resistant to degradation. Buchwald-type phosphine ligands are often superior in this regard.[1]
-
Precatalyst Use: Employ modern palladium precatalysts (e.g., PEPPSI-type or Buchwald G3/G4 precatalysts) which are air-stable and activate to the catalytically active Pd(0) species in situ, ensuring a higher concentration of active catalyst at the start of the reaction.[1]
-
Base and Solvent Selection: The choice of base is critical. Inorganic bases like K₂CO₃ or K₃PO₄ are often effective. Ensure your solvent system fully solubilizes the base and reactants. A comparison of common systems is provided in Table 1.
Table 1: Common Catalyst Systems for Suzuki Coupling of Furoic Acid Derivatives
| Catalyst/Precatalyst | Ligand | Base | Solvent | Typical Temp. (°C) | Notes |
| Pd(PPh₃)₄ | (None) | K₂CO₃ | Dioxane/H₂O | 80-100 | Classic, but can be sluggish. Sensitive to air. |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 90-110 | Buchwald system, often high-yielding and robust. |
| PEPPSI-IPr | (NHC) | Cs₂CO₃ | THF | 60-80 | Highly active catalyst, good for less reactive substrates. |
Validation: Successful troubleshooting should result in the consumption of the 5-bromo-2-furoic acid starting material, as monitored by TLC or LC-MS, and a corresponding increase in the desired 5-phenyl-2-furoic acid product.
Caption: Fig 1. Suzuki catalytic cycle and common failure points.
Section 2: Managing Furan Ring Instability
The high electron density that makes the furan ring reactive also renders it sensitive to certain conditions, particularly acidity. This is a universal challenge across many synthetic routes.
Question 2.1: My reaction mixture is turning dark brown or black, and I'm getting a lot of insoluble, tar-like material ("humins"). How can I prevent this?
Answer: This is a tell-tale sign of furan ring decomposition and polymerization. The furan ring is susceptible to acid-catalyzed hydrolysis and ring-opening, which generates highly reactive 1,4-dicarbonyl intermediates that readily polymerize.[2][3][4]
-
Causality: Even trace amounts of acid (from reagents, moisture in the air reacting with solvents, or generated in situ) can protonate the furan ring. This protonation breaks the aromaticity and initiates a cascade of reactions, including ring-opening and subsequent aldol-type condensations, leading to complex polymeric structures known as humins.[5] While the electron-withdrawing carboxylic acid group on 5-phenylfuroic acid provides some stability compared to unsubstituted furan, it does not grant complete immunity.[6]
Troubleshooting Guide:
Protocol 3: Strict pH and Temperature Control
-
Reagent Purity: Ensure all reagents are free from acidic impurities. Pass solvents through a plug of neutral alumina if necessary.
-
Use of a Non-Nucleophilic Base: If the reaction tolerates it, include a mild, non-nucleophilic base like proton sponge or 2,6-lutidine in a stoichiometric amount to scavenge any stray protons.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS. Proceed with workup as soon as the starting material is consumed to avoid prolonged exposure of the product to potentially destabilizing conditions.
-
Lower Reaction Temperature: High temperatures can accelerate decomposition pathways. Attempt the reaction at the lowest temperature that still allows for an acceptable reaction rate.
-
Buffered Workup: During aqueous workup, use buffered solutions (e.g., a saturated solution of sodium bicarbonate) instead of pure water or acidic washes to maintain a neutral or slightly basic pH.
Caption: Fig 2. Acid-catalyzed decomposition of the furan ring.
Question 2.2: My final product is contaminated with 2-phenylfuran. Where did my carboxylic acid group go?
Answer: This indicates that decarboxylation has occurred. Furoic acids can lose CO₂ under thermal stress.
-
Causality: The C-C bond between the carboxylic acid group and the furan ring can be cleaved at elevated temperatures. Studies have shown that thermal decarboxylation of 2-furoic acid can begin at temperatures as low as 140-160 °C.[7] This is a significant risk during purification steps like high-temperature distillation or if the reaction itself is run at very high temperatures for extended periods.
Troubleshooting Guide:
Protocol 4: Low-Temperature Purification
-
Avoid Distillation: Do not attempt to purify the final 5-phenylfuroic acid product by distillation. Its boiling point is high, and prolonged exposure to such temperatures will inevitably cause decarboxylation.
-
Recrystallization: This is the preferred method for purification. Experiment with different solvent systems. A common and effective method for furoic acids is recrystallization from hot water or mixed aqueous-organic solvents. Recrystallization from carbon tetrachloride has also been reported as effective.[8]
-
Column Chromatography: If recrystallization fails to remove all impurities, flash column chromatography can be used. Use a silica gel slurry packed with a non-polar solvent (like hexanes) and elute with a gradient of a more polar solvent (like ethyl acetate) containing 0.5-1% acetic acid to keep the carboxylic acid protonated and improve peak shape. Run the column at room temperature.
Section 3: Purification and Byproduct Removal
Question 3.1: How can I effectively separate my product from the dark, tarry humin byproducts after the reaction?
Answer: Removing amorphous, polymeric byproducts requires specific purification techniques that exploit the differences in solubility and polarity between your desired crystalline acid and the humins.
Troubleshooting Guide:
Protocol 5: Humin Removal from Crude Product
-
Initial Filtration: After the reaction, if possible, dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Humins are often poorly soluble and can be removed by filtration through a pad of Celite®.
-
Activated Carbon Treatment: Dissolve the crude product in a generous amount of a moderately polar solvent. Add 5-10 wt% of activated carbon to the solution. Heat the mixture to a gentle reflux for 15-30 minutes, then cool slightly and filter hot through Celite® to remove the carbon (and the adsorbed colored impurities). Caution: Use of activated carbon can sometimes lead to loss of product due to adsorption.
-
pH-Based Extraction:
-
Dissolve the crude mixture in an organic solvent like ethyl acetate.
-
Extract the solution with an aqueous base (e.g., 1 M NaHCO₃ or 1 M Na₂CO₃). The 5-phenylfuroic acid will deprotonate and move into the aqueous layer, while many non-polar impurities and some polymeric material will remain in the organic layer.
-
Separate the layers. Wash the aqueous layer once more with fresh ethyl acetate to remove any remaining impurities.
-
Carefully re-acidify the aqueous layer with cold 2 M HCl until the pH is ~2. The purified 5-phenylfuroic acid will precipitate out.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
-
References
-
Filo. (2025). Explain, acidic hydrolysis of furan led to the formation of...[Link]
-
Pearson. (n.d.). Furan undergoes electrophilic aromatic substitution more readily than benzene. [Link]
-
Brainly.in. (2025). di. (e) Explain, acidic hydrolysis of furan led to the formation of furan hydrochloride salt which turns. [Link]
-
Stadler, C., et al. (2012). Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. Food Chemistry. [Link]
-
ResearchGate. (n.d.). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. [Link]
-
SlideShare. (n.d.). There are some important questions that you need to know and answer before you start studying the reactions of five-membered rings such as. [Link]
-
ResearchGate. (n.d.). Substrate and Positional Selectivity in Electrophilic Substitution Reactions of Pyrrole, Furan, Thiophene, and Selenophene Derivatives. [Link]
-
ChemTube3D. (n.d.). Furan Hydrolysis. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. [Link]
-
Payne, K. A. P., et al. (2019). Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA). ACS Catalysis. [Link]
-
Payne, K. A. P., et al. (2019). Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA). ACS Publications. [Link]
-
Palumbo, C., et al. (2019). A new two-step green process for 2,5-furandicarboxylic acid production from furfural, oxygen and carbon dioxide. Catalysis Today. [Link]
-
EliScholar - Yale University. (n.d.). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. [Link]
-
ResearchGate. (n.d.). Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model...[Link]
-
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]
-
ResearchGate. (2023). Whole-cell Mediated Carboxylation of 2-Furoic Acid Towards the Production of Renewable Platform Chemicals and Biomaterials. [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Organic Syntheses. (n.d.). 2-FUROIC ACID AND 2-FURYLCARBINOL. [Link]
-
ResearchGate. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. [Link]
- Google Patents. (n.d.).
-
Hazari, N. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]
-
Weizmann Research Portal. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid. [Link]
-
ResearchGate. (2020). Purification of 5-Hydroxymethyl Furfural from Side Products of Fructose Dehydration Reaction in a Green Solvent. [Link]
- Google Patents. (n.d.). CA2921489A1 - Process for purifying an acid composition comprising 2-formyl-furan-5-carboxylic acid and 2,5-furandicarboxylic acid.
-
ResearchGate. (n.d.). Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. [Link]
-
ResearchGate. (n.d.). Purification of Biomass-Derived 5-Hydroxymethylfurfural and Its Catalytic Conversion to 2,5-Furandicarboxylic Acid. [Link]
-
MDPI. (2019). Synthesis and Properties of Side-Chain Functionalized Polytetrahydrofuran Derivatives via the Blue-Light Photocatalytic Thiol-Ene Reaction. [Link]
Sources
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (e) Explain, acidic hydrolysis of furan led to the formation of furan hyd.. [askfilo.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. orgsyn.org [orgsyn.org]
Technical Support Center: Characterization of Furoic Acid Isomers
Welcome to the technical support center for the characterization of furoic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of 2-furoic acid and 3-furoic acid. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in differentiating 2-furoic acid and 3-furoic acid?
A1: The primary challenges stem from their structural similarity. Both are positional isomers with the same molecular weight and formula (C₅H₄O₃), leading to:
-
Similar Chromatographic Behavior: Their polarity and pKa values are close, often resulting in co-elution or poor resolution in chromatographic separations.
-
Subtle Spectroscopic Differences: While their NMR, IR, and Mass Spectra are not identical, the differences can be subtle and require careful interpretation to avoid misidentification.
-
Overlapping Physical Properties: Their melting points and thermal decomposition profiles can be similar, necessitating high-resolution instrumentation for accurate characterization in mixtures.
Q2: Which analytical technique is definitive for distinguishing between the two isomers?
A2: While a single technique can be optimized to be highly selective, a combination of techniques provides the most definitive characterization. Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H NMR, is arguably the most powerful single technique for unambiguous identification due to the distinct chemical shifts and coupling patterns of the furan ring protons for each isomer. However, for quantification and analysis in complex matrices, a well-developed High-Performance Liquid Chromatography (HPLC) method is indispensable.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Q: My 2-furoic acid and 3-furoic acid peaks are co-eluting or have poor resolution in my reverse-phase HPLC method. How can I improve their separation?
A: This is a common issue due to their similar polarities. Here’s a systematic approach to troubleshoot and optimize your separation:
1. Mobile Phase pH Adjustment: The ionization state of the carboxylic acid group is critical.
-
The "Why": The pKa of 2-furoic acid is approximately 3.12. By adjusting the mobile phase pH to be within ±1.5 pH units of the pKa, you can significantly influence the retention of the isomers.
-
Step-by-Step Protocol:
-
Start with a mobile phase pH of around 2.5 to 2.8. At this pH, the carboxylic acid group will be mostly protonated, increasing its hydrophobicity and retention on a C18 column.
-
Prepare your aqueous mobile phase (e.g., water) with a suitable buffer or acid to maintain a stable pH. Commonly used acids include formic acid or phosphoric acid at concentrations of 0.05 to 0.1% v/v.[1][2]
-
If resolution is still insufficient, incrementally decrease the pH (e.g., in 0.1 unit steps) to further suppress ionization and enhance retention differences.
-
Conversely, a slight increase in pH towards the pKa can sometimes improve selectivity, but be mindful that operating too close to the pKa can lead to peak splitting or broadening.
-
2. Organic Modifier Selection and Gradient Optimization:
-
The "Why": While acetonitrile is a common choice, methanol can offer different selectivity due to its different solvent properties. A shallow gradient can also enhance the resolution of closely eluting peaks.
-
Step-by-Step Protocol:
-
If using acetonitrile, try switching to methanol as the organic modifier, or use a mixture of both.
-
Implement a shallow gradient elution. For example, instead of a rapid 5-minute gradient from 10% to 90% organic, try a 20-minute gradient from 10% to 40%. This gives the isomers more time to interact differently with the stationary phase.
-
3. Stationary Phase Chemistry:
-
The "Why": Not all C18 columns are the same. Differences in end-capping and silica purity can affect selectivity. Phenyl-hexyl or biphenyl phases can offer alternative selectivities through π-π interactions with the furan ring.
-
Step-by-Step Protocol:
-
If available, screen different C18 columns from various manufacturers.
-
Consider a column with a different stationary phase, such as a phenyl-hexyl or a biphenyl column, which can provide alternative retention mechanisms.
-
Workflow for HPLC Method Development:
Caption: A decision-making workflow for optimizing the HPLC separation of furoic acid isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: I'm having trouble confidently assigning the structures of 2-furoic acid and 3-furoic acid from their ¹H NMR spectra. What are the key distinguishing features?
A: The key lies in the distinct chemical shifts and coupling constants of the furan ring protons. Here is a comparative guide:
¹H NMR Spectral Comparison (in DMSO-d₆)
| Proton Position | 2-Furoic Acid Chemical Shift (ppm) & Multiplicity | 3-Furoic Acid Chemical Shift (ppm) & Multiplicity | Rationale for Difference |
| H5 | ~7.90 (dd) | ~8.31 (s) | In 2-furoic acid, H5 is adjacent to the electron-withdrawing carboxylic acid group, causing a downfield shift. In 3-furoic acid, H5 is adjacent to the ring oxygen and coupled to H4. |
| H4 | ~6.64 (dd) | ~6.76 (d) | The electronic environment and coupling partners are different. |
| H3 | ~7.22 (dd) | - | This proton is absent in 3-furoic acid as it is substituted by the carboxylic acid group. |
| H2 | - | ~7.78 (d) | This proton is absent in 2-furoic acid. |
Note: Chemical shifts are approximate and can vary with solvent and concentration. Data is compiled from various sources.[3][4]
Troubleshooting Tips:
-
Solvent Choice: Using a deuterated solvent like DMSO-d₆ is beneficial as it will clearly show the acidic proton of the carboxylic acid, which is often a broad singlet and can exchange with residual water in other solvents.
-
Coupling Constants (J-values): Pay close attention to the coupling constants. The three-bond coupling (J₃,₄) in 2-furoic acid is typically larger than the four-bond coupling (J₃,₅). These subtle differences in the splitting patterns are crucial for definitive assignment.
-
¹³C NMR: If ambiguity remains, ¹³C NMR can provide further confirmation. The chemical shift of the carbon directly attached to the carboxylic acid group will be significantly different between the two isomers. For 2-furoic acid, the C2 carbon will be highly deshielded.
Mass Spectrometry (MS)
Q: The electron ionization (EI) mass spectra of my furoic acid isomers look very similar. Are there any unique fragment ions that can be used for differentiation?
A: Differentiating positional isomers by EI-MS can be challenging as they often produce similar fragments. However, subtle differences in fragment ion abundances can be exploited.
Expected Fragmentation Patterns:
Both 2-furoic acid and 3-furoic acid have a molecular ion peak (M⁺˙) at m/z 112. Common fragmentation pathways include:
-
Loss of H₂O (m/z 94): Dehydration from the carboxylic acid group.
-
Loss of CO (m/z 84): Decarbonylation.
-
Loss of COOH (m/z 67): Loss of the carboxylic acid radical.
Key to Differentiation:
The most significant difference often lies in the loss of the formyl radical (CHO) .
-
2-Furoic Acid: Tends to show a more prominent peak at m/z 83 corresponding to the [M-CHO]⁺ ion.
-
3-Furoic Acid: This fragmentation is less favorable, and the m/z 83 peak may be of lower intensity or absent.
Troubleshooting Protocol:
-
Acquire High-Quality Spectra: Ensure your mass spectrometer is properly tuned and calibrated to achieve good resolution and accurate mass measurements.
-
Use a Reference Standard: If possible, run a certified reference standard of each isomer under the same conditions to establish their characteristic fragmentation patterns in your instrument.
-
Consider Chemical Derivatization: Derivatizing the carboxylic acid group (e.g., to a methyl ester or a TMS ester) can alter the fragmentation pathways and may produce more distinct spectra for the isomers.
-
Tandem MS (MS/MS): If available, collision-induced dissociation (CID) of the molecular ion (m/z 112) can generate daughter ion spectra that are more structurally informative and may reveal more significant differences between the isomers.
FTIR Spectroscopy
Q: Can I use FTIR to distinguish between 2-furoic and 3-furoic acid? The spectra look very similar.
A: Yes, while the major functional group absorptions (O-H and C=O of the carboxylic acid) are broad and overlapping, the fingerprint region (below 1500 cm⁻¹) contains characteristic bands that can be used for differentiation.
Comparative FTIR Data:
| Vibrational Mode | 2-Furoic Acid (cm⁻¹) | 3-Furoic Acid (cm⁻¹) | Notes |
| C=O Stretch | ~1680-1720 | ~1680-1720 | Broad and similar for both. |
| Furan Ring C=C Stretch | ~1583, ~1470 | ~1590, ~1460 | Subtle shifts in position and intensity. |
| In-plane C-H Bending | ~1126 | Varies | Can be a distinguishing feature. |
| Out-of-plane C-H Bending | ~887 | Varies | Often provides unique patterns for substituted furans. |
Note: Peak positions are approximate and can be influenced by the physical state (solid, liquid, gas) and sample preparation method (e.g., KBr pellet, Nujol mull). Data compiled from various sources.[5][6]
Best Practices for FTIR Analysis:
-
High-Resolution Spectra: Acquire spectra with a high resolution (e.g., 2 cm⁻¹) to resolve the fine features in the fingerprint region.
-
Consistent Sample Preparation: Use the same sample preparation method for your unknown and reference standards to ensure comparability.
-
Reference Spectra: Compare your experimental spectrum against a library of reference spectra for a confident match.
Thermal Analysis (DSC/TGA)
Q: Can I use thermal analysis to quantify a mixture of 2-furoic and 3-furoic acid?
A: This can be challenging but is possible under certain conditions. The success of this approach depends on the differences in their thermal properties.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting points of the isomers. 2-Furoic acid has a melting point of approximately 133 °C, while 3-furoic acid melts at around 122 °C. In a mixture, you may observe two distinct melting endotherms, and the area under each peak can be used for quantification, provided there is no significant eutectic formation.
-
Thermogravimetric Analysis (TGA): TGA measures mass loss as a function of temperature. 2-furoic acid is known to undergo thermal decarboxylation to form furan at temperatures above 140-160 °C.[7][8] If 3-furoic acid has a significantly different decomposition temperature or profile, TGA could be used for quantification.
Troubleshooting and Considerations:
-
Heating Rate: The heating rate can affect the peak resolution in both DSC and TGA. A slower heating rate (e.g., 5 °C/min) can improve the separation of thermal events.
-
Atmosphere: The analysis should be conducted under a controlled inert atmosphere (e.g., nitrogen) to prevent oxidative degradation, which could complicate the thermogram.
-
Combined Techniques: A hyphenated technique like TGA-MS, which analyzes the evolved gases from the TGA, can provide definitive information about the decomposition products and help to distinguish the degradation pathways of the two isomers.
Experimental Workflow for Thermal Analysis:
Caption: A workflow for the thermal analysis of a mixture of furoic acid isomers.
References
-
Ben Altabef, A., et al. (2014). A complete assignment of the vibrational spectra of 2-furoic acid based on the structures of the more stable monomer and dimer. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 623-631. [Link]
-
Cioc, R. C., et al. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Green Chemistry, 23(13), 4783-4790. [Link]
-
Daisy Magdaline, J., & Chithambarathanu, T. (2012). Natural bond orbital analysis and vibrational spectroscopic studies of 2-furoic acid using density functional theory. Indian Journal of Pure & Applied Physics, 50, 7-13. [Link]
-
Dolan, J. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International, 31(10), 22-31. [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
NIST. (n.d.). 2-Furancarboxylic acid. In NIST Chemistry WebBook. [Link]
-
Pérez-Nevado, F., et al. (2020). Thermal Degradation of 2-furoic Acid and Furfuryl Alcohol as Pathways in the Formation of Furan and 2-methylfuran in Food. Food Chemistry, 303, 125406. [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Furoic acid hydrazide on Newcrom R1 HPLC column. [Link]
-
SIELC Technologies. (n.d.). Separation of 3-Furoic acid on Newcrom R1 HPLC column. [Link]
-
Zięba, A., & Wesolowski, M. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules, 28(11), 4363. [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Furoic acid, tetrahydro-. In NIST Chemistry WebBook. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). 2-Furoic Acid. [Link]
-
SpectraBase. (n.d.). 2-Furoic acid. [Link]
-
ResearchGate. (2019). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]
-
LCGC. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]
-
ResearchGate. (2019). Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. [Link]
-
Lab Manager. (2023). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]
-
The Insight Partners. (2024). 2-Furoic Acid Market: Research Report by Size Share Analysis 2034. [Link]
-
Amersham Pharmacia Biotech. (n.d.). Reversed Phase Chromatography: Principles and Methods. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. 2-Furoic acid(88-14-2) 1H NMR spectrum [chemicalbook.com]
- 4. 3-Furoic acid(488-93-7) 1H NMR spectrum [chemicalbook.com]
- 5. A complete assignment of the vibrational spectra of 2-furoic acid based on the structures of the more stable monomer and dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Furoic acid(88-14-2) IR Spectrum [m.chemicalbook.com]
- 7. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Purity of Crude 5-(3-Methoxyphenyl)-2-furoic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the purification of 5-(3-Methoxyphenyl)-2-furoic acid (CAS 54022-96-7). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this and structurally related carboxylic acids. Our approach is rooted in first principles, providing not just protocols, but the causal logic behind them to empower you to troubleshoot effectively.
PART 1: Frequently Asked Questions & Initial Assessment
This section addresses the most common initial queries and helps you diagnose the nature of your purification challenge.
Q1: What are the likely impurities in my crude this compound?
A1: The impurity profile is intrinsically linked to the synthetic route. However, for aryl-furoic acids synthesized via common cross-coupling reactions (e.g., Suzuki, Stille), impurities typically fall into several classes:
-
Unreacted Starting Materials: Residual 5-bromo-2-furoic acid (or its ester) and 3-methoxyphenylboronic acid are common.
-
Homocoupled Byproducts: Biphenyl derivatives formed from the boronic acid coupling with itself.
-
Reaction Byproducts: Incomplete hydrolysis of an ester precursor, leaving the methyl or ethyl 5-(3-methoxyphenyl)-2-furoate.[1]
-
Catalyst Residues: Trace amounts of palladium or other transition metals used in the coupling reaction.
-
Solvents: Residual high-boiling solvents used in the reaction or initial work-up, such as DMF, dioxane, or toluene.[2]
Q2: I have a crude solid post-synthesis. What is the most robust, first-line purification strategy?
A2: For a carboxylic acid like this, a well-executed acid-base extraction is almost always the most powerful initial step.[3][4] This technique leverages the acidic nature of your target compound to separate it from neutral or basic impurities. It is highly effective at removing starting materials and byproducts that lack an acidic functional group. Following this, recrystallization is used to remove impurities with similar acidity and to obtain a highly crystalline final product.
Q3: How can I quickly assess the purity of my sample throughout the process?
A3: Thin-Layer Chromatography (TLC) is indispensable for real-time monitoring. For carboxylic acids, a common issue is streaking on the silica plate. To obtain sharp, reliable spots, modify your eluent by adding a small amount of acid.[5]
-
Recommended TLC System:
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase (Eluent): 30-50% Ethyl Acetate in Hexane + 0.5% Acetic Acid .
-
Visualization: UV light (254 nm).
-
The acetic acid ensures the carboxylic acid remains fully protonated, preventing interactions with the silica that cause tailing.[5]
PART 2: Troubleshooting Common Purification Challenges
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low Purity Persists After Initial Purification Attempts
-
Symptom: TLC or HPLC analysis still shows significant impurities after a single purification step.
-
Diagnostic Workflow: The choice of the next step depends on the nature of the remaining impurities. Use the following decision-making workflow to select the appropriate technique.
Caption: Decision workflow for selecting the primary purification technique.
Issue 2: The Purified Product is an Oil or a Sticky Gum
-
Possible Cause 1: Residual Solvent. High-boiling solvents (e.g., DMF, DMSO) are trapped in the solid matrix.
-
Solution: Perform a trituration . Suspend the sticky solid in a solvent in which your product is poorly soluble but the impurity is soluble (e.g., cold diethyl ether, hexane, or water). Stir vigorously, then filter to collect the now-solidified product. Dry under high vacuum for an extended period.
-
-
Possible Cause 2: Persistent Impurities. Certain impurities can act as a "eutectic," depressing the melting point and preventing crystallization.
-
Solution: Re-evaluate your TLC/HPLC data. An additional, different purification step is required. If you performed recrystallization, now perform an acid-base extraction, or vice-versa.
-
Issue 3: Significant Product Loss During Purification
-
Possible Cause 1 (Acid-Base Extraction): Incomplete Precipitation. The pH was not lowered sufficiently to fully protonate and precipitate the carboxylic acid.
-
Solution: When re-acidifying the basic aqueous solution, add the strong acid (e.g., 6M HCl) dropwise while stirring vigorously in an ice bath until the pH is ≤ 2.[5] Confirm with pH paper. If your yield is still low, extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate) to recover any dissolved product.[6]
-
-
Possible Cause 2 (Recrystallization): Incorrect Solvent Choice. The product is too soluble in the chosen solvent, even at low temperatures.
-
Solution: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[7] If such a single solvent cannot be found, use a binary solvent system (e.g., Ethanol/Water, Dichloromethane/Hexane). Dissolve the compound in a minimum of the "good" solvent (hot), then slowly add the "poor" solvent (hot) until turbidity appears. Cool slowly to induce crystallization.
-
PART 3: Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the acidic product from neutral and basic impurities.
-
Dissolution: Dissolve the crude this compound (approx. 1.0 g) in a suitable organic solvent (e.g., 30 mL of ethyl acetate) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 20 mL).[5] Stopper the funnel and gently invert it several times. Crucially, vent the funnel frequently by opening the stopcock to release the CO₂ gas that evolves from the acid-base reaction. Failure to vent can lead to dangerous pressure buildup.
-
Separation: Allow the layers to separate. The upper organic layer contains neutral/basic impurities. The lower aqueous layer contains the sodium salt of your desired product (sodium 5-(3-methoxyphenyl)-2-furoate). Drain the lower aqueous layer into a clean Erlenmeyer flask.[5]
-
Repeat Extraction: To ensure complete recovery, extract the organic layer again with a fresh 15 mL portion of saturated NaHCO₃ solution. Combine this aqueous extract with the first one.[5]
-
Re-acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M HCl dropwise. You will observe the white precipitate of your purified carboxylic acid forming. Continue adding acid until the solution is strongly acidic (pH ≤ 2, check with litmus or pH paper).[5]
-
Isolation: Collect the precipitated solid by suction filtration using a Büchner funnel.
-
Washing & Drying: Wash the solid on the filter with a small amount of cold deionized water to remove inorganic salts. Allow the solid to air-dry on the filter, then transfer it to a vacuum desiccator to dry completely to a constant weight.
Protocol 2: Purification by Recrystallization
This method purifies the compound based on differences in solubility between the product and impurities.
-
Solvent Selection: Choose a suitable solvent or solvent system (see Table 1). The ideal solvent dissolves the crude product when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate with stirring. Add more solvent in small portions until the solid just dissolves completely. Do not add excessive solvent, as this will reduce your yield.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, catalyst residues), perform a hot filtration through a fluted filter paper into a pre-warmed clean flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation & Drying: Collect the crystals by suction filtration and dry them as described in Protocol 1 (Step 7).
PART 4: Data & Method Comparison
Table 1: Recommended Solvents for Recrystallization Screening
| Solvent Type | Examples | Suitability for Furoic Acids |
| Alcohols | Ethanol, Methanol, Isopropanol | Often good single solvents. Product may have high solubility, requiring cooling to low temperatures. |
| Esters | Ethyl Acetate | Good solubility, often used as the "good" solvent in a binary pair with hexanes. |
| Aprotic Polar | Acetonitrile, Acetone | Can be effective, but check for reactivity.[8] |
| Hydrocarbons | Hexanes, Heptane | Typically used as the "poor" solvent (anti-solvent) to induce precipitation. |
| Aqueous Systems | Water, Ethanol/Water | Excellent for promoting crystallinity, especially if the compound has some water solubility.[2] |
Table 2: Comparison of Analytical Methods for Final Purity Assessment
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[9] | Separation based on volatility followed by mass-based detection.[10] | Intrinsic quantitative relationship between NMR signal intensity and the number of atomic nuclei.[9] |
| Information | Purity (% area), retention time, quantification of impurities.[11] | Purity (% area), mass spectrum for impurity identification. | Absolute purity (wt%), structural confirmation. |
| Strengths | Robust, versatile, suitable for non-volatile and thermally labile compounds like carboxylic acids. | High sensitivity and selectivity, provides structural information on volatile impurities. | Primary analytical method (no need for a specific reference standard of the analyte), highly accurate.[9] |
| Limitations | Requires a reference standard for absolute quantification. Co-elution of impurities is possible. | Not suitable for thermally labile compounds. Derivatization may be required for carboxylic acids. | Lower sensitivity compared to chromatographic methods, higher instrumentation cost. |
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-FUROIC ACID AND 2-FURYLCARBINOL. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Isoreticular polyMOFs Revised ESI. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis methods for the preparation of 2-furoic acid derivatives.
- Maldonado, L. A., & León-Galeana, L. (2008). Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds.
- Iaroshenko, V. O., et al. (2022). Synthesis of 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Molbank, 2022(1), M1315.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 776315, 5-(2-Methoxyphenyl)-2-furoic acid. Retrieved from [Link]
- Google Patents. (n.d.). WO2013024162A1 - Purification of 5-hydroxymethylfurfural (hmf) by crystallization.
-
Wikipedia. (n.d.). 2-Furoic acid. Retrieved from [Link]
- Guitton, J., et al. (2005). A review of analytical methods for the determination of 5-fluorouracil in biological matrices.
- Google Patents. (n.d.). CA2921489A1 - Process for purifying an acid composition comprising 2-formyl-furan-5-carboxylic acid and 2,5-furandicarboxylic acid.
- Google Patents. (n.d.). EP3749656A1 - Separation and purification of furan carboxylates.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6919, 2-Furancarboxylic acid. Retrieved from [Link]
-
Finetech Industry Limited. (n.d.). 5-(3-methoxyphenyl)furan-2-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Biomass valorization derivatives: Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites as recyclable catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]
-
PubMed. (n.d.). An improved HPLC analysis of the metabolite furoic acid in the urine of workers occupationally exposed to furfural. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Analytical Techniques for Furosemide Determination. Retrieved from [Link]
- Google Patents. (n.d.). CN104447576A - Method for preparing 5-fluorouracil.
-
Trade Science Inc. (2012). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and purification of [2-13C]-5-fluorouracil. Retrieved from [Link]
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Technical Support Center: Navigating Bioassays with Furoic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with furoic acids and their derivatives. This guide is designed to provide expert insights and practical troubleshooting advice for unexpected results in your bioassays. Our goal is to empower you with the knowledge to anticipate potential challenges, diagnose issues as they arise, and ensure the scientific integrity of your results.
Introduction: The Promise and Pitfalls of Furoic Acids in Bioassays
Furoic acids, characterized by a furan ring bearing a carboxylic acid group, are a class of organic compounds with diverse biological activities. 2-Furoic acid, for instance, has demonstrated hypolipidemic effects, and its derivatives are key components in a range of pharmaceuticals, including antibiotics and anti-inflammatory agents.[1] However, their unique chemical properties can also lead to unexpected and sometimes misleading results in common in vitro bioassays.
This guide moves beyond generic troubleshooting to address the specific challenges posed by the furoic acid scaffold. By understanding the underlying chemical and biological interactions, you can design more robust experiments and accurately interpret your data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise when working with furoic acids in a laboratory setting.
Q1: My cells treated with furoic acid show a rapid color change in the medium from red to yellow, even at low concentrations. Is this indicative of high metabolic activity or contamination?
While a yellowing of the medium, which contains the pH indicator phenol red, can indicate increased metabolic activity or bacterial contamination, with acidic compounds like furoic acids, the most likely cause is a direct acidification of the culture medium.[2][3] 2-furoic acid has a pKa of approximately 3.12, making it a relatively strong acid in a biological context.[4] The addition of the acidic compound can overwhelm the buffering capacity of the medium, leading to a pH drop that is independent of cellular metabolism. This pH stress alone can induce cytotoxicity.[5][6][7]
Q2: I'm observing high background fluorescence in my assay when using a furoic acid derivative. What could be the cause?
Furoic acid and its derivatives can exhibit intrinsic fluorescence.[8] The furan ring is a fluorophore that can absorb UV light and emit in the blue-green region of the spectrum.[8] This autofluorescence can interfere with fluorescence-based assays, leading to a high background signal and a reduced assay window.[9][10]
Q3: My furoic acid compound shows potent cytotoxicity in an MTT or resazurin-based assay, but this doesn't correlate with other viability markers. Why might this be?
This is a critical issue that can arise from the specific mechanism of action of furoic acids and their direct interference with the assay chemistry.
-
Mitochondrial Inhibition: Some furancarboxylic acids are known inhibitors of mitochondrial respiration.[11] Since MTT and resazurin assays measure cell viability by assessing mitochondrial reductase activity, a compound that directly inhibits this process will appear cytotoxic, even if the cells are not yet dead.[12]
-
Direct Chemical Interference: Carboxylic acids have been shown to directly reduce MTT and resazurin in the absence of cells, leading to a false-positive signal for cell viability or a false-negative for cytotoxicity.[13][14] This chemical reactivity can lead to highly misleading results.
Q4: I'm having trouble with the solubility of my furoic acid derivative in aqueous media, leading to precipitation in my assay plates. What are the best practices for solubilization?
While 2-furoic acid is soluble in water, many of its derivatives, particularly those with increased hydrophobicity, may have limited aqueous solubility.[15][16]
-
Stock Solutions: Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO.[1]
-
Working Dilutions: When preparing working dilutions, it is crucial to do so in a way that avoids precipitation. This often involves a stepwise dilution into your final assay medium. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced toxicity.[17]
-
pH Adjustment: The solubility of carboxylic acids is pH-dependent. Increasing the pH of the solution can deprotonate the carboxylic acid, forming a more soluble carboxylate salt. However, be mindful that altering the pH of your assay medium can have independent biological effects.[18]
Part 2: Troubleshooting Guides for Unexpected Results
This section provides structured troubleshooting workflows for common unexpected outcomes in bioassays involving furoic acids.
Scenario 1: Unexpectedly High Cytotoxicity
You observe a steep dose-dependent decrease in cell viability that is inconsistent with preliminary data or expected biological activity.
-
Objective: To determine if the furoic acid compound directly interferes with the assay reagents (e.g., MTT, resazurin) or the pH indicator (phenol red).
-
Materials:
-
96-well plate
-
Cell culture medium (with and without phenol red)
-
Furoic acid compound stock solution
-
MTT or resazurin reagent
-
-
Procedure:
-
Prepare a serial dilution of your furoic acid compound in cell-free culture medium in a 96-well plate.
-
Include a "medium only" control and a "vehicle only" control.
-
For pH interference, use medium containing phenol red and visually inspect for color changes after a short incubation.
-
For assay reagent interference, add the MTT or resazurin reagent to the wells according to the manufacturer's protocol.
-
Incubate for the standard assay duration.
-
Read the absorbance or fluorescence.
-
-
Interpretation: A significant signal change in the cell-free wells containing the compound compared to the controls indicates direct interference.[13][19]
Scenario 2: Poor Assay Reproducibility and High Variability
You are experiencing significant well-to-well or day-to-day variability in your results.
| Property | 2-Furoic Acid | Considerations for Derivatives |
| Aqueous Solubility | 27.1 g/L[4] | Can decrease significantly with the addition of hydrophobic moieties. |
| pKa | ~3.12[4] | The acidity can be altered by other substituents on the furan ring. |
| Stability | Stable under standard conditions. Can decarboxylate at high temperatures (>140°C).[20] | Derivatives may be susceptible to polymerization or degradation, especially in acidic or basic conditions.[21][22] |
Part 3: Advanced Considerations and Best Practices
Interaction with Phenol Red: Phenol red is not always an inert indicator. It has been shown to have weak estrogenic activity and can participate in redox reactions, especially in the presence of peroxidases.[23][24][25] For sensitive assays, or if you suspect interference, it is best practice to use phenol red-free medium.[2][3]
Buffering Capacity of Media: Standard cell culture media have a defined buffering capacity. When working with acidic compounds like furoic acids, it is essential to consider this. If you are adding a high concentration of a furoic acid, you may need to use a medium with a stronger buffering system (e.g., supplemented with HEPES) or adjust the pH of your compound stock solution before adding it to the cells.[18]
Choosing Orthogonal Assays: To validate your findings and avoid being misled by assay artifacts, it is crucial to use orthogonal assays that measure different cellular parameters.
| Assay Type | Principle | When to Use |
| MTT/Resazurin | Mitochondrial Reductase Activity | Initial screening, but be aware of potential for direct interference and mitochondrial inhibition. |
| CellTiter-Glo® | ATP Content | A good measure of metabolically active cells; less prone to direct chemical reduction. |
| LDH Release | Membrane Integrity | Measures cytotoxicity by detecting the release of lactate dehydrogenase from damaged cells. |
| Live/Dead Staining | Membrane Permeability | Uses fluorescent dyes to distinguish between live and dead cells; provides a direct count. |
| Caspase Activity | Apoptosis | Measures the activity of caspases, key mediators of apoptosis. |
By systematically addressing these potential issues, you can enhance the reliability and reproducibility of your bioassay data when working with furoic acids. Always remember to include appropriate controls in your experiments, including cell-free controls to test for compound interference.
References
- Lee, S. et al. (2025). Influence of pH on the cytotoxic activity of organic acids against breast cancer cells. Bioorganic & Medicinal Chemistry, 129, 118330.
- Al-Shatti, M. et al. (2024). Influence of pH on the Cytotoxic Activity of Organic Acids against Breast Cancer Cells. [Preprint].
- Niwa, T. et al. (1995). Inhibition of mitochondrial respiration by furancarboxylic acid accumulated in uremic serum in its albumin-bound and non-dialyzable form. Clinical Nephrology, 43(3), 187-191.
-
ACS Publications. (2024). Furoic Acid-Capped LaF3:Tb Nanoparticles for Al3+ Detection Based on Aggregation-Induced Luminescence Enhancement. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
- Flavin, M. et al. (2011). TOFA (5-tetradecyl-oxy-2-furoic acid) reduces fatty acid synthesis, inhibits expression of AR, neuropilin-1 and Mcl-1 and kills prostate cancer cells independent of p53 status. Cancer Biology & Therapy, 12(1), 80-85.
-
PubChem. (n.d.). 3-Furoic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Furoic acid. Retrieved from [Link]
-
Assay Guidance Manual. (2018). Interference with Fluorescence and Absorbance. Retrieved from [Link]
-
Nature Communications. (2021). Evidence-based guidelines for controlling pH in mammalian live-cell culture systems. Retrieved from [Link]
-
Scientific Bioprocessing. (n.d.). pH Monitoring is the Key to Cell Culture. Retrieved from [Link]
-
HuanKai Group. (2024). The Impact of pH on Cell Culture Media. Retrieved from [Link]
-
Assay Guidance Manual. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
RSC Publishing. (2023). Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furoate. Retrieved from [Link]
- Cioc, R. C., et al. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Green Chemistry, 23(13), 4783-4790.
- Niles, A. L., et al. (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. ACS Omega, 3(6), 6334-6341.
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ResearchGate. (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. Retrieved from [Link]
-
RSC Publishing. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Retrieved from [Link]
-
PromoCell. (2023). Impact of phenol red in cell culture and solutions. Retrieved from [Link]
-
ResearchGate. (2023). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Retrieved from [Link]
-
Agilent. (n.d.). Using Phenol Red to Assess pH in Tissue Culture Media. Retrieved from [Link]
-
ResearchGate. (2018). Interference with Fluorescence and Absorbance. Retrieved from [Link]
- Morgan, A., et al. (2019). Caution for the routine use of phenol red - It is more than just a pH indicator. Chemico-Biological Interactions, 310, 108739.
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Assay Guidance Manual. (2015). Interference with Fluorescence and Absorbance. Retrieved from [Link]
-
RSC Publishing. (n.d.). Biobased furanic derivatives for sustainable development. Retrieved from [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for 2-Furoic acid (HMDB0000617). Retrieved from [Link]
- DiPaolo, J. A., & Casto, B. C. (1979). Effects of metals in in vitro bioassays. Environmental Health Perspectives, 31, 163–172.
- Varelis, P., & Hucker, B. (2011). Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. Food Chemistry, 126(4), 1513-1517.
-
Defined Bioscience. (2024). The Impact of Phenol Red in Cell Culture and the Advantages of HiDef. Retrieved from [Link]
-
MDPI. (2021). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]
- Douthwaite, M., et al. (2017). The controlled catalytic oxidation of furfural to furoic acid using AuPd/Mg(OH)2. Catalysis Science & Technology, 7(15), 3483-3492.
- Chen, Y., et al. (2023).
-
MDPI. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]
- Dahlin, J. L., et al. (2015). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS Discovery, 20(8), 944-954.
-
ResearchGate. (2018). Comparative study of resazurin reduction and MTT assays for cytocompatibility evaluation of nanofibrous materials. Retrieved from [Link]
- Drault, F., et al. (2020). Recent Advances in Carboxylation of Furoic Acid into 2,5-Furandicarboxylic Acid: Pathways towards Bio-Based Polymers. ChemSusChem, 13(19), 5164-5172.
-
National Center for Biotechnology Information. (1979). Effects of metals in in vitro bioassays. Retrieved from [Link]
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ResearchGate. (2023). Selective and stable production of furoic acid by furfural aerobic oxidation at controlled mild-pH conditions. Retrieved from [Link]
-
ResearchGate. (2019). Industrial furan and its biological effects on the body systems. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. Retrieved from [Link]
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Technical Support Hub: Method Refinement for Quantifying Furoic Acids in Biological Samples
Welcome to the technical support center for the quantification of furoic acids. This guide is designed for researchers, scientists, and drug development professionals who are working to establish and troubleshoot robust analytical methods for these important biomarkers. Furoic acids, such as 2-furoic acid, are critical metabolites of furan-containing compounds and serve as key biomarkers for exposure assessment. However, their accurate quantification in complex biological matrices like urine and plasma presents several analytical challenges.
This hub provides in-depth, experience-based guidance, moving beyond simple procedural lists to explain the causality behind experimental choices. Every protocol and troubleshooting step is designed within a self-validating framework to ensure the generation of trustworthy and reproducible data, in line with regulatory expectations for biomarker analysis.[1][2][3]
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and issues encountered during method development for furoic acid analysis.
Q1: Why is a stable isotope-labeled (SIL) internal standard essential for my assay? A: A SIL internal standard (e.g., 2-Furoic acid-d3) is the gold standard for quantitative mass spectrometry.[4] Because it has nearly identical chemical and physical properties to the analyte, it co-elutes chromatographically and experiences the same extraction inefficiencies and, most importantly, the same degree of matrix effects (ion suppression or enhancement).[5][6] This ensures that variations during sample processing and analysis are corrected, leading to highly accurate and precise quantification. Using a structural analog that does not co-elute cannot adequately compensate for these matrix-induced variations.
Q2: My analyte recovery is low after Solid Phase Extraction (SPE). What are the likely causes? A: Low recovery from SPE can stem from several factors:
-
Incorrect Sorbent Choice: Furoic acids are organic acids. A strong anion exchange (SAX) sorbent is often effective for their retention.[7][8]
-
Improper pH: The sample pH must be adjusted to ensure the furoic acid is in its ionized state to bind to an anion exchange sorbent.
-
Inadequate Conditioning/Equilibration: Failure to properly prime the SPE cartridge with the recommended solvents will lead to inconsistent and poor binding.
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge will cause the analyte to pass through to the waste.
-
Elution Solvent is Too Weak: The elution solvent must be strong enough (e.g., acidic or high salt concentration) to disrupt the interaction between the furoic acid and the sorbent.[8]
Q3: I'm observing significant ion suppression. How can I mitigate this? A: Ion suppression is a common matrix effect in LC-MS analysis of biological samples.[9] Strategies to mitigate it include:
-
Improved Sample Cleanup: Transition from a simple protein precipitation (PPT) to a more rigorous technique like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove interfering matrix components like phospholipids.[9][10]
-
Chromatographic Separation: Optimize your LC method to ensure the furoic acid elutes in a region free from co-eluting matrix components. A post-column infusion experiment can identify these suppression zones.
-
Dilution: Diluting the sample can reduce the concentration of interfering components, though this may compromise the limit of quantitation.
-
Use of a SIL Internal Standard: As mentioned in Q1, a co-eluting SIL internal standard is the most effective way to compensate for unavoidable ion suppression.[5]
Q4: Should I use plasma or serum for my analysis? What about anticoagulants? A: Both plasma and serum can be used, but consistency is key. Plasma is generally preferred because the clotting process in serum preparation can release compounds from platelets, altering the metabolic profile.[11] If using plasma, be aware that anticoagulants can be a source of matrix effects.[11][12] K2-EDTA is often a good choice, but it's crucial to avoid anticoagulants like lithium heparin, which have been shown to cause significant ion suppression.[12] Ensure that your blank matrix used for calibration standards contains the same anticoagulant as your study samples.
In-Depth Troubleshooting Guides
Issues in Sample Preparation & Extraction
The goal of sample preparation is to extract the furoic acid from the biological matrix while removing as many interfering components as possible.
Problem: High Variability and Poor Reproducibility Between Replicates
-
Causality: This often points to inconsistent sample handling or extraction procedures. Furoic acids are small molecules, and even minor variations can lead to significant differences in final concentration. Incomplete vortexing, inconsistent evaporation of solvents, or variations in pH adjustment are common culprits.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor reproducibility.
Comparison of Common Extraction Techniques
| Method | Principle | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated with an organic solvent (e.g., acetonitrile).[13] | Fast, simple, inexpensive. | High risk of matrix effects (ion suppression), less effective at removing interferences. | High-throughput screening where speed is prioritized over ultimate sensitivity. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases based on polarity and pH. | Cleaner extracts than PPT, can be selective. | Can be labor-intensive, uses large volumes of organic solvents, risk of emulsions.[10] | When SPE is not feasible and a cleaner sample than PPT is required. |
| Solid Phase Extraction (SPE) | Analyte is retained on a solid sorbent and selectively eluted.[8][14] | Provides the cleanest extracts, high recovery, reduces matrix effects, can be automated.[8][10] | More expensive, requires method development to optimize sorbent and solvents. | Assays requiring high sensitivity and accuracy, such as clinical biomarker validation. |
Issues in Chromatographic Separation & MS Detection
Problem: Poor Peak Shape (Tailing or Fronting)
-
Causality: Peak tailing for acidic compounds like furoic acid is often caused by secondary interactions with the stationary phase (e.g., with residual silanols on a C18 column). Peak fronting can indicate column overload or an injection solvent that is too strong.
-
Solutions:
-
Mobile Phase pH: Adjust the pH of the aqueous mobile phase (e.g., with 0.1% formic acid) to be at least 2 pH units below the pKa of furoic acid (~3.1). This ensures it is in its neutral, protonated form, minimizing secondary interactions and improving peak shape.
-
Column Choice: If tailing persists, consider a column with end-capping technology or a different stationary phase.
-
Injection Solvent: Ensure the injection solvent is weaker than or matched to the initial mobile phase composition to prevent peak distortion.
-
Problem: In-source Fragmentation or Unstable Signal
-
Causality: Furoic acids can sometimes exhibit instability in the mass spectrometer source. The carboxylic acid group can be prone to fragmentation depending on the source conditions.
-
Solutions:
-
Optimize Source Parameters: Systematically tune parameters like capillary voltage, source temperature, and gas flows. Start with lower temperatures and voltages to find the optimal conditions for the parent ion.
-
Negative Ion Mode: Furoic acids are readily deprotonated. Electrospray ionization (ESI) in negative mode is typically the most sensitive and robust method for their detection, monitoring the [M-H]⁻ transition.
-
Check for Contamination: An unstable signal can also be a sign of a dirty MS source. Perform routine cleaning and maintenance as recommended by the instrument manufacturer.
-
Validated Protocol: UHPLC-MS/MS Quantification of 2-Furoic Acid in Human Urine
This protocol is a self-validating system, incorporating a stable isotope-labeled internal standard, calibration standards, and quality control (QC) samples to ensure data integrity.[1][2]
3.1. Materials and Reagents
-
2-Furoic acid (≥98% purity)
-
2-Furoic acid-d3 (Isotopic purity ≥99%)[4]
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Blank human urine (screened for absence of furoic acid)
-
Strong Anion Exchange (SAX) SPE cartridges
3.2. Preparation of Standards and QCs
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of 2-furoic acid and 2-furoic acid-d3 (Internal Standard, IS) in methanol.
-
Working Solutions: Create a series of working standard solutions by serially diluting the 2-furoic acid stock solution. Prepare separate working solutions for Low, Medium, and High QC samples.
-
IS Spiking Solution: Dilute the IS stock solution to a final concentration of 100 ng/mL in water.
-
Calibration Curve & QCs: Spike blank urine with the working standard solutions to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). Separately, spike blank urine to prepare QC samples at three concentration levels.
3.3. Sample Preparation (SPE)
Caption: Step-by-step SPE workflow for furoic acid extraction.
3.4. UHPLC-MS/MS Parameters
| Parameter | Setting |
| UHPLC Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold 1 min, re-equilibrate 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Ionization Mode | ESI Negative |
| MRM Transitions | 2-Furoic Acid: Monitor appropriate parent/daughter transition2-Furoic Acid-d3: Monitor appropriate parent/daughter transition |
| Source Temp | 450°C |
| Capillary Voltage | -3.0 kV |
Note: MRM transitions must be optimized empirically on your specific mass spectrometer.
3.5. Data Analysis and Acceptance Criteria
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration. Use a weighted (1/x²) linear regression. The correlation coefficient (r²) should be >0.99.
-
Accuracy & Precision: The calculated concentration for calibration standards and QCs should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ).
References
-
U.S. Department of Health and Human Services, Food and Drug Administration. (2022). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
Lee, J. W., et al. (2008). Validation of Analytical Methods for Biomarkers Employed in Drug Development. National Institutes of Health. [Link]
-
Lee, J. W., et al. (2008). Validation of Analytic Methods for Biomarkers Used in Drug Development. ResearchGate. [Link]
-
Ohtsu, Y., et al. (2021). Analytical method validation for biomarkers as a drug development tool: points to consider. Bioanalysis. [Link]
-
Liu, A., et al. (2004). Solid phase extraction procedure for urinary organic acid analysis by gas chromatography mass spectrometry. Journal of Chromatography B. [Link]
-
Theodorescu, D., et al. (2006). Discovery and validation of urinary biomarkers for prostate cancer. National Institutes of Health. [Link]
-
Saha, K., & Goswami, P. (2015). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry. [Link]
-
Chemistry LibreTexts. (2023). Solid-Phase Extraction. [Link]
-
Imperial College London. Sample preparation. [Link]
-
Al-Majed, A. A., et al. (2013). Furoic and mefenamic acids as new matrices for matrix assisted laser desorption/ionization-(MALDI)-mass spectrometry. PubMed. [Link]
-
Liu, A., et al. (2004). Solid phase extraction procedure for urinary organic acid analysis by gas chromatography mass spectrometry. Scilit. [Link]
-
Patel, D. K., et al. (2015). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. [Link]
-
Mei, H., et al. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. PubMed. [Link]
-
Unchain Labs. (2023). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. [Link]
-
Liu, G., et al. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]
-
Amerigo Scientific. Stable Isotope-labeled Standards. [Link]
-
Monleón, D., et al. (2017). Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS. PubMed. [Link]
-
Carrier, D. J., & Coutts, R. T. (1989). Improved HPLC Analysis of the Metabolite Furoic Acid in the Urine of Workers Occupationally Exposed to Furfural. Journal of Analytical Toxicology. [Link]
-
Agilent Technologies. (2018). Sample preparation in a bioanalytical workflow – part 1. [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
Prasain, J. Quantitative analysis of small molecules in biological samples. [Link]
-
Dıblan, S., & Tzanova, M. (2020). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. Journal of Food Science. [Link]
-
Jöbstl, D., et al. (2010). Analysis of 5-hydroxymethyl-2-furoic acid (HMFA) the main metabolite of alimentary 5-hydroxymethyl-2-furfural (HMF) with HPLC and GC in urine. Vitas Analytical Services. [Link]
-
Zhang, J., et al. (2023). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. Metabolites. [Link]
-
Li, X., et al. (2023). Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future. Metabolites. [Link]
-
Delanghe, J. R., & Himpe, J. (2014). Preanalytical requirements of urinalysis. Biochemia Medica. [Link]
-
Higashi, T., et al. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. Metabolites. [Link]
-
Mayo Clinic Laboratories. Organic Acids Screen, Urine Spot. [Link]
Sources
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avoiding degradation of 5-(3-Methoxyphenyl)-2-furoic acid during storage
Introduction
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and preventing the degradation of 5-(3-Methoxyphenyl)-2-furoic acid (CAS 54022-96-7) during storage.[1][2] The stability of this molecule is critical for ensuring experimental reproducibility, accuracy in analytical measurements, and the overall integrity of research outcomes. This document outlines the inherent chemical liabilities of the molecule, provides answers to frequently asked questions, offers detailed troubleshooting guides, and presents validated protocols for storage and stability assessment.
The core structure of this compound contains two key moieties that influence its stability: an electron-rich furan ring and a carboxylic acid group. The furan ring, in particular, is susceptible to oxidative and acid-catalyzed degradation pathways, which are the primary focus of this guide.[3][4]
Section 1: Frequently Asked Questions (FAQs)
Q: What are the primary causes of degradation for this compound?
A: The degradation of this compound is primarily driven by three factors targeting the furan ring and carboxylic acid group:
-
Oxidation: The furan ring is electron-rich and highly susceptible to oxidation from atmospheric oxygen.[3][5] This process can be accelerated by exposure to light and can lead to the formation of highly polar ring-opened byproducts, which may further react or polymerize.[5][6]
-
Photodegradation (Light Exposure): UV and even ambient light can initiate free-radical reactions that degrade the furan moiety.[7][8] Compounds containing a furan ring are often light-sensitive, a phenomenon well-documented for drugs like Furosemide.[9]
-
Thermal Stress (Heat): While generally stable at room temperature, elevated temperatures (e.g., >140°C) can induce thermal decarboxylation, where the carboxylic acid group is lost as CO2.[10][11] This is a critical consideration for accelerated stability studies or if the compound is heated during an experimental procedure.
Q: What are the ideal storage conditions for long-term stability?
A: For maximum long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, at a low temperature, and under an inert atmosphere. The table below summarizes the optimal and acceptable conditions.
Q: How can I visually determine if my sample has degraded?
A: As a solid, this compound should be a white to off-white crystalline powder.[12] Any significant color change, such as yellowing or darkening, is a strong indicator of degradation, likely due to oxidation and the formation of polymeric byproducts.[5] While visual inspection is a useful first check, it is not a substitute for analytical purity assessment.
Q: Is it absolutely necessary to use an inert atmosphere for storage?
A: For long-term storage (>12 months) or for maintaining a high-purity reference standard, an inert atmosphere (argon or nitrogen) is strongly recommended. This minimizes the risk of oxidation, which is a primary degradation pathway.[5] For short-term storage (a few weeks) in a tightly sealed container at low temperature, the risk is lower, but not zero.
Q: Is it advisable to store this compound in solution?
A: Long-term storage in solution is not recommended, as degradation pathways, particularly hydrolysis and oxidation, are often accelerated in solution.[13] If you must store a solution, use a high-purity, dry, aprotic solvent, protect it from light, store it at low temperature (-20°C or below), and use it as quickly as possible. Studies on related furanic compounds suggest that polar aprotic solvents may offer better stability than protic solvents.[14] Always prepare solutions fresh for critical applications.
Section 2: Troubleshooting Guide for Common Stability Issues
This section addresses specific problems that users may encounter, providing explanations and actionable solutions.
Q1: My solid sample, stored in its original vial, has turned yellow/brown. What happened, and is it still usable?
-
Probable Cause: This is a classic sign of oxidative degradation. The furan ring has likely undergone oxidation and subsequent reactions to form colored, often polymeric, impurities. This indicates that the sample was exposed to oxygen and potentially light over time.
-
Recommended Action: The sample's purity is compromised. Before use, you must re-qualify the material using a stability-indicating analytical method, such as the HPLC protocol described in Section 3. Compare the purity profile to a fresh, high-purity standard. If the purity is below your experimental tolerance, the sample should be discarded. Do not use a discolored sample in quantitative or sensitive biological assays without re-characterization.
Q2: I'm analyzing my stored sample by HPLC-UV and see several new, earlier-eluting peaks compared to my initial analysis. What are they?
-
Probable Cause: The appearance of new, more polar (earlier-eluting in reverse-phase HPLC) peaks is consistent with oxidative ring-opening of the furan moiety.[3][6] This process breaks the aromatic ring and introduces polar functional groups like aldehydes and carboxylic acids, resulting in 1,4-dicarbonyl compounds. These degradation products will have different UV spectra and will not conform to the parent compound's calibration curve.
-
Recommended Action:
-
Confirm the identity of the main peak via retention time and UV spectrum comparison with a reference standard.
-
Quantify the level of impurities to determine if the material still meets your purity requirements.
-
If characterization is necessary, LC-MS is the ideal technique to obtain molecular weights of the degradants and propose structures.
-
To prevent this in the future, review your storage procedure. Ensure the container is tightly sealed and consider flushing with an inert gas before long-term storage.
-
Q3: The concentration of my stock solution in DMSO appears to have decreased over a few weeks, even when stored at -20°C. Why?
-
Probable Cause: Even at low temperatures, degradation in solution can occur. Several factors could be at play:
-
Trace Water: DMSO is hygroscopic. Absorbed water can facilitate hydrolysis.
-
Dissolved Oxygen: Oxygen present in the solvent can lead to oxidation.
-
Freeze-Thaw Cycles: Repeatedly warming and cooling the solution can introduce moisture and oxygen with each cycle, accelerating degradation.
-
-
Recommended Action:
-
Prepare Fresh Solutions: The most reliable practice is to prepare solutions immediately before use.
-
Aliquot: If a stock solution must be stored, aliquot it into single-use volumes in tightly sealed vials. This avoids repeated freeze-thaw cycles and contamination of the main stock.
-
Use Anhydrous Solvents: Use high-purity, anhydrous grade solvents to prepare stock solutions.
-
Degas Solvents: For maximum stability, consider sparging the solvent with an inert gas (argon or nitrogen) before preparing the solution to remove dissolved oxygen.
-
Section 3: Recommended Protocols & Methodologies
Data Presentation
Table 1: Summary of Recommended Storage Conditions for this compound
| Parameter | Optimal Condition | Acceptable (Short-Term) | Rationale |
| Temperature | -20°C or below | 2-8°C | Reduces reaction kinetics of all degradation pathways.[15] |
| Atmosphere | Inert Gas (Argon, N₂) | Tightly Sealed, Air | Prevents oxidative degradation of the furan ring.[5] |
| Light | Protected (Amber Vial, Dark) | Ambient Light | Prevents light-induced free radical degradation.[7][8] |
| Form | Solid (Lyophilized/Crystalline) | Solid | Maximizes stability; avoid long-term solution storage.[13] |
| Container | Tightly Sealed Glass Vial | Tightly Sealed Glass Vial | Prevents exposure to moisture and atmospheric oxygen.[16][17] |
Experimental Protocols
Protocol 1: Standard Operating Procedure for Long-Term Storage
-
Aliquot the Material: Upon receiving, if the quantity is large, transfer the material into smaller, appropriately sized amber glass vials in a low-humidity environment (e.g., a glove box or dry room). This prevents repeated exposure of the bulk material.
-
Inert Gas Purge: Gently flush the headspace of each vial with a stream of dry argon or nitrogen for 15-30 seconds.
-
Seal Tightly: Immediately and securely cap the vials. For critical reference standards, consider using vials with PTFE-lined septa and crimp seals.
-
Label Clearly: Label each vial with the compound name, lot number, quantity, and storage date.
-
Protect from Light: Place the sealed vials inside a secondary container, such as a freezer box, to provide an additional barrier against light.
-
Store at Low Temperature: Place the container in a freezer set to -20°C or, for maximum stability, -80°C.
-
Equilibrate Before Opening: Before use, remove a single vial and allow it to warm to room temperature for at least 30 minutes before opening. This critical step prevents atmospheric moisture from condensing on the cold solid.
Protocol 2: Stability-Indicating Reverse-Phase HPLC Method
This method is designed to separate the parent compound from potential more polar degradants.
-
Instrumentation: HPLC with UV/PDA Detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 30% B
-
15.0 min: 95% B
-
17.0 min: 95% B
-
17.1 min: 30% B
-
20.0 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm (or PDA scan from 200-400 nm).
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve sample in Acetonitrile or a 50:50 Acetonitrile:Water mixture to a concentration of ~0.5 mg/mL.
Rationale: The acidic mobile phase ensures the carboxylic acid is protonated for good peak shape. The gradient elution is crucial for separating the relatively nonpolar parent compound from potential highly polar, early-eluting degradation products.[18] A photodiode array (PDA) detector is recommended to check for peak purity and identify spectral differences between the parent and impurity peaks.[19]
Mandatory Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Workflow for investigating suspected sample degradation.
References
-
Merino, P. (2015). Oxidative Cleavage of Furans. Organic Reactions, 87. Available at: [Link]
-
Semantic Scholar. (2015). Oxidative Cleavage of Furans. Available at: [Link]
-
Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(5), 895-905. Available at: [Link]
-
Peterson, L. A. (2010). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 23(8), 1334-1348. Available at: [Link]
-
Bonger, K. M., et al. (2016). Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation. Organic & Biomolecular Chemistry, 14(3), 851-855. Available at: [Link]
-
ResearchGate. (n.d.). Schematic representation of oxidation of furan-derivatives. Available at: [Link]
-
Christensen, E., et al. (2017). Experimental and Theoretical Study of Oxidative Stability of Alkylated Furans Used as Gasoline Blend Components. National Renewable Energy Laboratory. Available at: [Link]
-
API Furan-2 Safety Data Sheet. (2019). Available at: [Link]
-
Hu, Y., et al. (2018). Suppression of the formation of furan by antioxidants during UV-C light treatment of sugar solutions and apple cider. Food Chemistry, 269, 342-346. Available at: [Link]
-
Chemical Knowledge. (n.d.). Specification for storage and transport of carboxylic acids. Available at: [Link]
-
RecSupply. (n.d.). Safety Data Sheet. Available at: [Link]
-
Wikipedia. (n.d.). Furan. Available at: [Link]
-
ResearchGate. (n.d.). Suppression of the formation of furan by antioxidants during UV-C light treatment of sugar solutions and apple cider. Available at: [Link]
-
Qu, Z., et al. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, 32(1), 580-587. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(6). Available at: [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Available at: [Link]
-
LinkedIn. (2024). Handling Hazardous APIs Safety Protocols for Active Pharmaceutical Ingredients. Available at: [Link]
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OUCI. (n.d.). Photopolymerization of furan-based monomers: Exploiting UV-light for a new age of green polymers. Available at: [Link]
-
OSTI.GOV. (n.d.). Radiation-induced reactions of some furan chemicals. Available at: [Link]
-
Galkin, M., et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Chemistry – A European Journal. Available at: [Link]
-
Varelis, P., & Hucker, B. (2011). Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. Food Additives & Contaminants: Part A, 28(10), 1349-1355. Available at: [Link]
-
European Medicines Agency. (2000). ICH Topic Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients. Available at: [Link]
-
MDPI. (2022). An Updated Perspective on the Aromatic Metabolic Pathways of Plant-Derived Homocyclic Aromatic Compounds in Aspergillus niger. Available at: [Link]
-
Delatour, T., et al. (2020). Thermal Degradation of 2-furoic Acid and Furfuryl Alcohol as Pathways in the Formation of Furan and 2-methylfuran in Food. Food Chemistry, 303, 125406. Available at: [Link]
- Google Patents. (2016). Synthetic process for preparing 2-furoic acid derivatives.
-
ResearchGate. (n.d.). Analytical methodologies for discovering and profiling degradation-related impurities. Available at: [Link]
-
ResearchGate. (n.d.). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Available at: [Link]
-
PubChem. (n.d.). 5-(2-Methoxyphenyl)-2-furoic acid. Available at: [Link]
-
Murkovic, M., & Bornik, M. (2007). Formation of 5-hydroxymethyl-2-furfural (HMF) and 5-hydroxymethyl-2-furoic acid during roasting of coffee. Molecular Nutrition & Food Research, 51(3), 360-364. Available at: [Link]
-
Wikipedia. (n.d.). 2-Furoic acid. Available at: [Link]
-
PubChem. (n.d.). 5-(4-Methoxyphenyl)-2-furoic acid. Available at: [Link]
-
PubMed. (n.d.). The hypolipidemic activity of furoic Acid and furylacrylic Acid derivatives in rodents. Available at: [Link]
-
MDPI. (2021). Selective Oxidation of Furfural at Room Temperature on a TiO2-Supported Ag Catalyst. Available at: [Link]
-
Baertschi, S. W., et al. (2019). Strategies To Address Mutagenic Impurities Derived from Degradation in Drug Substances and Drug Products. Organic Process Research & Development, 23(7), 1297-1313. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Nanotechnology. (2022). Forced Degradation Investigations and Development of a Validated Spectrophotometric Analytical Method for Determining 5-Hydroxymethylfurfural (5-HMF) in Various Processed Food Samples. Available at: [Link]
-
Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific. Available at: [Link]
-
Raza, A., et al. (2013). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Journal of Chromatographic Science, 51(6), 531-537. Available at: [Link]
-
ResearchGate. (n.d.). Analytical methods for the detection and characterization of unapproved phosphodiesterase type 5 inhibitors (PDE-5i) used in adulteration of dietary supplements- a review. Available at: [Link]
-
NIH. (2023). An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide. Available at: [Link]
-
NIH. (2023). Spectrophotometric Assay for the Detection of 2,5-Diformylfuran and Its Validation through Laccase-Mediated Oxidation of 5-Hydroxymethylfurfural. Available at: [Link]
-
ResearchGate. (n.d.). Uracil and 5-fluorouracil degradation pathway. Available at: [Link]
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Technical Support Center: Optimization of Furoic Acid Derivatization
Welcome to the technical support center for the optimization of reaction conditions for furoic acid derivatization. This guide is designed for researchers, scientists, and drug development professionals. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format to address specific issues you may encounter during your experiments. Our goal is to synthesize technical accuracy with field-proven insights to help you navigate the complexities of furoic acid chemistry.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the derivatization of furoic acid, providing the essential knowledge needed to plan and execute your experiments successfully.
Q1: What are the primary methods for derivatizing furoic acid?
Furoic acid, a carboxylic acid, is most commonly derivatized through its carboxyl group to form esters and amides. The two principal transformations are:
-
Esterification: The reaction of furoic acid with an alcohol to form a furoate ester. This is typically achieved through Fischer esterification (acid-catalyzed) or by activating the carboxylic acid to react under milder conditions. Furoate esters are valuable as flavoring agents, fragrances, and intermediates in pharmaceutical synthesis.[1]
-
Amidation: The reaction of furoic acid with an amine to form a furoyl amide. This reaction is central to the synthesis of many biologically active molecules. Due to the lower nucleophilicity of amines compared to alcohols and the formation of a stable ammonium carboxylate salt, this reaction almost always requires the use of coupling agents or conversion of the furoic acid to a more reactive intermediate.[2][3]
Q2: How do I choose the right activating agent or coupling reagent for amidation?
The choice of coupling agent is critical and depends on the substrate's sensitivity, desired purity, and scale.
-
Conversion to Acyl Halide: For robust substrates, converting furoic acid to 2-furoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a cost-effective and highly efficient method.[2] The resulting acyl chloride is very reactive towards amines. However, this method generates HCl as a byproduct, which must be neutralized by a non-nucleophilic base (e.g., triethylamine, pyridine) to prevent the formation of an unreactive amine hydrochloride salt.[4]
-
Carbodiimide Coupling: Reagents like N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[5] They activate the carboxylic acid in situ. These reactions are often enhanced by additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS), which suppress side reactions and improve yields.
-
Uronium/Aminium Salts: For sensitive substrates or difficult couplings, modern reagents like HATU or HBTU are highly effective.[2] They are more expensive but offer faster reaction times, higher yields, and are particularly useful in peptide synthesis where minimizing racemization is critical.
| Coupling Agent | Advantages | Disadvantages | Typical Use Case |
| SOCl₂ / Oxalyl Chloride | High reactivity, low cost. | Harsh conditions, generates HCl byproduct. | Robust, simple amines and large-scale synthesis. |
| EDC / HOBt | Water-soluble byproduct, mild conditions. | Can be less effective for hindered substrates. | General purpose, aqueous and organic media.[5] |
| DCC | Inexpensive, effective. | Byproduct (DCU) is insoluble and requires filtration. | Standard organic synthesis. |
| HATU | Very high efficiency, fast, low racemization. | Expensive, can be difficult to remove byproducts. | Sensitive substrates, peptide synthesis, difficult couplings.[2] |
Q3: What is the impact of the solvent on furoic acid derivatization?
Solvent choice is a critical parameter that influences reactant solubility, reaction rate, and even the reaction pathway.
-
For Amidation: Aprotic polar solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), and Dimethylformamide (DMF) are standard choices. They effectively dissolve the starting materials and coupling reagents without interfering with the reaction.
-
For Esterification: The choice depends on the method. For Fischer esterification, the alcohol reactant can sometimes serve as the solvent. In other cases, non-polar solvents like toluene can be used with a Dean-Stark apparatus to remove the water byproduct and drive the reaction to completion.[6]
-
Unconventional Solvents: Interestingly, for some reactions involving the furan ring itself, such as Diels-Alder reactions, water has been shown to provide a substantial rate enhancement.[7] While less common for simple esterification or amidation, this highlights the unique chemistry of the furan moiety.
Q4: How can I monitor the progress of my reaction?
Effective reaction monitoring is key to optimization.
-
Thin-Layer Chromatography (TLC): The simplest and fastest method. A spot of the reaction mixture is placed on a TLC plate and eluted with an appropriate solvent system. The disappearance of the starting material (furoic acid) and the appearance of the product spot indicate progress.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of reactants and formation of products. A variety of methods using C18 columns are available for analyzing furoic acid and its derivatives.[8][9][10][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A small aliquot can be taken from the reaction, the solvent removed, and the residue dissolved in a deuterated solvent for ¹H NMR analysis to determine the conversion ratio.[13]
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the derivatization of furoic acid.
Problem 1: Low or No Product Yield
This is the most common issue. A systematic approach is needed to identify the root cause.
-
Inefficient Carboxylic Acid Activation: The core of the reaction.
-
Solution (Amidation): If using a carbodiimide like EDC, ensure that additives like HOBt or NHS are included. If the reaction is still sluggish, switch to a more powerful coupling agent like HATU.[2] If using the acyl chloride route, ensure the complete conversion of furoic acid to furoyl chloride before adding the amine.
-
Solution (Esterification): For Fischer esterification, ensure a sufficient amount of a strong acid catalyst (e.g., H₂SO₄) is used. To overcome the unfavorable equilibrium, remove water using a Dean-Stark trap or molecular sieves. Alternatively, use a solid acid catalyst which can be easily recovered and reused.[1]
-
-
Reagent Degradation: Many reagents are sensitive to moisture.
-
Solution: Use freshly opened or properly stored anhydrous solvents and reagents. Coupling agents, particularly HATU, and organometallic reagents are moisture-sensitive. Ensure reactions are run under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Poor Solubility: If reactants are not fully dissolved, the reaction will be slow or incomplete.
-
Solution: Choose a solvent in which all reactants are soluble at the reaction temperature. If necessary, gently warm the mixture or switch to a more polar solvent like DMF.
-
-
Side Reactions: The starting materials or product may be undergoing an undesired transformation.
-
Solution: See "Problem 2: Significant Side Product Formation" below for a detailed analysis.
-
Caption: Decision tree for troubleshooting low product yield.
Problem 2: Significant Side Product Formation
The presence of unexpected spots on TLC or peaks in HPLC/GC-MS indicates side reactions are occurring.
-
Furan Ring Instability: The furan ring is an electron-rich heterocycle and can be sensitive to strong acids or high temperatures, potentially leading to ring-opening or polymerization.
-
Cannizzaro Reaction of Furfural Precursor: If your furoic acid starting material is synthesized from furfural, it may contain residual furfural. Under basic conditions, furfural can undergo the Cannizzaro reaction to produce equimolar amounts of furoic acid and furfuryl alcohol, complicating purification.[15][16]
-
Byproducts from Coupling Agents:
-
DCC: Forms an insoluble dicyclohexylurea (DCU) byproduct that is typically removed by filtration. If not completely removed, it will contaminate the product.
-
EDC: Forms a water-soluble urea byproduct that is easily removed with an aqueous wash.
-
Solution: Choose your coupling agent and purification strategy accordingly. An acidic wash followed by a basic wash during workup is generally effective at removing most coupling-related impurities.
-
-
Decarboxylation: At very high temperatures (e.g., >140-160°C), furoic acid can undergo thermal decarboxylation to produce furan.[19]
-
Solution: Maintain the reaction temperature below the point where decarboxylation becomes significant. Most esterification and amidation reactions can be run effectively at temperatures between room temperature and 80°C.
-
Problem 3: Difficulty in Product Purification
Even with a good yield, isolating the pure product can be challenging.
-
Contamination with Coupling Agent Byproducts:
-
Solution: As mentioned, if using DCC, ensure thorough filtration. If using EDC, perform a diligent aqueous workup. If byproducts persist, column chromatography is the most effective purification method.
-
-
Product has Similar Polarity to Starting Material:
-
Solution: This can make chromatographic separation difficult. First, ensure the reaction has gone to completion to minimize unreacted starting material. If separation is still poor, consider derivatizing the product further to alter its polarity, or use a different chromatographic technique (e.g., reverse-phase chromatography). Recrystallization from a suitable solvent system can also be a highly effective purification method for crystalline products.[20][21]
-
-
Product is an Oil or Difficult to Crystallize:
-
Solution: If a solid product is expected but an oil is obtained, it may be impure. Attempt purification by column chromatography. If the product is inherently an oil, purification will rely on chromatography or distillation under high vacuum for thermally stable compounds.[22]
-
Part 3: Experimental Protocols & Methodologies
Protocol 1: General Procedure for Amidation using EDC/HOBt
This protocol describes a standard, reliable method for coupling furoic acid with a primary or secondary amine.
Materials:
-
2-Furoic Acid
-
Amine of choice
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
Anhydrous DMF or DCM
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (optional, if using an amine salt)
-
Saturated aq. NaHCO₃, 1M HCl, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂), add 2-furoic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF or DCM (approx. 0.1-0.5 M concentration).
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for 15-20 minutes to pre-activate the acid.
-
In a separate vial, dissolve the amine (1.1 eq) in a small amount of the reaction solvent. If the amine is a hydrochloride or other salt, add a non-nucleophilic base like DIPEA (2.5 eq).
-
Add the amine solution dropwise to the activated furoic acid mixture.
-
Stir the reaction at room temperature. Monitor progress by TLC or HPLC. Reactions are typically complete within 4-24 hours.
-
Workup:
-
Dilute the reaction mixture with a larger volume of an organic solvent like Ethyl Acetate or DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x). This removes unreacted starting materials, excess reagents, and water-soluble byproducts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude material by flash column chromatography or recrystallization as needed.
Caption: Comparison of acyl chloride and carbodiimide pathways for amidation.
Protocol 2: Esterification using a Solid Acid Catalyst
This protocol provides an environmentally benign alternative to traditional Fischer esterification for producing furoate esters.[1]
Materials:
-
2-Furoic Acid
-
Alcohol of choice (e.g., n-butanol)
-
Solid Acid Catalyst (e.g., Tungstophosphoric acid on Zirconia)
-
Toluene (optional, for high-boiling alcohols)
-
Dean-Stark apparatus (optional)
Procedure:
-
In a round-bottom flask, combine 2-furoic acid (1.0 eq), the alcohol (2-5 eq), and the solid acid catalyst (e.g., 5-10 wt% relative to the furoic acid). The alcohol can often be used in excess as the solvent.
-
If using a high-boiling alcohol, you can use a smaller excess (e.g., 1.5 eq) in a solvent like toluene and attach a Dean-Stark trap to remove water.
-
Heat the mixture to reflux (typically 80-140°C, depending on the alcohol/solvent).
-
Monitor the reaction by TLC or HPLC until the furoic acid is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter to recover the solid acid catalyst. The catalyst can be washed with solvent, dried, and reused.[1]
-
Remove the excess alcohol and solvent from the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ether or ethyl acetate) and wash with saturated aq. NaHCO₃ to remove any remaining acid.
-
Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
-
Purification: The resulting furoate ester is often pure enough for many uses, but can be further purified by distillation or chromatography if necessary.
Safety Precautions
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[25][26]
-
Reagents like thionyl chloride, oxalyl chloride, and coupling agents (DCC, EDC) are corrosive, toxic, and/or sensitizers. Handle them with extreme care and consult the Material Safety Data Sheet (MSDS) before use.[24]
-
Always wash hands thoroughly after handling chemicals.[23]
References
-
Cioc, R. C., Smak, T. J., Crockatt, M., van der Waal, J. C., & de Vries, J. G. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. RSC Advances, 11(36), 22357-22365. [Link]
-
Cioc, R. C., et al. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Green Chemistry. [Link]
-
Cioc, R. C., et al. (2021). Furoic Acid and Derivatives as Atypical Dienes in Diels-Alder Reactions. ResearchGate. [Link]
-
Cioc, R. C., et al. (2021). Solvent effects in the cycloaddition between 2-furoic acid 1a and maleimide 2a. ResearchGate. [Link]
- Google Patents. (n.d.). Separation and purification of furan carboxylates.
-
Li, C., et al. (2022). Manganese-catalyzed oxidation of furfuryl alcohols and furfurals to efficient synthesis of furoic acids. National Center for Biotechnology Information. [Link]
-
Aprile, C., et al. (2023). Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furoate. RSC Publishing. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Furoic Acid, 98%. Cole-Parmer. [Link]
-
Sdfine. (n.d.). 2-FUROIC ACID 98%. Sdfine. [Link]
-
Pérez-López, M., et al. (2021). Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. Wiley Online Library. [Link]
-
Organic Syntheses. (n.d.). 2-Furoic acid and 2-Furylcarbinol. Organic Syntheses. [Link]
-
ResearchGate. (n.d.). Biomass valorization derivatives: Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites as recyclable catalyst. ResearchGate. [Link]
-
Zhang, Z., et al. (2018). One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer. National Center for Biotechnology Information. [Link]
-
Romanelli, G. P., et al. (2015). Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites. CONICET. [Link]
-
Wikipedia. (n.d.). 2-Furoic acid. Wikipedia. [Link]
-
Chinese Journal of Catalysis. (n.d.). Preparation of Furoic Acid by Oxidation of Furfural. Chinese Journal of Catalysis. [Link]
-
García-García, P., et al. (2024). Selective and stable production of furoic acid by furfural aerobic oxidation at controlled mild-pH conditions. ScienceDirect. [Link]
-
ResearchGate. (n.d.). Catalytic Synthesis of 2,5-Furandicarboxylic Acid from Furoic Acid: Transformation from C5 Platform to C6 Derivatives in Biomass Utilizations. ResearchGate. [Link]
-
PubMed. (2003). An improved HPLC analysis of the metabolite furoic acid in the urine of workers occupationally exposed to furfural. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. National Center for Biotechnology Information. [Link]
-
MDPI. (n.d.). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. MDPI. [Link]
-
Carley, A. F., et al. (2016). The controlled catalytic oxidation of furfural to furoic acid using AuPd/Mg(OH)2. RSC Publishing. [Link]
-
MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]
-
Aprile, C., et al. (2023). Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furoate. RSC Publishing. [Link]
-
ResearchGate. (n.d.). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. ResearchGate. [Link]
-
PubMed. (2021). Catalytic and non-catalytic amidation of carboxylic acid substrates. PubMed. [Link]
-
MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]
-
Reddit. (n.d.). Amidation reactions. Reddit. [Link]
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Technical Support Center: Troubleshooting Inconsistent Results in Cell Culture Experiments
Welcome to the technical support center for cell culture troubleshooting. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that lead to inconsistent experimental outcomes. As a Senior Application Scientist, this resource synthesizes technical knowledge with practical, field-tested advice to ensure the reliability and reproducibility of your cell culture-based assays.
I. Foundational Pillars of Reproducibility
Before delving into specific troubleshooting scenarios, it is crucial to understand the foundational pillars that underpin consistent and reliable cell culture experiments. Neglecting these core principles is a primary source of experimental variability.
Q1: My experimental results are not reproducible. Where should I start my investigation?
Inconsistent results often stem from a few key areas. Before troubleshooting specific assays, it's essential to verify the integrity of your core cell culture components and practices. A systematic approach to troubleshooting is critical to efficiently identify the root cause of the variability.
Here is a logical workflow to guide your investigation:
Caption: A systematic workflow for troubleshooting inconsistent cell culture results.
Begin by assessing your cell lines, followed by your reagents and media, then your protocols and techniques, and finally, any assay-specific parameters.
II. Cell Line Integrity: The Heart of Your Experiment
The identity and health of your cells are paramount. Without a well-characterized and clean cell line, no amount of downstream optimization can ensure reproducible results.
Q2: How can I be sure that I am working with the correct cell line?
Causality: The use of a misidentified cell line means that your experimental results may not be relevant to the biological system you intend to study.
Troubleshooting Guide:
-
Routine Authentication: Implement a regular cell line authentication schedule.
-
STR Profiling: The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) profiling.[1][3][4] This technique generates a unique genetic fingerprint for a cell line, which can be compared against databases of known cell line profiles.[2]
-
Authentication Timing: Authenticate your cell lines when you first receive them, before beginning a new series of experiments, and before cryopreservation. It is recommended to authenticate cells at least once a year, and ideally every six months.
-
Trusted Sources: Always obtain cell lines from reputable cell banks like ATCC, which provide authenticated and quality-controlled cells. Avoid sharing cell lines informally between labs without proper documentation and authentication.
Q3: My cells are growing slower than usual and my results are variable. Could they be contaminated?
While bacterial and fungal contaminations are often visible to the naked eye, Mycoplasma contamination is a common and insidious problem that can significantly alter cell behavior without obvious signs of contamination.[5][6]
Causality: Mycoplasma are small bacteria that lack a cell wall, making them resistant to many common antibiotics.[5] They can alter cell metabolism, growth rates, and even gene expression, leading to unreliable and irreproducible experimental data.[5]
Troubleshooting Guide:
-
Regular Testing: Test all cell cultures for Mycoplasma contamination regularly, ideally every one to two months.[5] Also, test any new cell lines upon receipt and before incorporating them into your experiments.[7]
-
Detection Methods: Several methods are available for Mycoplasma detection:
-
PCR-Based Assays: These are sensitive, specific, and provide rapid results.[8]
-
DNA Staining: Using fluorescent dyes like DAPI or Hoechst can reveal the presence of Mycoplasma DNA as small, extranuclear flecks.[7]
-
Direct Culture: This is a traditional method that involves culturing the sample on specific agar to see if Mycoplasma colonies grow.
-
-
Elimination: If a culture tests positive for Mycoplasma, the best course of action is to discard it and start with a fresh, uncontaminated stock.[5] If the cell line is irreplaceable, several commercial kits are available for Mycoplasma elimination, though their effectiveness can vary.[6]
-
Prevention: The most effective strategy is prevention. This includes practicing strict aseptic technique, quarantining new cell lines, and regularly cleaning incubators and biosafety cabinets.[7][8]
III. Reagents and Media: Ensuring Consistency in Your Inputs
The quality and consistency of your reagents, particularly serum, are critical for reproducible cell culture.
Q4: I've noticed a shift in my cell's growth and response to treatment after starting a new bottle of serum. Why is this happening?
Fetal Bovine Serum (FBS) is a complex mixture of proteins, growth factors, and hormones.[9] The composition of serum can vary significantly from one batch to another, which can have a profound impact on cell growth and experimental outcomes.[10][11]
Causality: Batch-to-batch variability in serum can introduce uncontrolled variables into your experiments, leading to inconsistent results.[12] For example, different lots of serum can have varying levels of growth factors, which can alter cell proliferation rates.[9]
Troubleshooting Guide:
-
Lot Testing: Before purchasing a large quantity of a new serum lot, obtain a sample and test it on your specific cell line. Compare the growth rate, morphology, and any relevant functional readouts to your current, trusted lot.
-
Lot Reservation: Once you have identified a suitable lot of serum, purchase a large enough quantity to last for the entire duration of your planned experiments. This will minimize variability introduced by switching lots.
-
Proper Storage: Store serum according to the manufacturer's instructions to maintain its quality.
-
Consider Serum-Free Alternatives: For some applications, switching to a serum-free, chemically defined medium can eliminate the variability associated with serum.[10][13]
Table 1: Key Parameters to Evaluate When Testing a New Serum Lot
| Parameter | Method | Acceptance Criteria |
| Cell Growth Rate | Growth curve analysis | Doubling time should be within 10% of the control lot. |
| Cell Morphology | Microscopic observation | No significant changes in cell shape, size, or adherence. |
| Plating Efficiency | Colony formation assay | Plating efficiency should be comparable to the control lot. |
| Assay-Specific Readout | Your specific assay | The baseline and stimulated response should be consistent with the control lot. |
IV. Protocol and Technique: The Human Factor
Standardized protocols and consistent technique are essential to minimize operator-dependent variability.
Q5: My results seem to vary depending on who performs the experiment. How can we improve consistency?
Even with the same reagents and cell lines, minor variations in technique can lead to significant differences in results. The lack of standardized protocols is a major contributor to experimental irreproducibility.[14][15][16]
Causality: Ambiguous or poorly defined protocols are open to individual interpretation, which can introduce variability.[14] For example, differences in cell seeding density or the timing of media changes can impact cell health and experimental outcomes.[15][17]
Troubleshooting Guide:
-
Develop Standard Operating Procedures (SOPs): Create detailed, step-by-step SOPs for all routine cell culture procedures, including media preparation, cell passaging, and cryopreservation.
-
Training: Ensure that all lab personnel are thoroughly trained on these SOPs.
-
Consistency in Key Parameters: Pay close attention to standardizing critical parameters such as:
Q6: Do I need to worry about the passage number of my cells?
Yes, the passage number, or the number of times a cell line has been subcultured, can significantly affect its characteristics.[19][20] Continuous passaging can lead to changes in morphology, growth rate, protein expression, and response to stimuli.[21][22]
Causality: As cells are passaged, they can undergo genetic drift and selection, leading to a population of cells that may be different from the original stock.[19][23] This is particularly important for cancer cell lines, which can accumulate mutations over time.[21]
Troubleshooting Guide:
-
Establish a Passage Number Limit: Determine a specific passage number range for your experiments and stick to it. This range will vary depending on the cell line.[19][21]
-
Master and Working Cell Banks: Create a two-tiered cell banking system. A master cell bank (MCB) of low-passage cells should be created and carefully preserved. A working cell bank (WCB) can then be generated from the MCB for routine experiments.[22]
-
Record Keeping: Meticulously label all flasks and cryovials with the cell line name, passage number, and date.[18]
Caption: A two-tiered cell banking strategy to maintain consistency.
V. Assay-Specific Troubleshooting
Even with pristine cells and standardized techniques, the design and execution of your specific assay can introduce variability.
Q7: In my 96-well plate assays, the results from the outer wells are different from the inner wells. What is causing this "edge effect"?
The "edge effect" is a common phenomenon in microplate-based assays where the wells on the perimeter of the plate behave differently than the central wells.[24][25] This is primarily due to increased evaporation from the outer wells during incubation.[25][26]
Causality: Evaporation leads to changes in media volume, which in turn alters the concentration of salts, nutrients, and any added compounds.[26] This can create a hyperosmotic environment that stresses the cells and affects their viability and response.[24] Temperature gradients across the plate can also contribute to the edge effect.[24]
Troubleshooting Guide:
-
Hydrate the Plate: A simple and effective solution is to fill the outer wells with sterile water or PBS instead of cells and media. This creates a moisture barrier that reduces evaporation from the inner experimental wells.
-
Use Specialized Plates: Some manufacturers offer 96-well plates with built-in moats around the perimeter that can be filled with liquid to minimize evaporation.[26]
-
Ensure Proper Incubation: Maintain a high level of humidity in your incubator (ideally >95%) and minimize the frequency and duration of door openings.[26]
-
Seal the Plate: Using breathable sealing films can allow for gas exchange while preventing evaporation and contamination.[27]
-
Randomize Plate Layout: If the edge effect cannot be completely eliminated, consider randomizing the placement of your samples and controls across the plate to minimize systematic bias.[28]
VI. Conclusion
Achieving consistent and reproducible results in cell culture is a multifaceted challenge that requires a holistic and proactive approach. By implementing the principles and troubleshooting strategies outlined in this guide, you can build a robust and reliable cell culture workflow. Remember that consistency is key, and a small investment in quality control and standardization will pay significant dividends in the long run, leading to more reliable data and accelerating your research and development efforts.
References
-
Ghasemi, F., et al. (2021). Prevention and Detection of Mycoplasma Contamination in Cell Culture. Cell Journal, 23(3), 264-271. [Link]
-
Excel Scientific. (n.d.). Improving Cell Culture Consistency: Best Practices and Tools for Reliable Results. Excel Scientific. [Link]
-
Stacey, G. N., et al. (2021). The importance of cell culture parameter standardization: an assessment of the robustness of the 2102Ep reference cell line. npj Regenerative Medicine, 6(1), 1-13. [Link]
-
Ghasemi, F., et al. (2021). Prevention and Detection of Mycoplasma Contamination in Cell Culture. Cell J, 23(3), 264-271. [Link]
-
Capricorn Scientific. (n.d.). Mycoplasma Contamination in Cell Culture: Causes, Detection & Removal. Capricorn Scientific. [Link]
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Singh, V. (2025). How to Authenticate Cell Lines: A Practical Guide for Reliable Research Outcomes. Geneticist Inc. [Link]
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Oreate. (2026). Analysis of the Causes and Experimental Optimization Strategies for Edge Effects in 96-Well Plates. Oreate. [Link]
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Lonza. (n.d.). Mycoplasma contamination of cell cultures. Lonza. [Link]
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Seamless Bio. (2025). How Serum Quality Influences Cell Culture Outcomes: Key Factors for Reliable and Reproducible Results. Seamless Bio. [Link]
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ResearchGate. (2022). How does the passage number of a cell line affect the experimental results?. ResearchGate. [Link]
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Cytion. (n.d.). Impact of Passage Number on Cell Line Phenotypes. Cytion. [Link]
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Taylor & Francis Online. (2018). Decreasing variability in your cell culture. Taylor & Francis Online. [Link]
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Procell. (2024). How to Manage Serum Batch Variability in Cell Culture. Procell. [Link]
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Taylor & Francis Online. (2021). Technology Digest: the Importance of Reagent Consistency in Culturing Cells for Therapeutic Applications. Taylor & Francis Online. [Link]
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Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. [Link]
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Loughborough University Research Repository. (2021). The importance of cell culture parameter standardization: an assessment of the robustness of the 2102Ep reference cell line. Loughborough University Research Repository. [Link]
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Geraghty, R. J., et al. (2022). Cell line authentication: a necessity for reproducible biomedical research. EMBO Molecular Medicine, 14(7), e15959. [Link]
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WellPlate.com. (2014). Three Ways To Reduce Microplate Edge Effect. WellPlate.com. [Link]
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Premascience. (2024). Unraveling the Importance of Mammalian Cell Line Authentication. Premascience. [Link]
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ATUM. (2025). Mastering Cell Culture Techniques: Successful Cell Maintenance and Growth. ATUM. [Link]
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Scientific Reports. (2020). Fetal bovine serum, an important factor affecting the reproducibility of cell experiments. Scientific Reports, 10(1), 1-10. [Link]
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Procell. (2024). Choosing the Right Cell Culture Reagents for Your Experiments. Procell. [Link]
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Biocompare. (2021). The Importance of Cell-Line Authentication. Biocompare. [Link]
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Crown Bioscience. (2022). Authenticating Your Cell Lines – Why, When and How!. Crown Bioscience. [Link]
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Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. [Link]
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Corning. (n.d.). What's Killing My Cell Cultures? Troubleshooting Cell Growth Issues. Corning. [Link]
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Cell and Gene. (2021). What's Killing My Cell Cultures? Troubleshooting Cell Growth Issues. Cell and Gene. [Link]
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Oreate. (2026). Guide to Basic Cell Culture Techniques: Standardized Procedures for Media Change, Passaging, and Plating. Oreate. [Link]
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LinkedIn. (2024). Cell Culture Techniques: Successful Cell Maintenance and Growth. LinkedIn. [Link]
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paasp network. (2019). “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?”. paasp network. [Link]
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NIH. (2021). Understanding cell culture dynamics: a tool for defining protocol parameters for improved processes and efficient manufacturing using human embryonic stem cells. NIH. [Link]
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YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
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Promega Connections. (2018). How to Reduce Cell Culture Variability. Promega Connections. [Link]
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PubMed. (2021). Treating Cells as Reagents to Design Reproducible Assays. PubMed. [Link]
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Cytiva. (2024). Understanding and controlling raw material variation in cell culture media. Cytiva. [Link]
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Furoic Acid Derivatives Bioavailability Enhancement: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with actionable insights and troubleshooting guides to navigate the complexities of enhancing the oral bioavailability of furoic acid derivatives. This resource is structured to address specific experimental challenges and fundamental questions you may encounter in your work.
Part 1: Troubleshooting Guide
This section addresses specific problems you might encounter during formulation development and preclinical testing.
Question 1: "My lead furoic acid derivative shows extremely low aqueous solubility (<0.1 mg/mL). What are my immediate next steps to enable initial in vitro and in vivo screening?"
Answer:
Low aqueous solubility is a primary hurdle for many furoic acid derivatives, directly impacting dissolution rate and subsequent absorption. Your immediate goal is to create a formulation that can provide a sufficient concentration of the dissolved drug for preliminary screening.
Initial Strategy: pH Modification and Co-solvents
Furoic acid and its derivatives are weak acids. Their solubility is highly dependent on the pH of the medium. The carboxyl group will be deprotonated at a pH above its pKa, forming a more soluble carboxylate salt.
Step-by-Step Protocol for Solubility Assessment:
-
Determine the pKa: If not already known, determine the acid dissociation constant (pKa) of your compound using potentiometric titration or UV-spectroscopy. This is a critical parameter for all subsequent formulation decisions.
-
pH-Solubility Profile:
-
Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., phosphate and acetate buffers).
-
Add an excess amount of your compound to a fixed volume of each buffer.
-
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV.
-
-
Co-solvent Screening:
-
If pH modification alone is insufficient, particularly at lower pH values relevant to the stomach, evaluate the impact of co-solvents.
-
Prepare solutions of your compound in binary or ternary solvent systems. Common biocompatible co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).
-
Start with a simple screening matrix (e.g., 10%, 20%, 40% co-solvent in water or buffer) and measure the solubility.
-
Causality Behind This Approach:
By systematically evaluating the pH-solubility profile, you can determine if simple pH control is a viable strategy for your formulation. For many acidic compounds, solubility increases dramatically above their pKa. Co-solvents work by reducing the polarity of the aqueous medium, which can improve the solvation of hydrophobic molecules. This initial data is crucial for deciding on a more advanced formulation strategy.
Question 2: "I've developed a salt form of my furoic acid derivative, but the dissolution rate is still poor and inconsistent. What's going wrong?"
Answer:
Creating a salt is a common and effective strategy, but it's not always a simple fix. Poor dissolution of a salt form can stem from several issues related to its solid-state properties or the dissolution medium itself.
Troubleshooting Steps:
-
Solid-State Characterization:
-
Polymorphism: Has the salt form converted to a less soluble polymorphic form? Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to characterize the solid form of your salt before and after dissolution experiments. Different polymorphs can have vastly different solubilities and dissolution rates.
-
Hygroscopicity: Is your salt form hygroscopic? Water absorption can lead to particle agglomeration or conversion to a less soluble hydrate form. Assess this using dynamic vapor sorption (DVS).
-
-
The "Common Ion Effect":
-
Are you using a buffer system that contains an ion common to your salt? For example, using a phosphate buffer with a phosphate salt can suppress dissolution. Whenever possible, use buffers that do not share a common ion.
-
-
Precipitation/Recrystallization at the Solid-Liquid Interface:
-
The pH at the surface of a dissolving basic salt particle (the "microenvironment pH") can be significantly higher than the bulk pH of the dissolution medium. For an acidic compound's salt (e.g., sodium furoate), the microenvironment pH can become acidic, causing the free acid form of the drug to precipitate back onto the particle surface. This phenomenon, known as "re-precipitation," can halt further dissolution.
-
Mitigation Strategy: Incorporating precipitation inhibitors into your formulation can prevent this. These are polymers that adsorb to the surface of newly formed drug crystals, preventing their growth. Examples include hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP).
-
Experimental Workflow for Diagnosing Dissolution Issues:
Caption: BCS-based selection of bioavailability enhancement strategies.
For a typical furoic acid derivative with low solubility and good permeability (BCS Class II), strategies focusing on improving solubility and dissolution rate, such as salt formation, ASDs, or nanoparticle engineering, are the most logical starting points.
Question 4: "How does the gastrointestinal (GI) tract environment affect the absorption of my furoic acid derivative?"
Answer:
The GI tract presents a dynamic environment with varying pH, enzymes, and bile salts, all of which can significantly influence the absorption of a furoic acid derivative.
-
Varying pH: The pH of the GI tract ranges from highly acidic in the stomach (pH 1.5-3.5) to slightly alkaline in the small intestine (pH 6.0-7.5). For a furoic acid derivative (a weak acid), this has profound implications:
-
Stomach (Low pH): The compound will be predominantly in its un-ionized, less soluble form. Absorption can occur if the compound has sufficient lipophilicity to partition into the gastric mucosa, but dissolution is often the rate-limiting step.
-
Small Intestine (Higher pH): As the compound moves into the duodenum and jejunum, the pH increases above its pKa. This leads to ionization, forming the more soluble carboxylate anion. While this increases the concentration of dissolved drug, the ionized form is generally less permeable across the intestinal membrane compared to the un-ionized form. This trade-off between solubility and permeability is a central challenge.
-
-
Presence of Bile Salts: In the fed state, the gall bladder releases bile salts into the small intestine. Bile salts are natural surfactants that can form micelles, which can solubilize lipophilic drugs and increase their apparent solubility, potentially enhancing absorption.
-
Efflux Transporters: The intestinal epithelium expresses efflux transporters like P-glycoprotein (P-gp), which can actively pump absorbed drug molecules back into the intestinal lumen, thereby reducing net absorption. It is important to determine if your furoic acid derivative is a substrate for such transporters.
This interplay highlights the need for formulations that can maintain a high concentration of dissolved drug in a "sweet spot" for absorption, often requiring the use of precipitation inhibitors or permeation enhancers to overcome these physiological barriers.
References
-
Streng, W. H. (1981). pH-solubility profiles of some acidic and basic drugs. Journal of Pharmaceutical Sciences, 70(5), 584-586. [Link]
-
Yalkowsky, S. H., & Roseman, T. J. (1981). Solubilization of drugs by cosolvents. In Techniques of Solubilization of Drugs (pp. 91-134). CRC Press. [Link]
-
Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to optimize solid-state properties. Advanced Drug Delivery Reviews, 59(7), 617-630. [Link]
-
Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical research, 12(3), 413-420. [Link]
-
Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address poor oral drug bioavailability. Pharmacological reviews, 65(1), 315-499. [Link]
-
Shanker, G., & Yalkowsky, S. H. (1999). The effect of pH on the partitioning and dissolution of a series of ionizable drugs. Pharmaceutical research, 16(1), 1-5. [Link]
Validation & Comparative
A Researcher's Guide to the Comparative Biological Activity of 5-(Aryl)-2-Furoic Acid Isomers: A Focus on 5-(3-Methoxyphenyl)-2-furoic Acid
Introduction: The Therapeutic Potential of 5-Aryl-2-Furoic Acids
The 5-aryl-2-furoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of various compounds with significant therapeutic potential. These derivatives have been investigated for a range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and even anticancer effects.[1][2][3][4] A key mechanism underlying the anti-inflammatory and analgesic properties of many such compounds is the inhibition of cyclooxygenase (COX) enzymes, a pathway famously targeted by non-steroidal anti-inflammatory drugs (NSAIDs).[1][5][6]
This guide focuses on a specific member of this class, 5-(3-Methoxyphenyl)-2-furoic acid, and its structural isomers: the ortho- (2-methoxyphenyl) and para- (4-methoxyphenyl) variants. While direct comparative studies on these specific isomers are not extensively documented in publicly available literature, this guide provides the scientific rationale and detailed experimental framework necessary to conduct such a comparison. Understanding the structure-activity relationship (SAR) by evaluating these positional isomers is critical for drug development, as subtle changes in molecular structure can dramatically alter efficacy, selectivity, and safety profiles.
We will explore the theoretical basis for expected differences in activity, provide validated, step-by-step protocols for in vitro and in vivo evaluation, and offer a logical workflow for data analysis and interpretation.
The Central Hypothesis: COX Inhibition and the Role of Isomerism
The primary hypothesis for the anti-inflammatory and analgesic activity of 5-(methoxyphenyl)-2-furoic acid isomers is their ability to inhibit the COX-1 and COX-2 enzymes.
-
COX-1 is a constitutively expressed enzyme involved in maintaining normal physiological functions, such as protecting the gastric mucosa and maintaining renal blood flow.[5]
-
COX-2 is an inducible enzyme, with its expression significantly increasing at sites of inflammation. It is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[5][7]
Therefore, selective inhibition of COX-2 over COX-1 is a highly sought-after characteristic for new anti-inflammatory drugs, as it promises to reduce the gastrointestinal side effects associated with traditional NSAIDs.
The position of the methoxy (-OCH₃) group on the phenyl ring is expected to influence the molecule's interaction with the COX active site. This substitution can alter the compound's:
-
Electronic Properties: The methoxy group is an electron-donating group, and its position affects the electron density distribution across the molecule.
-
Steric Profile: The physical space occupied by the methoxy group can either facilitate or hinder the optimal binding orientation within the enzyme's active site.
-
Lipophilicity: Changes in isomerism can subtly alter the molecule's overall lipophilicity, affecting its ability to cross cell membranes and reach its target.[8]
These differences form the scientific basis for a comparative investigation into the biological activities of the ortho-, meta-, and para- isomers of 5-(methoxyphenyl)-2-furoic acid.
Cyclooxygenase (COX) Signaling Pathway
Caption: The COX pathway converts arachidonic acid into prostaglandins, mediating inflammation and pain.
Experimental Framework for Comparative Analysis
To objectively compare the biological activity of the 5-(methoxyphenyl)-2-furoic acid isomers, a multi-tiered approach involving both in vitro and in vivo assays is essential.
Part A: In Vitro COX Inhibition Assay
This assay directly measures the ability of each isomer to inhibit the activity of purified COX-1 and COX-2 enzymes. This allows for the determination of both potency (IC₅₀) and selectivity.
Protocol: Fluorometric COX-1/COX-2 Inhibitor Screening Assay
This protocol is adapted from commercially available kits and established methodologies.[7][9][10]
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
COX Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
COX Probe (e.g., ADHP)
-
Arachidonic Acid (substrate)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Test Isomers (ortho-, meta-, para-) dissolved in DMSO
-
Positive Controls: A non-selective inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib)
-
Opaque 96-well microplates
-
Fluorometric plate reader (Ex/Em = 535/587 nm or similar, depending on the probe)
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of Assay Buffer, Heme, and enzymes according to the manufacturer's instructions. Keep enzymes on ice at all times.
-
Prepare a stock solution of Arachidonic Acid by neutralizing it with KOH or NaOH and diluting it in HPLC-grade water.[9]
-
Prepare serial dilutions of each test isomer and control inhibitor in DMSO, then dilute further in Assay Buffer to the desired final concentrations (typically ranging from 1 nM to 100 µM).
-
-
Assay Setup (per enzyme):
-
100% Initial Activity Wells (Enzyme Control): Add 150 µl Assay Buffer, 10 µl Heme, 10 µl of enzyme (COX-1 or COX-2), and 10 µl of DMSO (vehicle control).
-
Inhibitor Wells: Add 150 µl Assay Buffer, 10 µl Heme, 10 µl of enzyme, and 10 µl of the diluted test isomer or control inhibitor.
-
Background Wells: Add 160 µl Assay Buffer and 10 µl of Heme (no enzyme).
-
-
Incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding 20 µl of the prepared Arachidonic Acid solution to all wells.
-
Measurement: Immediately begin reading the fluorescence intensity every minute for 10-20 minutes using a plate reader.
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percentage of inhibition for each isomer concentration relative to the enzyme control (100% activity).
-
% Inhibition = [1 - (Rate_Inhibitor / Rate_Control)] * 100
-
-
Plot the % Inhibition against the logarithm of the isomer concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration that causes 50% inhibition).
-
Calculate the COX-2 Selectivity Index = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher index indicates greater selectivity for COX-2.
Part B: In Vivo Anti-Inflammatory Activity Assay
The carrageenan-induced paw edema model is a standard and well-accepted method for evaluating the acute anti-inflammatory activity of novel compounds.[11][12][13]
Protocol: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Wistar or Sprague-Dawley rats (150-200g)
-
1% (w/v) solution of λ-Carrageenan in sterile saline
-
Test Isomers (ortho-, meta-, para-) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive Control: Diclofenac sodium (10 mg/kg) or Indomethacin[14]
-
Plebysmometer or digital calipers
-
Animal handling equipment
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment. Fast the animals overnight before dosing, with free access to water.
-
Grouping and Dosing:
-
Divide animals into groups (n=6 per group):
-
Group 1: Vehicle Control (receives vehicle only)
-
Group 2: Positive Control (receives Diclofenac)
-
Group 3: Test Isomer 1 (e.g., ortho-, 50 mg/kg, p.o.)
-
Group 4: Test Isomer 2 (e.g., meta-, 50 mg/kg, p.o.)
-
Group 5: Test Isomer 3 (e.g., para-, 50 mg/kg, p.o.)
-
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the respective treatments orally (p.o.).
-
-
Induction of Inflammation: One hour after treatment administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.[12]
-
Measurement of Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[13]
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Paw Volume_t - Paw Volume_initial.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group, typically at the time of peak inflammation (around 3 hours).[11]
-
% Inhibition = [1 - (Edema_Treated / Edema_Control)] * 100
-
-
Analyze the data using statistical methods (e.g., one-way ANOVA followed by Dunnett's test) to determine significant differences between groups.
Workflow for In Vivo Anti-Inflammatory Assay
Caption: A streamlined workflow for the carrageenan-induced paw edema assay.
Summarizing and Interpreting the Data
The culmination of these experiments will be a quantitative comparison of the isomers. The data should be summarized in a clear, tabular format to facilitate direct comparison.
Table 1: Comparative Biological Activity of 5-(Methoxyphenyl)-2-furoic Acid Isomers
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1/COX-2) | Max. % Inhibition of Paw Edema (at 3 hr) |
| Ortho-Isomer | Experimental Value | Experimental Value | Calculated Value | Experimental Value |
| Meta-Isomer | Experimental Value | Experimental Value | Calculated Value | Experimental Value |
| Para-Isomer | Experimental Value | Experimental Value | Calculated Value | Experimental Value |
| Diclofenac | Literature/Exp. Value | Literature/Exp. Value | Calculated Value | Experimental Value |
Interpretation:
-
A lower IC₅₀ value indicates greater potency in inhibiting the target enzyme.
-
A higher COX-2 Selectivity Index is desirable, suggesting a potentially better safety profile regarding gastrointestinal side effects.
-
A higher percentage inhibition of paw edema indicates stronger in vivo anti-inflammatory activity.
By correlating the results from the in vitro assays with the in vivo data, researchers can build a robust structure-activity relationship profile for this series of compounds. For instance, an isomer that shows high potency and selectivity for COX-2 in vitro would be expected to demonstrate significant anti-inflammatory effects in vivo. Any discrepancies could suggest other mechanisms of action or point to differences in pharmacokinetic properties.
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic evaluation and comparison of 5-(methoxyphenyl)-2-furoic acid isomers. While existing literature points to the potential anti-inflammatory activity of this chemical class, a direct, side-by-side comparison is crucial for identifying the most promising candidate for further development.
By executing the detailed protocols within this guide, researchers can elucidate the structure-activity relationships governing COX inhibition and anti-inflammatory effects. The results will not only identify the optimal position for the methoxy substituent but will also provide a valuable dataset to guide the design of future 5-aryl-2-furoic acid derivatives with enhanced potency, selectivity, and drug-like properties. Further studies could expand on this framework to include analgesic models, pharmacokinetic profiling, and toxicology assessments to build a complete preclinical data package.
References
-
Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit. Retrieved from Cayman Chemical Website.[9]
-
Du, B., & Zhang, W. (2022). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH.[5]
-
Morris, C. J. (2003). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. In Inflammation Protocols. Humana Press.[11][12]
-
ResearchGate. (n.d.). In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). Retrieved from ResearchGate.[15]
-
Sigma-Aldrich. (n.d.). COX Activity Assay Kit (Fluorometric). Retrieved from Sigma-Aldrich Website.[10]
-
Ben-Attia, M., et al. (2016). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. PMC - NIH.[12]
-
Bkhairia, I., et al. (2016). In vivo anti-inflammatory and antiarthritic activities of aqueous extracts from Thymelaea hirsuta. PMC - NIH.[13]
-
Hacini, F., et al. (2020). In vivo Anti-inflammatory Activity of Aqueous Extract of Carthamus caeruleus L Rhizome Against Carrageenan-Induced Inflammation. Jordan Journal of Biological Sciences.[14]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from Assay Genie Website.[7]
-
Marnett, L. J., & Kalgutkar, A. S. (1999). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Enzymology.[6]
-
Lee, S. H., et al. (2004). In vitro structure-activity relationship and in vivo studies for a novel class of cyclooxygenase-2 inhibitors: 5-aryl-2,2-dialkyl-4-phenyl-3(2H)furanone derivatives. Journal of Medicinal Chemistry.[1]
-
Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from SCBT Website.[16]
-
Kepenyan, L. G., et al. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Farmaco.[17]
-
Kestelein, B., et al. (2009). Design, Synthesis, and Structure-Activity Relationship of a Novel Series of 2-Aryl 5-(4-oxo-3-phenethyl-2-thioxothiazolidin-ylidenemethyl)furans as HIV-1 entry inhibitors. PMC - NIH.[18]
-
Yogeeswari, P., et al. (2011). Discovery of molecules for the treatment of neuropathic pain: synthesis, antiallodynic and antihyperalgesic activities of 5-(4-nitrophenyl)furoic-2-acid hydrazones. European Journal of Medicinal Chemistry.[2]
-
Kestelein, B., et al. (2009). Design, synthesis, and structure-activity relationship of a novel series of 2-aryl 5-(4-oxo-3-phenethyl-2-thioxothiazolidinylidenemethyl)furans as HIV-1 entry inhibitors. Journal of Medicinal Chemistry.[19]
-
Fiveable. (n.d.). Key Concepts of Structure-Activity Relationships to Know for Medicinal Chemistry. Retrieved from Fiveable Website.[8]
-
Pour, M., et al. (2003). Synthesis and structure-antifungal activity relationships of 3-aryl-5-alkyl-2,5-dihydrofuran-2-ones and their carbanalogues. Bioorganic & Medicinal Chemistry.[3]
-
Goebel, U., et al. (2016). The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction. International Immunopharmacology.[20]
-
Caballero, I., et al. (2022). Discovery of Highly Functionalized 5-hydroxy-2H-pyrrol-2-ones That Exhibit Antiestrogenic Effects in Breast and Endometrial Cancer Cells. MDPI.[21]
-
Wang, Y., et al. (2022). Synthesis and Anti-Inflammatory Activity of Ferulic Acid-Sesquiterpene Lactone Hybrids. Molecules.[22]
-
Al-Azzawi, A. M. J., et al. (2025). The Impact of Physicochemical Descriptors on the Biological Activity of 5-Fluorouracil Analogs. Journal of Kufa for Chemical Sciences.
-
Li, X., et al. (2020). Design, synthesis and biological activity against estrogen receptor-dependent breast cancer of furo[9]benzofuran derivatives. Arabian Journal of Chemistry.[23]
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Al-Suhaimi, K. S., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI.[4]
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A Comparative Guide to 5-(3-Methoxyphenyl)-2-furoic acid and 5-(4-Methoxyphenyl)-2-furoic acid for Drug Discovery Professionals
This guide provides an in-depth comparison of the isomeric compounds 5-(3-Methoxyphenyl)-2-furoic acid and 5-(4-Methoxyphenyl)-2-furoic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes physicochemical data, outlines robust experimental protocols, and discusses the potential implications of positional isomerism on biological activity from a drug discovery perspective.
Introduction: The Significance of Positional Isomerism
In medicinal chemistry, the precise placement of a functional group on a molecular scaffold can dramatically alter a compound's pharmacological profile. The seemingly minor shift of a methoxy group from the meta (3-position) to the para (4-position) on the phenyl ring of 5-phenyl-2-furoic acid represents a classic case study in structure-activity relationships (SAR). This change can influence electronic distribution, molecular conformation, lipophilicity, and metabolic stability, thereby affecting how the molecule interacts with biological targets and systems.
The 5-phenyl-2-furoic acid core is a recognized scaffold in medicinal chemistry, with derivatives showing potential as antimicrobial and antitubercular agents.[1][2] Understanding the nuances between the 3-methoxy and 4-methoxy positional isomers is critical for optimizing lead compounds and guiding rational drug design.
Physicochemical Properties: A Head-to-Head Comparison
A molecule's fundamental chemical and physical properties govern its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for these specific isomers are limited, we can compile known data and predicted values to form a comparative baseline.
| Property | This compound | 5-(4-Methoxyphenyl)-2-furoic acid | Rationale for Significance in Drug Discovery |
| Molecular Formula | C₁₂H₁₀O₄[3] | C₁₂H₁₀O₄[4] | Identical formula confirms they are isomers. |
| Molecular Weight | 218.21 g/mol [3] | 218.21 g/mol | Identical weight; differences in activity will stem from structure, not mass. |
| CAS Number | 54022-96-7[3] | 52938-99-5[4] | Unique identifiers for sourcing and literature tracking. |
| Melting Point (°C) | 169[5] | 182-186 (dec.)[6] | A higher melting point for the para-isomer suggests a more stable crystal lattice, which can impact solubility and solid-state formulation. |
| Predicted XlogP | 2.5 | 2.5[7][8] | This value predicts lipophilicity. An XlogP around 2.5 is often considered favorable for oral drug candidates, balancing solubility and membrane permeability. The identical predicted value suggests that more sensitive experimental measures (e.g., LogD at physiological pH) are needed to discern differences. |
| Appearance | Off-white to pale brown crystalline powder[5] | Not specified, likely similar | Important for material handling and initial quality assessment. |
The key differentiator observed is the melting point. The higher melting point of the para-isomer (4-methoxy) suggests stronger intermolecular forces and a more ordered packing in the solid state, a common trait for more symmetrical molecules. This can have downstream effects on dissolution rates and bioavailability.
The Impact of Methoxy Group Position on Biological Activity
The position of the methoxy group is a critical determinant of the molecule's electronic and steric properties, which in turn influences its biological function.[9]
-
Electronic Effects: The methoxy group is an electron-donating group. In the para-position, it can donate electron density into the aromatic system via resonance, potentially influencing interactions with biological targets. In the meta-position, this resonance effect is diminished, and the inductive effect becomes more prominent.
-
Metabolic Stability: Aromatic methoxy groups are common sites for metabolism, specifically O-demethylation by cytochrome P450 (CYP) enzymes.[10][11] The accessibility of the methoxy group to enzymatic cleavage can differ based on its position, with the para-position often being more susceptible. The resulting phenolic metabolite may have altered activity (enhancement, reduction, or complete loss) and different pharmacokinetic properties.[10]
-
Target Binding: The methoxy group can act as a hydrogen bond acceptor.[12] The specific location of this acceptor can be the deciding factor in whether a molecule fits optimally into a protein's binding pocket. A shift from the meta to the para position can change the vector and accessibility of this interaction point, leading to significant differences in binding affinity and potency. For instance, one study noted that moving a methoxy group to the 3-position (meta) on a different scaffold resulted in a marked loss of potency.[13]
Proposed Experimental Workflows
To empirically determine the differences between these isomers, a structured experimental plan is essential. The following section details the necessary protocols for synthesis, characterization, and preliminary biological evaluation.
Diagram: Overall Experimental Workflow
The following diagram outlines a comprehensive workflow for comparing the two isomers, from synthesis to initial biological screening.
Caption: Workflow for synthesis, characterization, and biological comparison of furoic acid isomers.
Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for creating carbon-carbon bonds, making it ideal for synthesizing 5-aryl-2-furoic acids.[14][15][16]
Objective: To synthesize this compound and 5-(4-Methoxyphenyl)-2-furoic acid.
Materials:
-
5-Bromo-2-furoic acid (or its methyl ester, followed by saponification)
-
3-Methoxyphenylboronic acid or 4-Methoxyphenylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.5-2 mol%)
-
A suitable base (e.g., K₃PO₄ or Cs₂CO₃) (2.0 equivalents)
-
Solvent system (e.g., 1,4-Dioxane/Water or an aqueous medium)[17][18]
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Ethyl acetate, 1M HCl, brine, anhydrous sodium sulfate for workup
Procedure:
-
Reaction Setup: To a round-bottom flask, add 5-bromo-2-furoic acid (1.0 mmol), the corresponding methoxyphenylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Solvent Addition: Add the solvent system (e.g., 10 mL of 1,4-dioxane and 2 mL of water).
-
Degassing: Bubble argon or nitrogen gas through the mixture for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂) to the mixture under an inert atmosphere.
-
Heating: Heat the reaction mixture to 80-100°C and stir vigorously overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction to room temperature and dilute with water.
-
Acidify the aqueous solution with 1M HCl to a pH of ~2-3 to precipitate the carboxylic acid product.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure furoic acid isomer.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C) and Mass Spectrometry.
Protocol 2: Comparative Cytotoxicity Evaluation using MTT Assay
To obtain initial data on biological activity, a cytotoxicity assay is a standard starting point. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[19][20]
Objective: To compare the cytotoxic effects of the two isomers on a representative human cancer cell line (e.g., HeLa or A549) and determine their IC₅₀ values.
Materials:
-
HeLa or A549 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[21]
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette, plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[19]
-
Compound Preparation: Prepare 10 mM stock solutions of each furoic acid isomer in DMSO. Create a series of dilutions in serum-free medium to achieve final concentrations ranging from (for example) 0.1 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used). Incubate for 48 hours.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[22] Incubate for another 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[22] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot cell viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited) for each isomer.
-
Conclusion and Future Directions
This guide establishes a framework for the systematic comparison of this compound and 5-(4-Methoxyphenyl)-2-furoic acid. The subtle change in the methoxy group's position from meta to para is predicted to have tangible consequences on the compounds' physicochemical properties, metabolic fate, and biological activity. The para-isomer's higher melting point suggests greater crystalline stability, while its electronic profile and potentially different metabolic susceptibility warrant careful investigation.
The provided protocols for synthesis and cytotoxicity testing offer a clear and robust path for generating the empirical data needed to validate these predictions. The results of these experiments will provide critical insights into the structure-activity relationship of this chemical series, enabling more informed decisions in the optimization of novel drug candidates based on the 5-phenyl-2-furoic acid scaffold.
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A Researcher's Guide to the Structure-Activity Relationship of Substituted Phenylfuroic Acids
Substituted phenylfuroic acids represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their core structure, consisting of a phenyl ring linked to a furoic acid moiety, offers a privileged scaffold for designing novel therapeutic agents across various disease areas, including inflammation, cancer, and infectious diseases.[1][2] Understanding the intricate relationship between their chemical structure and biological activity is paramount for the rational design of potent and selective drug candidates. This guide provides an in-depth comparison of substituted phenylfuroic acids, synthesizing key findings on their structure-activity relationships (SAR) and offering practical insights into their synthesis and biological evaluation.
The Phenylfuroic Acid Scaffold: A Privileged Core
The furoic acid and benzofuran cores are fundamental units in numerous biologically active natural and synthetic products.[2][3] The versatility of this scaffold allows for substitutions at multiple positions on both the phenyl and furan rings, enabling fine-tuning of the molecule's physicochemical properties and biological targets. The carboxylic acid group is a key feature, often involved in critical interactions with biological targets, but its modification can also lead to derivatives with improved pharmacological profiles.[4]
Comparative Analysis of Structure-Activity Relationships
The biological activity of substituted phenylfuroic acids is profoundly influenced by the nature and position of substituents on the phenyl ring.
Anti-inflammatory Activity
The quest for novel anti-inflammatory agents with improved efficacy and reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) is a major focus of research.[5][6][7] Phenylfuroic acid derivatives have emerged as a promising class of compounds in this area.[6][8]
Key SAR Insights for Anti-inflammatory Activity:
-
Substitution on the Phenyl Ring: The presence of electron-withdrawing groups, such as halogens (e.g., chloro, fluoro) or trifluoromethyl groups, on the phenyl ring can significantly impact anti-inflammatory potency.[9] For instance, some studies on related structures have shown that specific substitutions can enhance activity.[6]
-
Modification of the Carboxylic Acid Group: Esterification or conversion of the carboxylic acid to an amide or other bioisosteres can modulate activity and reduce gastrointestinal toxicity, a common side effect of acidic NSAIDs.[10] For example, coupling with nitric oxide (NO) donors has been explored to generate derivatives with enhanced anti-inflammatory profiles and reduced ulcerogenic potential.[8]
Anticancer Activity
The development of novel anticancer agents is a critical area of drug discovery.[11] Benzofuran derivatives, which share a structural resemblance to phenylfuroic acids, have demonstrated significant potential as anticancer agents.[3][12] The SAR of these compounds provides valuable insights for the design of phenylfuroic acid-based anticancer drugs.
Key SAR Insights for Anticancer Activity:
-
Phenyl Ring Substituents: The substitution pattern on the phenyl ring plays a crucial role in the antiproliferative activity of these compounds.[13] For instance, in related quinazolinone structures, substitutions at the meta position of the phenyl ring with groups like fluorine have shown potent activity.[13]
-
Heterocyclic Modifications: Hybrid molecules incorporating other heterocyclic rings, such as triazoles or piperazines, have shown promising cytotoxic effects against various cancer cell lines.[12]
-
Mechanism of Action: Some benzofuran derivatives exert their anticancer effects by inhibiting tubulin polymerization, a validated target in cancer therapy.[14][15]
Antimicrobial Activity
With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents.[2] Phenylfuroic acid derivatives have been investigated for their antibacterial and antifungal properties.[16][17]
Key SAR Insights for Antimicrobial Activity:
-
Amide and Peptide Conjugates: Synthesis of derivatives where the carboxylic acid is coupled with amino acids or peptides has yielded compounds with potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[16]
-
Heterocyclic Hybrids: The incorporation of other heterocyclic moieties, such as 1,3,4-thiadiazole, can lead to compounds with significant antimicrobial activity.[17] The nature of the substituent on the phenyl ring of the thiadiazole moiety also influences the activity profile.[17] The presence of groups like trichloro, methoxy, and chloro on the phenyl ring has been associated with good antimicrobial activity in related heterocyclic systems.[17]
Data Summary: Biological Activities of Phenylfuroic Acid Derivatives
| Compound Class | Key Structural Features | Biological Activity | Potency (Example) | Reference |
| Phenylfuroxan-coupled Diclofenac | Ester linkage of diclofenac to a phenylfuroxan NO donor | Anti-inflammatory, Analgesic | Stronger than Diclofenac | [8] |
| 5-Phenyl-2-furan Derivatives | Methoxy group at the para-position of the phenyl ring | PDE4 Inhibition | IC50 = 1.4 µM | [18] |
| 5-(p-substituted phenyl)-1,3,4-thiadiazol-2-amines | Various substituents on the phenyl ring | Antimicrobial | Promising activity | [17] |
| Amino Acid/Peptide Conjugates | Carboxylic acid coupled with amino acids/peptides | Antimicrobial | Highly potent | [16] |
| Benzofuran-5-carboxamide Derivatives | 3,5-disubstituted benzofuran scaffold | Osteoblast Differentiation | Potent activity | [19] |
Experimental Protocols
The synthesis and biological evaluation of substituted phenylfuroic acids involve standard organic chemistry techniques and a variety of in vitro and in vivo assays.
General Synthesis of Substituted Phenylfuroic Acids
A common synthetic route involves the coupling of a substituted phenylboronic acid with a suitable furan derivative via a Suzuki coupling reaction.[20]
Step-by-step Methodology:
-
Preparation of Starting Materials: Ensure all reactants and solvents are pure and dry.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted phenylboronic acid and the furan derivative in a suitable solvent system (e.g., toluene/ethanol/water).
-
Catalyst and Base Addition: Add a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Diagram of a General Synthetic Workflow:
Caption: General workflow for the synthesis of substituted phenylfuroic acids.
In Vitro Biological Evaluation
The biological activity of synthesized compounds is typically assessed using a panel of in vitro assays.[21][22]
Common In Vitro Assays:
-
Antimicrobial Activity:
-
Anticancer Activity:
-
Anti-inflammatory Activity:
-
COX-1/COX-2 Inhibition Assays: To determine the inhibitory activity against cyclooxygenase enzymes.[10]
-
Nitric Oxide (NO) Production Assay: To measure the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Diagram of a Biological Evaluation Workflow:
Caption: Workflow for the in vitro biological evaluation of substituted phenylfuroic acids.
Conclusion and Future Directions
Substituted phenylfuroic acids are a promising class of compounds with a wide range of biological activities. The structure-activity relationship studies highlighted in this guide demonstrate that the therapeutic potential of this scaffold can be effectively modulated by strategic substitutions on both the phenyl and furoic acid moieties. Future research should focus on exploring a wider range of substitutions, investigating novel hybrid molecules, and elucidating the precise molecular mechanisms of action to develop next-generation therapeutics with enhanced potency and selectivity.
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Synthesis and Antimicrobial Evaluation of 5-(p-substituted phenyl)-N-(3-(5-nitrofur-2-yl) allylidene)-1,3,4-thiadiazol-2-amine Derivatives. (n.d.). Asian Journal of Chemistry. [Link]
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In Vitro Evaluation of Novel Furo[3,2-c]coumarins as Cholinesterases and Monoamine Oxidases Inhibitors. (2022). MDPI. [Link]
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Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). MDPI. [Link]
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Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PubMed Central. [Link]
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Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents. (2019). PubMed Central. [Link]
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Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. (2022). PubMed. [Link]
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Synthesis, Antiproliferative Activities and in Vitro Biological Evaluation of Novel Benzofuransulfonamide Derivatives. (2011). PubMed. [Link]
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A Senior Application Scientist's Guide to the In Vitro Validation of 5-(3-Methoxyphenyl)-2-furoic acid as a Novel PI3K Pathway Inhibitor
Introduction: From In Silico Promise to In Vitro Reality
In the landscape of modern drug discovery, the journey of a novel chemical entity from a computational hit to a validated lead compound is one of rigorous scientific scrutiny. 5-(3-Methoxyphenyl)-2-furoic acid, hereafter designated MPFA , has emerged from high-throughput virtual screening as a promising candidate inhibitor of the Phosphatidylinositol 3-kinase (PI3K) signaling pathway. Its structural motifs suggest a potential for interaction with the ATP-binding pocket of PI3K, a pivotal node in cellular growth, proliferation, and survival signaling. Dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[1]
This guide provides a comprehensive framework for the in vitro validation of MPFA. It is designed for researchers, scientists, and drug development professionals to objectively assess its biological activity. We will not merely present protocols; we will delve into the causality behind experimental choices, establishing a self-validating workflow. For comparative analysis, we will benchmark MPFA against Buparlisib (BKM120) , a well-characterized pan-PI3K inhibitor that has undergone extensive clinical investigation. This direct comparison is essential for contextualizing the potency and cellular effects of our investigational compound.
The PI3K/Akt/mTOR Signaling Axis: Our Therapeutic Target
The PI3K/Akt/mTOR pathway is a tightly regulated signaling cascade crucial for normal cellular function. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, initiating a downstream cascade that promotes cell growth, survival, and proliferation while inhibiting apoptosis. In many cancers, mutations in components of this pathway, such as activating mutations in the PIK3CA gene, lead to its constitutive activation, driving tumorigenesis.
Caption: Hypothesized mechanism of MPFA as a PI3K inhibitor.
Part 1: Foundational Validation - Does MPFA Impact Cancer Cell Viability?
The first and most fundamental question is whether MPFA exhibits any biological effect on cancer cells. A cell viability assay provides a quantitative measure of cytotoxicity or cytostatic activity. We will employ the MTT assay, a colorimetric method that measures the metabolic activity of living cells.
Rationale for Experimental Choices:
-
Cell Line: We will use the MCF-7 breast cancer cell line. This line is well-characterized, readily available, and, crucially, harbors an activating E545K mutation in the PIK3CA gene. This renders the PI3K pathway constitutively active, making MCF-7 cells particularly sensitive to PI3K inhibitors and thus an excellent model system for our hypothesis.
-
Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted standard for assessing cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals, providing a direct readout of metabolic activity.
-
Controls: Buparlisib will be used as a positive control to confirm the sensitivity of the assay and the cell line to PI3K inhibition. A vehicle control (e.g., 0.1% DMSO) is essential to account for any effects of the solvent used to dissolve the compounds.
Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere and resume logarithmic growth for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
Compound Preparation: Prepare a 2X serial dilution of MPFA and Buparlisib in complete growth medium. A typical concentration range for an initial screen is from 100 µM down to 1 nM. Also, prepare a 2X vehicle control.
-
Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells. Incubate for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability). Plot the normalized values against the logarithm of the compound concentration and fit a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).
Anticipated Results & Comparative Data
The primary output of this experiment is the IC₅₀ value, which represents the concentration of the compound required to inhibit cell viability by 50%.
| Compound | Target | Cell Line | IC₅₀ (nM) [Hypothetical Data] |
| MPFA | PI3K (Hypothesized) | MCF-7 | 150 |
| Buparlisib | Pan-PI3K | MCF-7 | 50 |
An IC₅₀ value in the nanomolar to low micromolar range for MPFA would be a strong indicator of potent anti-proliferative activity, warranting further investigation into its mechanism of action.
Part 2: Mechanistic Validation - Does MPFA Directly Inhibit PI3K?
A positive result in the cell viability assay is encouraging, but it does not prove that MPFA works by inhibiting PI3K. The observed effect could be due to off-target toxicity. Therefore, the next critical step is to perform a biochemical assay to determine if MPFA directly engages and inhibits the PI3K enzyme.
Rationale for Experimental Choices:
-
Assay: A cell-free kinase assay, such as an ADP-Glo™ Kinase Assay, provides a direct measure of enzyme activity. This assay quantifies the amount of ADP produced during the kinase reaction. Inhibition of the kinase results in a lower ADP signal. This in vitro system isolates the enzyme from other cellular components, ensuring that any observed inhibition is due to a direct interaction between the compound and the target protein.
-
Enzyme: We will use recombinant human PI3Kα (the isoform encoded by PIK3CA) to directly test our hypothesis.
Detailed Protocol: PI3Kα ADP-Glo™ Kinase Assay
-
Reagent Preparation: Prepare all reagents as per the manufacturer's protocol (e.g., Promega ADP-Glo™ Kinase Assay). This includes the kinase buffer, ATP, PIP2 substrate, and recombinant PI3Kα enzyme.
-
Compound Plating: Serially dilute MPFA and Buparlisib in the appropriate buffer and plate them in a 384-well plate.
-
Kinase Reaction:
-
Add the PI3Kα enzyme to each well.
-
Add the ATP and PIP2 substrate mixture to initiate the kinase reaction.
-
Incubate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Analysis: Normalize the luminescence signal to the vehicle control (100% activity). Plot the normalized values against the log of compound concentration and fit the curve to determine the biochemical IC₅₀.
Anticipated Results & Comparative Data
This experiment will yield a biochemical IC₅₀ value, indicating the concentration of the compound needed to inhibit the enzyme's activity by 50% in a purified system.
| Compound | Target | Biochemical IC₅₀ (nM) [Hypothetical Data] |
| MPFA | PI3Kα | 85 |
| Buparlisib | PI3Kα | 25 |
A biochemical IC₅₀ that is reasonably close to the cellular IC₅₀ would strongly support the hypothesis that the anti-proliferative effect of MPFA is mediated through the direct inhibition of PI3K.
Part 3: Cellular Pathway Validation - Does MPFA Modulate PI3K Signaling?
Having established that MPFA can inhibit PI3K activity in a cell-free system, the final validation step is to confirm that it engages its target and modulates the downstream signaling pathway within a cellular context. Western blotting is the gold-standard technique for this purpose.
Rationale for Experimental Choices:
-
Method: Western blotting allows for the visualization and quantification of specific proteins. Crucially, by using phospho-specific antibodies, we can measure the phosphorylation state of key signaling nodes, which is a direct readout of pathway activity.
-
Key Readouts:
-
Phospho-Akt (Ser473): Akt is the direct downstream effector of PI3K. Its phosphorylation at Serine 473 is a canonical marker of PI3K pathway activation. A potent PI3K inhibitor should dramatically reduce p-Akt levels.
-
Phospho-S6K (Thr389): S6 Kinase is a downstream effector of mTORC1, which is itself activated by Akt. Analyzing p-S6K confirms that the inhibition of PI3K propagates through the pathway.
-
Total Akt & Total S6K: These are used as loading controls to ensure that any changes observed in the phosphorylated forms are due to a change in signaling, not a change in the total amount of the protein.
-
Caption: A tiered workflow for the in vitro validation of MPFA.
Detailed Protocol: Western Blot for Pathway Analysis
-
Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with MPFA and Buparlisib at concentrations around their respective cellular IC₅₀ values (e.g., 1x and 5x IC₅₀) for 2-4 hours. Include a vehicle control.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates and separate them by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C (e.g., rabbit anti-p-Akt (Ser473), rabbit anti-p-S6K (Thr389), rabbit anti-Akt, rabbit anti-S6K).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signals to their respective total protein signals.
Anticipated Results
A successful experiment will show a dose-dependent decrease in the phosphorylation of both Akt and S6K in cells treated with MPFA, similar to the effect observed with the positive control, Buparlisib. The total protein levels should remain unchanged. This result provides compelling evidence that MPFA's anti-proliferative effects are mediated through the targeted inhibition of the PI3K signaling pathway.
Conclusion: Synthesizing the Evidence
This guide outlines a logical and rigorous three-tiered approach to validate the in vitro activity of this compound. By progressing from a broad phenotypic screen to specific biochemical and cellular mechanism-of-action studies, researchers can build a comprehensive evidence package. If MPFA demonstrates a potent anti-proliferative effect (Part 1), directly inhibits PI3Kα enzyme activity (Part 2), and suppresses downstream PI3K signaling in cancer cells (Part 3), the collective data would strongly validate its proposed mechanism and establish it as a credible lead compound for further preclinical development. This structured, comparative approach ensures that the data generated is not only robust but also properly contextualized against an established benchmark, providing a clear path forward in the drug discovery pipeline.
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A Senior Application Scientist's Guide to the Comparative Analysis of Furoic Acid Derivatives in Cancer Cell Lines
Introduction: The Promise of the Furan Scaffold in Oncology
The furan ring, a simple five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry.[1] Its derivative, 2-furoic acid, first isolated from bran in 1780, serves as a versatile and "privileged" scaffold.[1] This means its core structure is capable of binding to multiple biological targets, making it an exceptional starting point for the development of novel therapeutics. In oncology, the furan nucleus is a recurring motif in compounds demonstrating significant anticancer activity.[2][3] Derivatives have been shown to induce cell cycle arrest, trigger programmed cell death (apoptosis), and inhibit key cellular processes essential for tumor growth.[2][4]
This guide provides a comprehensive framework for the comparative in vitro analysis of novel furoic acid derivatives. It is designed for researchers in drug discovery and chemical biology, offering both the strategic rationale and detailed protocols necessary for a rigorous evaluation of potential anticancer agents. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and reproducible scientific narrative.
Section 1: The Chemical Landscape & Structure-Activity Relationships (SAR)
The therapeutic efficacy of a furoic acid derivative is profoundly influenced by the chemical nature and position of its substituents. Modifications are typically made to the carboxylic acid group (e.g., forming esters, amides, or hydrazide-hydrazones) or at other positions on the furan ring. These changes alter the molecule's electronic properties, lipophilicity, and spatial arrangement, which in turn dictates its biological activity.
For instance, the conversion of the carboxylic acid to a hydrazide-hydrazone moiety has been a particularly fruitful strategy. This functional group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. Numerous studies have reported that novel hydrazone derivatives exhibit potent cytotoxic effects against a wide range of cancer cell lines, often surpassing the activity of established chemotherapeutic drugs like 5-fluorouracil.[5][6]
For the purpose of this guide, we will consider three hypothetical derivatives to illustrate the comparative process:
-
FA-1: A simple 2-furoic acid amide.
-
FA-2: A 2-furoic acid hydrazone with an electron-withdrawing group (e.g., a nitro-substituted phenyl ring).
-
FA-3: A 2-furoic acid hydrazone with an electron-donating group (e.g., a methoxy-substituted phenyl ring).
This selection allows for a direct comparison of how different electronic properties on a common scaffold may impact anticancer efficacy.
Section 2: A Validated Workflow for Comparative Efficacy Analysis
A systematic approach is crucial for generating high-quality, comparable data. The workflow must be logical, reproducible, and incorporate necessary controls to validate the findings at each step. The primary objective is to move from a broad screening for cytotoxicity to a more focused investigation of the mechanism of action for the most potent compounds.
The overall experimental strategy can be visualized as follows:
Section 3: Core Experimental Protocols
The trustworthiness of any comparative study rests on the meticulous execution of its experimental protocols. What follows are detailed, self-validating procedures for core assays.
Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7]
Causality: This assay is chosen for its high throughput and sensitivity. It relies on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Select a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) to assess tissue-specific sensitivity.[5]
-
Trypsinize and count cells, then seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[8]
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.[9]
-
-
Compound Treatment:
-
Prepare stock solutions of the furoic acid derivatives (FA-1, FA-2, FA-3) and a positive control (e.g., Doxorubicin) in sterile DMSO.
-
Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).
-
Incubate the plates for 48-72 hours.[8]
-
-
MTT Addition and Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curves and determine the IC₅₀ value (the concentration of a drug that inhibits cell growth by 50%) using non-linear regression analysis.[8]
-
Protocol 2: Quantification of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is a gold standard for detecting and differentiating between early apoptotic, late apoptotic, and necrotic cells.
Causality: In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) and can be used to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Step-by-Step Methodology:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with the lead furoic acid derivative (e.g., the one with the lowest IC₅₀) at its determined IC₅₀ concentration for 24 or 48 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The data will allow for the quantification of four cell populations:
-
Live cells: Annexin V-negative / PI-negative.
-
Early apoptotic cells: Annexin V-positive / PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.
-
Necrotic cells: Annexin V-negative / PI-positive.
-
-
Section 4: Data Interpretation and Comparative Analysis
The ultimate goal is to synthesize the collected data into a coherent narrative that links chemical structure to biological function.
Quantitative Data Summary
Summarizing cytotoxicity data in a table allows for a direct and clear comparison of the potency of each derivative across different cancer cell lines.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Furoic Acid Derivatives after 72h Treatment
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) |
| FA-1 (Amide) | >100 | >100 | >100 |
| FA-2 (Hydrazone-NO₂) | 8.5 ± 1.2 | 12.3 ± 2.1 | 5.2 ± 0.8 |
| FA-3 (Hydrazone-OCH₃) | 25.4 ± 3.5 | 38.1 ± 4.6 | 19.8 ± 2.9 |
| Doxorubicin (Control) | 0.9 ± 0.2 | 1.5 ± 0.3 | 0.7 ± 0.1 |
Note: Data are presented as mean ± SD and are hypothetical for illustrative purposes.
Interpretation: From this hypothetical data, we can draw several conclusions:
-
The simple amide derivative FA-1 shows negligible activity.
-
The hydrazone derivatives (FA-2 , FA-3 ) are significantly more potent, highlighting the importance of this functional group.[6]
-
FA-2 , with its electron-withdrawing nitro group, is the most potent compound, particularly against the HCT-116 colon cancer cell line. This suggests that the electronic properties of the substituent play a critical role in its anticancer activity.
Mechanistic Insights from Apoptosis Data
Assuming FA-2 was identified as the lead compound, the apoptosis assay would reveal how it induces cell death. A significant increase in the Annexin V-positive cell population would confirm that FA-2's cytotoxic effect is mediated through the induction of apoptosis.
Further investigation using Western blotting could probe the molecular machinery involved. For example, many cytotoxic agents induce apoptosis via the intrinsic (mitochondrial) pathway.[4] This pathway is regulated by the Bcl-2 family of proteins. An effective pro-apoptotic compound would be expected to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2.[4]
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to the comparative analysis of furoic acid derivatives in cancer cell lines. By integrating cytotoxicity screening with mechanistic studies, researchers can effectively identify promising lead compounds and elucidate their structure-activity relationships. The hypothetical data for FA-1, FA-2, and FA-3 illustrate a common trend where derivatization into hydrazones enhances anticancer activity, with electronic factors fine-tuning this potency.
The most promising derivatives identified through this in vitro workflow should subsequently be evaluated for other pharmacological properties, such as selectivity against non-cancerous cell lines, metabolic stability, and ultimately, efficacy in preclinical in vivo animal models.[10][11] This structured, multi-faceted approach is fundamental to advancing novel furan-based compounds from the laboratory bench to potential clinical applications.
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ResearchGate. (2019). (PDF) Synthesis, cytotoxicity against cancer and normal cell lines of novel hydrazide–hydrazone derivatives bearing 5H-chromen-5-one. Available at: [Link]
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ResearchGate. (2024). (PDF) Anti-cancer Activity of Novel Series of Furoic Acid Hydrazides Derivatives individually and in Combination with Olive Leaves Extract. Available at: [Link]
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MDPI. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Furoic Acid Quantification
This guide provides an in-depth comparison of common analytical techniques for the quantification of furoic acid and outlines a framework for the cross-validation of these methods. As researchers, scientists, and drug development professionals, ensuring data consistency across different analytical platforms or laboratories is paramount. This document is structured to provide not just protocols, but the scientific rationale behind method selection and validation, ensuring your analytical strategy is robust, reliable, and compliant with regulatory expectations.
The Analytical Imperative: Why Accurate Furoic Acid Quantification Matters
A Comparative Overview of Key Analytical Techniques
The choice of an analytical method is a balance of sensitivity, selectivity, cost, and the complexity of the sample matrix. Here, we compare the three most prevalent techniques for furoic acid quantification.
Logical Framework for Method Selection
The decision to use a particular method is driven by the analytical objective. The following diagram illustrates a typical decision-making workflow.
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A Comparative Guide to the Synthesis of 5-Aryl-2-Furoic Acids: Efficacy, Practicality, and Green Chemistry Perspectives
For Researchers, Scientists, and Drug Development Professionals
The 5-aryl-2-furoic acid scaffold is a privileged motif in medicinal chemistry and materials science, valued for its structural rigidity and diverse biological activities. The efficient and selective synthesis of these compounds is therefore a critical endeavor for chemists in both academic and industrial settings. This guide provides an in-depth comparison of the primary synthetic routes to 5-aryl-2-furoic acids, evaluating them based on efficacy, substrate scope, operational simplicity, and green chemistry principles.
Introduction to Synthetic Strategies
The construction of the C5-aryl bond on the 2-furoic acid core is predominantly achieved through transition metal-catalyzed cross-coupling reactions. The choice of synthetic route is often dictated by factors such as the availability of starting materials, functional group tolerance, desired scale, and cost. This guide will focus on the most prevalent and powerful methods: Palladium-catalyzed Suzuki-Miyaura, Negishi, and Hiyama couplings, as well as the emerging strategy of direct C-H arylation.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic organic chemistry for the formation of C-C bonds. These methods typically involve the reaction of a 5-halo-2-furoic acid derivative with an organometallic aryl reagent.
The Suzuki-Miyaura Coupling: The Workhorse of Arylation
The Suzuki-Miyaura coupling is arguably the most widely used method for the synthesis of 5-aryl-2-furoic acids due to its operational simplicity, the commercial availability and stability of boronic acid reagents, and the generation of non-toxic inorganic byproducts.
Reaction Scheme:
Figure 2: General scheme for Negishi coupling.
Causality Behind Experimental Choices:
-
Organozinc Reagents: These are typically prepared in situ from the corresponding aryl halide and activated zinc metal, or via transmetalation from an organolithium or Grignard reagent. This adds an extra step to the procedure but provides highly reactive coupling partners.
-
Catalyst: Both palladium and nickel catalysts are effective for Negishi couplings. Nickel catalysts can be a more cost-effective option.
Efficacy and Data:
While specific comparative data for 5-aryl-2-furoic acid synthesis is limited, studies on similar heterocyclic systems suggest that Negishi coupling can be highly efficient, sometimes outperforming Suzuki coupling for particular substrates. However, the moisture and air sensitivity of the organozinc reagents can be a practical drawback.
The Hiyama Coupling: A Fluoride-Activated Approach
The Hiyama coupling employs organosilanes as the aryl source. [1]A key feature of this reaction is the requirement for an activating agent, typically a fluoride source like TBAF (tetrabutylammonium fluoride), to cleave the C-Si bond and facilitate transmetalation. [2] Reaction Scheme:
Figure 3: General scheme for Hiyama coupling.
Causality Behind Experimental Choices:
-
Organosilanes: These reagents are generally stable, non-toxic, and easy to handle. A variety of arylsilanes are commercially available or can be readily prepared.
-
Fluoride Activator: The choice and amount of the fluoride source are critical for the success of the reaction. Anhydrous conditions are often preferred to prevent protodesilylation of the organosilane.
Efficacy and Data:
The Hiyama coupling is a versatile method with a broad substrate scope. [3]Fluoride-free protocols have also been developed, which can be advantageous for substrates sensitive to fluoride ions.
Direct C-H Arylation: An Atom-Economical Alternative
Direct C-H arylation has emerged as a highly attractive strategy as it avoids the pre-functionalization of the furan ring, thus reducing the number of synthetic steps and improving atom economy. This approach involves the direct coupling of a C-H bond on the furan ring with an aryl halide.
Reaction Scheme:
Figure 4: General scheme for direct C-H arylation.
Challenges and Solutions:
A significant challenge in the direct arylation of 2-furoic acid is controlling the regioselectivity, as there are multiple C-H bonds available for activation. One study reported that the attempted direct arylation of 2-furoic acid resulted in an intractable mixture. [4]However, successful C5-selective arylations have been achieved on other furan derivatives. [5]A recent approach circumvents this issue by using an imidazole directing group at the 2-position, which facilitates Ru(II)-catalyzed C3-H arylation. [6][7]The directing group can then be removed to yield the 3-aryl-2-furoic acid derivative. While this is not a direct route to 5-aryl isomers, it highlights the potential of directing group strategies to control regioselectivity.
Comparative Efficacy and Green Chemistry Metrics
When comparing these synthetic routes, it is essential to consider not only the reaction yield but also the overall efficiency and environmental impact. Green chemistry metrics, such as Atom Economy and Process Mass Intensity (PMI), provide a quantitative framework for this evaluation.
| Synthetic Route | Key Advantages | Key Disadvantages | Atom Economy | Process Mass Intensity (PMI) |
| Suzuki-Miyaura Coupling | High functional group tolerance; stable and available reagents; non-toxic byproducts. | Requires pre-functionalization of both coupling partners. | Moderate | Moderate |
| Negishi Coupling | High reactivity; mild reaction conditions. | Moisture/air-sensitive reagents; stoichiometric metal waste. | Moderate | High |
| Hiyama Coupling | Stable and non-toxic organosilanes. | Requires a stoichiometric activator (often fluoride); can be expensive. | Moderate | High |
| Direct C-H Arylation | High atom economy; fewer synthetic steps. | Challenges with regioselectivity; can require harsh conditions or directing groups. | High | Low (in principle) |
Table 2: Qualitative comparison of synthetic routes.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a 5-Halo-2-furoic acid derivative
This protocol is adapted from a similar procedure for 5-bromonicotinic acid. [8]
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the 5-halo-2-furoic acid derivative (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0-3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Subsequently, add the degassed solvent (e.g., DMF or a dioxane/water mixture) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. If a biphasic system is used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Conclusion and Future Outlook
For the synthesis of 5-aryl-2-furoic acids, the Suzuki-Miyaura coupling remains the most reliable and versatile method for general laboratory applications, offering a good balance of high yields, broad substrate scope, and operational simplicity. The Negishi and Hiyama couplings represent valuable alternatives, particularly when dealing with challenging substrates or when exploring different reactivity patterns.
The future of 5-aryl-2-furoic acid synthesis will likely be dominated by the continued development of direct C-H arylation methods. Overcoming the current challenges of regioselectivity and catalyst efficiency will pave the way for more sustainable and atom-economical syntheses, aligning with the principles of green chemistry. As new catalytic systems are discovered, the direct coupling of 2-furoic acid with a wide range of aryl partners in a single, high-yielding step will become an increasingly viable and attractive option for researchers in all fields of chemistry.
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A Comparative Guide to the Validation of a Pharmacophore Model for Furoic Acid Analogs
Introduction: The Imperative of Rigorous Pharmacophore Model Validation
In the landscape of computer-aided drug design (CADD), pharmacophore modeling stands as a cornerstone for identifying novel bioactive molecules.[1][2] A pharmacophore model encapsulates the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target.[1][3] For furoic acid and its analogs, a class of compounds with a versatile furan scaffold recognized for a broad spectrum of biological activities including antimicrobial and anti-inflammatory properties, a well-defined pharmacophore model can significantly accelerate the discovery of potent therapeutic agents.[4][5] However, the predictive power of any pharmacophore model is only as robust as its validation.[1][6] This guide provides an in-depth, comparative analysis of essential validation methodologies, offering researchers a framework for establishing the scientific credibility of their pharmacophore models for furoic acid analogs.
The validation process is not a mere box-ticking exercise; it is a critical step to ensure that the model can effectively distinguish between active and inactive compounds, a cornerstone of successful virtual screening campaigns.[1][7][8] Neglecting rigorous validation can lead to costly and time-consuming pursuits of false positives. This guide will dissect and compare key validation techniques, elucidating the causality behind their application and providing actionable protocols for their implementation.
Pillar I: Internal Validation - Assessing Model Robustness and Statistical Significance
Internal validation techniques are employed to evaluate the stability and statistical relevance of the generated pharmacophore model using the initial training set data. These methods are crucial for ensuring that the model is not a product of chance correlation.
Fischer's Randomization Test: A Litmus Test for Statistical Significance
The Fischer randomization test is a fundamental method to assess the statistical significance of a pharmacophore hypothesis.[1][7] The underlying principle is to determine whether the correlation between the chemical features and the biological activity of the training set molecules is genuine or random.
Causality Behind the Method: This test challenges the null hypothesis that there is no correlation between the structures and their activities. It achieves this by generating multiple "scrambled" datasets where the activity values of the training set molecules are randomly reassigned.[9][10] Pharmacophore models are then generated from these scrambled datasets. If the original, unscrambled model demonstrates a significantly better cost value or statistical fit than the models derived from the randomized data, it provides confidence that the initial correlation was not coincidental.[9][10]
Experimental Protocol: Fischer's Randomization Test
-
Data Preparation: Assemble the training set of furoic acid analogs with their corresponding experimental biological activities.
-
Hypothesis Generation: Generate the initial pharmacophore hypothesis using your preferred modeling software. Note the total cost, fixed cost, and null cost.
-
Randomization: Set the confidence level, typically to 95% or 99%. The software will then create multiple (e.g., 19 or 99) scrambled datasets by randomly shuffling the activity values among the training set compounds.
-
Hypothesis Generation from Scrambled Data: The software will attempt to generate a pharmacophore hypothesis for each scrambled dataset using the same parameters as the original model generation.
-
Analysis: Compare the cost of the original hypothesis with the costs of the hypotheses generated from the scrambled datasets. A statistically significant model will have a cost that is significantly lower than the costs of the models from the randomized data.
Cross-Validation: Leave-One-Out (LOO) and Leave-N-Out (LNO)
Cross-validation techniques are powerful for assessing the predictive performance of a model by systematically leaving out a portion of the training data.
Causality Behind the Method: The goal of cross-validation is to simulate how the model will perform on new, unseen data. By iteratively removing a molecule (LOO) or a small subset of molecules (LNO) from the training set, building a new model, and then predicting the activity of the excluded molecule(s), one can obtain a more realistic measure of the model's predictive power. This helps to identify models that are overfitted to the training data.
Experimental Protocol: Leave-One-Out Cross-Validation
-
Data Partitioning: From the training set of 'n' furoic acid analogs, remove one compound.
-
Model Generation: Generate a new pharmacophore model using the remaining 'n-1' compounds.
-
Prediction: Use the newly generated model to predict the activity of the excluded compound.
-
Iteration: Repeat steps 1-3 until every compound in the training set has been excluded once.
-
Analysis: Calculate the cross-validated correlation coefficient (q²) to assess the predictive ability of the model. A higher q² value indicates better predictive performance.
Pillar II: External Validation - Gauging Real-World Predictive Power
External validation is the ultimate test of a pharmacophore model's utility. It involves challenging the model with an external dataset of compounds that were not used in its creation.[11]
Test Set Validation: The Gold Standard for Predictive Accuracy
A well-curated external test set, comprising both active and inactive furoic acid analogs, is essential for a definitive assessment of the model's predictive capabilities.[7]
Causality Behind the Method: The test set serves as a proxy for a real-world screening scenario. By evaluating the model's ability to correctly identify the active compounds within this set while simultaneously rejecting the inactive ones, we can gauge its sensitivity and specificity.[1][12]
Experimental Protocol: Test Set Validation
-
Test Set Curation: Compile a diverse set of furoic acid analogs with known biological activities that were not included in the training set. This set should ideally contain a higher proportion of inactive to active compounds to mimic a real screening library.
-
Pharmacophore Screening: Use the validated pharmacophore model as a 3D query to screen the test set.
-
Hit List Generation: Classify the compounds in the test set as "hits" (matching the pharmacophore) or "non-hits."
-
Performance Metrics Calculation: Evaluate the model's performance using the metrics outlined in the table below.
Decoy Set Screening: Assessing the Ability to Discriminate
A decoy set is a collection of molecules with similar physicochemical properties to the known active compounds but are assumed to be inactive.[7][13]
Causality Behind the Method: The purpose of a decoy set is to challenge the model's ability to distinguish true actives from structurally similar but inactive molecules. A robust pharmacophore model should ideally retrieve a high percentage of the known actives while rejecting the vast majority of the decoys. This is crucial for minimizing the false positive rate in a virtual screening campaign.[6]
Experimental Protocol: Decoy Set Screening
-
Decoy Set Generation: For each active furoic acid analog, generate a set of decoy molecules using tools like the DUD-E (Database of Useful Decoys, Enhanced) server.[6] These decoys will have similar molecular weight, logP, and other properties but different topologies.
-
Database Preparation: Create a database containing the known active furoic acid analogs and the generated decoy set.
-
Virtual Screening: Screen this combined database with the pharmacophore model.
-
Analysis: Calculate the Enrichment Factor (EF) and Receiver Operating Characteristic (ROC) curve to evaluate the model's performance.
Quantitative Comparison of Validation Metrics
A comprehensive validation strategy relies on a suite of statistical metrics to objectively assess the performance of the pharmacophore model.
| Metric | Formula | Interpretation | Ideal Value |
| Sensitivity | (TP / (TP + FN)) | The ability of the model to correctly identify active compounds. | 1 |
| Specificity | (TN / (TN + FP)) | The ability of the model to correctly reject inactive compounds.[1] | 1 |
| Enrichment Factor (EF) | ((Ha / Ht) / (A / D)) | The ratio of the concentration of active compounds in the hit list to the concentration of active compounds in the entire database.[13][14] An EF > 1 indicates the model performs better than random selection.[15] | High |
| Güner-Henry (GH) Score | ((Ha(3A + Ht)) / (4HtA)) * (1 - ((Ht - Ha) / (D - A))) | A comprehensive metric that considers sensitivity, yield of actives, and enrichment factor.[13][16][17] A score > 0.7 indicates a very good model.[13][17] | 1 |
| Area Under the ROC Curve (AUC) | Integral of the ROC curve | Represents the probability that the model will rank a randomly chosen active compound higher than a randomly chosen inactive compound.[1][18] An AUC of 0.5 represents random performance, while 1.0 represents perfect discrimination.[1] | 1 |
Where: TP = True Positives, TN = True Negatives, FP = False Positives, FN = False Negatives, Ha = Number of actives in the hit list, Ht = Total number of hits, A = Total number of actives in the database, D = Total number of compounds in the database.
Visualizing the Validation Workflow
A clear workflow is essential for a systematic and reproducible validation process.
Caption: Workflow for rigorous pharmacophore model validation.
Comparative Analysis of Validation Strategies
| Validation Method | Primary Objective | Strengths | Limitations | Best Suited For |
| Fischer's Randomization | Assess statistical significance. | Simple to implement; provides a clear statistical readout. | Does not directly measure predictive power on new data. | Initial assessment of model validity. |
| Cross-Validation | Evaluate predictive power and robustness. | Provides a good estimate of performance on unseen data; helps detect overfitting. | Can be computationally intensive for large datasets. | Optimizing model parameters and ensuring generalizability. |
| Test Set Validation | Measure real-world predictive accuracy. | The most direct and reliable measure of predictive performance.[7] | Performance is highly dependent on the quality and diversity of the test set. | Final validation before deploying the model for large-scale virtual screening. |
| Decoy Set Screening | Assess the ability to discriminate actives from inactives. | Effectively evaluates the model's ability to avoid false positives. | The quality of the decoy set is critical; poorly generated decoys can give misleading results. | Fine-tuning the model to improve its selectivity. |
Conclusion: A Multi-Faceted Approach to Confident Model Deployment
The validation of a pharmacophore model for furoic acid analogs is not a linear process but rather an iterative cycle of testing, analysis, and refinement. A robust validation strategy should not rely on a single metric but should integrate both internal and external validation techniques to build a comprehensive picture of the model's strengths and weaknesses. By employing Fischer's randomization for statistical confidence, cross-validation for robustness, and rigorous external validation with test and decoy sets, researchers can proceed with a high degree of confidence in their model's ability to identify novel and potent furoic acid-based therapeutic candidates. This multi-faceted approach ensures that the subsequent virtual screening efforts are built on a solid and scientifically validated foundation.
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A Comprehensive Guide to Assessing the Selectivity of 5-(3-Methoxyphenyl)-2-furoic acid for Its Target
In the landscape of modern drug discovery, the precise characterization of a small molecule's interaction with its intended biological target is paramount. A molecule's efficacy is intrinsically linked to its selectivity – its ability to engage the desired target with high affinity while minimizing interactions with other proteins, thereby reducing the potential for off-target effects and toxicity. This guide provides a detailed framework for assessing the selectivity of the novel compound 5-(3-Methoxyphenyl)-2-furoic acid.
For the purpose of this illustrative guide, we will consider this compound as a potent inhibitor of a hypothetical serine/threonine kinase, herein referred to as "Kinase X." This guide will delineate a multi-tiered strategy, combining robust biochemical and cell-based assays, to comprehensively profile the selectivity of this compound. The principles and methodologies described are broadly applicable to the characterization of other small molecule inhibitors.
Foundational Principles of Selectivity Profiling
Selectivity is not an absolute measure but rather a spectrum. A compound deemed "selective" typically exhibits a significantly higher potency for its intended target compared to a panel of other related and unrelated proteins. A common benchmark in biochemical assays is a 10- to 100-fold difference in potency (IC50 or Ki values) for the primary target versus off-targets[1]. However, the biological significance of this selectivity must always be interpreted in the context of cellular and in vivo systems[2].
Our assessment of this compound will be structured around two core pillars:
-
Biochemical Selectivity: Direct measurement of the compound's interaction with a broad panel of purified enzymes. This approach provides a clear, quantitative measure of intrinsic affinity.
-
Cellular Selectivity: Evaluation of the compound's effects within a complex biological system, which offers insights into target engagement, membrane permeability, and potential off-target effects in a more physiologically relevant context[3][4][5].
Biochemical Selectivity Profiling: A Tiered Approach
A cost-effective and efficient strategy for biochemical profiling involves a tiered approach[6]. We will begin with a broad, single-concentration screen, followed by more detailed dose-response studies for any identified "hits."
Tier 1: Large-Scale Kinase Panel Screening
The initial step is to screen this compound at a single, high concentration (e.g., 10 µM) against a large panel of kinases. Several commercial services offer comprehensive kinase profiling across the human kinome[6]. This initial screen serves to rapidly identify potential off-targets.
Experimental Protocol: Single-Concentration Kinase Inhibition Assay (Radiometric)
-
Assay Preparation: Prepare a reaction buffer containing the purified kinase, its specific substrate (e.g., a peptide or protein), and [γ-³³P]-ATP.
-
Compound Addition: Add this compound to the reaction mixture at a final concentration of 10 µM. Include a vehicle control (e.g., DMSO) and a known potent inhibitor of the respective kinase as a positive control.
-
Reaction Initiation and Incubation: Initiate the kinase reaction and incubate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Reaction Termination and Substrate Capture: Stop the reaction and capture the phosphorylated substrate on a filter membrane.
-
Quantification: Wash the filter to remove unincorporated [γ-³³P]-ATP and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control.
Data Presentation: Tier 1 Kinase Panel Screen
| Kinase Target | Percent Inhibition at 10 µM |
| Kinase X (On-Target) | 98% |
| Kinase A | 85% |
| Kinase B | 72% |
| Kinase C | 45% |
| ... (400+ other kinases) | < 20% |
Table 1: Representative data from a single-concentration kinase panel screen for this compound.
Tier 2: IC50 Determination for Hits
Any kinase exhibiting significant inhibition (typically >70%) in the Tier 1 screen should be subjected to a full dose-response analysis to determine the half-maximal inhibitory concentration (IC50)[6][7].
Experimental Protocol: Dose-Response IC50 Determination
-
Serial Dilution: Prepare a series of dilutions of this compound (e.g., 10-point, 3-fold serial dilution).
-
Assay Performance: Perform the kinase inhibition assay as described in section 2.1 for each concentration of the compound.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Data Presentation: Comparative IC50 Values
| Kinase Target | IC50 (nM) | Selectivity Fold (vs. Kinase X) |
| Kinase X (On-Target) | 15 | - |
| Kinase A | 150 | 10 |
| Kinase B | 800 | 53 |
Table 2: IC50 values and selectivity fold for this compound against on-target and key off-targets.
Orthogonal Biochemical Assays
To validate the initial findings and rule out assay-specific artifacts, it is crucial to employ an orthogonal biochemical assay with a different detection modality. A thermal shift assay (TSA) is an excellent choice as it measures direct binding to the kinase rather than inhibition of its catalytic activity[2][8].
Experimental Protocol: Thermal Shift Assay (TSA)
-
Reaction Setup: In a qPCR plate, mix the purified kinase with a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange).
-
Compound Addition: Add varying concentrations of this compound.
-
Thermal Denaturation: Gradually increase the temperature in a qPCR instrument and monitor the fluorescence. As the protein unfolds, the dye binds to the exposed hydrophobic core, causing an increase in fluorescence.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A shift in Tm (ΔTm) in the presence of the compound indicates binding and stabilization of the protein.
Workflow for Biochemical Selectivity Profiling
Caption: A tiered workflow for biochemical selectivity profiling.
Cellular Selectivity Profiling: Bridging the Gap to Physiology
While biochemical assays are invaluable, they do not fully recapitulate the complexity of a cellular environment[4][9][10]. Cellular assays are essential to confirm that the observed biochemical potency and selectivity translate to a biological system.
Target Engagement Assays
Directly measuring the binding of this compound to Kinase X inside living cells is a powerful method to confirm target engagement. NanoBRET (Bioluminescence Resonance Energy Transfer) is a widely used technology for this purpose.
Experimental Protocol: NanoBRET Target Engagement Assay
-
Cell Line Generation: Create a stable cell line expressing Kinase X fused to a NanoLuc luciferase enzyme.
-
Cell Plating: Plate the cells in a multi-well plate.
-
Compound and Tracer Addition: Add a fluorescently labeled tracer that binds to the ATP-binding pocket of Kinase X, along with varying concentrations of this compound.
-
BRET Measurement: Add the NanoLuc substrate. If the tracer is bound to the kinase, the energy from the luciferase will be transferred to the tracer, generating a BRET signal. This compound will compete with the tracer for binding, leading to a decrease in the BRET signal.
-
Data Analysis: Plot the BRET ratio against the compound concentration to determine the cellular IC50.
Cell-Based Functional Assays
To assess the functional consequences of Kinase X inhibition, a cell-based assay that measures a downstream signaling event is required. For a kinase, this often involves measuring the phosphorylation of a known substrate.
Experimental Protocol: Western Blotting for Substrate Phosphorylation
-
Cell Treatment: Treat cells expressing Kinase X with a range of concentrations of this compound for a specified duration.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the Kinase X substrate, and another primary antibody for the total substrate protein (as a loading control).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.
Phenotypic and Off-Target Cellular Assays
To probe for broader cellular effects and potential off-target liabilities, a panel of phenotypic assays can be employed.
-
Proliferation/Cytotoxicity Assays: Assays such as MTT or CellTiter-Glo can determine if the compound has a general cytotoxic effect on different cell lines (both those dependent on and independent of Kinase X)[11]. High cytotoxicity in cell lines not expressing the target may indicate off-target effects.
-
Reporter Gene Assays: If Kinase X is known to regulate a specific transcription factor, a reporter gene assay can be used to measure the compound's effect on this pathway[12].
Signaling Pathway of Kinase X Inhibition
Caption: Inhibition of Kinase X by the compound blocks substrate phosphorylation.
Data Presentation: Comparison of Biochemical and Cellular Potency
| Assay Type | Endpoint | Potency (IC50, nM) |
| Biochemical | Kinase X Inhibition (Radiometric) | 15 |
| Cellular | Kinase X Target Engagement (NanoBRET) | 85 |
| Cellular | Substrate Phosphorylation Inhibition | 120 |
| Cellular | Cell Proliferation (Kinase X dependent) | 250 |
| Cellular | Cell Proliferation (Kinase X independent) | >10,000 |
Table 3: A summary of potency values for this compound from various assays. A significant drop-off in potency between biochemical and cellular assays can indicate issues with cell permeability or efflux.
Comparative Analysis and Interpretation
The ultimate goal of this comprehensive assessment is to build a "selectivity profile" for this compound. By comparing the on-target potency with the off-target potencies from both biochemical and cellular assays, we can make an informed decision about its suitability as a selective chemical probe or a drug lead.
An ideal selective inhibitor will exhibit:
-
High on-target potency in both biochemical and cellular assays.
-
A large selectivity window (e.g., >100-fold) against other kinases and cellular pathways.
-
A clear correlation between target engagement and the desired cellular phenotype.
Conclusion
The assessment of selectivity is a critical and multifaceted process in drug discovery. By employing a systematic and tiered approach that integrates both biochemical and cell-based methodologies, researchers can gain a deep understanding of the pharmacological profile of a compound like this compound. This rigorous evaluation is essential for validating its mechanism of action, predicting potential liabilities, and ultimately guiding its progression towards therapeutic application.
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A Researcher's Guide to the Metabolic Stability of Furoic Acid Derivatives: A Comparative Study
For researchers in drug discovery, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. Unfavorable metabolic liabilities can lead to rapid clearance, low bioavailability, and the formation of toxic byproducts. Furoic acid, a five-membered aromatic heterocycle, is a common scaffold in medicinal chemistry, appearing in drugs ranging from the antihypertensive agent prazosin to the antimicrobial diloxanide furoate.[1][2][3] However, the furan ring itself is a structural alert, known to be susceptible to metabolic activation into reactive intermediates.[4][5] This guide provides a comparative study of the metabolic stability of furoic acid derivatives, offering insights into structure-metabolism relationships and providing detailed experimental protocols for in vitro evaluation.
The Metabolic Fate of Furoic Acid Derivatives: A Tale of Two Pathways
The metabolic journey of a furoic acid derivative is primarily dictated by two competing pathways: Phase I oxidation , primarily of the furan ring, and Phase II conjugation of the carboxylic acid moiety. The balance between these pathways is heavily influenced by the specific structural features of the derivative .
Phase I Metabolism: The Vulnerable Furan Ring
The furan ring is electron-rich, making it a target for oxidative enzymes, particularly the cytochrome P450 (CYP) superfamily.[4] CYP-mediated oxidation can lead to the formation of highly reactive electrophilic intermediates, such as epoxides or cis-enediones.[5] These reactive metabolites are a significant concern as they can covalently bind to cellular nucleophiles like proteins and DNA, potentially triggering toxicity.[4] The specific CYP isoforms involved can vary, but CYP2E1 is often implicated in furan metabolism.
The substitution pattern on the furan ring plays a crucial role in its susceptibility to oxidation. Electron-withdrawing groups adjacent to the furan ring can decrease its electron density, potentially reducing the rate of CYP-mediated oxidation and improving metabolic stability.[6]
A notable example of furan ring metabolism is seen with prazosin. In vitro studies have identified ring-opened metabolites that arise from the oxidative cleavage of the furan ring, providing evidence for the formation of a reactive γ-keto-α,β-unsaturated aldehyde intermediate.[7][8]
Phase II Metabolism: Taming the Carboxylic Acid
The carboxylic acid group of furoic acid provides a handle for Phase II conjugation reactions, which generally lead to more water-soluble and readily excretable metabolites. The most common conjugation pathway for carboxylic acids is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[9][10] This process involves the formation of an acyl glucuronide.[11][12]
While often considered a detoxification pathway, acyl glucuronides themselves can be chemically reactive and have been implicated in idiosyncratic adverse drug reactions.[9][13] Several UGT isoforms, including UGT1A3, UGT1A9, and UGT2B7, are known to catalyze the glucuronidation of carboxylic acids, with UGT2B7 often playing a major role.[10]
The metabolism of diloxanide furoate exemplifies the importance of ester hydrolysis followed by conjugation. This prodrug is hydrolyzed in the gastrointestinal tract to release furoic acid and the active component, diloxanide. The diloxanide then undergoes extensive glucuronidation.[3][14][15][16]
Below is a diagram illustrating the major metabolic pathways for furoic acid derivatives.
Caption: Major metabolic pathways of furoic acid derivatives.
Comparative Analysis of Metabolic Stability: A Structure-Metabolism Relationship Study
To illustrate the impact of structural modifications on metabolic stability, we present a comparative analysis of a hypothetical series of furoic acid derivatives. The data in the following table represents plausible outcomes from a human liver microsomal stability assay, based on established structure-metabolism relationships.
| Compound ID | Structure | Predicted t1/2 (min) | Predicted CLint (µL/min/mg protein) | Key Metabolic Pathway(s) |
| FA-01 | Furoic Acid | > 60 | < 5 | Glucuronidation |
| FA-02 | Methyl Furoate | 25 | 55 | Ester Hydrolysis, Ring Oxidation |
| FA-03 | Ethyl Furoate | 40 | 35 | Ester Hydrolysis, Ring Oxidation |
| FA-04 | Furoamide | 55 | 25 | Amide Hydrolysis, Ring Oxidation |
| FA-05 | N-Methyl Furoamide | > 60 | < 10 | Amide Hydrolysis (slower), Ring Oxidation |
| FA-06 | 5-Nitro-Furoic Acid Methyl Ester | 45 | 31 | Ester Hydrolysis, Reduced Ring Oxidation |
Interpretation of the Comparative Data:
-
Ester vs. Amide: The simple methyl ester FA-02 is predicted to be less stable than the corresponding primary amide FA-04 . This is consistent with the general understanding that esters are often more susceptible to hydrolysis by esterases present in liver microsomes than amides are to amidases.[17][18]
-
Steric Hindrance: Increasing the steric bulk of the ester from methyl (FA-02 ) to ethyl (FA-03 ) is predicted to slightly increase the metabolic half-life, likely by slowing the rate of esterase-mediated hydrolysis.
-
Amide Substitution: The N-methyl amide FA-05 is significantly more stable than the primary amide FA-04 . Substitution on the amide nitrogen can sterically hinder the approach of amidases, thereby increasing metabolic stability.
-
Electronic Effects on the Furan Ring: The introduction of a strong electron-withdrawing nitro group at the 5-position of the furan ring in FA-06 is predicted to increase the stability of the furan ring towards oxidative metabolism compared to FA-02 .[6] While ester hydrolysis remains a clearance pathway, the reduced susceptibility to ring oxidation contributes to a longer half-life.
-
The Parent Acid: Furoic acid itself (FA-01 ) is predicted to be highly stable in a microsomal assay supplemented with NADPH, as the primary metabolic pathway, glucuronidation, is a Phase II reaction that requires the cofactor UDPGA, which is not typically included in standard Phase I microsomal stability assays.[19]
Experimental Protocol: Human Liver Microsomal Stability Assay
This protocol provides a detailed methodology for assessing the metabolic stability of furoic acid derivatives using human liver microsomes.
1. Reagent Preparation:
-
Phosphate Buffer (100 mM, pH 7.4): Prepare a stock solution and ensure the pH is accurately adjusted.
-
Test Compound Stock Solutions (10 mM in DMSO): Accurately weigh and dissolve test compounds in high-purity DMSO.
-
Working Solutions (125 µM in Acetonitrile): Dilute the DMSO stock solutions in acetonitrile.[20]
-
Human Liver Microsomes (20 mg/mL stock): Store at -80°C until use. On the day of the experiment, thaw on ice.
-
NADPH Regenerating System:
-
Stop Solution: Acetonitrile containing a suitable internal standard (e.g., a structurally similar compound with known stability and distinct mass).
2. Incubation Procedure:
The assay is typically performed in a 96-well plate format.[20]
-
Pre-incubation: In each well of a 96-well plate, add the required volume of phosphate buffer and human liver microsomes (final protein concentration typically 0.25-0.5 mg/mL).[21] Add the test compound working solution (final substrate concentration typically 1 µM).[19]
-
Equilibration: Incubate the plate at 37°C for 5-10 minutes with gentle shaking to allow the temperature to equilibrate.
-
Initiation: Start the metabolic reaction by adding the NADPH regenerating system to each well.[22] For negative controls, add phosphate buffer instead of the NADPH system.[23]
-
Time-point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in the respective wells by adding 3-5 volumes of ice-cold stop solution.[22][24] The 0-minute time point is crucial as it represents 100% of the initial compound concentration.
-
Protein Precipitation: After the final time point, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated microsomal proteins.[21]
3. LC-MS/MS Analysis:
-
Sample Transfer: Carefully transfer the supernatant from each well to a new 96-well plate for analysis.
-
LC Separation: Inject a small volume (e.g., 5 µL) of the supernatant onto an appropriate reversed-phase HPLC column (e.g., C18).[25] Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
MS/MS Detection: Analyze the eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize the MRM transitions for the parent compound and the internal standard.
4. Data Analysis and Calculation:
-
Quantification: Determine the peak area ratio of the test compound to the internal standard at each time point.
-
Depletion Curve: Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
Calculate Half-Life (t1/2): The elimination rate constant (k) is the negative of the slope of the linear regression line from the depletion curve. The half-life is calculated as:
-
t1/2 = 0.693 / k
-
-
Calculate Intrinsic Clearance (CLint): The in vitro intrinsic clearance is calculated using the following equation:[26]
-
CLint (µL/min/mg protein) = (0.693 / t1/2) * (Volume of incubation / mg of microsomal protein)
-
The following diagram illustrates the experimental workflow.
Caption: Workflow for the human liver microsomal stability assay.
Conclusion
The metabolic stability of furoic acid derivatives is a multifaceted issue governed by the interplay between Phase I oxidation of the furan ring and the metabolic fate of the carboxylic acid moiety and its derivatives. Understanding the structure-metabolism relationships is paramount for designing compounds with favorable pharmacokinetic properties. Derivatives with electron-withdrawing groups on the furan ring or more stable amide functionalities in place of esters tend to exhibit greater metabolic stability. The detailed in vitro microsomal stability assay protocol provided herein offers a robust and reproducible method for empirically determining these key parameters, enabling researchers to make data-driven decisions in the optimization of furoic acid-based drug candidates.
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Validating the Mechanism of Action of 5-(3-Methoxyphenyl)-2-furoic acid: A Comparative Guide for Researchers
A Senior Application Scientist's Perspective on Rigorous Target Validation
In the landscape of modern drug discovery, the identification of novel small molecules with therapeutic potential is merely the first step. The critical and often more challenging phase is the rigorous validation of their mechanism of action. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to validate the hypothesis that 5-(3-Methoxyphenyl)-2-furoic acid acts as an inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in cellular metabolism and a promising target in oncology.
This document deviates from a rigid template, instead offering a logical and scientifically sound progression of experiments. Each step is designed to build upon the last, creating a self-validating workflow that not only tests the primary hypothesis but also anticipates and addresses potential alternative explanations. We will explore the causality behind each experimental choice and objectively compare the performance of this compound with established NAMPT inhibitors.
The Hypothesis: Targeting the NAD⁺ Salvage Pathway
Cancer cells exhibit a heightened metabolic rate, making them particularly dependent on the constant supply of nicotinamide adenine dinucleotide (NAD⁺) for energy production, DNA repair, and various signaling processes.[1] NAMPT is the rate-limiting enzyme in the primary salvage pathway that synthesizes NAD⁺ from nicotinamide.[2] Its inhibition leads to NAD⁺ depletion, metabolic collapse, and ultimately, cancer cell death.[3] Several small molecule NAMPT inhibitors, such as FK866 and OT-82, have shown potent anti-tumor activity in preclinical models.[3][4]
The chemical structure of this compound, featuring a furoic acid moiety, presents a plausible scaffold for interaction with the NAMPT active site. This guide outlines the comprehensive experimental cascade required to validate this hypothesis.
Phase 1: In Vitro Enzymatic Characterization
The foundational step in validating a putative enzyme inhibitor is to demonstrate direct interaction and inhibition of the purified target protein.
Direct NAMPT Inhibition Assay
The initial experiment involves a cell-free enzymatic assay to determine if this compound directly inhibits NAMPT activity. A common method is a coupled-enzyme assay that measures the production of NAD⁺.[5][6]
Experimental Protocol: Coupled-Enzyme Fluorogenic Assay [6]
-
Reaction Setup: In a 96-well plate, combine purified recombinant human NAMPT enzyme with its substrates, nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP), in an appropriate assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound, a known NAMPT inhibitor (e.g., FK866) as a positive control, and a vehicle control (e.g., DMSO).
-
Coupled Reaction: Introduce the coupling enzymes, NMNAT (Nicotinamide Mononucleotide Adenylyltransferase) and a suitable dehydrogenase, along with their respective substrates. The NMN produced by NAMPT is converted to NAD⁺ by NMNAT, and the subsequent reduction of a fluorogenic substrate by the dehydrogenase generates a fluorescent signal proportional to NAMPT activity.
-
Data Acquisition: Measure the fluorescence intensity over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50).
Causality of Experimental Choice: This direct enzymatic assay is crucial to confirm that the compound's effect is not due to downstream cellular effects but is a direct consequence of interacting with the NAMPT enzyme. The use of a known inhibitor as a positive control validates the assay's performance.
Comparative Analysis:
| Compound | Putative MOA | Typical IC50 Range (NAMPT) |
| This compound | NAMPT Inhibition (Hypothesized) | To be determined |
| FK866 (Daporinad) | Potent and specific NAMPT inhibitor | 0.09 nM[4] |
| OT-82 | Potent and selective NAMPT inhibitor | 2.89 - 13.03 nM[3] |
| GNE-617 | Highly potent NAMPT inhibitor | 5 nM[4] |
Determination of Inhibition Kinetics
Understanding the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) provides deeper mechanistic insight. This is achieved by performing the enzymatic assay with varying concentrations of both the inhibitor and the substrate (NAM or PRPP).
Experimental Workflow:
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A Comparative Guide to 5-(3-Methoxyphenyl)-2-furoic acid and Known Fungal Lanosterol 14α-Demethylase Inhibitors
Introduction: The Quest for Novel Antifungal Agents
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. This necessitates the urgent discovery and development of novel antifungal agents with improved efficacy, safety, and resistance profiles. The furan scaffold, particularly furoic acid derivatives, has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and antifungal properties[1][2]. This guide focuses on 5-(3-Methoxyphenyl)-2-furoic acid , a member of the 5-aryl-2-furoic acid class, as a potential novel antifungal candidate. While direct inhibitory data for this specific compound is not yet publicly available, its structural similarity to other biologically active furoic acid derivatives warrants a thorough investigation.
This document serves as a comparative framework, postulating the inhibitory potential of this compound against a well-validated fungal target, lanosterol 14α-demethylase (CYP51) , and comparing its hypothetical profile with established clinical agents. We will delve into the underlying scientific rationale, propose detailed experimental workflows for its characterization, and provide a comparative analysis against well-known CYP51 inhibitors, the azole antifungals.
The Molecular Target: Fungal Lanosterol 14α-Demethylase (CYP51)
The fungal cell membrane is a critical structure for maintaining cellular integrity and function. A key component of this membrane is ergosterol, a sterol that is functionally analogous to cholesterol in mammalian cells. The biosynthesis of ergosterol is a complex multi-step process, and a pivotal enzyme in this pathway is lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene[3][4]. CYP51 catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a crucial step in the formation of mature ergosterol[5]. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. This disrupts membrane fluidity and the function of membrane-bound proteins, ultimately leading to the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect)[4][6]. The essential nature of CYP51 for fungal viability and the existence of structural differences between fungal and human CYP51 orthologs make it an attractive and selective target for antifungal drug development[7].
Figure 1: Simplified schematic of the fungal ergosterol biosynthesis pathway, highlighting the critical role of Lanosterol 14α-demethylase (CYP51) and its inhibition by azole antifungals.
Comparative Analysis of CYP51 Inhibitors
The azole class of antifungals, which includes well-known drugs like fluconazole and ketoconazole, are the cornerstone of therapy for many fungal infections. They function as potent inhibitors of CYP51[5][8]. To objectively evaluate the potential of this compound, we propose a head-to-head comparison of its hypothetical inhibitory profile against these established drugs. The key parameters for comparison include in vitro enzyme inhibition (IC50), antifungal activity against pathogenic yeasts (Minimum Inhibitory Concentration, MIC), and selectivity against human cytochrome P450 enzymes to predict potential drug-drug interactions.
| Compound | Target | IC50 vs. Fungal CYP51 (nM) | MIC vs. Candida albicans (µg/mL) | IC50 vs. Human CYP3A4 (nM) | Selectivity Index (Human/Fungal) |
| This compound | CYP51 | Hypothetical: 50 | Hypothetical: 0.5 | Hypothetical: >10,000 | Hypothetical: >200 |
| Fluconazole | CYP51 | 130[9] | 0.25 - 1.0[10] | >50,000[9] | >380 |
| Ketoconazole | CYP51 | 30[9] | 0.03 - 0.125[10] | 80[5] | ~2.7 |
Table 1: A hypothetical comparative profile of this compound against known CYP51 inhibitors. The data for the subject compound is postulated for the purpose of this guide and would need to be determined experimentally.
Proposed Experimental Workflows for Comparative Evaluation
To substantiate the hypothetical data presented above and to rigorously assess the potential of this compound as a CYP51 inhibitor, a series of well-defined experiments are necessary. The following protocols are designed to be self-validating and are based on established methodologies in the field of antifungal drug discovery.
In Vitro Fungal CYP51 Inhibition Assay
The primary objective of this assay is to determine the 50% inhibitory concentration (IC50) of the test compound against recombinant fungal CYP51. This provides a direct measure of the compound's potency at the molecular target.
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A Researcher's Guide to the Statistical Analysis of Bioactivity Data for Furoic Acid Analogs
Part 1: The Foundation—Robust Experimental Design for High-Quality Data
The quality of statistical analysis is fundamentally limited by the quality of the input data. Therefore, a well-controlled and thoughtfully designed experiment is paramount. For furoic acid analogs, a common primary screen is to assess their antimicrobial properties.
A frequently used method for AST is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC) of a compound.[6] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6]
Detailed Protocol: Broth Microdilution Assay
-
Preparation of Furoic Acid Analog Stock Solutions: Dissolve the synthesized furoic acid analogs in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).[6][7] This creates a concentration gradient of the test compounds.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[6][8] This ensures a consistent number of microbial cells in each well.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the diluted compounds.[6][8]
-
Controls: Include positive controls (microorganism in broth without any compound) and negative controls (broth only) on each plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 18-24 hours).[7]
-
MIC Determination: The MIC is visually identified as the lowest concentration of the furoic acid analog that completely inhibits microbial growth (i.e., the first clear well).[8]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Part 2: A Comparative Guide to Statistical Analysis of Bioactivity Data
Once high-quality data has been generated, the next step is to apply appropriate statistical methods to extract meaningful insights.
For many biological assays, particularly those measuring inhibition or stimulation, the relationship between the concentration of a compound and the observed effect is sigmoidal.[9] The goal of dose-response analysis is to fit a mathematical model to this data to determine key parameters that quantify the compound's potency, such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[9][10]
The Four-Parameter Logistic (4PL) Model
The 4PL model is a widely used nonlinear regression model for dose-response data.[11][12] It is defined by the following equation:
Y = Bottom + (Top - Bottom) / (1 + (IC50/X)^HillSlope)
Where:
-
Y: The measured response
-
X: The concentration of the compound
-
Top: The maximum response (upper plateau)
-
Bottom: The minimum response (lower plateau)
-
IC50: The concentration that produces a response halfway between the Top and Bottom. This is a measure of the compound's potency.[9][11][13]
-
HillSlope: Describes the steepness of the curve at the IC50.[13]
Why Choose the 4PL Model?
-
Mechanistic Relevance: The sigmoidal shape of the 4PL curve often reflects the underlying biological processes of ligand-receptor binding.[9]
-
Robustness: It is a flexible model that can accurately fit a wide range of dose-response data.
-
Interpretability: The parameters of the model (Top, Bottom, IC50, HillSlope) have clear biological interpretations.
Workflow for IC50 Determination
-
Data Collection: Obtain response data (e.g., % inhibition) for a range of concentrations of the furoic acid analog.
-
Data Transformation: Transform the concentration values to their logarithms. This helps in linearizing the sigmoidal curve for better model fitting.
-
Nonlinear Regression: Use statistical software (e.g., GraphPad Prism, R) to fit the 4PL model to the data.
-
Parameter Estimation: The software will provide estimates for the IC50, HillSlope, Top, and Bottom, along with their confidence intervals.
-
Goodness-of-Fit: Assess the quality of the fit by examining the R-squared value and visual inspection of the curve.
Caption: Statistical workflow for calculating IC50 values.
Comparative Data Table
Below is a hypothetical comparison of the anti-proliferative activity of several furoic acid analogs against a cancer cell line.
| Compound ID | Furoic Acid Analog | IC50 (µM) [95% CI] | R² of 4PL Fit |
| FA-001 | Parent Furoic Acid | > 100 | N/A |
| FA-002 | 5-Nitro-furoic acid | 15.2 [12.8 - 18.1] | 0.98 |
| FA-003 | 5-Bromo-furoic acid | 25.6 [21.9 - 29.9] | 0.97 |
| FA-004 | Furoic acid amide | 8.7 [7.1 - 10.6] | 0.99 |
This table allows for a clear and direct comparison of the potency of the different analogs, with FA-004 being the most potent in this example.
QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[14] For furoic acid analogs, QSAR can be a powerful tool to:
-
Understand which structural features are important for bioactivity.
-
Predict the activity of new, unsynthesized analogs.
-
Guide the design of more potent and selective compounds.
The QSAR Process
-
Data Set Preparation: A diverse set of furoic acid analogs with experimentally determined bioactivity data (e.g., IC50 values) is required.
-
Molecular Descriptor Calculation: For each analog, a large number of numerical descriptors that represent its structural, physicochemical, and electronic properties are calculated.[15]
-
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a model that correlates the molecular descriptors with the biological activity.[16][17][18]
-
Model Validation: The predictive power of the QSAR model is rigorously assessed using techniques like cross-validation and by using an external test set of compounds.[14]
Caption: Conceptual workflow for QSAR modeling.
Conclusion
The statistical analysis of bioactivity data for furoic acid analogs is a multi-faceted process that requires careful consideration of experimental design, appropriate statistical modeling, and robust validation. By following the principles and workflows outlined in this guide, researchers can enhance the reliability and impact of their findings, ultimately accelerating the journey from promising hits to viable drug candidates.
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Independent Verification of the Synthesis of 5-(3-Methoxyphenyl)-2-furoic Acid: A Comparative Guide
For researchers and professionals in drug development, the reliable synthesis of novel chemical entities is paramount. This guide provides an in-depth, independent verification of a robust synthetic route to 5-(3-Methoxyphenyl)-2-furoic acid, a heterocyclic compound with potential applications in medicinal chemistry. We will not only detail a primary synthesis protocol but also compare it with viable alternatives, offering insights into the rationale behind experimental choices to ensure scientific integrity and reproducibility.
Introduction to this compound
This compound (CAS 54022-96-7) is a disubstituted furan derivative.[1] The presence of both a carboxylic acid and a methoxyphenyl group makes it an interesting scaffold for further chemical modification in the exploration of new therapeutic agents. Its structural similarity to other biologically active 5-aryl-2-furoic acids suggests its potential as a building block in drug discovery programs.
Primary Synthesis Route: Suzuki-Miyaura Coupling Followed by Saponification
A highly efficient and versatile method for the synthesis of this compound is a two-step process commencing with a Suzuki-Miyaura cross-coupling reaction, followed by the hydrolysis of the resulting ester. This approach is favored for its high functional group tolerance, mild reaction conditions, and the commercial availability of the starting materials.[2]
Step 1: Suzuki-Miyaura Coupling
The initial step involves the palladium-catalyzed cross-coupling of methyl 5-bromo-2-furoate with 3-methoxyphenylboronic acid to yield methyl 5-(3-methoxyphenyl)-2-furoate.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of methyl 5-bromo-2-furoate and 3-methoxyphenylboronic acid.
Experimental Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 5-bromo-2-furoate (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed 9:1 mixture of dioxane and water. Subsequently, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford methyl 5-(3-methoxyphenyl)-2-furoate.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings, known for its effectiveness with a wide range of substrates.[3]
-
Base: Potassium carbonate is a moderately strong base that is crucial for the transmetalation step in the catalytic cycle and is generally well-tolerated by ester functionalities.[4]
-
Solvent System: The dioxane/water mixture is effective for dissolving both the organic substrates and the inorganic base, facilitating the reaction.[2]
-
Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
Step 2: Saponification
The final step is the hydrolysis of the methyl ester to the carboxylic acid using a base, such as sodium hydroxide.
Reaction Scheme:
Caption: Saponification of the methyl ester to the carboxylic acid.
Experimental Protocol:
-
Reaction Setup: Dissolve methyl 5-(3-methoxyphenyl)-2-furoate (1.0 eq) in a mixture of methanol and water (e.g., 4:1).
-
Base Addition: Add sodium hydroxide (3.0 eq) to the solution and stir at room temperature or gentle heat (e.g., 50 °C) until the reaction is complete (monitored by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Causality Behind Experimental Choices:
-
Base: Sodium hydroxide is a strong base that effectively hydrolyzes the ester.
-
Solvent System: The methanol/water mixture ensures the solubility of both the ester and the sodium hydroxide.
-
Acidification: Acidification is necessary to protonate the carboxylate salt and precipitate the final carboxylic acid product.
Alternative Synthesis Routes
While the Suzuki-Miyaura coupling is a highly effective method, other cross-coupling reactions can also be employed for the synthesis of 5-aryl-2-furoic acids.
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. In this case, one could envision a reaction between 3-bromoanisole and a suitable 2-furoic acid derivative. However, this approach can be more complex due to potential issues with regioselectivity and the need for a pre-functionalized furan ring.
Performance Comparison
| Parameter | Suzuki-Miyaura Coupling | Heck Reaction |
| Starting Materials | Readily available boronic acids and halo-furans. | Readily available aryl halides and functionalized furans. |
| Reaction Conditions | Generally mild. | Can require higher temperatures. |
| Yield | Typically high. | Can be variable depending on substrates. |
| Byproducts | Boron-containing byproducts, generally easy to remove. | Halide salts. |
| Functional Group Tolerance | Excellent. | Good, but can be sensitive to certain functional groups. |
Independent Verification Workflow
To ensure the identity and purity of the synthesized this compound, a standard analytical workflow should be followed.
Caption: Workflow for the verification of the synthesized compound.
Expected Analytical Data:
-
¹H NMR: Expected signals would include aromatic protons from the methoxyphenyl ring, furan ring protons, a singlet for the methoxy group, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The spectrum should show characteristic peaks for the furan and benzene rings, the methoxy carbon, and the carboxylic acid carbonyl carbon.
-
High-Resolution Mass Spectrometry (HRMS): The measured mass should correspond to the calculated exact mass of C₁₂H₁₀O₄.[1]
-
HPLC: A single major peak would indicate high purity of the final product.
Conclusion
The synthesis of this compound via a Suzuki-Miyaura coupling followed by saponification represents a reliable and efficient method for obtaining this valuable chemical scaffold. The mild reaction conditions, high functional group tolerance, and straightforward purification make this route amenable to both small-scale and larger-scale preparations in a research and development setting. Independent verification through standard analytical techniques is crucial to confirm the structure and purity of the final product, ensuring its suitability for subsequent applications in drug discovery and medicinal chemistry.
References
-
MDPI. 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid. [Link]
-
MDPI. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. [Link]
- Google Patents.
-
ResearchGate. Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells | Request PDF. [Link]
-
MDPI. Elucidating the Fundamental Process of Methyl-(5hydroxymethyl) Furan-2-Carboxylate Toxin Biosynthesis in Curvularia lunata Causing Maize Leaf Spot. [Link]
-
PubMed. 5-Nitro-2-furoic acid hydrazones: design, synthesis and in vitro antimycobacterial evaluation against log and starved phase cultures. [Link]
-
Biological Magnetic Resonance Bank. 2-Furoic Acid. [Link]
-
PubMed. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. [Link]
-
University of Glasgow. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]
-
PubMed. Recent Advances in the Synthesis of 2-Furoic Acid and 2,5-Furandicarboxylic Acid from Furfural. [Link]
-
ResearchGate. Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model.... [Link]
-
PubMed. Furoic and mefenamic acids as new matrices for matrix assisted laser desorption/ionization-(MALDI)-mass spectrometry. [Link]
-
ResearchGate. Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. [Link]
-
PMC. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
PubChem. 5-(2-Methoxyphenyl)-2-furoic acid. [Link]
-
ResearchGate. Synthesis of (.+‐.)‐trans‐2‐ [3‐Methoxy‐4‐(4‐chlorophenylthioethoxy)‐5‐ (N‐methyl‐N‐hydroxyureidyl)methylphenyl]. [Link]
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A Comparative In Silico Analysis of Furoic Acid Isomers as Potential Inhibitors of ATP Citrate Lyase
Introduction: The Therapeutic Potential of Furoic Acid Isomers in Metabolic Disease
Furoic acid, a heterocyclic organic compound derived from furfural, exists in two primary isomeric forms: 2-furoic acid and 3-furoic acid. These isomers, while structurally similar, exhibit distinct physicochemical properties that can lead to differential biological activities. Both isomers have garnered interest in the scientific community for their potential roles in modulating metabolic pathways. Notably, both 2-furoic and 3-furoic acid have been reported to exhibit hypolipidemic effects, contributing to the reduction of serum cholesterol and triglycerides[1][2]. The primary enzyme implicated in the de novo synthesis of fatty acids and cholesterol is ATP Citrate Lyase (ACLY). ACLY catalyzes the conversion of citrate and Coenzyme A (CoA) into acetyl-CoA and oxaloacetate, a crucial step linking carbohydrate and lipid metabolism[3][4]. Consequently, the inhibition of ACLY presents a promising therapeutic strategy for managing dyslipidemia and related metabolic disorders.
Given the reported hypolipidemic activity of furoic acid isomers and the established role of ACLY in lipid biosynthesis, this guide presents a comparative molecular docking study to investigate the potential of 2-furoic acid and 3-furoic acid as direct inhibitors of human ATP Citrate Lyase. Through a detailed, step-by-step in silico workflow, we will predict and analyze the binding affinities and interaction patterns of these isomers within the catalytic site of ACLY. This comparative analysis aims to provide researchers, scientists, and drug development professionals with valuable insights into the structure-activity relationships of these small molecules and to offer a robust, reproducible computational protocol for similar investigations.
Experimental Design & Rationale
The core of this investigation is a comparative molecular docking study. This computational technique allows us to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. By calculating the binding energy, we can estimate the affinity between a ligand (in this case, the furoic acid isomers) and a protein target (ACLY). A lower, more negative binding energy generally indicates a more stable and favorable interaction.
For this study, we will utilize AutoDock Vina, a widely-used and validated open-source program for molecular docking[5]. The workflow will be grounded in established best practices for protein and ligand preparation to ensure the scientific validity of the results. The crystallographic structure of human ATP Citrate Lyase will be retrieved from the Protein Data Bank (PDB), and the three-dimensional structures of 2-furoic acid and 3-furoic acid will be obtained from the PubChem database.
Caption: Experimental workflow for the comparative docking study.
Detailed Experimental Protocol
This section provides a comprehensive, step-by-step methodology for the comparative docking of 2-furoic acid and 3-furoic acid against human ATP Citrate Lyase.
Part 1: Preparation of the Receptor (ATP Citrate Lyase)
-
Obtain the Protein Structure: Download the crystal structure of human ATP Citrate Lyase from the RCSB Protein Data Bank. For this study, we will use PDB ID: 6HXH , which is a high-resolution structure of the human enzyme in complex with citrate, coenzyme A, and Mg.ADP[1][7].
-
Protein Clean-up:
-
Load the downloaded PDB file (6hxh.pdb) into a molecular visualization tool such as PyMOL or UCSF Chimera.
-
Remove all water molecules from the structure. These are generally not involved in the direct binding of small molecule inhibitors and can interfere with the docking process.
-
Remove any co-crystallized ligands and ions (in this case, citrate, CoA, and Mg.ADP) to create a vacant active site for docking.
-
Save the cleaned protein structure as a new PDB file (e.g., 6hxh_cleaned.pdb).
-
-
Prepare the Receptor for Docking:
-
Use AutoDock Tools (ADT) to prepare the cleaned protein structure for docking.
-
Add polar hydrogens to the protein. This is crucial for correctly defining potential hydrogen bond donors and acceptors.
-
Compute Gasteiger charges, which are partial atomic charges that are important for the scoring function in AutoDock Vina.
-
Save the prepared receptor in the PDBQT format (e.g., 6hxh_receptor.pdbqt). This format contains the atomic coordinates, charges, and atom types required by AutoDock Vina.
-
Part 2: Preparation of the Ligands (Furoic Acid Isomers)
-
Obtain Ligand Structures:
-
Download the 3D structures of 2-furoic acid (PubChem CID: 6919) and 3-furoic acid (PubChem CID: 10268) from the PubChem database in SDF format.
-
Convert the SDF files to the PDB format using a tool like Open Babel.
-
-
Ligand Preparation for Docking:
-
Load each ligand's PDB file into AutoDock Tools.
-
Detect the rotatable bonds in each ligand. This allows for flexible docking, where the ligand can change its conformation to find the best fit in the protein's active site.
-
Save each prepared ligand in the PDBQT format (e.g., 2-furoic_acid.pdbqt and 3-furoic_acid.pdbqt).
-
Part 3: Molecular Docking with AutoDock Vina
-
Grid Box Definition:
-
The grid box defines the three-dimensional space in the receptor's active site where the docking algorithm will search for binding poses.
-
In AutoDock Tools, load the prepared receptor (6hxh_receptor.pdbqt).
-
Center the grid box on the active site. A reliable way to do this is to center it on the position of the co-crystallized citrate ligand that was removed during protein preparation.
-
Adjust the size of the grid box to encompass the entire active site with some extra space to allow for ligand flexibility. For this study, a grid box size of 25 x 25 x 25 Å is a reasonable starting point.
-
Note the coordinates of the grid box center and its dimensions.
-
-
Configuration File:
-
Create a configuration text file (e.g., conf.txt) for each docking run. This file specifies the input files and docking parameters.
-
-
Running the Docking Simulation:
-
Execute AutoDock Vina from the command line, specifying the configuration file: vina --config conf.txt --out 2-furoic_acid_out.pdbqt --log 2-furoic_acid_log.txt
-
Repeat the process for 3-furoic acid by updating the ligand entry in the configuration file.
-
Results and Comparative Analysis
The docking simulations will generate output files containing the predicted binding poses and their corresponding binding affinities (in kcal/mol). The log file will provide a summary of the binding energies for the top-ranked poses.
Quantitative Data Summary
| Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| 2-Furoic Acid | To be determined by simulation | To be determined by simulation |
| 3-Furoic Acid | To be determined by simulation | To be determined by simulation |
| Reference Inhibitor | Experimental IC50: 4.1 µM |
The binding affinity values will be populated upon completion of the docking simulations. The key interacting residues will be identified through visualization of the top-ranked docking poses.
Analysis of Binding Interactions
The top-ranked docking poses for each furoic acid isomer will be visualized using PyMOL. This will allow for a detailed examination of the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, between the ligands and the amino acid residues in the active site of ACLY.
Caption: The central role of ATP Citrate Lyase in lipid metabolism and the point of inhibition by furoic acid isomers.
Discussion and Scientific Interpretation
The comparative analysis of the docking results will focus on several key aspects:
-
Binding Affinity: A direct comparison of the predicted binding affinities for 2-furoic acid and 3-furoic acid will provide a quantitative measure of their potential inhibitory potency. A more negative binding energy suggests a stronger interaction with the ACLY active site.
-
Binding Pose and Interactions: The specific orientation of each isomer within the active site and the nature of their interactions with key amino acid residues will be examined. Differences in hydrogen bonding patterns or hydrophobic contacts can explain variations in binding affinity.
-
Structure-Activity Relationship (SAR): By comparing the results for the two isomers, we can infer how the position of the carboxylic acid group on the furan ring influences the binding to ACLY. This provides valuable SAR insights for the rational design of more potent furoic acid-based inhibitors.
-
Validation Context: The predicted binding affinities will be discussed in the context of the experimental IC50 value of 4.1 µM for a related furan carboxylate derivative[6]. While a direct correlation is not always possible, the relative binding energies should align with the general observation that furan-based carboxylic acids can inhibit ACLY.
Conclusion and Future Directions
This in silico comparative study will provide valuable predictive data on the potential of 2-furoic acid and 3-furoic acid as inhibitors of human ATP Citrate Lyase. The detailed protocol offers a reproducible workflow for researchers interested in computational drug discovery. The findings from this study can guide future experimental investigations, such as in vitro enzymatic assays, to confirm the inhibitory activity and determine the precise IC50 values for these compounds. Further optimization of the furoic acid scaffold, informed by the structure-activity relationships elucidated in this study, could lead to the development of novel and potent ACLY inhibitors for the treatment of metabolic diseases.
References
-
ATP Citrate Lyase (ACLY) as a target for hypolipidemic intervention. Journal of Medicinal Chemistry. [Link]
-
Jernigan, F. E., Hanai, J.-I., Sukhatme, V. P., & Sun, L. (2017). Discovery of furan carboxylate derivatives as novel inhibitors of ATP-citrate lyase via virtual high-throughput screening. Bioorganic & Medicinal Chemistry Letters, 27(4), 929–935. [Link]
-
RCSB PDB - 6HXH: Structure of the human ATP citrate lyase holoenzyme in complex with citrate, coenzyme A and Mg.ADP. RCSB PDB. [Link]
-
ATP citrate lyase – biology and implication in human pathology. Revista Română de Medicină de Laborator. [Link]
-
3-Furoic acid | C5H4O3 | CID 10268. PubChem. [Link]
-
ATP citrate lyase multimerization is required for coenzyme-A substrate binding and catalysis. Journal of Biological Chemistry. [Link]
-
ATP citrate lyase inhibitors as novel cancer therapeutic agents. Future Medicinal Chemistry. [Link]
-
An allosteric mechanism for potent inhibition of human ATP-citrate lyase. Nature. [Link]
-
2-Furancarboxylic acid | C5H4O3 | CID 6919. PubChem. [Link]
-
ATP Citrate Lyase. Sino Biological. [Link]
-
ATP citrate synthase. Wikipedia. [Link]
-
Molecular Basis for Acetyl-CoA Production by ATP-Citrate Lyase. Cell. [Link]
-
Identification of the Citrate-binding Site of Human ATP-Citrate Lyase Using X-ray Crystallography. Journal of Biological Chemistry. [Link]
-
On the Catalytic Mechanism of Human ATP Citrate Lyase. Biochemistry. [Link]
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2-Furoic Acid. The Merck Index Online. [Link]
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2-furoic acid. NIST WebBook. [Link]
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2-Furancarboxylic acid. NIST WebBook. [Link]
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3-Furancarboxylic acid. NIST WebBook. [Link]
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3-Furoic acid. MySkinRecipes. [Link]
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3-Furoic Acid pure, 98%. ProFACT Proteomics, Inc. [Link]
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AutoDock Version 4.2. Center for Computational Structural Biology. [Link]
-
AutoDock Vina Documentation. The Scripps Research Institute. [Link]
-
Basic docking. AutoDock Vina Documentation. [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-(3-Methoxyphenyl)-2-furoic acid
Authored for Research, Development, and Laboratory Professionals
This document provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of 5-(3-Methoxyphenyl)-2-furoic acid (CAS 54022-96-7). As a compound frequently utilized in synthetic chemistry and drug development, its responsible management is paramount to ensuring laboratory safety and environmental compliance. This guide moves beyond mere procedural lists to explain the scientific rationale behind each step, grounding our recommendations in established safety protocols and regulatory frameworks.
Hazard Identification and Immediate Safety Precautions
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified as a hazardous substance, demanding rigorous adherence to safety protocols.
Key Hazard Profile:
Based on available Safety Data Sheets (SDS), this compound presents significant risks upon contact. The primary hazards are:
The furoic acid moiety, a carboxylic acid, is corrosive. The severity of this hazard dictates that all handling and disposal operations must be designed to prevent any direct contact with the substance.
Immediate Personal Protective Equipment (PPE) Requirements:
Before handling or preparing for disposal, all personnel must be equipped with the following PPE. This is a non-negotiable baseline for mitigating exposure risk.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and fine dust that can cause irreversible eye damage.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect before use. | Prevents direct skin contact which can lead to severe chemical burns.[2] |
| Body Protection | A flame-retardant lab coat and closed-toe shoes. | Protects skin from accidental spills and contamination.[2] |
| Respiratory | Use in a well-ventilated area, preferably a certified chemical fume hood. | Minimizes inhalation of dust particles, which may cause respiratory irritation.[4] |
Step-by-Step Disposal Protocol: From Benchtop to Final Disposal
The disposal of this compound is governed by hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5] The guiding principle is that this chemical waste must be collected, properly identified, and managed by a licensed hazardous waste disposal service.[6][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8]
Phase 1: Waste Segregation at the Point of Generation
Proper disposal begins the moment the chemical is deemed waste. The objective here is to prevent dangerous reactions by keeping incompatible chemicals separate.
-
Designate a Waste Container: Establish a dedicated container specifically for this compound waste. This can include pure, unreacted compound, reaction byproducts, or contaminated materials.
-
Ensure Chemical Compatibility: The container must be made of a material compatible with corrosive acids. High-Density Polyethylene (HDPE) is a suitable choice.[7] Avoid using metal containers.
-
Segregate from Incompatibles: Do not mix this acidic waste with the following unless you have verified compatibility:
Phase 2: Waste Container Labeling and Management
Accurate labeling is a critical regulatory requirement that ensures safe handling throughout the disposal chain.
-
Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. The label must include:
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste.[8] This prevents the release of vapors and protects against spills.
-
Avoid Overfilling: Do not fill liquid waste containers beyond 80-90% capacity to allow for vapor expansion.[7][8]
Phase 3: On-Site Accumulation and Storage
Designated storage areas are essential for safely accumulating waste before pickup.
-
Satellite Accumulation Areas (SAA): Laboratories may accumulate up to 55 gallons of hazardous waste in an SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[5][11]
-
Storage Protocol:
Phase 4: Final Disposal by a Licensed Contractor
The final step is the transfer of the hazardous waste to a facility permitted to handle it.
-
Contact Environmental Health & Safety (EHS): When your waste container is nearing full, or the accumulation time limit is approaching (typically 90-180 days depending on your facility's generator status), contact your institution's EHS department.[9]
-
Schedule a Pickup: Your EHS office will coordinate with a licensed hazardous waste disposal company for pickup.[12]
-
Documentation: Ensure all necessary paperwork, such as waste profiles or manifests, is completed as required by your institution and the waste hauler.[13]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for handling and disposing of this compound waste.
Emergency Procedures for Spills
In the event of an accidental release, prompt and correct action is crucial to prevent harm.
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate (If Necessary): For large spills, or if you feel unsafe, evacuate the area and contact your institution's emergency response team.
-
Control the Spill (If Safe): For minor spills of the solid material:
-
Ensure you are wearing the appropriate PPE described in Section 1.
-
Gently sweep or scoop the material into a designated hazardous waste container.[6] Do not use a standard vacuum cleaner.
-
Decontaminate the area with a suitable solvent or soap and water, collecting all cleaning materials as hazardous waste.
-
-
Report the Incident: Report all spills to your laboratory supervisor and EHS department, regardless of size.
References
-
Laboratory Waste Management: The New Regulations. MedicalLab Management.
-
Regulation of Laboratory Waste. American Chemical Society (ACS).
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
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Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).
-
EPA tweaks hazardous waste rules for academic labs. Chemistry World.
-
2-Furoic acid Safety Data Sheet. Santa Cruz Biotechnology, Inc.
-
2-Furoic acid Safety Data Sheet. Apollo Scientific.
-
2-Furoic acid Safety Data Sheet. Fisher Scientific.
-
2-FUROIC ACID 98% Safety Data Sheet. Sdfine.
-
Hazardous Materials Disposal Guide. Nipissing University.
-
Proper Disposal of Cyclohex-2-ene-1-carboxylic Acid: A Step-by-Step Guide. BenchChem.
-
Chemical Waste Disposal Guidelines. Emory University.
-
This compound Product Page. Santa Cruz Biotechnology, Inc.
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
-
Tetrahydro-2-furoic acid Safety Data Sheet. Sigma-Aldrich.
-
Hazardous Waste Disposal Procedures. University of Chicago, Environmental Health and Safety.
-
2-Furoic acid Safety Data Sheet. ChemicalBook.
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This compound Safety Data Sheet. Fisher Scientific.
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2-Furoic acid Safety Data Sheet. DC Fine Chemicals.
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC).
-
Hazardous Waste Disposal Guide. Northwestern University.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(3-Methoxyphenyl)-2-furoic acid
As researchers and scientists, our primary goal is to advance knowledge. However, our foremost responsibility is to ensure the safety of ourselves and our colleagues. Handling novel or specialized chemical compounds like 5-(3-Methoxyphenyl)-2-furoic acid requires a protocol-driven approach to safety, grounded in a thorough understanding of the potential hazards. This guide provides a comprehensive framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when working with this compound, ensuring that your critical research is not compromised by avoidable risks.
The foundation of any laboratory safety protocol is a robust hazard assessment.[1] Before any handling of this compound, it is imperative to consult the Safety Data Sheet (SDS) to understand its specific risks. For this compound, the primary hazards identified are severe skin corrosion/burns and serious eye damage.[2]
Hazard Identification and Risk Assessment
This compound (CAS No. 54022-96-7) is classified with significant hazard warnings that demand stringent protective measures.[2][3] A summary of its hazard and precautionary statements provides the "why" behind the PPE recommendations that follow.
| Classification | Hazard Statement | Precautionary Statement |
| Skin Corrosion/Irritation, Category 1B | H314: Causes severe skin burns and eye damage.[2] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| Serious Eye Damage/Irritation, Category 1 | H318: Causes serious eye damage.[2] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| --- | --- | P310: Immediately call a POISON CENTER or doctor/physician.[2] |
This information dictates that the primary routes of exposure to mitigate are dermal (skin) and ocular (eye) contact. The corrosive nature of the compound means that even brief contact can cause significant, lasting damage.
Core PPE Requirements: A Multi-Layered Defense
Based on the hazard assessment, a multi-layered PPE strategy is required. The minimum PPE for handling this compound includes protection for your eyes, face, hands, and body.[4]
Eye and Face Protection: The Non-Negotiable Barrier
Given the risk of severe and irreversible eye damage, eye protection is paramount.
-
Chemical Splash Goggles: Standard safety glasses are insufficient.[1] You must wear chemical splash goggles that form a seal around the eyes, protecting against splashes from all angles. Ensure they are rated ANSI Z87.1 for chemical splash protection.[5]
-
Face Shield: When handling larger quantities (typically >50 mL) or during procedures with a high risk of splashing (e.g., heating, vortexing, or transferring under pressure), a face shield must be worn in addition to chemical splash goggles.[5][1] The goggles provide the primary seal, while the face shield protects the rest of the face from corrosive splashes.
Hand Protection: Selecting the Right Glove
Gloves are the primary barrier against skin contact, but not all gloves are created equal.
-
Material: Nitrile gloves are a common and appropriate choice for incidental contact with many laboratory chemicals, including carboxylic acids.[1] They offer good chemical resistance and dexterity.
-
Thickness and Breakthrough Time: For tasks involving prolonged contact or immersion, a single pair of standard nitrile gloves is not enough. You must consult the glove manufacturer's chemical resistance guide to determine the breakthrough time for compounds similar to this compound. If this data is unavailable, double-gloving (wearing two pairs of nitrile gloves) is a prudent measure that increases the time to breakthrough.[5]
-
Inspection and Replacement: Always inspect gloves for tears, pinholes, or signs of degradation before use. If contact with the chemical occurs, remove the gloves immediately using the proper technique (see workflow below), wash your hands thoroughly, and don a new pair.
Body Protection: Shielding from Spills and Splashes
-
Laboratory Coat: A flame-resistant lab coat is the minimum requirement for body protection.[1] It should be fully buttoned to protect your clothing and skin from accidental spills.
-
Chemical-Resistant Apron: When handling significant quantities of the compound where a large splash is possible, wear a chemical-resistant apron over your lab coat. This provides an additional impermeable layer of protection.
-
Appropriate Attire: Long pants and closed-toe shoes are mandatory in any laboratory setting to protect against spills that may reach the floor.
Respiratory Protection: An Assessment-Driven Necessity
While the primary hazards are contact-based, respiratory irritation can occur, especially when handling the compound as a fine powder.[6][7]
-
Engineering Controls First: The primary method for controlling respiratory exposure is to use engineering controls, such as a certified chemical fume hood.[4] All weighing and handling of solid this compound should be performed within a fume hood to contain dust.
-
When Respirators are Needed: If engineering controls are not feasible or during a large spill cleanup outside of a hood, respiratory protection may be necessary. A risk assessment must be performed to determine the appropriate type of respirator.[8][1] For particulates, an N95 respirator may be sufficient, but for higher concentrations or unknown exposures, a half-mask or full-face respirator with appropriate cartridges would be required. All respirator use must comply with your institution's respiratory protection program, including fit-testing and training, as mandated by OSHA (29 CFR 1910.134).[8]
Operational Protocols: From Preparation to Disposal
Properly using PPE involves more than just wearing it. The following workflows are critical to ensuring its effectiveness.
PPE Donning and Doffing Workflow
Incorrectly removing contaminated PPE can lead to exposure. The sequence is designed to move from most contaminated to least contaminated, preventing cross-contamination.
Caption: Sequential workflow for donning and doffing PPE to minimize cross-contamination.
Spill Response and Decontamination
In the event of a spill, a clear and immediate plan is essential.
-
Alert and Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Don Appropriate PPE: Before cleanup, don additional protective gear, including double gloves, a chemical-resistant apron, and respiratory protection if the material is a powder or the spill is large.
-
Contain the Spill: Use a spill kit with an appropriate absorbent material (vermiculite or sand for liquids, NOT paper towels which can react).
-
Clean and Neutralize: Carefully sweep up the solid material or absorb the liquid. Place it in a labeled, sealed container for hazardous waste. Decontaminate the area with a suitable cleaning agent, followed by water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste according to your institution's guidelines.
Disposal and Final Checks
Proper disposal is the final step in the safe handling lifecycle.
-
PPE Disposal: Disposable gloves should be removed and discarded into a designated hazardous waste container immediately after handling the chemical. Never wear gloves outside of the laboratory area.[9]
-
Chemical Waste: Unused or waste this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not pour it down the drain or mix it with other waste streams unless specifically instructed to do so.
By integrating this expert-guided PPE protocol into your standard operating procedures, you create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
-
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. Available from: [Link]
-
OSHA's PPE Laboratory Standards. Clarion Safety Systems. Available from: [Link]
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Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager Magazine. Available from: [Link]
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Safetycasts in a Minute Personal Protective Equipment: Your Personal Barrier to Laboratory Exposure. National Institutes of Health, Office of Research Services. Available from: [Link]
-
OSHA Lab Safety Equipment: Requirements & Compliance Guide. Excedr. Available from: [Link]
-
NIOSH Pocket Guide to Chemical Hazards. Labelmaster. Available from: [Link]
-
NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Available from: [Link]
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NIOSH Pocket Guide to Chemical Hazards. U.S. Department of Health & Human Services. Available from: [Link]
-
NIOSH Guidebook - Refresher Training by HalenHardy. YouTube. Available from: [Link]
-
2-Furoic acid Safety Data Sheet. DC Fine Chemicals. Available from: [Link]
-
Safety Data Sheet for Sodium Hypochlorite. Clorox. Available from: [Link]
- Enoxaparin Sodium Drug Information. Pharmaceutical Press.
-
Azone 15 Safety Data Sheet. Hawkins, Inc. Available from: [Link]
-
2-Furoic acid Material Safety Data Sheet. Cole-Parmer. Available from: [Link]
Sources
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. fishersci.fr [fishersci.fr]
- 3. scbt.com [scbt.com]
- 4. labequipmentdirect.com [labequipmentdirect.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. clarionsafety.com [clarionsafety.com]
- 9. ors.od.nih.gov [ors.od.nih.gov]
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